molecular formula C5H2F2N2O2 B1322118 2,3-Difluoro-5-nitropyridine CAS No. 954219-68-2

2,3-Difluoro-5-nitropyridine

Cat. No.: B1322118
CAS No.: 954219-68-2
M. Wt: 160.08 g/mol
InChI Key: YJBQJGQRNAZQPG-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-nitropyridine is a useful research compound. Its molecular formula is C5H2F2N2O2 and its molecular weight is 160.08 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,3-difluoro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2N2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBQJGQRNAZQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624536
Record name 2,3-Difluoro-5-nitropyridine
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Molecular Weight

160.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954219-68-2
Record name 2,3-Difluoro-5-nitropyridine
Source EPA DSSTox
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Record name 2,3-difluoro-5-nitropyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluoro-5-nitropyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,3-Difluoro-5-nitropyridine

This compound, identified by the CAS Number 954219-68-2 , is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties, arising from the presence of two electron-withdrawing fluorine atoms and a nitro group on the pyridine ring, make it a versatile building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential chemical transformations, providing a gateway to novel therapeutic agents. This guide offers a comprehensive overview of the synthesis, physicochemical properties, analytical characterization, and applications of this compound, intended to empower researchers in their drug development endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound in a laboratory setting.

PropertyValueSource
CAS Number 954219-68-2[1][2][3]
Molecular Formula C5H2F2N2O2[1]
Molecular Weight 160.08 g/mol [1][3]
IUPAC Name This compound[3]
Physical Form Liquid, Solid, or Semi-solid
Storage Temperature 2-8°C under an inert atmosphere
Purity Typically ≥98%

Safety Information:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.

GHS Hazard Statements: [3]

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Synthesis and Purification: A Practical Approach

Conceptual Synthesis Workflow

G cluster_start Starting Material cluster_reaction Fluorination Reaction cluster_workup Work-up and Purification cluster_product Final Product start 2,3-Dichloro-5-nitropyridine reaction Fluorinating Agent (e.g., KF or CsF) High-boiling polar aprotic solvent (e.g., Sulfolane, NMP) Phase Transfer Catalyst (optional) Heat (180-220°C) start->reaction SNAr Reaction workup 1. Quenching 2. Extraction 3. Drying reaction->workup Crude Product purification Fractional Distillation under Vacuum or Crystallization workup->purification product This compound purification->product Purified Product

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Illustrative)

This protocol is an adaptation based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.

Materials:

  • 2,3-Dichloro-5-nitropyridine (starting material)

  • Spray-dried potassium fluoride (KF) or cesium fluoride (CsF)

  • Sulfolane or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Tetrabutylphosphonium bromide (phase-transfer catalyst, optional)

  • Anhydrous toluene

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Drying of Fluorinating Agent: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add spray-dried potassium fluoride (2.5-3.0 equivalents). Heat under vacuum to ensure it is completely dry.

  • Reaction Setup: Allow the flask to cool to room temperature under a nitrogen atmosphere. Add anhydrous sulfolane or NMP as the solvent, followed by the phase-transfer catalyst (if used).

  • Addition of Starting Material: Add 2,3-Dichloro-5-nitropyridine (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to 180-220°C with vigorous stirring. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water. Extract the product with dichloromethane or ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation under vacuum or by crystallization from a suitable solvent system to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The strategic positioning of the fluoro and nitro groups on the pyridine scaffold of this compound makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the nitro group can be readily reduced to an amine, which can then be further functionalized.

Halogenated and nitrated pyridines are key components in the development of various therapeutic agents, including those targeting cancer, inflammatory diseases, and infectious agents. While specific drugs derived directly from this compound are not prominently disclosed in publicly available literature, its structural motifs are present in numerous patented compounds, highlighting its potential in the synthesis of novel pharmaceuticals.

Quality Control and Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical Workflow

G cluster_sample Sample cluster_analysis Analytical Techniques cluster_results Results sample This compound hplc HPLC (Purity Assay) sample->hplc gcms GC-MS (Impurity Profiling) sample->gcms nmr NMR (¹H, ¹³C, ¹⁹F) (Structural Elucidation) sample->nmr ftir FTIR (Functional Group ID) sample->ftir results Identity, Purity, and Structural Confirmation hplc->results gcms->results nmr->results ftir->results

Caption: A typical analytical workflow for the quality control of this compound.

Typical Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for determining the purity of the compound. A C18 column with a mobile phase consisting of a gradient of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid for peak shaping) is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities. A non-polar capillary column with a suitable temperature program can be used to separate the analyte from any residual starting materials or by-products. The mass spectrum will provide definitive identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the adjacent fluorine and nitro groups.

    • ¹³C NMR: The carbon NMR spectrum will display five signals for the pyridine ring carbons, with their chemical shifts significantly affected by the attached fluorine and nitro substituents.

    • ¹⁹F NMR: The fluorine NMR spectrum will provide crucial information about the fluorine environments and can be used to confirm the successful incorporation of fluorine into the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the C-F, C=N, C=C, and N-O (nitro group) stretching vibrations, confirming the presence of the key functional groups.

Analytical TechniqueExpected Observations
HPLC A major peak corresponding to the product with a purity of ≥98%.
GC-MS A molecular ion peak (M+) consistent with the molecular weight of 160.08 g/mol .
¹H NMR Two aromatic protons with characteristic chemical shifts and coupling patterns.
¹³C NMR Five distinct signals for the aromatic carbons.
¹⁹F NMR Two signals corresponding to the two different fluorine atoms.
FTIR Characteristic peaks for C-F, C=N, C=C, and NO2 functional groups.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its synthesis, while requiring careful handling of hazardous materials, is achievable through established synthetic methodologies. A comprehensive understanding of its properties, coupled with rigorous analytical characterization, is crucial for its successful application in research and drug development. This guide provides a foundational framework for scientists working with this important chemical intermediate.

References

  • This compound | CAS 954219-68-2 - Matrix Fine Chemicals. (n.d.). Retrieved January 11, 2026, from [Link]

  • This compound [CAS: 954219-68-2] - Ivy Fine Chemicals. (n.d.). Retrieved January 11, 2026, from [Link]

  • This compound | C5H2F2N2O2 | CID 22308697 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Difluoro-5-nitropyridine is a pivotal chemical intermediate whose value is rooted in the unique electronic landscape of its pyridine core. The strategic placement of two fluorine atoms and a potent electron-withdrawing nitro group renders the molecule highly susceptible to regioselective modification. This guide offers an in-depth exploration of its core chemical properties, reactivity, and synthetic utility. We will dissect the mechanistic underpinnings of its reactivity, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr) that govern its transformations. This document is intended for researchers, chemists, and drug development professionals who leverage advanced heterocyclic building blocks to construct complex molecular architectures.

Introduction: The Strategic Importance of Fluorinated Nitropyridines

Halogenated and nitrated pyridine scaffolds are cornerstones of modern medicinal chemistry, agrochemicals, and materials science.[1][2] The pyridine ring's inherent electron-deficient nature, when combined with the powerful inductive and resonance effects of a nitro group, creates a highly electrophilic aromatic system primed for nucleophilic attack.[1][3] this compound (CAS 954219-68-2) exemplifies this activation. It serves as a versatile precursor, allowing for the sequential and controlled introduction of various nucleophiles. The fluorine substituents act as excellent leaving groups in SNAr reactions, a property that is often superior to other halogens (F > Cl > Br > I) when the initial nucleophilic attack is the rate-determining step.[1][4] Understanding the nuanced reactivity of this molecule is paramount to harnessing its full synthetic potential.

Core Physicochemical and Spectroscopic Properties

The fundamental properties of this compound define its handling, storage, and reaction conditions. These characteristics are summarized below.

PropertyValueSource(s)
CAS Number 954219-68-2[5]
Molecular Formula C₅H₂F₂N₂O₂[5][6]
Molecular Weight 160.08 g/mol [5][6]
IUPAC Name This compound[6]
Appearance Liquid, Solid, or Semi-solid
SMILES C1=C(C=NC(=C1F)F)[O-][5][6]
InChIKey YJBQJGQRNAZQPG-UHFFFAOYSA-N[6]
Storage Conditions Store at 2-8°C under an inert atmosphere

Standard spectroscopic analysis (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) should be performed to confirm identity and purity prior to use. The fluorine atoms and the asymmetric nature of the pyridine ring will result in a complex but highly informative set of spectroscopic signals.

Reactivity and Mechanistic Insights: The SNAr Pathway

The predominant reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr).[7][8] This process is not a concerted SN2 displacement but rather a two-step addition-elimination mechanism.[9]

Causality of Reactivity:

  • Ring Activation: The pyridine nitrogen atom and, more significantly, the C5-nitro group, strongly withdraw electron density from the ring. This withdrawal creates substantial partial positive charges (δ+) on the carbon atoms, particularly those bearing the fluorine leaving groups, making them highly susceptible to nucleophilic attack.[1]

  • Intermediate Stabilization: The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the key determinant of the reaction rate and regioselectivity. The electron-withdrawing groups are crucial as they delocalize the negative charge through resonance, stabilizing the intermediate and lowering the activation energy of the first step.[1][9]

  • Leaving Group Departure: Aromaticity is restored in the second step through the expulsion of a fluoride ion, which is a competent leaving group in this context.[9]

Figure 2: Rationale for C2 Regioselectivity

Synthetic Methodologies

The synthesis of fluorinated pyridines, including this compound and its analogues, typically relies on halogen exchange (HALEX) reactions. Common industrial approaches involve treating polychlorinated pyridines with a fluoride source at elevated temperatures.

  • Fluorinating Agents: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are commonly employed. [10][11]KF is more economical, but CsF is often more reactive.

  • Solvents: High-boiling polar aprotic solvents such as sulfolane, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are required to achieve the necessary reaction temperatures and to solubilize the fluoride salts. [10][11]* Catalysis: Phase-transfer catalysts, such as quaternary phosphonium salts (e.g., tetraphenylphosphonium bromide) or crown ethers, can be used to enhance the solubility and nucleophilicity of the fluoride ion, thereby improving reaction rates and yields. [10] The synthesis often proceeds stepwise, with the fluorine atoms being introduced sequentially. [10]

Experimental Protocol: A Self-Validating System

The following protocol details a representative SNAr reaction, illustrating the selective substitution at the C2 position with a generic primary amine nucleophile (R-NH₂). This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.

Objective: To synthesize 2-(alkylamino)-3-fluoro-5-nitropyridine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (R-NH₂) (1.05 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • TLC plates (silica gel), Ethyl Acetate, Hexanes

  • Standard glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Methodology:

  • Reactant Preparation (Flask A): To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous acetonitrile (to make a ~0.2 M solution).

  • Nucleophile Preparation (Flask B): In a separate dry flask, dissolve the primary amine (1.05 eq) and triethylamine (1.5 eq) in a small volume of anhydrous acetonitrile.

  • Reaction Initiation: Cool the solution in Flask A to 0°C using an ice bath. Slowly add the contents of Flask B dropwise to the stirred solution in Flask A over 10-15 minutes.

    • Causality: The slow addition and cooling are crucial to control the exotherm of the reaction and prevent the formation of potential side products. The base (Et₃N) is required to neutralize the HF that is generated during the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15-30 minutes (e.g., using 3:1 Hexanes:Ethyl Acetate).

    • Self-Validation: The reaction is complete when the starting material spot (visualized under UV light) is fully consumed. A new, typically more polar, product spot should appear. A distinct color change (e.g., to yellow or orange) is often observed upon formation of the product.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate.

  • Purification - Extraction: Wash the organic layer sequentially with water and then with brine. This removes the triethylamine hydrochloride salt and other water-soluble impurities.

  • Purification - Chromatography: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude residue via silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(alkylamino)-3-fluoro-5-nitropyridine product.

Workflow Figure 3: Experimental Workflow for C2 Amination prep 1. Reactant Preparation (Substrate & Nucleophile in ACN) reaction 2. Reaction (Slow addition at 0°C, then RT) prep->reaction monitor 3. Monitoring by TLC (Check for starting material consumption) reaction->monitor monitor->reaction Incomplete workup 4. Aqueous Work-up (Solvent swap, wash with H₂O/Brine) monitor->workup Reaction Complete purify 5. Purification (Dry, concentrate, column chromatography) workup->purify product 6. Final Product (Characterize) purify->product

Figure 3: Experimental Workflow for C2 Amination

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood. [6]

  • Signal Word: Danger [6]* Primary Hazards:

    • H302: Harmful if swallowed [6] * H312: Harmful in contact with skin [6] * H315: Causes skin irritation [6] * H318: Causes serious eye damage [6] * H332: Harmful if inhaled [6] * H335: May cause respiratory irritation [6]* Required Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile). [12] * Wear chemical safety goggles or a face shield. [12] * Wear a lab coat. [12]* Handling Precautions:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray. * Wash hands and any exposed skin thoroughly after handling. [12] * Ensure eyewash stations and safety showers are readily accessible. [12] Always consult the most current Safety Data Sheet (SDS) before use.

Conclusion

This compound is a highly activated and synthetically valuable building block. Its utility is defined by its susceptibility to Nucleophilic Aromatic Substitution, which proceeds via a well-understood addition-elimination mechanism. The key to its application is the predictable and high regioselectivity for substitution at the C2 position, a direct consequence of the superior resonance stabilization of the corresponding Meisenheimer intermediate. By understanding these core chemical principles, researchers can effectively employ this reagent to construct complex, functionalized pyridine derivatives for a wide range of applications in science and technology.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.
  • European Patent Office. (n.d.). EP 0192287 A2 - Process for the preparation of fluorinated pyridines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Angene. (n.d.). The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production. Retrieved from [Link]

  • Buncel, E., & Um, I. H. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 76(15), 5957–5965. Retrieved from [Link]

Sources

2,3-Difluoro-5-nitropyridine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Utility of 2,3-Difluoro-5-nitropyridine

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a heterocyclic building block of increasing importance in pharmaceutical and agrochemical research. We will dissect its molecular architecture, explore the interplay of its functional groups, and provide practical insights into its synthesis and reactivity. This document is intended for researchers, synthetic chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent.

Introduction: The Significance of Activated Pyridines

Halogenated nitropyridines are a cornerstone of modern synthetic chemistry. The pyridine core is a common motif in bioactive molecules, and the presence of both electron-withdrawing nitro groups and halogen leaving groups creates a highly activated system ripe for functionalization.[1][2] this compound (DFNP) is a prime example, offering a unique combination of reactivity and structural features that make it a valuable intermediate in the synthesis of complex molecular targets.[3][4] Its utility stems from the precise electronic environment created by its substituents, which dictates its structure, stability, and reaction pathways.

Core Molecular Structure and Physicochemical Properties

The foundational identity of this compound is defined by its chemical formula, C5H2F2N2O2, and molecular weight of approximately 160.08 g/mol .[5][6] A summary of its key identifiers and properties is presented below.

PropertyValueSource
IUPAC Name This compoundPubChem[5], Sigma-Aldrich[7]
CAS Number 954219-68-2ChemicalBook[3], PubChem[5]
Molecular Formula C5H2F2N2O2PubChem[5], Matrix Fine Chemicals[6]
Molecular Weight 160.08 g/mol PubChem[5], Matrix Fine Chemicals[6]
Canonical SMILES C1=C(C=NC(=C1F)F)[O-]PubChem[5]
InChIKey YJBQJGQRNAZQPG-UHFFFAOYSA-NPubChem[5], Sigma-Aldrich[7]
Physical Form Liquid or Solid or Semi-solidSigma-Aldrich[7]

The molecule consists of a central pyridine ring, which is an aromatic heterocycle. The key to its utility lies in the three substituents that adorn this core:

  • Two Fluorine Atoms (C2, C3): Located adjacent to the ring nitrogen, these highly electronegative atoms serve two purposes. They act as good leaving groups in nucleophilic aromatic substitution (SNAr) reactions and inductively withdraw electron density from the ring.

  • One Nitro Group (C5): The nitro group (-NO2) is one of the most powerful electron-withdrawing groups in organic chemistry. Its placement at the 5-position significantly acidifies the ring protons and, more importantly, activates the positions ortho and para to it for nucleophilic attack.[2]

This specific arrangement of substituents creates an electron-deficient aromatic system, making the molecule highly susceptible to reaction with nucleophiles.

Caption: Molecular structure of this compound.

Spectroscopic and Computational Analysis

Predicted Spectroscopic Data
TechniqueFeaturePredicted Chemical Shift / FrequencyRationale
¹H NMR H-4~8.5-8.8 ppmDeshielded due to the adjacent electron-withdrawing nitro group and ortho fluorine atom.
H-6~9.0-9.3 ppmSignificantly deshielded by the adjacent ring nitrogen and the para nitro group.
¹⁹F NMR F-2~(-70) to (-90) ppmInfluenced by the adjacent ring nitrogen.
F-3~(-110) to (-130) ppmInfluenced by the adjacent fluorine and meta nitro group.
¹³C NMR C-2, C-3~140-160 ppm (with C-F coupling)Carbon atoms bonded to fluorine show characteristic large one-bond C-F coupling constants.
C-5~145-155 ppmCarbon attached to the nitro group.
FT-IR N-O Stretch~1520-1560 cm⁻¹ (asymmetric)~1340-1360 cm⁻¹ (symmetric)Characteristic strong absorbances for aromatic nitro compounds.
C-F Stretch~1200-1300 cm⁻¹Strong absorbance typical for aryl fluorides.
C=N, C=C Stretch~1580-1620 cm⁻¹Aromatic ring vibrations.

Causality: The predicted chemical shifts in NMR are a direct consequence of the electronic environment. The potent electron-withdrawing nature of the nitro group and fluorine atoms reduces electron density around the ring protons and carbons, shifting their resonance signals downfield (to higher ppm values).[1] In ¹⁹F NMR, the position of the fluorine on the activated pyridine ring dictates its chemical shift. IR frequencies correspond to the vibrational energies of specific bonds, which are influenced by bond strength and the mass of the connected atoms.

Reactivity Profile: The Primacy of Nucleophilic Aromatic Substitution (SNAr)

The molecular structure of this compound is tailor-made for undergoing Nucleophilic Aromatic Substitution (SNAr). This reaction is central to its utility as a synthetic intermediate.[2][3][4]

Mechanism Rationale:

  • Activation: The pyridine nitrogen and the C5-nitro group powerfully withdraw electron density from the ring by both inductive and resonance effects. This creates significant partial positive charges (δ+) on the ring carbons, particularly C2, C4, and C6.[2]

  • Nucleophilic Attack: A nucleophile (Nu⁻) preferentially attacks one of the electron-deficient carbon atoms bearing a leaving group. In this molecule, both C2 and C3 are potential sites.

  • Intermediate Formation: The attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized effectively onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. This stabilization is the key driving force for the reaction.

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of a fluoride ion (F⁻), which is a good leaving group.

SNAr_Mechanism cluster_workflow Generalized SNAr Workflow for this compound START Reactants: This compound + Nucleophile (e.g., R-NH2) STEP1 Step 1: Nucleophilic Attack Nucleophile attacks the electron-deficient C2 or C3 position. START->STEP1 Reaction Initiation STEP2 Intermediate: Meisenheimer Complex Formation of a resonance-stabilized negatively charged intermediate. STEP1->STEP2 Forms STEP3 Step 2: Leaving Group Expulsion A fluoride ion (F-) is eliminated, restoring ring aromaticity. STEP2->STEP3 Stabilization allows END Product: Substituted Nitropyridine + F- STEP3->END Yields

Caption: Logical workflow of the SNAr reaction mechanism.

The regioselectivity of the substitution (i.e., whether the nucleophile replaces the C2-F or C3-F) can be influenced by steric factors of the incoming nucleophile and the precise electronic stabilization of the transition states, though positions activated by the ring nitrogen (like C2) are often highly reactive.[2]

Experimental Protocol: Synthesis via Halogen Exchange (Halex)

A common and industrially viable method for synthesizing fluorinated pyridines is through a halogen exchange (Halex) reaction, where chloro-substituted precursors are treated with a fluoride salt.[13] The following protocol is a representative procedure based on established methodologies.

Objective: To synthesize this compound from 2,3-dichloro-5-nitropyridine.

Materials:

  • 2,3-dichloro-5-nitropyridine

  • Spray-dried Potassium Fluoride (KF)

  • Sulfolane (solvent)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide), optional

  • Inert Gas (Nitrogen or Argon)

  • Standard laboratory glassware for high-temperature reactions

Self-Validating Protocol Steps:

  • System Preparation (Anhydrous Conditions):

    • Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet.

    • Causality: The Halex reaction is highly sensitive to water, which can deactivate the potassium fluoride and lead to side reactions. An inert atmosphere prevents oxidation at high temperatures.

  • Reagent Charging:

    • To the flask, add sulfolane (as the high-boiling polar aprotic solvent), followed by spray-dried potassium fluoride (2.2 - 2.5 molar equivalents).

    • Causality: Sulfolane is chosen for its thermal stability and its ability to solvate the potassium salt. A slight excess of KF is used to drive the reaction to completion. "Spray-dried" KF has a high surface area, increasing its reactivity.

  • Reaction Execution:

    • Begin vigorous stirring and heat the mixture to 180-190 °C.

    • Once the temperature is stable, add the 2,3-dichloro-5-nitropyridine to the mixture.

    • Maintain the temperature and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Causality: These temperatures are necessary to overcome the activation energy for displacing the chloride atoms. The reaction proceeds in a stepwise manner, first displacing one chlorine and then the second at potentially higher temperatures.[14]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and water.

    • Filter the mixture to remove insoluble inorganic salts (KCl, excess KF).

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the resulting crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

    • Causality: The aqueous work-up removes the polar solvent (sulfolane) and inorganic byproducts. Final purification is essential to remove any partially-reacted intermediates or impurities.

Safety Note: This reaction involves high temperatures and potentially hazardous materials. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The product itself is classified as harmful and an irritant.[5][7]

Conclusion and Future Outlook

This compound is a highly activated and versatile chemical intermediate. Its molecular structure, characterized by the powerful electron-withdrawing effects of its fluoro and nitro substituents, makes it an ideal substrate for SNAr chemistry. This reactivity profile allows for the straightforward introduction of a wide range of functionalities, cementing its role as a valuable building block in the design and synthesis of novel pharmaceuticals and agrochemicals.[1][15] As synthetic methodologies continue to advance, the strategic application of such pre-activated heterocyclic systems will remain critical to accelerating discovery pipelines.

References

  • PubChem. this compound | C5H2F2N2O2 | CID 22308697. National Center for Biotechnology Information. Available from: [Link]

  • Matrix Fine Chemicals. this compound | CAS 954219-68-2. Available from: [Link]

  • Chongqing Chemdad Co., Ltd. this compound. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information Page. Available from: [Link]

  • Google Patents.CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • PharmaCompass. The Role of Nitropyridines in Pharmaceutical Development. Available from: [Link]

  • The Royal Society of Chemistry. Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N- hydroxyacetamide (1s). Available from: [Link]

  • PubChem. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents.US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.
  • Google Patents.EP0192287A2 - Process for the preparation of fluorinated pyridines.
  • ResearchGate. Computational studies on the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery. Available from: [Link]

  • MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Available from: [Link]

  • ACS Publications. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2,3-difluoro-5-nitropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the most viable synthetic routes. Emphasis is placed on explaining the causality behind experimental choices, ensuring scientific integrity, and providing a framework for the reproducible synthesis of this important fluorinated pyridine derivative.

Introduction: The Significance of this compound

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and development. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

This compound is a versatile intermediate that offers multiple points for further functionalization. The electron-withdrawing nature of the two fluorine atoms and the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amino group, opening avenues for a wide array of chemical transformations. This guide will explore the primary synthetic strategies for accessing this valuable compound, focusing on practicality, scalability, and the chemical principles that govern these transformations.

Primary Synthetic Pathway: Halogen Exchange Followed by Regioselective Nitration

A robust and commonly employed strategy for the synthesis of this compound involves a two-step sequence: the partial fluorination of a readily available polychlorinated pyridine, followed by a regioselective nitration. This pathway is advantageous due to the relatively low cost of the starting materials and the well-established nature of the individual transformations.

Step 1: Synthesis of 2,3-Difluoro-5-chloropyridine via Halogen Exchange (Halex) Reaction

The initial step focuses on the conversion of 2,3,5-trichloropyridine to 2,3-difluoro-5-chloropyridine. This is achieved through a nucleophilic aromatic substitution reaction known as the Halex process, where chloride ions are displaced by fluoride ions.

  • Fluorinating Agent: Potassium fluoride (KF) is often the fluorinating agent of choice due to its cost-effectiveness and availability. Cesium fluoride (CsF) can be more reactive but is also more expensive. The efficiency of the fluorination is highly dependent on the solubility and reactivity of the fluoride salt.

  • Solvent: A high-boiling, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or sulfolane is crucial. These solvents help to solubilize the potassium fluoride and facilitate the nucleophilic attack of the fluoride ion on the electron-deficient pyridine ring.

  • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as a quaternary phosphonium salt (e.g., tetraphenylphosphonium bromide) or a crown ether, can significantly enhance the reaction rate by improving the solubility and availability of the fluoride anion in the organic phase.[1]

  • Temperature: High reaction temperatures, typically in the range of 180-220°C, are required to overcome the activation energy for the substitution of the chlorine atoms. A stepwise increase in temperature can be employed to first facilitate the substitution at the more activated positions.[2]

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple, add 2,3,5-trichloropyridine (1.0 eq), spray-dried potassium fluoride (2.5-3.0 eq), and a phase-transfer catalyst (e.g., tetrabutylphosphonium bromide, 0.05 eq).

  • Solvent Addition: Add anhydrous N-methyl-2-pyrrolidone (NMP) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 180-190°C and maintain for 5-10 hours. Subsequently, increase the temperature to 200-210°C and continue the reaction for another 10-15 hours. Monitor the progress of the reaction by gas chromatography (GC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product can be isolated by vacuum distillation from the reaction mixture. The collected distillate is then washed with water to remove any remaining solvent and dried over anhydrous magnesium sulfate. Further purification can be achieved by fractional distillation.

ParameterValueReference
Starting Material2,3,5-Trichloropyridine[2]
ReagentsPotassium Fluoride, Tetrabutylphosphonium Bromide[1]
SolventN-Methyl-2-pyrrolidone (NMP)[2]
Temperature180-210°C[2]
Reaction Time15-25 hours[2]
Typical Yield~40-42%[2]

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TCP [label="2,3,5-Trichloropyridine", fillcolor="#F1F3F4"]; DFCP [label="2,3-Difluoro-5-chloropyridine", fillcolor="#F1F3F4"]; Reagents [label="KF, Phase-Transfer Catalyst\nNMP, 180-210°C", shape=plaintext];

TCP -> DFCP [label="Halogen Exchange"]; Reagents -> TCP [style=invis]; }

Caption: Synthesis of 2,3-Difluoro-5-chloropyridine from 2,3,5-Trichloropyridine.

Step 2: Regioselective Nitration of 2,3-Difluoro-5-chloropyridine

The second step involves the introduction of a nitro group at the 5-position of the pyridine ring. This is an electrophilic aromatic substitution reaction, which is generally challenging for the electron-deficient pyridine ring. The presence of three deactivating halogen substituents further decreases the ring's reactivity.

The directing effect of the substituents on the pyridine ring governs the position of nitration.

  • Pyridine Nitrogen: The nitrogen atom is strongly deactivating and directs electrophilic substitution to the meta-position (C3 and C5).

  • Fluorine Atoms: Halogens are deactivating due to their inductive electron-withdrawing effect (-I), but they are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance (+M).[3] In fluorobenzene, the para-directing effect is strong.[3]

  • Chlorine Atom: Similar to fluorine, chlorine is a deactivating ortho, para-director.

In 2,3-difluoro-5-chloropyridine, the C5 position is meta to the pyridine nitrogen and para to the C2 fluorine atom. The C6 position is ortho to the C5 chlorine and meta to the C2 and C3 fluorine atoms. The C4 position is ortho to both the C3 fluorine and C5 chlorine atoms. The nitration is expected to occur preferentially at the position that is least deactivated and is activated by the directing effects of the halogens. While a complex interplay of these effects is at play, nitration at the C5 position is often observed in similarly substituted pyridines. However, given the strong deactivation, forcing conditions are necessary. A well-established method for the nitration of deactivated pyridines is the use of a mixture of fuming nitric acid and concentrated sulfuric acid.[4]

This protocol is based on the nitration of the structurally similar 2,6-difluoropyridine and is expected to be effective for 2,3-difluoro-5-chloropyridine.

  • Preparation of Nitrating Mixture: In a thick-walled glass reactor equipped with a mechanical stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the acid to 0-5°C in an ice-salt bath. Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Substrate Addition: To the cold nitrating mixture, add 2,3-difluoro-5-chloropyridine dropwise, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for several hours. The reaction progress should be monitored by GC or HPLC. Gentle heating (e.g., to 50-60°C) may be required to drive the reaction to completion.

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The crude product may precipitate as a solid or can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The organic extracts are combined, washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization.

ParameterProposed ValueReference
Starting Material2,3-Difluoro-5-chloropyridine-
ReagentsFuming Nitric Acid, Concentrated Sulfuric Acid[4]
Temperature0-10°C (addition), then RT to 60°C[4]
Reaction TimeSeveral hours to overnight[4]
PurificationColumn Chromatography/Recrystallization-

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DFCP [label="2,3-Difluoro-5-chloropyridine", fillcolor="#F1F3F4"]; DFNP [label="this compound", fillcolor="#F1F3F4"]; Reagents [label="HNO₃, H₂SO₄\n0-60°C", shape=plaintext];

DFCP -> DFNP [label="Nitration"]; Reagents -> DFCP [style=invis]; }

Caption: Proposed Nitration of 2,3-Difluoro-5-chloropyridine.

Alternative Synthetic Pathway: Nitration Preceding Final Fluorination

An alternative approach involves introducing the nitro group at an earlier stage, followed by the final fluorination step. This strategy can be advantageous if the regioselectivity of the nitration is more favorable on the precursor molecule.

Synthesis of 2-Chloro-3-fluoro-5-nitropyridine

This intermediate can be synthesized from 3-fluoro-5-nitropyridin-2-ol.[1] The hydroxyl group at the 2-position is converted to a chlorine atom, which is a good leaving group for a subsequent Halex reaction.

  • Reaction Setup: To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (1.0 eq) in phosphorus oxychloride (POCl₃), add phosphorus pentachloride (PCl₅) (1.5 eq) at 60°C.

  • Reaction: Maintain the reaction mixture at 60°C for 10 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Extract the aqueous mixture with ethyl acetate.

  • Purification: The combined organic layers are washed with saturated sodium carbonate solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford 2-chloro-3-fluoro-5-nitropyridine.[1]

Final Fluorination Step

The final step would involve the selective replacement of the chlorine atom at the 2-position with a fluorine atom. This would again be a Halex reaction, likely requiring similar conditions to those described in section 2.1, although potentially milder conditions could be sufficient due to the activating effect of the nitro group.

Sources

Introduction: The Strategic Importance of 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Difluoro-5-nitropyridine for Researchers and Drug Development Professionals

This compound is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its utility stems from a strategically functionalized pyridine core, featuring two adjacent fluorine atoms and a powerful electron-withdrawing nitro group. This specific arrangement imparts a high degree of reactivity and selectivity, making it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2][3][4][5]

The electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).[6] The fluorine atoms at the C2 and C3 positions serve as excellent leaving groups, allowing for sequential and regioselective displacement by a variety of nucleophiles. This controlled reactivity provides chemists with a versatile platform to introduce diverse functionalities, a critical advantage in constructing libraries of compounds for structure-activity relationship (SAR) studies. The incorporation of fluorine itself is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[7] This guide provides a comprehensive overview of the synthesis, reactivity, characterization, and safe handling of this compound.

Core Chemical Properties

A summary of the essential chemical properties for this compound is presented below. This data is critical for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValueSource(s)
IUPAC Name This compoundPubChem
CAS Number 954219-68-2Sigma-Aldrich
Molecular Formula C₅H₂F₂N₂O₂Sigma-Aldrich
Molecular Weight 160.08 g/mol PubChem
Physical Form Liquid or Solid or Semi-solidSigma-Aldrich
Storage Temperature 2-8°C under inert atmosphereSigma-Aldrich

Synthesis of this compound: A Halogen Exchange Approach

While multiple synthetic routes may exist, a prevalent and industrially scalable method for synthesizing fluorinated pyridines is through nucleophilic aromatic halogen exchange (HALEX) reactions. This approach involves the displacement of chloro substituents with fluoride ions, typically using an alkali metal fluoride like potassium fluoride (KF).[8][9][10] The synthesis of this compound can be logically achieved from its chlorinated precursor, 2,3-dichloro-5-nitropyridine.[11][12]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Fluorination (HALEX) A 2,3-Dichloropyridine B 2,3-Dichloro-5-nitropyridine A->B HNO₃ / H₂SO₄ C 2,3-Dichloro-5-nitropyridine D This compound C->D KF, Aprotic Solvent (e.g., Sulfolane) High Temperature

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on established procedures for the fluorination of similar polychlorinated pyridines.[9][10]

  • Preparation of the Precursor (2,3-dichloro-5-nitropyridine): The synthesis begins with the nitration of 2,3-dichloropyridine. This is typically achieved using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions (e.g., 0-5°C) to ensure selective nitration at the 5-position.[11]

  • Fluorination Reaction Setup:

    • In a reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation head, add spray-dried potassium fluoride (KF) and a high-boiling polar aprotic solvent such as sulfolane or N-methyl-2-pyrrolidone (NMP). The use of a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide) can enhance the reaction rate.[9]

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a high temperature (typically in the range of 180-220°C). The high temperature is necessary to overcome the activation energy for the substitution of the chloro groups.[9]

  • Reaction Execution:

    • Slowly add the 2,3-dichloro-5-nitropyridine precursor to the heated KF/solvent mixture.

    • The reaction proceeds in a stepwise manner. The chlorine at the 2-position is generally more activated and is likely to be substituted first, followed by the chlorine at the 3-position. Maintaining a high temperature ensures the reaction proceeds to the difluorinated product.[9]

    • Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS), to observe the disappearance of the starting material and the formation of the product.

  • Product Isolation and Purification:

    • Upon completion, cool the reaction mixture.

    • The product can be isolated from the high-boiling solvent by vacuum distillation.

    • Further purification can be achieved by fractional distillation or column chromatography to yield pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the 5-nitro group, combined with the electronegativity of the pyridine nitrogen, renders the C2 and C4 positions highly electrophilic. The C2 and C3 fluorine atoms are excellent leaving groups, facilitating their displacement.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the electron-deficient carbon atom (typically C2), breaking the aromaticity of the pyridine ring and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized by the nitro group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a fluoride ion, resulting in the substituted product.

Sources

An In-depth Technical Guide to the Physical Properties of 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 2,3-Difluoro-5-nitropyridine, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of the compound's structural, physical, and safety characteristics. While comprehensive, peer-reviewed experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from reputable chemical databases and suppliers to provide a robust foundation for its use in a laboratory setting. We further present generalized experimental protocols for the characterization of similar organic compounds to aid researchers in their work.

Introduction

This compound is a substituted pyridine ring system with significant potential in organic synthesis. The presence of two electron-withdrawing fluorine atoms and a nitro group on the pyridine core renders the molecule highly susceptible to nucleophilic aromatic substitution, making it a valuable building block for the synthesis of more complex molecules. Its application is particularly notable in the development of novel pharmaceutical agents and functional materials where the unique electronic properties of the fluorinated and nitrated pyridine moiety can be exploited. Understanding the physical properties of this compound is paramount for its effective handling, characterization, and application in research and development.

Molecular Structure and Identification

The molecular structure of this compound is foundational to its chemical reactivity and physical properties. The arrangement of the fluorine and nitro substituents on the pyridine ring creates a unique electronic and steric environment.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compound[1][2]
CAS Number 954219-68-2[1][2]
Molecular Formula C₅H₂F₂N₂O₂[1][2]
Molecular Weight 160.08 g/mol [1][2]
Canonical SMILES C1=C(C=NC(=C1F)F)[O-][1][2]
InChI Key YJBQJGQRNAZQPG-UHFFFAOYSA-N[1][2]

Physical and Chemical Properties

The physical properties of this compound are crucial for its handling, storage, and use in chemical reactions. The data presented below is a compilation from various chemical supplier databases and should be considered as predicted or typical values, as peer-reviewed experimental data is limited.

Table 2: Physical Properties

PropertyValueSource/Comment
Physical Form Liquid or Solid or Semi-solid[3]
Boiling Point 226.2 ± 35.0 °C (Predicted)[4]
Density 1.555 ± 0.06 g/cm³ (Predicted)[4]
pKa -6.89 ± 0.20 (Predicted)[4]

3.1. Solubility

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the identity and purity of this compound. While specific, citable spectra for this compound are not widely published, this section outlines the expected spectral characteristics.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the adjacent fluorine and nitro groups.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals for the carbon atoms of the pyridine ring. The carbons attached to the fluorine atoms will exhibit characteristic C-F coupling.

  • ¹⁹F NMR: The fluorine NMR will provide key information, with two expected signals for the two non-equivalent fluorine atoms.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C-F, C=N, C=C, and N-O stretching vibrations. The characteristic asymmetric and symmetric stretches of the nitro group are expected to be prominent.

4.3. Mass Spectrometry (MS)

Mass spectrometric analysis should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the loss of the nitro group and fluorine atoms.

Experimental Protocols

Due to the lack of a specific, detailed experimental protocol for the characterization of this compound in the literature, a general workflow for the characterization of a novel organic compound is provided below. This protocol should be adapted by the researcher based on the specific experimental setup and safety considerations.

Characterization_Workflow General Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Physical Analysis cluster_validation Data Analysis & Validation synthesis Synthesize Compound purification Purify (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr Confirm Structure ms Mass Spectrometry purification->ms Determine Molecular Weight ir IR Spectroscopy purification->ir Identify Functional Groups mp_bp Melting/Boiling Point Determination purification->mp_bp Assess Purity solubility Solubility Testing purification->solubility Determine Solubility Profile data_analysis Analyze & Interpret Data nmr->data_analysis ms->data_analysis ir->data_analysis mp_bp->data_analysis solubility->data_analysis validation Validate Structure & Purity data_analysis->validation

Sources

An In-depth Technical Guide to the Solubility Profile of 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 2,3-Difluoro-5-nitropyridine. Given the current absence of publicly available quantitative solubility data for this compound, this document emphasizes robust, validated experimental protocols to empower researchers to generate reliable data in their own laboratories.

Introduction to this compound: A Compound of Interest

This compound is a fluorinated pyridine derivative with significant potential as a building block in medicinal chemistry and materials science.[1][2][3] Its chemical structure, featuring an electron-withdrawing nitro group and two fluorine atoms on the pyridine ring, makes it a valuable intermediate for nucleophilic aromatic substitution reactions.[2] Understanding its solubility is a critical first step in its application, influencing reaction kinetics, purification strategies, formulation development, and ultimately, its utility in drug discovery and other advanced applications.

Physicochemical Properties:

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 954219-68-2[3]
Molecular Formula C₅H₂F₂N₂O₂[1]
Molecular Weight 160.08 g/mol [1]
Physical Form Liquid or Solid or Semi-solid[3]
Storage Inert atmosphere, 2-8°C[3]

Core Principles of Solubility Determination

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a fundamental physicochemical property. The principle of "like dissolves like" provides a preliminary qualitative prediction, suggesting that the polarity of this compound will govern its solubility in various solvents.[4] For precise and actionable data, experimental determination is essential. The following sections detail the methodologies to achieve this.

Quantitative Solubility Data (Template for Experimental Results)

As quantitative data is not publicly available, Table 2 is presented as a template for researchers to populate with their experimentally determined values. This structured format allows for easy comparison of solubility across a range of common laboratory solvents.

Table 2: Experimentally Determined Solubility of this compound at 25°C

SolventDielectric Constant (Approx.)Solubility (g/L)Solubility (mol/L)
Water80.1
Methanol32.7
Ethanol24.5
Isopropanol19.9
Acetonitrile37.5
Acetone20.7
Tetrahydrofuran (THF)7.6
Dichloromethane (DCM)9.1
Toluene2.4
Hexane1.9

Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating systems, ensuring the generation of accurate and reproducible solubility data. The choice between the gravimetric and instrumental methods will depend on the available equipment and the required throughput.

Safety Precautions

Before commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) for this compound is mandatory.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[1]

  • Handling: Work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere at 2-8°C.[3]

Gravimetric Method: The Fundamental Approach

This method is a direct and reliable technique for determining solubility. It relies on the precise measurement of the mass of the solute that dissolves in a known volume of solvent.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of the selected solvents. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker (e.g., 25°C) and agitate for 24-48 hours. This extended period ensures that the system reaches equilibrium.

  • Sample Collection and Filtration:

    • Allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 2.0 mL) of the supernatant using a volumetric pipette fitted with a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Solvent Evaporation:

    • Transfer the filtered solution to a pre-weighed, clean, and dry container.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point to avoid degradation.

  • Mass Determination and Calculation:

    • Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and prevent moisture absorption.

    • Weigh the container with the dried solute.

    • Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dried solute (g) / Volume of aliquot (L))

Causality Behind Experimental Choices:

  • Excess Solute: Ensures that the solution is truly saturated, a fundamental requirement for accurate solubility measurement.

  • Extended Equilibration Time: Allows the dissolution process to reach a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Filtration: Prevents undissolved solid particles from being included in the weighed sample, which would lead to an overestimation of solubility.

Instrumental Analysis via High-Performance Liquid Chromatography (HPLC)

This method is ideal for higher throughput and when dealing with smaller sample volumes. It relies on quantifying the concentration of the solute in a saturated solution using a calibrated instrument.

Step-by-Step Methodology:

  • Preparation of Saturated Solution and Sampling:

    • Follow steps 1-3 from the Gravimetric Method (Section 4.2).

  • Sample Dilution:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. A significant dilution factor (e.g., 100-fold) is common.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • From the stock solution, prepare a series of at least five standard solutions of decreasing concentrations.

  • HPLC Analysis:

    • Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted sample solution.

  • Quantification and Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility by multiplying the concentration of the diluted sample by the dilution factor.

Typical RP-HPLC Method Parameters:

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Self-Validating System through Calibration:

The use of a multi-point calibration curve is a self-validating mechanism. The linearity of this curve (typically requiring an R² value > 0.999) confirms the reliability of the instrumental response across the desired concentration range, thus ensuring the accuracy of the final solubility measurement.[5]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

G cluster_prep Saturated Solution Preparation cluster_grav Gravimetric Method cluster_hplc HPLC Method prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 prep3 Settle and filter supernatant prep2->prep3 grav1 Transfer known volume of filtrate to pre-weighed dish prep3->grav1 Known Volume hplc2 Accurately dilute filtrate prep3->hplc2 Known Volume grav2 Evaporate solvent grav1->grav2 grav3 Weigh dried solute grav2->grav3 grav4 Calculate Solubility (g/L) grav3->grav4 hplc1 Prepare calibration standards hplc3 Analyze standards and sample by HPLC hplc1->hplc3 hplc2->hplc3 hplc4 Calculate concentration from calibration curve hplc3->hplc4 hplc5 Calculate Solubility (mol/L) hplc4->hplc5

Caption: Experimental Workflow for Solubility Determination.

Data Analysis and Reporting

  • Units: Report solubility in both grams per liter (g/L) and moles per liter (mol/L).

  • Temperature: Clearly state the temperature at which the solubility was determined, as it is a critical parameter.

  • Replicates: Perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.

  • Method Validation: For the HPLC method, report the linearity (R²) of the calibration curve.

Conclusion

While the quantitative solubility data for this compound is not currently published, this guide provides a robust and scientifically sound framework for its experimental determination. By following the detailed gravimetric or HPLC-based protocols, researchers in drug development and other scientific fields can generate the reliable data necessary to advance their work with this important chemical intermediate. The emphasis on procedural rationale and self-validating systems ensures a high degree of confidence in the obtained results.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2,3-Difluoro-5-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,3-Difluoro-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published experimental data, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It outlines the theoretical basis and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound. Detailed, field-proven protocols for each analytical technique are provided, emphasizing experimental design for obtaining high-quality, reproducible results. This guide is intended to empower researchers to confidently approach the synthesis and characterization of this compound and related fluorinated heterocyclic compounds.

Introduction: The Significance of this compound

This compound is a versatile building block in organic synthesis, primarily owing to the strategic placement of its functional groups. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the two fluorine atoms provide unique electronic properties and potential metabolic stability in resulting drug candidates. Accurate and unambiguous characterization of this molecule is paramount to ensure the identity, purity, and quality of downstream products. This guide provides the foundational knowledge for achieving this through the application of modern spectroscopic techniques.

Below is the chemical structure of this compound.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of the hydrogen and carbon atoms, respectively. The presence of fluorine will introduce characteristic splitting patterns due to spin-spin coupling.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two aromatic protons. The chemical shifts will be significantly downfield due to the deshielding effects of the electronegative nitro group and the pyridine nitrogen.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-48.8 - 9.1Doublet of doublets (dd)³J(H-4, F-3) ≈ 7-9 Hz, ⁴J(H-4, H-6) ≈ 2-3 Hz
H-68.4 - 8.7Doublet of doublets (dd)⁴J(H-6, F-3) ≈ 2-4 Hz, ⁴J(H-6, H-4) ≈ 2-3 Hz

Causality Behind Predictions: The strong electron-withdrawing nature of the nitro group at position 5 and the nitrogen atom in the ring will cause the protons at positions 4 and 6 to be highly deshielded, resulting in large chemical shifts. The coupling patterns arise from through-bond interactions with the neighboring fluorine and hydrogen atoms. The magnitude of the coupling constant decreases with the number of bonds separating the nuclei.[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, one for each carbon atom in the pyridine ring. The chemical shifts and C-F coupling constants are key identifiers.

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (J, Hz)
C-2145 - 150Doublet of doublets (dd)¹J(C-2, F-2) ≈ 240-260 Hz, ²J(C-2, F-3) ≈ 15-25 Hz
C-3140 - 145Doublet of doublets (dd)¹J(C-3, F-3) ≈ 230-250 Hz, ²J(C-3, F-2) ≈ 10-20 Hz
C-4130 - 135Doublet (d)²J(C-4, F-3) ≈ 20-30 Hz
C-5148 - 152Singlet (s)-
C-6125 - 130Singlet (s)-

Causality Behind Predictions: Carbons directly bonded to fluorine (C-2 and C-3) will exhibit large one-bond coupling constants (¹JCF) and will be significantly deshielded.[2] The other carbons will show smaller, long-range couplings. The carbon bearing the nitro group (C-5) is also expected to be significantly deshielded.

Experimental Protocol for NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of this compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample into the NMR spectrometer prep4->acq1 Prepared Sample acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire 1H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire 13C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Fourier transform the raw data acq4->proc1 Raw Data (FID) proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Reference spectra to the internal standard proc2->proc3 proc4 Integrate 1H signals and pick peaks for both spectra proc3->proc4 analysis Spectral Analysis and Interpretation proc4->analysis Processed Spectra

Caption: Workflow for NMR Spectroscopic Analysis

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.[3]

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the compound is fully dissolved.

    • Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.[5]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[4]

    • Shim the magnetic field to achieve optimal homogeneity and spectral resolution.[6]

    • Acquire the ¹H NMR spectrum. A typical experiment may involve 16-32 scans.

    • Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.[3]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum to ensure accurate peak shapes and integration.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.[7]

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Identify the chemical shifts, multiplicities, and coupling constants for all signals in both spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key vibrational modes will be associated with the aromatic ring, the nitro group, and the carbon-fluorine bonds.

Predicted FT-IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Weak to Medium
Aromatic C=C and C=N Stretch1600 - 1450Medium to Strong
Asymmetric NO₂ Stretch1550 - 1475Strong
Symmetric NO₂ Stretch1360 - 1290Strong
C-F Stretch1250 - 1000Strong
Aromatic C-H Out-of-Plane Bend900 - 690Strong

Causality Behind Predictions: The absorption frequencies are characteristic of the vibrational energies of specific bonds. The strong electron-withdrawing nitro group gives rise to two very intense and characteristic stretching bands.[8] The C-F bonds also produce strong absorptions. The combination of these bands provides a unique fingerprint for the molecule. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹.[9][10]

Experimental Protocol for FT-IR Spectroscopy

G cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Grind 1-2 mg of sample with ~100 mg of dry KBr prep2 Place mixture in a pellet press prep1->prep2 prep3 Apply pressure to form a transparent pellet prep2->prep3 acq2 Place the KBr pellet in the sample holder prep3->acq2 Sample Pellet acq1 Acquire a background spectrum of the empty sample chamber acq1->acq2 acq3 Acquire the sample spectrum (e.g., 32 scans) acq2->acq3 proc1 Ratio the sample spectrum against the background acq3->proc1 Raw Interferogram proc2 Perform baseline correction proc1->proc2 proc3 Label significant absorption peaks proc2->proc3 analysis Spectral Interpretation proc3->analysis Processed IR Spectrum

Caption: Workflow for FT-IR Spectroscopic Analysis

Step-by-Step Methodology (KBr Pellet Technique):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) using an agate mortar and pestle.[11]

    • Transfer the finely ground powder to a pellet press.

    • Apply pressure (typically 8-10 tons) to form a thin, transparent pellet. A translucent or opaque pellet may indicate insufficient grinding or the presence of moisture.[12]

  • Data Acquisition:

    • Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Place the KBr pellet in the sample holder and place it in the spectrometer.

    • Acquire the sample spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Perform a baseline correction if necessary.

    • Identify and label the wavenumbers of the major absorption bands and compare them to the predicted values and correlation tables.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of this compound (C₅H₂F₂N₂O₂) is 160.01 g/mol . A strong molecular ion peak is expected at m/z = 160.

  • Major Fragmentation Pathways:

    • Loss of NO₂ (46 Da): A significant fragment at m/z = 114, corresponding to the difluoropyridine radical cation.

    • Loss of NO (30 Da): A fragment at m/z = 130.

    • Loss of F (19 Da): A fragment at m/z = 141.

Ion Predicted m/z Identity
[M]⁺160Molecular Ion
[M - NO₂]⁺114[C₅H₂F₂N]⁺
[M - NO]⁺130[C₅H₂F₂NO]⁺
[M - F]⁺141[C₅H₂FN₂O₂]⁺

Causality Behind Predictions: In electron ionization (EI) mass spectrometry, the molecular ion is formed, which then undergoes fragmentation. The cleavage of the relatively weak C-N bond of the nitro group is a common and favorable fragmentation pathway.[13]

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare a dilute solution (~1 mg/mL) in a volatile solvent (e.g., ethyl acetate) prep2 Filter the solution if necessary prep1->prep2 prep3 Transfer to an autosampler vial prep2->prep3 acq1 Inject a small volume (e.g., 1 µL) into the GC prep3->acq1 Prepared Sample acq2 Separate the compound on a capillary column acq1->acq2 acq3 Ionize the eluting compound (e.g., by electron ionization) acq2->acq3 acq4 Scan a mass range (e.g., m/z 40-300) acq3->acq4 proc1 Identify the chromatographic peak for the compound acq4->proc1 Raw GC-MS Data proc2 Extract the mass spectrum corresponding to the peak proc1->proc2 proc3 Identify the molecular ion and major fragment ions proc2->proc3 analysis Spectral Interpretation proc3->analysis Mass Spectrum

Caption: Workflow for GC-MS Analysis

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[14]

    • If any particulate matter is present, filter the solution through a 0.22 µm syringe filter.[15]

    • Transfer the solution to a 2 mL autosampler vial.[14]

  • Instrument Setup and Data Acquisition:

    • Set up the GC with an appropriate capillary column (e.g., a non-polar or medium-polarity column).[16]

    • Establish a suitable temperature program for the GC oven to ensure good separation and peak shape.[17]

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.[18]

    • The compound will be separated from the solvent and any impurities as it passes through the GC column.

    • As the compound elutes from the column, it enters the mass spectrometer's ion source, where it is ionized (typically by electron ionization at 70 eV).[17]

    • The mass analyzer scans a specified mass-to-charge (m/z) range (e.g., 40-300) to detect the molecular ion and its fragments.

  • Data Processing and Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Extract the mass spectrum associated with this chromatographic peak.

    • Identify the molecular ion peak and compare its m/z value with the calculated molecular weight.

    • Analyze the fragmentation pattern and compare it to the predicted pathways.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application. This guide provides a robust framework for obtaining and interpreting ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data. By following the detailed protocols and understanding the predicted spectral features, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their scientific endeavors. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel fluorinated heterocyclic compounds.

References

  • Mtoz Biolabs. (n.d.). How to Prepare Sample for Mass Spectrometry? Mtoz Biolabs. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. Retrieved from [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. Retrieved from [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. Retrieved from [Link]

  • Agilent. (n.d.). Gas chromatography mass spectrometry basic principles. Agilent. Retrieved from [Link]

  • Truman State University. (2002, August 6). GAS CHROMATOGRAPHY / MASS SPECTROMETRY. Truman State University. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link]

  • Health, Safety and Environment Office, The Hong Kong University of Science and Technology. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. The Hong Kong University of Science and Technology. Retrieved from [Link]

  • alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. alwsci. Retrieved from [Link]

  • University of California, Davis. (n.d.). Notes on NMR Solvents. University of California, Davis. Retrieved from [Link]

  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. Retrieved from [Link]

  • Agilent. (n.d.). Gas chromatography mass spectrometry basic principles. Agilent. Retrieved from [Link]

  • alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. alwsci. Retrieved from [Link]

  • University of California, Davis. (n.d.). Notes on NMR Solvents. University of California, Davis. Retrieved from [Link]

  • Truman State University. (2002, August 6). GAS CHROMATOGRAPHY / MASS SPECTROMETRY. Truman State University. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Retrieved from [Link]

  • JoVE. (2024, April 4). Chemical Shift: Internal References and Solvent Effects. JoVE. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. University of Wisconsin-Madison. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. OpenStax. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]

  • JoVE. (2024, April 4). Chemical Shift: Internal References and Solvent Effects. JoVE. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

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An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-Difluoro-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. As direct experimental spectral data for this specific compound is not widely published, this guide leverages established principles of NMR spectroscopy, data from analogous fluorinated and nitrated pyridine systems, and predictive methodologies to offer a detailed interpretation. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for the structural elucidation of complex heterocyclic compounds. We will delve into the theoretical basis for the expected chemical shifts and coupling constants, provide a robust experimental protocol for data acquisition, and present the predicted spectral parameters in a clear, tabular format.

Introduction: The Structural Significance of this compound

This compound is a highly functionalized pyridine derivative of significant interest in synthetic chemistry. The presence of two electron-withdrawing fluorine atoms and a potent nitro group on the pyridine ring renders it susceptible to nucleophilic aromatic substitution, making it a versatile building block for the synthesis of more complex molecules with potential biological activity. Accurate structural characterization is paramount for its effective use in multi-step syntheses, and ¹H NMR spectroscopy is the primary tool for this purpose. This guide will illuminate the nuances of its proton NMR spectrum, providing a foundational understanding for its unambiguous identification and quality control.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The interpretation of this spectrum is governed by the interplay of the electronic effects of the fluorine and nitro substituents, which significantly influence the chemical shifts and coupling patterns.

Causality of Substituent Effects on Chemical Shifts

The chemical shift of a proton is dictated by the electron density of its local environment.[1] Electronegative substituents, such as fluorine and the nitro group, withdraw electron density from the aromatic ring through inductive and resonance effects. This deshielding of the ring protons results in their resonance at a higher frequency (downfield) in the NMR spectrum.[1]

In this compound, the protons at the C4 and C6 positions are subject to these strong deshielding effects. The nitro group at C5 exerts a powerful electron-withdrawing effect, primarily impacting the ortho- and para-positions. The fluorine atoms at C2 and C3 also contribute to the overall electron-deficient nature of the ring. Consequently, both H-4 and H-6 are expected to appear at significantly downfield chemical shifts, typical for protons on electron-poor aromatic systems.

Predicted Chemical Shifts and Multiplicities

Based on the analysis of similar compounds, such as 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one, and general principles of substituent effects on pyridine rings, we can predict the following chemical shifts:

  • H-4: This proton is situated between a fluorine atom and a nitro group. The strong electron-withdrawing nature of the adjacent nitro group is expected to cause a significant downfield shift. We predict the chemical shift for H-4 to be in the range of δ 8.8 - 9.1 ppm . The signal for H-4 will be split by the adjacent H-6 proton and the fluorine atom at C3. This will result in a doublet of doublets (dd) multiplicity.

  • H-6: This proton is adjacent to the ring nitrogen and the nitro group. The combined deshielding effects of these two groups will also result in a downfield chemical shift, predicted to be in the range of δ 9.2 - 9.5 ppm . The signal for H-6 will be split by the H-4 proton, appearing as a doublet (d) . Long-range coupling to the fluorine at C3 may also be observed, potentially further splitting the signal into a doublet of doublets.

Coupling Constants: Deciphering the Splitting Patterns

Spin-spin coupling provides valuable information about the connectivity of atoms within a molecule.[2] The magnitude of the coupling constant (J), expressed in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei and their dihedral angle.[3]

  • ³J(H4-H6): The coupling between H-4 and H-6 is a three-bond (meta) coupling. For pyridine systems, meta-coupling constants are typically small, in the range of 2-3 Hz .

  • ³J(H4-F3): The three-bond coupling between a proton and a fluorine atom is generally larger than proton-proton coupling. We predict a ³J(H4-F3) in the range of 5-7 Hz .

  • ⁴J(H6-F3): A four-bond coupling between H-6 and the fluorine at C3 is also possible. These long-range couplings are typically smaller, around 1-3 Hz .

The interplay of these couplings will give rise to the predicted doublet of doublets for H-4 and a doublet (or narrow doublet of doublets) for H-6.

Data Presentation

The predicted ¹H NMR spectral data for this compound is summarized in the table below.

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-48.8 - 9.1dd³J(H4-H6) ≈ 2-3 Hz, ³J(H4-F3) ≈ 5-7 Hz
H-69.2 - 9.5d or dd³J(H6-H4) ≈ 2-3 Hz, ⁴J(H6-F3) ≈ 1-3 Hz

Note: Predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) in a solvent like CDCl₃ or DMSO-d₆.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a high-resolution ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable choices. Ensure the solvent is of high purity to avoid extraneous signals.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm to encompass the aromatic region and the internal standard.

    • Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for full relaxation of the protons between scans.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

    • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

    • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integration: Integrate the signals to determine the relative number of protons.

Visualizations

Molecular Structure and Proton Designations

Caption: Molecular structure of this compound with proton designations.

Predicted Coupling Interactions

Caption: Predicted spin-spin coupling interactions in this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR spectrum of this compound. By understanding the fundamental principles of chemical shifts and coupling constants in fluorinated and nitrated pyridine systems, researchers can confidently interpret the experimental spectrum of this important synthetic intermediate. The provided experimental protocol offers a robust framework for acquiring high-quality, reproducible NMR data. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds, facilitating efficient and accurate structural elucidation.

References

  • This section would be populated with specific citations to peer-reviewed articles, NMR spectral databases (if a close analog was found), and authoritative textbooks on NMR spectroscopy that support the claims made throughout the guide.

    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

    • Reich, H. J. (2021). Structure Determination using NMR. University of Wisconsin. [Link]

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

    • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

    • Parella, T. (2013). NMRPulse sequences for Broker Spectrometers. Universitat Autònoma de Barcelona. [Link]

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

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An In-Depth Technical Guide to the ¹⁹F NMR of 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical analysis of the Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy of 2,3-Difluoro-5-nitropyridine, a key building block in medicinal chemistry and materials science. By leveraging foundational NMR principles, predictive methodologies, and comparative data from analogous structures, this document offers a comprehensive framework for the interpretation and understanding of its ¹⁹F NMR spectrum. Given the absence of a publicly available experimental spectrum for this specific compound, this guide establishes a robust, theoretically grounded prediction to aid researchers in its identification and characterization.

The Significance of ¹⁹F NMR in Modern Chemistry

Fluorine-19 NMR spectroscopy has emerged as an indispensable tool in the characterization of fluorinated organic molecules.[1] The ¹⁹F nucleus possesses several advantageous properties for NMR analysis:

  • 100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope is the only naturally occurring isotope of fluorine, eliminating the need for isotopic enrichment.[2]

  • High Sensitivity: With a spin of I = ½ and a high gyromagnetic ratio, the ¹⁹F nucleus is nearly as sensitive as the proton (¹H), ensuring strong signal acquisition.[3][4]

  • Wide Chemical Shift Range: The ¹⁹F chemical shift dispersion is significantly larger than for ¹H NMR, spanning over 800 ppm.[2] This broad range minimizes signal overlap, even in complex molecules, making spectral interpretation more straightforward.[4]

These features make ¹⁹F NMR particularly powerful for structural elucidation, reaction monitoring, and studying molecular interactions in drug discovery and materials science.[3]

Predicted ¹⁹F NMR Spectrum of this compound

In the absence of direct experimental data, a reliable prediction of the ¹⁹F NMR spectrum can be formulated by analyzing the structural features of this compound and comparing it to known data of similar compounds. The prediction is grounded in the principles of substituent chemical shifts (SCS) and spin-spin coupling constants.

Molecular Structure and Key Interactions

The ¹⁹F NMR spectrum of this compound is primarily defined by the electronic environment of the two fluorine atoms (at C2 and C3) and their interactions with each other and with the ring protons.

Caption: Key spin-spin coupling interactions in this compound.

Predicted Chemical Shifts (δ)

The chemical shifts are predicted relative to the external standard CFCl₃ (δ = 0 ppm).[5] The starting point for our prediction is the experimental data for 2,3-difluoropyridine .[6]

  • Baseline (2,3-Difluoropyridine):

    • F2: ~ -145 to -155 ppm

    • F3: ~ -130 to -140 ppm

  • Influence of the Nitro Group (NO₂): The nitro group at the C5 position is a strong electron-withdrawing group. This property has a significant deshielding effect on the fluorine nuclei, causing their signals to shift downfield (to less negative ppm values).[3]

    • Effect on F3 (meta-position): The deshielding effect will be more pronounced on the F3 nucleus due to its meta relationship with the nitro group.

    • Effect on F2 (para-position): The F2 nucleus, being para to the nitro group, will also experience a downfield shift, though the magnitude might differ from that on F3.

  • Predicted Chemical Shifts for this compound:

    • F2: Expected to be in the range of -135 to -145 ppm .

    • F3: Expected to be in the range of -115 to -125 ppm .

Predicted Spin-Spin Coupling (J)

The multiplicity of each fluorine signal is determined by its coupling to neighboring NMR-active nuclei.

  • ³J(F2-F3) Coupling (ortho): The two fluorine atoms are on adjacent carbons, leading to a three-bond coupling. For ortho-fluorines on an aromatic ring, this coupling constant is typically in the range of 15-25 Hz .[7] This will split both the F2 and F3 signals into doublets.

  • ¹H-¹⁹F Coupling (Long-Range):

    • F3 Couplings: The F3 nucleus will couple to the H4 proton (³J, ortho) and the H6 proton (⁴J, meta). The ortho coupling is expected to be larger.

    • F2 Couplings: The F2 nucleus will couple to the H6 proton (⁵J, para) and the H4 proton (⁴J, meta).

    • Expected Multiplicities: Due to these smaller, long-range couplings to protons, the primary doublets for F2 and F3 will be further split into complex multiplets, likely appearing as doublets of doublets or doublets of triplets, depending on the resolution and the relative magnitudes of the coupling constants. Typical long-range J(H-F) couplings can range from 0.3 to several Hz.[8]

Summary of Predicted ¹⁹F NMR Parameters
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Coupling Constants (J, Hz)
F2 -135 to -145Doublet of multiplets³J(F2-F3) ≈ 15-25 Hz
F3 -115 to -125Doublet of multiplets³J(F2-F3) ≈ 15-25 Hz

Experimental Protocol for ¹⁹F NMR Acquisition

To validate the predictions outlined above, the following experimental workflow is recommended for acquiring high-quality ¹⁹F NMR data for this compound.

Caption: Recommended workflow for the NMR analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the solvent is free from fluorine-containing impurities.

    • Optionally, add a small amount of a reference standard with a known chemical shift, such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm), for precise referencing, although referencing to the spectrometer's internal lock frequency is standard practice.[9]

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (≥ 400 MHz for ¹H) equipped with a broadband or fluorine-specific probe.

    • Tune and match the probe for the ¹⁹F frequency.

    • Calibrate the 90° pulse width for ¹⁹F.

  • Data Acquisition (1D ¹⁹F Spectrum):

    • Experiment: A standard one-pulse ¹⁹F experiment is typically sufficient. For enhanced sensitivity and resolution of couplings, consider acquiring a proton-coupled ¹⁹F spectrum.

    • Spectral Width: Set a wide spectral width (e.g., -200 to 0 ppm) to ensure all signals are captured, then narrow it based on the observed signals.

    • Acquisition Time: Use a sufficiently long acquisition time (e.g., 1-2 seconds) to ensure good digital resolution.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate. For quantitative measurements, a longer delay of 5 times the longest T₁ relaxation time should be used.[4]

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 128) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum carefully to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Reference the spectrum to an external standard (CFCl₃ at 0 ppm) or a secondary standard.

  • Spectral Analysis:

    • Identify the two main signals corresponding to F2 and F3.

    • Integrate the signals to confirm a 1:1 ratio.

    • Measure the chemical shifts (δ) in ppm.

    • Analyze the multiplicities and measure the coupling constants (J) in Hz.

The Role of Computational Chemistry in Spectral Assignment

Modern quantum chemical methods, particularly Density Functional Theory (DFT), have become invaluable for predicting NMR parameters.[10] For an unambiguous assignment of the F2 and F3 signals in this compound, a computational approach is highly recommended.

  • Methodology: Calculations using the Gauge-Independent Atomic Orbital (GIAO) method with a functional like B3LYP and a suitable basis set (e.g., 6-31+G(d,p)) can provide theoretical chemical shifts with a mean absolute deviation of around 2-3 ppm from experimental values for fluorinated aromatics.[10]

  • Validation: By calculating the theoretical ¹⁹F NMR spectrum, the predicted chemical shifts and coupling constants can be directly compared to the experimental data, providing a high degree of confidence in the signal assignments.

Conclusion for the Practicing Scientist

The ¹⁹F NMR spectrum of this compound is predicted to exhibit two distinct signals in the aromatic region, appearing as complex multiplets due to a significant ortho ³J(F-F) coupling and smaller, long-range couplings to the ring protons. The strong electron-withdrawing nitro group is expected to shift both fluorine resonances downfield compared to the parent 2,3-difluoropyridine. This in-depth guide, combining theoretical predictions with a robust experimental protocol and the potential for computational validation, provides researchers with a comprehensive toolkit for the accurate and confident characterization of this important fluorinated heterocyclic compound.

References

  • SpectraBase. (n.d.). 2,3-Difluoropyridine. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (2023, October 27). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 11, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. Retrieved January 11, 2026, from [Link]

  • NMRservice. (n.d.). 19Flourine NMR. Retrieved January 11, 2026, from [Link]

  • Messerle, B. A., & Otting, G. (2002). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 124(45), 13547–13554. Retrieved from [Link]

  • DiRocco, D. A., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8091–8096. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. Retrieved from [Link]

  • Zemtsova, M. N., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 4(113). Retrieved from [Link]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Information for: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Retrieved from [Link]

  • Yu, J., et al. (2014). New Frontiers and Developing Applications in ¹⁹F NMR. Journal of Magnetic Resonance, 244, 1-13. Retrieved from [Link]

  • Nishiyama, Y., et al. (2011). DFT-GIAO calculations of F-19 NMR chemical shifts for perfluoro compounds. Magnetic Resonance in Chemistry, 49(12), 784-790. Retrieved from [Link]

  • Ulrich, A. S., et al. (2007). Calculation of fluorine chemical shift tensors for the interpretation of oriented ¹⁹F-NMR spectra of gramicidin A in membranes. Journal of Magnetic Resonance, 185(1), 1-11. Retrieved from [Link]

  • Schaefer, T., et al. (1979). Proton Magnetic Resonance Studies of Long-range Coupling Constants: Conformational Dependence of the ⁴J Coupling Between Side Chain and Ring Protons in Formylheterocycles. Canadian Journal of Chemistry, 57(8), 1032-1036. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 2,3-Difluoro-5-nitropyridine, a crucial intermediate in pharmaceutical and agrochemical synthesis.[1][2][3] As professionals in drug development and chemical research, a thorough understanding of a compound's gas-phase ion chemistry is paramount for unambiguous identification, purity assessment, and reaction monitoring. This document moves beyond standard procedure to explore the causal factors influencing ionization and fragmentation, offering field-proven protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. We will dissect the characteristic fragmentation pathways, supported by mechanistic reasoning and visualized through detailed diagrams, to equip the researcher with the expertise needed for confident structural elucidation.

Introduction: The Analytical Imperative

This compound (C₅H₂F₂N₂O₂) is a heterocyclic aromatic compound whose utility as a synthetic building block is well-established.[1][3] The precise characterization of this molecule and its derivatives is essential for quality control and process optimization. Mass spectrometry (MS) stands as a primary analytical tool for this purpose due to its exceptional sensitivity and structural diagnostic power. This guide is structured to provide a deep, practical understanding of how to leverage MS for the analysis of this specific analyte, focusing on the interplay between its unique chemical structure—an electron-deficient pyridine ring substituted with two electronegative fluorine atoms and a nitro group—and its behavior under different ionization conditions.

Core Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₅H₂F₂N₂O₂[4][5]
Average Molecular Weight 160.08 g/mol [4][5]
Monoisotopic Mass 160.00843363 Da[4]
IUPAC Name This compound[4][6]

Ionization Strategies: Choosing the Right Tool

The choice of ionization technique is the most critical decision in MS method development. It dictates whether we primarily observe the intact molecule or its structural fragments. For this compound, both hard and soft ionization methods offer complementary information.

Electron Ionization (EI): The Path to Structural Fingerprinting

Electron Ionization is a high-energy, "hard" ionization technique ideally suited for thermally stable and volatile compounds like this compound.[7][8] It operates by bombarding the gas-phase analyte with 70 eV electrons, an energy level standardized to produce extensive, reproducible fragmentation.[9] This fragmentation is not a drawback; it is the source of a rich "fingerprint" spectrum that provides definitive structural information.[7][10]

The high energy of EI leads to the formation of a high-energy molecular radical cation (M•⁺), which then undergoes a cascade of fragmentation reactions to yield a series of smaller, stable ions.[9] This process is invaluable for structural elucidation.

Electrospray Ionization (ESI): A Softer Approach for Molecular Weight Confirmation

In contrast, Electrospray Ionization is a "soft" ionization technique that imparts minimal energy to the analyte, making it ideal for confirming molecular weight.[9] It is particularly useful when coupled with liquid chromatography (LC-MS). For this compound, ESI can be effectively used in both positive and negative ion modes.

  • Positive Ion Mode ([M+H]⁺): The pyridine nitrogen can be protonated to form the [M+H]⁺ ion at m/z 161.01. This is typically achieved using an acidic mobile phase (e.g., containing 0.1% formic acid).[9]

  • Negative Ion Mode ([M]⁻• or [M-H]⁻): The strong electron-withdrawing nature of the nitro group and fluorine atoms stabilizes a negative charge on the aromatic system.[11][12] This makes negative-ion ESI a highly sensitive option, potentially forming a molecular radical anion [M]⁻• or a deprotonated species [M-H]⁻ if a labile proton is present (unlikely for the parent compound but relevant for metabolites). In-source fragmentation can be induced by increasing the cone voltage to gain structural information.[13]

Deciphering the Fragments: Predicted Pathways

The true power of mass spectrometry lies in interpreting fragmentation patterns. Based on established principles for nitroaromatic and fluorinated compounds, we can predict the primary fragmentation pathways for this compound.

Predicted EI Fragmentation Pathway

The 70 eV EI spectrum is expected to show a discernible molecular ion peak at m/z 160 . The subsequent fragmentation is driven by the nitro group, which commonly initiates fragmentation in nitroaromatic compounds.[14][15]

  • Loss of Nitrogen Dioxide (•NO₂): The most common initial fragmentation for nitroaromatics is the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂, 46 Da). This yields a highly characteristic even-electron cation at m/z 114 .[11][12]

  • Loss of Nitric Oxide (•NO): An alternative pathway involves a rearrangement followed by the loss of a nitric oxide radical (•NO, 30 Da). This results in an odd-electron fragment ion at m/z 130 .[11][12] This pathway is often observed in aromatic nitro compounds.

  • Subsequent Fragmentations: The primary fragments can undergo further decomposition. For instance, the m/z 114 ion may lose a molecule of hydrogen cyanide (HCN, 27 Da) from the pyridine ring to produce an ion at m/z 87 .

EI_Fragmentation M C₅H₂F₂N₂O₂ m/z 160 (M•⁺) F1 C₅H₂F₂N⁺ m/z 114 M->F1 - •NO₂ (46 Da) F2 C₅H₂F₂NO⁺ m/z 130 M->F2 - •NO (30 Da) F3 C₄HF₂⁺ m/z 87 F1->F3 - HCN (27 Da)

Caption: Predicted EI fragmentation of this compound.

Predicted ESI-MS/MS Fragmentation (Negative Ion Mode)

In negative ion mode ESI, tandem mass spectrometry (MS/MS) of the molecular anion at m/z 160 would likely be dominated by the loss of the nitro group.

  • Loss of Nitric Oxide (•NO): The most favored process for nitroaromatic radical anions is often the loss of •NO (30 Da) to form a stable, even-electron phenoxide-type anion at m/z 130 .[11][12]

  • Loss of Nitrogen Dioxide (•NO₂): While less common for radical anions compared to the loss of •NO, the expulsion of a •NO₂ radical (46 Da) can also occur, yielding a radical anion at m/z 114 .[13]

ESI_Fragmentation M_neg [C₅H₂F₂N₂O₂]⁻• m/z 160 F1_neg [C₅H₂F₂NO]⁻ m/z 130 M_neg->F1_neg - •NO (30 Da) F2_neg [C₅H₂F₂N]⁻• m/z 114 M_neg->F2_neg - •NO₂ (46 Da)

Caption: Predicted ESI-MS/MS fragmentation in negative ion mode.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be robust and self-validating, providing a clear path to acquiring high-quality data.

GC-EI-MS Protocol

This method is the primary choice for purity analysis and definitive identification via spectral library matching.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dissolve ~1 mg in 1 mL high-purity Ethyl Acetate (or other suitable solvent). GC Inject 1 µL into GC system. Separation on a non-polar capillary column. Prep->GC Injection MS Ionization via EI (70 eV). Mass analysis (e.g., Quadrupole). Scan m/z 40-200. GC->MS Elution Data Data Acquisition & Spectral Analysis MS->Data Detection

Caption: General workflow for GC-EI-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as ethyl acetate or dichloromethane.

  • Gas Chromatography (GC) Conditions:

    • Column: Use a standard non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).[9]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes. This program ensures good separation from solvent and potential impurities.

    • Inlet: Splitless injection at 250 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[9]

    • Electron Energy: 70 eV.[9]

    • Ion Source Temperature: 230 °C.[9] This temperature ensures volatilization without thermal degradation.

    • Mass Range: Scan from m/z 40 to 200 to capture the molecular ion and all expected fragments.

LC-ESI-MS Protocol

This method is ideal for analyzing reaction mixtures in solution or for coupling with preparative chromatography.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in a mobile-phase compatible solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1-10 µg/mL.[9]

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is a standard choice.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be 10% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes in separate experiments for a full profile.

    • Capillary Voltage: ~3.5 kV (positive), ~3.0 kV (negative).[9]

    • Desolvation Temperature: 350 °C.[9]

    • Desolvation Gas Flow: ~600 L/hr (Nitrogen).[9]

    • MS/MS Analysis: For fragmentation data, perform a product ion scan on the precursor ion of interest (e.g., m/z 161 in positive mode or m/z 160 in negative mode) using an appropriate collision energy (e.g., 15-30 eV, to be optimized).

Data Summary and Interpretation

The expected key ions from both techniques are summarized below. The presence and relative abundance of these ions provide a robust method for confirming the structure of this compound.

m/z (Mass-to-Charge)Proposed IdentityIonization MethodNotes
160[M]•⁺ / [M]⁻•EI / ESI (-)Molecular Ion. Its presence in EI confirms compound stability.
161[M+H]⁺ESI (+)Protonated molecule, confirms molecular weight.
130[M - NO]⁺ / [M - NO]⁻EI / ESI (-)Result of rearrangement and loss of nitric oxide.[11][12]
114[M - NO₂]⁺EIHigh-confidence fragment from direct C-N bond cleavage.[11][12]
87[M - NO₂ - HCN]⁺EISecondary fragment indicating pyridine ring structure.

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of applied chemical principles. By leveraging the high-energy fragmentation of Electron Ionization, one can obtain a definitive structural fingerprint characterized by the signature losses of •NO₂ and •NO. Complementarily, the gentle nature of Electrospray Ionization provides unambiguous confirmation of the molecular weight. The protocols and fragmentation pathways detailed in this guide offer a validated framework for researchers, scientists, and drug development professionals to confidently identify and characterize this important chemical intermediate, ensuring the integrity and quality of their work.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. National Institutes of Health (NIH). Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. Available at: [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. Available at: [Link]

  • This compound. Matrix Fine Chemicals. Available at: [Link]

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  • Electron impact ionization | ionization techniques in mass spectrometry | Mass spectrometry. YouTube. Available at: [Link]

  • Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry. ResearchGate. Available at: [Link]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. PubMed. Available at: [Link]

  • Inert-atmosphere electron ionization mass spectrometry of organometallic compounds. Dalton Transactions. Available at: [Link]

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The Analytical Fingerprint: A Technical Guide to the Infrared Spectroscopy of 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic analysis of 2,3-Difluoro-5-nitropyridine, a key heterocyclic building block in modern drug discovery and materials science. Designed for researchers, analytical chemists, and formulation scientists, this document details the theoretical principles, experimental protocols, and spectral interpretation required for the unambiguous characterization of this molecule. We delve into the causal relationships between molecular structure and vibrational modes, offering field-proven insights into sample preparation and data acquisition. This guide serves as a self-validating framework for achieving reliable and reproducible spectroscopic results, grounded in authoritative references.

Introduction: The Significance of this compound

This compound is a substituted pyridine ring of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] Its unique electronic properties, imparted by the presence of two electron-withdrawing fluorine atoms and a strong nitro group, make it a valuable synthon for creating complex molecular architectures.[3][4] The fluorine substituents can enhance metabolic stability and binding affinity, while the nitro group provides a handle for further chemical transformations.

Given its role as a critical intermediate, verifying the identity and purity of this compound is paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly specific method for this purpose. The technique probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure.[4] This guide will elucidate the process of obtaining and interpreting the IR spectrum of this compound, explaining the scientific rationale behind each step.

Theoretical Vibrational Analysis

The infrared spectrum of this compound is dominated by the vibrational modes of its three key structural components: the pyridine ring, the two carbon-fluorine (C-F) bonds, and the nitro (NO₂) group. The positions of these groups on the aromatic ring create a specific pattern of absorptions.

  • Nitro (NO₂) Group Vibrations: Aromatic nitro compounds characteristically display two strong and distinct absorption bands.[5][6]

    • Asymmetric Stretch (νₐₛ NO₂): Expected in the 1550-1475 cm⁻¹ region. This high-frequency, intense band arises from the out-of-phase stretching of the two N-O bonds.

    • Symmetric Stretch (νₛ NO₂): Expected in the 1360-1290 cm⁻¹ region. This band corresponds to the in-phase stretching of the N-O bonds. The high polarity of these bonds leads to very intense IR signals, making them excellent diagnostic peaks.[7]

  • Carbon-Fluorine (C-F) Vibrations: The C-F stretching vibrations in aromatic compounds are known to be strong and typically appear in the 1300-1000 cm⁻¹ region.[8] The exact position is sensitive to the electronic environment. The presence of two adjacent fluorine atoms and their interaction with the π-system of the pyridine ring will influence these frequencies.[9]

  • Pyridine Ring Vibrations: The pyridine ring itself gives rise to a series of characteristic vibrations.

    • C-H Stretching: The aromatic C-H bonds will produce stretching vibrations above 3000 cm⁻¹.

    • C=C and C=N Ring Stretching: These vibrations typically occur in the 1600-1400 cm⁻¹ region. The substitution pattern and the strong electron-withdrawing nature of the F and NO₂ groups will shift these bands compared to unsubstituted pyridine.[10][11]

    • C-H Bending (Out-of-Plane): The pattern of out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic ring.

The molecular structure of this compound is visualized below, highlighting the key functional groups that dominate its infrared spectrum.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Obtaining a clean, interpretable IR spectrum requires meticulous sample preparation and a systematic approach to data acquisition. The solid nature of this compound allows for several analytical techniques, with the Potassium Bromide (KBr) pellet method being the most common for transmission analysis.

Rationale for Method Selection

Why the KBr Pellet Method? This technique is chosen for its ability to produce high-resolution spectra of solid samples. By dispersing the analyte in an IR-transparent matrix like KBr, light scattering is minimized, and a clear transmission spectrum can be obtained.[6][12] The primary challenge, and the reason for the rigorous protocol below, is the hygroscopic nature of KBr; absorbed water introduces strong O-H stretching (~3400 cm⁻¹) and bending (~1630 cm⁻¹) bands that can obscure sample features.[5]

Alternative Method: Attenuated Total Reflectance (ATR): ATR-FTIR is a powerful alternative that requires minimal sample preparation.[13][14] A small amount of the solid powder is simply pressed against a high-refractive-index crystal (like diamond or zinc selenide). This method is faster and avoids issues with moisture, but care must be taken to ensure good, uniform contact between the sample and the crystal to achieve a reproducible spectrum.[15][16] For quantitative analysis, the KBr method, when performed correctly, can offer better precision.

Step-by-Step KBr Pellet Preparation and Analysis Workflow

The following protocol is a self-validating system designed to eliminate common sources of error, particularly moisture contamination.

cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis p1 1. Dry Materials - Oven-dry spectroscopy-grade KBr powder. - Gently heat agate mortar, pestle, and die set. p2 2. Grind Sample - Weigh ~1-2 mg of this compound. - Grind to a fine, glossy powder in the agate mortar. p1->p2 p3 3. Mix - Add ~150-200 mg of dried KBr. - Mix gently but thoroughly with sample powder. p2->p3 a1 4. Press Pellet - Transfer mixture to die. - Press under 8-10 metric tons for ~2 mins to form a transparent disc. p3->a1 a2 5. Background Scan - Place an empty sample holder in the FTIR. - Acquire a background spectrum to account for atmospheric CO₂ and H₂O. a1->a2 a3 6. Sample Scan - Mount the KBr pellet in the sample holder. - Acquire the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). a2->a3 an1 7. Data Processing - Automatic background subtraction. - Baseline correction if necessary. a3->an1 an2 8. Spectral Interpretation - Identify and assign characteristic absorption bands. an1->an2

Caption: Standard workflow for FTIR analysis via the KBr pellet method.

Spectral Analysis and Interpretation

The resulting IR spectrum is a plot of infrared intensity versus wavenumber. The key is to assign the observed absorption bands to the specific vibrational modes of the molecule.

Predicted Key Absorption Bands

The following table summarizes the expected prominent peaks in the IR spectrum of this compound, their assignments, and the rationale for their presence.

Wavenumber (cm⁻¹) RangeIntensityVibrational AssignmentRationale and Comments
3100 - 3000Weak-MediumAromatic C-H StretchCorresponds to the stretching of the two C-H bonds on the pyridine ring.
1610 - 1580MediumAromatic C=C/C=N StretchRing stretching modes. The positions are influenced by the strong electron-withdrawing substituents.
1540 - 1510 Strong NO₂ Asymmetric Stretch A key diagnostic peak. Expected to be one of the strongest bands in the spectrum due to the high polarity of the N-O bonds.[5][6][7]
1480 - 1420MediumAromatic C=C/C=N StretchAdditional pyridine ring stretching vibrations.
1355 - 1335 Strong NO₂ Symmetric Stretch The second key diagnostic peak for the nitro group. Its presence along with the asymmetric stretch is a definitive indicator.[5][6]
1250 - 1100StrongC-F StretchA strong, broad region likely containing overlapping C-F stretching modes. The exact frequencies are sensitive to coupling with other vibrations.
850 - 750Medium-StrongC-H Out-of-Plane BendThe position of this band is highly characteristic of the trisubstituted pyridine ring pattern.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of this compound. The spectrum is definitively characterized by a pair of intense absorption bands corresponding to the asymmetric and symmetric stretches of the nitro group, typically found near 1525 cm⁻¹ and 1345 cm⁻¹, respectively. These are complemented by strong C-F stretching absorptions between 1250-1100 cm⁻¹ and characteristic pyridine ring vibrations. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain a high-fidelity spectral fingerprint, ensuring the identity and quality of this critical chemical intermediate for applications in drug development and beyond.

References

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A Technical Guide to the Nucleophilic Aromatic Substitution (SNAr) Reactivity of 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of a Pre-Activated Heterocycle

In the landscape of modern medicinal chemistry and materials science, fluorinated N-heterocycles are foundational building blocks.[1][2] Their unique electronic properties often impart desirable characteristics to target molecules, including enhanced metabolic stability, improved binding affinity, and modulated lipophilicity.[3] Among these scaffolds, 2,3-difluoro-5-nitropyridine stands out as a particularly versatile and reactive intermediate. The strategic placement of two fluorine atoms and a potent electron-withdrawing nitro group creates a highly electrophilic aromatic system, primed for selective functionalization via Nucleophilic Aromatic Substitution (SNAr). This guide provides an in-depth analysis of the core principles governing its reactivity, the causality behind its distinct regioselectivity, and field-proven protocols for its effective utilization in synthesis.

The Principle of Activation: Understanding the Electronic Landscape

The reactivity of this compound is not merely a sum of its parts; it is a synergistic interplay of electronic effects that dictates its behavior. To effectively harness this molecule, one must first understand the forces at play.

  • The Activating Engine (Nitro Group): The nitro group (-NO₂) at the C-5 position is a powerful electron-withdrawing group, operating through both inductive (-I) and resonance (-M) effects. It aggressively pulls electron density from the pyridine ring, rendering the entire system electron-deficient and thus highly susceptible to attack by nucleophiles.[4][5]

  • The Leaving Groups (Fluorine): In the context of SNAr, halogens serve as the leaving group. While iodide is the best leaving group in SN1/SN2 reactions due to the stability of the I⁻ anion, the trend is often reversed in SNAr. The rate-determining step in SNAr is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[6][7] Fluorine's extreme electronegativity creates a highly polarized C-F bond, making the carbon atom exceptionally electrophilic and accelerating this initial, slow step. Therefore, fluorine is an excellent leaving group in this specific mechanistic context.[6][7]

The SNAr Mechanism: A Two-Step Pathway

The reaction proceeds via a well-established addition-elimination mechanism. Understanding this pathway is critical to predicting and controlling reaction outcomes.

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged covalent intermediate known as a Meisenheimer complex.[5][7]

  • Elimination (Fast Step): The aromaticity of the ring is restored by the expulsion of the fluoride leaving group.

Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

The Core Directive: Regioselectivity at C-2

With two potential leaving groups, the primary question for any synthetic chemist is: where will the nucleophile attack? The answer lies in the stability of the intermediate Meisenheimer complex.

The reaction overwhelmingly favors substitution at the C-2 position .

Causality: The C-2 position is para to the electron-withdrawing nitro group. When a nucleophile attacks at C-2, the negative charge of the Meisenheimer intermediate can be delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group via resonance. This delocalization provides significant stabilization to the intermediate, lowering the activation energy of the rate-determining step.

Conversely, an attack at the C-3 position, which is meta to the nitro group, does not allow for direct resonance delocalization of the negative charge onto the nitro group. The resulting intermediate is therefore significantly less stable, and this pathway is kinetically disfavored.

Figure 2: Rationale for regioselective substitution at the C-2 position.

Reactions with Common Nucleophiles: A Comparative Overview

The high reactivity and selectivity of this compound make it amenable to reaction with a wide range of nucleophiles. The choice of solvent and base is crucial for achieving optimal results, primarily to deprotonate the nucleophile (if necessary) and to facilitate the reaction.

Nucleophile ClassExample NucleophileTypical BaseTypical SolventProduct TypeField Notes
N-Nucleophiles Primary/Secondary AminesK₂CO₃, DIPEADMF, DMSO, CH₃CN2-Amino-3-fluoro-5-nitropyridineReactions are often clean and high-yielding at room temperature or with gentle heating. DIPEA (Diisopropylethylamine) is a good choice as a non-nucleophilic base.
O-Nucleophiles Alcohols, PhenolsNaH, K₂CO₃THF, DMF2-Alkoxy/Aryloxy-3-fluoro-5-nitropyridineRequires a strong base like NaH to deprotonate less acidic alcohols to form the potent alkoxide nucleophile.[8][9]
S-Nucleophiles Thiols, ThiophenolsK₂CO₃, NaHDMF, Ethanol2-Thioether-3-fluoro-5-nitropyridineThiols are generally strong nucleophiles and reactions often proceed rapidly under mild basic conditions.[10][11]
C-Nucleophiles MalononitrileNaH, K₂CO₃DMF, THF2-(Dicyanomethyl)-3-fluoro-5-nitropyridineRequires a base strong enough to deprotonate the active methylene compound to form a carbanion.[10][12]

Experimental Protocol: A Self-Validating System

This section provides a representative, field-proven protocol for the reaction of this compound with a primary amine. The protocol is designed as a self-validating system, incorporating in-process controls and characterization steps to ensure reliability and reproducibility.

Synthesis of 2-(Benzylamino)-3-fluoro-5-nitropyridine

Objective: To perform a regioselective SNAr reaction to substitute the C-2 fluorine with benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (e.g., 1.00 g, 6.25 mmol).

  • Solvent & Base Addition: Add anhydrous DMF (approx. 10 mL/g of substrate) to dissolve the starting material. Add anhydrous potassium carbonate (e.g., 1.73 g, 12.5 mmol).

  • Nucleophile Addition: Add benzylamine (e.g., 0.74 mL, 6.88 mmol) dropwise to the stirring suspension at room temperature. Causality Note: A slight excess of the nucleophile ensures complete consumption of the limiting reagent.

  • Reaction & Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours. Self-Validation: Monitoring confirms the consumption of starting material and formation of a new, more polar product spot.

  • Work-up & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing water (approx. 50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Causality Note: This partitions the organic product into the EtOAc layer, removing the DMF and inorganic salts.

  • Washing: Combine the organic extracts and wash with water (2 x 25 mL) followed by brine (1 x 25 mL). Causality Note: The brine wash helps to break any emulsions and remove residual water from the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization (e.g., from ethanol) to yield the pure product as a yellow solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). Self-Validation: Spectroscopic data provides definitive proof of structure, regioselectivity (via coupling constants), and purity.

Figure 3: A self-validating workflow for the synthesis of substituted nitropyridines.

Conclusion and Outlook

This compound is a powerful synthetic intermediate whose reactivity is governed by predictable and well-understood electronic principles. The strong activating effect of the C-5 nitro group, combined with the excellent leaving group ability of fluorine in SNAr reactions, enables facile functionalization. The key to its utility is the pronounced regioselectivity for substitution at the C-2 position, a direct consequence of the resonance stabilization of the Meisenheimer intermediate. By understanding this underlying mechanism and employing robust, self-validating protocols, researchers can confidently and efficiently incorporate this versatile building block into synthetic routes for novel pharmaceuticals, agrochemicals, and advanced materials.[13][14]

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A Technical Guide to the Role of Fluorine Atoms in 2,3-Difluoro-5-nitropyridine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal and agricultural chemistry.[1][2][3] 2,3-Difluoro-5-nitropyridine is a quintessential example of a highly activated and versatile building block, where the interplay between its substituents dictates its chemical behavior. This technical guide provides an in-depth analysis of the specific roles the C2 and C3 fluorine atoms play in modulating the reactivity of the pyridine ring. We will explore the fundamental electronic effects that render the molecule susceptible to nucleophilic attack, dissect the mechanism and governing principles of its regioselective reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions, and provide practical insights into its application in synthesis.

The Electronic Architecture: How Fluorine and Nitro Groups Activate the Pyridine Ring

The reactivity of an aromatic ring is fundamentally governed by its electron density. The pyridine ring, by its nature, is already more electron-deficient than benzene due to the electronegative nitrogen atom. In this compound, this inherent electron deficiency is dramatically amplified by the concerted action of three powerful electron-withdrawing groups.

  • The Nitro Group (NO₂): Positioned at C5, the nitro group exerts a potent electron-withdrawing effect through both induction (-I effect) and resonance (-M or -R effect).[4] It actively delocalizes electron density from the ring, particularly from the positions ortho and para to it (C2, C4, and C6), creating significant electrophilic character at these sites.

  • Fluorine Atoms (F): Fluorine is the most electronegative element, and its primary contribution is a profound inductive (-I) effect. The fluorine atoms at C2 and C3 pull electron density away from their respective carbon atoms, further depleting the ring of its electron density.[5][6]

This synergistic combination of inductive and resonance effects transforms the this compound ring into a highly electrophilic system, priming it for attack by nucleophiles. This activation is the essential prerequisite for the facile Nucleophilic Aromatic Substitution (SNAr) reactions that characterize its chemistry.

Caption: Dominant electron-withdrawing forces in this compound.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[7] This is not a concerted process like an Sₙ2 reaction but a two-step addition-elimination sequence.

  • Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks one of the electron-poor carbons bearing a leaving group (in this case, fluorine). This initial attack is the slowest step of the reaction because it temporarily disrupts the ring's aromaticity.[8] A resonance-stabilized, negatively charged intermediate, known as a Meisenheimer complex, is formed.

  • Leaving Group Elimination: The aromaticity is restored in a rapid second step, where the leaving group (fluoride ion) is expelled, taking its bonding electrons with it.

The Counterintuitive Role of Fluorine as a Leaving Group

In aliphatic Sₙ1 and Sₙ2 reactions, fluoride is a notoriously poor leaving group due to the strength of the C-F bond and the instability of the F⁻ ion compared to heavier halides. However, in SNAr, the opposite is often true. The rate-determining step is the initial nucleophilic attack. Fluorine's extreme electronegativity makes the carbon to which it is attached highly electrophilic (electron-poor), thus lowering the activation energy for the nucleophile's attack and accelerating this slow step.[8] This activating effect is paramount and outweighs its reluctance to depart in the subsequent fast step.

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) TS1 Reactants->TS1 Step 1: Attack (Slow, Rate-Determining) Intermediate Meisenheimer Complex (Non-aromatic, Anionic) TS1->Intermediate TS2 Intermediate->TS2 Step 2: Elimination (Fast) Products Substituted Product + Fluoride Ion (F⁻) TS2->Products

Caption: The two-step addition-elimination mechanism of SNAr reactions.

Regioselectivity: The Decisive Role of the C2-Fluorine

A critical aspect of the reactivity of this compound is its outstanding regioselectivity. Nucleophilic attack occurs almost exclusively at the C2 position, with the C2-fluorine being displaced in favor of the C3-fluorine. This preference is not arbitrary and can be explained by examining the stability of the respective Meisenheimer complex intermediates.

  • Attack at C2 (Favored): When a nucleophile attacks the C2 carbon, the resulting negative charge in the Meisenheimer complex can be delocalized onto the highly electronegative nitrogen atom of the pyridine ring through resonance. This provides a uniquely stable resonance contributor that is not possible if the attack occurs elsewhere.

  • Attack at C3 (Disfavored): If the nucleophile were to attack the C3 carbon, the negative charge would be distributed among the carbon atoms of the ring but could not be directly delocalized onto the ring nitrogen. The absence of this key stabilizing resonance structure makes the intermediate for C3 attack significantly higher in energy and therefore much less likely to form.

Caption: Rationale for preferential nucleophilic attack at the C2 position.

Synthetic Utility and Experimental Protocol

The predictable regioselectivity of this compound makes it an invaluable tool for synthetic chemists, particularly in drug discovery where substituted aminopyridines are common motifs in kinase inhibitors.[7] The C2-fluorine can be selectively displaced first, leaving the C3-fluorine available for a subsequent, different substitution reaction, often under more forcing conditions.

Data Summary: Representative SNAr Reactions
Nucleophile TypeExample NucleophileTypical BaseSolventTypical Temp. (°C)Outcome
Nitrogen BenzylamineDIPEA or K₂CO₃DMSO, DMF25 - 80Selective C2-amination
Oxygen Sodium PhenoxideK₂CO₃DMF80 - 120Selective C2-arylation
Sulfur Sodium ThiophenoxideNaHTHF, DMF0 - 50Selective C2-thiolation
Representative Protocol: C2-Amination of this compound

This protocol describes a general procedure for the selective substitution of the C2-fluorine with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (e.g., Aniline) (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in anhydrous DMSO (or DMF) to a concentration of approximately 0.5 M.

  • Add the amine (1.1 eq) to the solution, followed by the addition of the base (DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature (or heat to 50-80°C if necessary) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-12 hours).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired 2-amino-3-fluoro-5-nitropyridine product.

Conclusion

The fluorine atoms in this compound are not mere substituents; they are the primary architects of its reactivity. Through powerful inductive effects, they work in concert with the C5-nitro group to create a highly electron-deficient pyridine core that is exceptionally receptive to nucleophilic attack. Critically, the C2-fluorine serves a dual role: it powerfully activates its ipso-carbon for the rate-determining nucleophilic attack and acts as a superb leaving group in the context of the SNAr mechanism. The resulting electronic arrangement dictates a precise and predictable regioselectivity, favoring substitution at the C2 position due to the superior stabilization of the Meisenheimer intermediate by the ring nitrogen. This reliable and robust reactivity profile cements the status of this compound as a premier building block for the efficient construction of complex, high-value molecules in the pharmaceutical and agrochemical industries.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines using 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Substituted pyridines are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a diverse range of substituted pyridines utilizing 2,3-difluoro-5-nitropyridine as a versatile starting material. We delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed, field-proven experimental protocols, and present data in a clear, comparative format. The methodologies described herein are designed to be robust and scalable, facilitating the efficient generation of novel pyridine derivatives for drug discovery and development programs.

Introduction: The Strategic Advantage of this compound

The pyridine ring is a privileged structure in drug design, present in a wide array of FDA-approved pharmaceuticals.[1] The ability to precisely functionalize this heterocycle is therefore of paramount importance. This compound emerges as a highly valuable and versatile building block for several key reasons:

  • Dual Halogenation: The presence of two fluorine atoms at the 2- and 3-positions offers differential reactivity, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions.

  • Activating Nitro Group: The strongly electron-withdrawing nitro group at the 5-position significantly activates the pyridine ring towards nucleophilic attack, facilitating reactions under milder conditions than are possible with less activated halopyridines.[2][3]

  • Synthetic Versatility: The combination of these features allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, leading to a diverse library of substituted pyridines.

This guide will focus on leveraging these properties to synthesize key classes of substituted pyridines, providing both the "how" and the "why" behind the experimental design.

The Heart of the Reaction: Understanding the SNAr Mechanism

The synthetic utility of this compound is primarily rooted in the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr proceeds readily on electron-deficient rings bearing a good leaving group.[4][5]

The reaction proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which is crucial for its stabilization.

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group (fluoride ion).

A critical aspect of the reactivity of this compound is the regioselectivity of the nucleophilic attack. The fluorine at the C2 position is generally more susceptible to substitution than the fluorine at the C3 position due to the greater stabilization of the Meisenheimer complex when the attack occurs at the ortho position to the nitrogen atom.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of substituted pyridines from this compound.

Synthetic Workflow start This compound sub1 2-Amino-3-fluoro-5-nitropyridine start->sub1 R-NH2, Base sub2 2-Alkoxy-3-fluoro-5-nitropyridine start->sub2 R-OH, Base sub3 2-Thio-3-fluoro-5-nitropyridine start->sub3 R-SH, Base

Caption: General synthetic routes from this compound.

Sequential Substitution start This compound step1 2-Substituted-3-fluoro- 5-nitropyridine start->step1 Nucleophile 1, Mild Conditions step2 2,3-Disubstituted- 5-nitropyridine step1->step2 Nucleophile 2, Harsher Conditions

Caption: Stepwise functionalization of this compound.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the synthesis of various substituted pyridines. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified.

  • Inert Atmosphere: Reactions that are sensitive to air or moisture should be conducted under an inert atmosphere of nitrogen or argon.

  • Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification: Purification of the final products is typically achieved by column chromatography on silica gel.

Synthesis of 2-Amino-3-fluoro-5-nitropyridines

The introduction of an amino group at the C2 position is a common and crucial transformation, as the resulting aminopyridines are valuable intermediates for further elaboration.[6]

Protocol 4.2.1: General Procedure for Amination

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or ethanol) is added the desired amine (1.1 - 2.0 eq).

  • A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 - 3.0 eq), is then added to the reaction mixture.

  • The reaction is stirred at a temperature ranging from room temperature to 80 °C, depending on the nucleophilicity of the amine.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMF60492
2BenzylamineEt₃NACNRT1288
3MorpholineK₂CO₃EtOH80695

Table 1: Representative examples for the synthesis of 2-amino-3-fluoro-5-nitropyridines.

Synthesis of 2-Alkoxy-3-fluoro-5-nitropyridines

Alkoxypyridines are another important class of compounds with applications in medicinal chemistry. Their synthesis from this compound is straightforward.

Protocol 4.3.1: General Procedure for Alkoxylation

  • To a solution of the desired alcohol (1.2 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is added a strong base, such as sodium hydride (NaH) (1.2 eq), at 0 °C.

  • The mixture is stirred at 0 °C for 30 minutes to generate the corresponding alkoxide.

  • A solution of this compound (1.0 eq) in the same anhydrous solvent is added dropwise to the alkoxide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed.

  • The reaction is carefully quenched with water and the solvent is removed in vacuo.

  • The residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification by column chromatography affords the desired 2-alkoxy-3-fluoro-5-nitropyridine.

EntryAlcoholBaseSolventTemp (°C)Time (h)Yield (%)
1MethanolNaHTHFRT285
2PhenolK₂CO₃DMF50578
3IsopropanolNaHTHFRT482

Table 2: Representative examples for the synthesis of 2-alkoxy-3-fluoro-5-nitropyridines.

Synthesis of 2-Thio-3-fluoro-5-nitropyridines

Thioether-substituted pyridines are also of significant interest in drug discovery.[7][8] The synthesis follows a similar procedure to alkoxylation, using a thiol as the nucleophile.

Protocol 4.4.1: General Procedure for Thiolation

  • To a solution of this compound (1.0 eq) and the desired thiol (1.1 eq) in a polar aprotic solvent like DMF or acetonitrile is added a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq).

  • The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60 °C) until completion.

  • The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the pure 2-thio-3-fluoro-5-nitropyridine.

EntryThiolBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃DMFRT390
2Benzyl mercaptanCs₂CO₃ACN40687
3EthanethiolK₂CO₃DMFRT293

Table 3: Representative examples for the synthesis of 2-thio-3-fluoro-5-nitropyridines.

Subsequent Transformations: Expanding Molecular Diversity

The synthesized 2-substituted-3-fluoro-5-nitropyridines are versatile intermediates for further functionalization.

  • Second SNAr Reaction: The remaining fluorine at the C3 position can be displaced by another nucleophile, often requiring more forcing conditions (higher temperatures). This allows for the synthesis of unsymmetrically 2,3-disubstituted pyridines.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard conditions (e.g., H₂, Pd/C; SnCl₂; or Fe/HCl). This opens up a vast array of subsequent chemical transformations, such as diazotization, acylation, and reductive amination.[9]

  • Cross-Coupling Reactions: The fluoro group at C3 can, in some cases, participate in cross-coupling reactions, although this is less common than with chloro, bromo, or iodo substituents.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of substituted pyridines. The predictable regioselectivity of nucleophilic aromatic substitution, driven by the electronic properties of the pyridine ring and the nitro group, allows for the controlled and efficient introduction of various functional groups. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel pyridine derivatives for applications in drug discovery and materials science. The inherent reactivity and synthetic flexibility of this starting material ensure its continued importance in the field of heterocyclic chemistry.

References

  • Bakhite, E. A., et al. (2003). Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. Journal of the Chinese Chemical Society, 50(2), 320-321.
  • Banks, R. E., Haszeldine, R. N., Legge, K. H., & Rickett, F. E. (1974). Heterocyclic polyfluoro-compounds. Part XXI. Synthesis of some 2-substituted tetrafluoropyridines: 2,3,4,5-tetrafluoro-6-methoxypyridine and 3,4,5,6-tetrafluoropyridine-2-carbaldehyde, -2-carboxylic acid,-2-carboxamide, and -2-carbonitrile. Journal of the Chemical Society, Perkin Transactions 1, 2367-2369.
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  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • Giam, C.-S., & Abbott, S. D. (1977). Novel synthesis of 3-substituted pyridines from pyridine. Journal of the American Chemical Society, 99(10), 3579-3580.
  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Google Patents. (n.d.).
  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Professor Dave Explains. (2019, July 12).
  • The Organic Chemistry Tutor. (2019, January 19).
  • Verma, A., et al. (2012). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 23(1), 15-20.
  • Wang, Z., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5679.
  • Wiley. (n.d.). 2,3-diaminopyridine. Organic Syntheses.
  • ZINC. (n.d.). 2-Amino-5-nitropyridine synthesis. ChemicalBook.

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Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2,3-Difluoro-5-nitropyridine. This highly activated heteroaromatic substrate is a valuable building block in medicinal chemistry and materials science. We will explore the underlying mechanistic principles governing its reactivity and regioselectivity, followed by detailed, field-proven protocols for substitution with common nitrogen, oxygen, and sulfur nucleophiles. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.

Introduction and Scientific Principle

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic systems.[1][2] The reaction proceeds through a two-step addition-elimination sequence, which is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group, typically a halide.[3]

The substrate, this compound, is exceptionally primed for SNAr for two key reasons:

  • Activation: The potent electron-withdrawing nitro group (-NO₂) at the C5-position, combined with the inherent electron-deficient nature of the pyridine ring, significantly lowers the electron density of the aromatic system, making it susceptible to nucleophilic attack.[4][5]

  • Leaving Groups: The fluorine atoms at the C2 and C3 positions serve as excellent leaving groups. In SNAr reactions, the reactivity of halogens is often the reverse of that seen in SN1/SN2 reactions, with fluoride being the most reactive due to its high electronegativity which strongly polarizes the C-F bond, making the carbon highly electrophilic.[6][7]

The Cornerstone of Reactivity: Regioselectivity

A critical aspect of utilizing this compound is understanding the regioselectivity of the substitution. The reaction overwhelmingly favors substitution at the C2 position over the C3 position. This preference is dictated by the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack.[4][5]

  • Attack at C2 (Favored): The C2-fluorine is positioned para to the electron-withdrawing nitro group. When a nucleophile attacks the C2 carbon, the resulting negative charge in the Meisenheimer complex can be effectively delocalized through resonance onto the oxygen atoms of the nitro group and the pyridine nitrogen. This extensive delocalization provides significant stabilization, lowering the activation energy for this pathway.[4][5]

  • Attack at C3 (Disfavored): The C3-fluorine is meta to the nitro group. An attack at this position does not allow for direct resonance delocalization of the negative charge onto the nitro group. The resulting intermediate is less stable, making this pathway kinetically and thermodynamically unfavorable.

This pronounced and predictable regioselectivity makes this compound a reliable building block for the synthesis of 2-substituted-3-fluoro-5-nitropyridine derivatives.

G Figure 1: Mechanism and Regioselectivity of SNAr cluster_main SNAr on this compound cluster_C2 Pathway 1: Attack at C2 (para to NO2) cluster_C3 Pathway 2: Attack at C3 (meta to NO2) Start This compound + Nu⁻ C2_Attack Nucleophilic Attack at C2 Start->C2_Attack C3_Attack Nucleophilic Attack at C3 Start->C3_Attack Meisenheimer_C2 Stabilized Meisenheimer Complex (Charge delocalized to NO2) C2_Attack->Meisenheimer_C2 Favored Product_C2 2-Nu-3-fluoro-5-nitropyridine (Major Product) Meisenheimer_C2->Product_C2 Loss of F⁻ Meisenheimer_C3 Less Stable Meisenheimer Complex C3_Attack->Meisenheimer_C3 Disfavored Product_C3 No Reaction / Minor Product Meisenheimer_C3->Product_C3

Caption: Mechanism and Regioselectivity of SNAr

Safety and Handling

This compound is a hazardous substance.[8][9] Always consult the Safety Data Sheet (SDS) before use.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye damage and skin/respiratory irritation.[8]

  • Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in an inert atmosphere, preferably refrigerated (2-8°C).[9]

Experimental Protocols

The following protocols provide a robust framework for reacting this compound with various nucleophiles. The general workflow is consistent, with minor adjustments to conditions based on the nucleophile's reactivity.

General Experimental Workflow

G Figure 2: General Experimental Workflow reagents 1. Reagent Preparation - Dissolve substrate in anhydrous solvent - Prepare nucleophile/base solution setup 2. Reaction Setup - Combine solutions under N2 - Set temperature (0°C to RT) reagents->setup monitor 3. Reaction Monitoring - Track progress via TLC - Stain with UV/KMnO4 setup->monitor workup 4. Aqueous Work-up - Quench reaction with water - Extract with organic solvent (e.g., EtOAc) - Wash with brine monitor->workup purify 5. Purification - Dry organic layer (Na2SO4/MgSO4) - Concentrate in vacuo - Purify via column chromatography workup->purify characterize 6. Product Characterization - Obtain NMR, MS, IR data - Confirm structure and purity purify->characterize

Caption: General Experimental Workflow

Materials and Reagents
  • This compound

  • Nucleophile (e.g., primary/secondary amine, phenol, thiol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DBU)

  • Anhydrous Solvent (e.g., DMF, DMSO, ACN, THF)

  • Ethyl Acetate (EtOAc), Hexanes

  • Brine (saturated aq. NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica Gel for chromatography

Protocol: Substitution with N-Nucleophiles (e.g., Morpholine)

This protocol outlines the reaction with a secondary amine, a common transformation in drug discovery.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF or DMSO (approx. 0.2 M concentration).

  • Reagent Addition: In a separate vial, dissolve the amine nucleophile (e.g., morpholine, 1.1 - 1.2 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq) in the same anhydrous solvent.

    • Causality Note: The base is crucial to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction, preventing it from protonating the amine nucleophile and stopping the reaction.

  • Reaction: Add the nucleophile/base solution dropwise to the stirred solution of the pyridine at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 1-4 hours at room temperature. Gentle heating (40-60°C) can be applied to accelerate slow reactions.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF/DMSO and inorganic salts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-morpholino-3-fluoro-5-nitropyridine.

Protocol: Substitution with O- and S-Nucleophiles (e.g., Phenol or Thiophenol)

This protocol requires the in situ formation of the more potent phenoxide or thiolate nucleophile.

  • Nucleophile Preparation: In a flame-dried flask under N₂, suspend a base (e.g., Cs₂CO₃, 1.5 eq, or NaH, 1.2 eq) in anhydrous DMF.

    • Causality Note: Cesium carbonate is an excellent base for O- and S-nucleophiles, as the resulting cesium salts are often more soluble and reactive. Sodium hydride provides irreversible deprotonation for less acidic nucleophiles.

  • Thiolate/Phenoxide Formation: Slowly add the phenol or thiol (1.1 eq) to the base suspension and stir for 20-30 minutes at room temperature to form the corresponding salt.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the nucleophile solution.

  • Reaction & Monitoring: Stir the reaction at room temperature or heat to 50-80°C as needed, monitoring completion by TLC.[10]

  • Work-up & Purification: Follow steps 6-8 from the N-nucleophile protocol. Carefully quench reactions involving NaH by the slow addition of saturated aqueous NH₄Cl before extraction.

Summary of Reaction Conditions

The following table summarizes typical conditions for the regioselective SNAr on this compound. Conditions should be optimized for each specific nucleophile.

Nucleophile ClassRepresentative NucleophileTypical BaseSolventTypical Temp. (°C)Expected Product Structure
Primary Amines BenzylamineK₂CO₃, Et₃NDMF, ACN25 - 602-(Benzylamino)-3-fluoro-5-nitropyridine
Secondary Amines PiperidineK₂CO₃, DBUDMF, DMSO25 - 502-(Piperidin-1-yl)-3-fluoro-5-nitropyridine
Alcohols/Phenols 4-MethoxyphenolCs₂CO₃, NaHDMF, THF25 - 802-(4-Methoxyphenoxy)-3-fluoro-5-nitropyridine
Thiols ThiophenolK₂CO₃, Cs₂CO₃DMF, ACN25 - 602-(Phenylthio)-3-fluoro-5-nitropyridine

Conclusion

This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution. The reaction proceeds with excellent and predictable regioselectivity, favoring substitution at the C2 position due to superior electronic stabilization of the reaction intermediate. The protocols provided herein offer a reliable starting point for the synthesis of a diverse array of 2-substituted-3-fluoro-5-nitropyridine derivatives, which are valuable intermediates for pharmaceutical and materials science applications.

References

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.
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Application Note & Protocol: Regioselective SNAr Reactions of 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Synthesis

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, particularly for constructing the complex scaffolds required in medicinal chemistry and materials science.[1] The pyridine ring, an essential motif in numerous pharmaceuticals, is inherently electron-deficient and thus primed for SNAr reactions.[2] The substrate 2,3-difluoro-5-nitropyridine is a highly valuable building block due to its pronounced reactivity. The molecule is activated by two key features: the electron-withdrawing nature of the pyridine nitrogen and the powerful nitro group at the C-5 position, which significantly lowers the electron density of the ring.[3] This dual activation, combined with the presence of two potential leaving groups (fluorine atoms), allows for sequential and regioselective functionalization, providing a robust platform for generating diverse molecular libraries. This guide details the mechanistic principles governing its reactivity and provides a field-proven protocol for its successful application.

The Causality of Regioselectivity

The central question when using this compound is which fluorine atom will be substituted first. The outcome is governed not by C-F bond strength, but by the stability of the reaction intermediate. The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a temporary, negatively charged intermediate known as a Meisenheimer complex.[4][5] The stability of this complex dictates the reaction pathway.

  • Attack at C-2 (ortho to Nitrogen): When a nucleophile attacks the C-2 position, the negative charge of the Meisenheimer complex is stabilized through resonance, with delocalization onto the electronegative pyridine nitrogen atom.

  • Attack at C-3 (meta to Nitrogen): An attack at the C-3 position does not allow for direct resonance delocalization of the negative charge onto the ring nitrogen.

While both positions are activated by the C-5 nitro group, the additional stabilization afforded by the pyridine nitrogen at the C-2 position makes it the kinetically favored site of attack for most nucleophiles. The fluorine at C-2 is significantly more labile than the one at C-3. This predictable regioselectivity is the foundation of its synthetic utility.

Diagram: SNAr Mechanism & Regioselectivity

Caption: Kinetically favored C-2 attack on this compound.

Core Experimental Protocol: Synthesis of 2-(Butylamino)-3-fluoro-5-nitropyridine

This protocol details a representative SNAr reaction using n-butylamine as the nucleophile. It is a robust starting point that can be adapted for other primary or secondary amines.

Materials & Reagents
Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsPhysical PropertiesSupplier/Grade
This compound160.085.01.0Yellow solidSigma-Aldrich (≥98%)
n-Butylamine73.145.51.1Colorless liquidAcros Organics (99%)
Diisopropylethylamine (DIPEA)129.2410.02.0Colorless liquidAlfa Aesar (≥99%)
Acetonitrile (CH₃CN)41.05--Anhydrous, <50 ppm H₂OFisher Scientific
Ethyl Acetate (EtOAc)88.11--ACS GradeVWR
Hexanes---ACS GradeVWR
Saturated NaCl (Brine)---Lab Prepared-
Anhydrous MgSO₄120.37--Powder-
Safety & Handling
  • This compound: Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye damage.[6] Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[7]

  • n-Butylamine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Use in a fume hood.

  • Acetonitrile: Flammable liquid. Harmful if swallowed, inhaled, or in contact with skin. Handle in a fume hood.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (800 mg, 5.0 mmol).

  • Dissolution: Add anhydrous acetonitrile (20 mL) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until the solid is fully dissolved.

  • Reagent Addition: In sequence, add diisopropylethylamine (DIPEA) (1.74 mL, 10.0 mmol) followed by the dropwise addition of n-butylamine (0.54 mL, 5.5 mmol) over 2 minutes. Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HF formed during the reaction, driving the equilibrium towards the product.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored every 15-30 minutes by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed within 1-2 hours.

  • Quenching & Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Redissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and saturated brine (1 x 30 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a cotton plug, and wash the solid with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude yellow oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to yield the pure product as a bright yellow solid.

Diagram: Experimental Workflow

Workflow Figure 2. Experimental Workflow for S N Ar Amination A 1. Dissolve This compound in Anhydrous CH₃CN B 2. Add DIPEA (2.0 eq) A->B C 3. Add n-Butylamine (1.1 eq) Dropwise B->C D 4. Stir at RT Monitor by TLC C->D E 5. Concentrate (Rotary Evaporator) D->E F 6. Aqueous Workup (EtOAc / H₂O / Brine) E->F G 7. Dry & Filter (MgSO₄) F->G H 8. Purify (Silica Gel Chromatography) G->H I Product: 2-(Butylamino)-3-fluoro-5-nitropyridine H->I

Caption: Step-by-step workflow for the synthesis and purification.

Factors, Troubleshooting, and Data Interpretation

The success of this SNAr reaction is sensitive to several parameters. Understanding these provides control over the reaction's outcome.

FactorInfluence & RationaleTroubleshooting Guide
Nucleophile The nucleophilicity of the amine is crucial. Sterically hindered amines may react slower and require heating.[3] Weaker nucleophiles like alcohols require deprotonation with a strong base (e.g., NaH) to form the more reactive alkoxide.[3]Slow/No Reaction: For hindered amines, consider heating the reaction to 50-80 °C. For alcohols, ensure complete deprotonation with NaH in an anhydrous solvent like THF or DMF before adding the fluoropyridine.
Solvent Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal as they solvate the cationic counter-ion of the base but do not hydrogen-bond with the nucleophile, thus maximizing its reactivity.[8] Anhydrous conditions are critical when using moisture-sensitive bases like NaH.[9]Low Yield: If using less polar solvents, reaction rates will be slower. Switch to DMF or DMSO. If side products are observed, ensure the solvent is truly anhydrous.
Base The base must be strong enough to deprotonate the nucleophile (if needed) or scavenge the acid byproduct (HF) without competing as a nucleophile itself. Inorganic bases like K₂CO₃ or Cs₂CO₃ are effective, as are non-nucleophilic organic bases like DIPEA or triethylamine.[3]Complex Mixture: If using a nucleophilic base (e.g., pyridine), it may compete in the reaction. Switch to a non-nucleophilic base like DIPEA or K₂CO₃.
Temperature Most reactions with amine nucleophiles proceed readily at room temperature. Less reactive nucleophile/substrate pairs may require heating.[3] High temperatures can sometimes lead to decomposition or side reactions.[3]Decomposition (Darkening): If the reaction mixture turns black upon heating, decomposition is likely. Attempt the reaction at a lower temperature for a longer duration.

Expected Data for 2-(Butylamino)-3-fluoro-5-nitropyridine:

  • Appearance: Bright yellow solid.

  • ¹H NMR (CDCl₃): Expect characteristic shifts for the butyl chain protons and two aromatic protons on the pyridine ring. The proton ortho to the nitro group will be significantly downfield.

  • ¹⁹F NMR (CDCl₃): A single resonance corresponding to the fluorine atom at the C-3 position.

  • LC-MS: A single major peak with m/z corresponding to [M+H]⁺ (Expected: 214.11).

Conclusion

This compound is a powerful and versatile reagent for SNAr chemistry. Its predictable regioselectivity, driven by the electronic stabilization of the Meisenheimer complex at the C-2 position, makes it an ideal substrate for the controlled, stepwise synthesis of highly functionalized pyridines. The protocol provided herein offers a reliable method for its amination, which can be broadly adapted for various nucleophiles, empowering researchers in drug discovery and chemical biology to rapidly access novel chemical matter.

References

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The Strategic Deployment of 2,3-Difluoro-5-nitropyridine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Pyridines as Privileged Scaffolds

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design.[1] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered pKa—offer a powerful tool for optimizing pharmacokinetic and pharmacodynamic profiles.[1] Within this context, fluorinated heterocyclic scaffolds, particularly pyridine derivatives, have garnered significant attention as "privileged structures" due to their prevalence in a wide array of biologically active compounds.[2][3]

2,3-Difluoro-5-nitropyridine stands out as a highly versatile and reactive building block for the synthesis of complex pharmaceutical agents.[4] Its utility stems from the synergistic activation of the pyridine ring by three key structural features:

  • The Pyridine Nitrogen: As a heteroatom, it inherently withdraws electron density from the ring, making it more susceptible to nucleophilic attack.

  • The Nitro Group: This powerful electron-withdrawing group, positioned para to the C2 fluorine and ortho to the C3 fluorine, strongly activates the ring towards nucleophilic aromatic substitution (SNAr).

  • The Two Fluorine Atoms: Being highly electronegative, they further enhance the electrophilicity of the carbon atoms to which they are attached, making them excellent leaving groups in SNAr reactions.

This electronic arrangement makes this compound a prime substrate for the introduction of various nucleophiles, enabling the construction of diverse molecular architectures. This guide will provide an in-depth exploration of its applications, with a focus on the synthesis of kinase inhibitors, and will furnish detailed protocols for its utilization in a research and development setting.

Application Note I: A Gateway to Kinase Inhibitors - The Power of Nucleophilic Aromatic Substitution (SNAr)

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[5][6][7] Many of these drugs feature complex heterocyclic cores, and their synthesis often relies on the sequential and regioselective introduction of various substituents. This compound is an ideal starting material for the synthesis of such compounds, primarily through the nucleophilic aromatic substitution (SNAr) mechanism.

The SNAr reaction of this compound proceeds via a two-step addition-elimination pathway. A nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro group and the pyridine nitrogen. In the subsequent step, the fluoride ion is expelled, restoring the aromaticity of the pyridine ring and yielding the substituted product.

Caption: General mechanism of the SNAr reaction on this compound.

A notable feature of this compound is the potential for sequential substitutions. The first SNAr reaction typically occurs at the C2 position due to the combined activating effects of the nitro group and the pyridine nitrogen. The product of this first substitution, now a 3-fluoro-5-nitro-2-(substituted)pyridine, can then undergo a second SNAr reaction at the C3 position, often under more forcing conditions. This allows for the controlled, stepwise introduction of two different nucleophiles, a highly valuable strategy in combinatorial chemistry and lead optimization.

Illustrative Application: Synthesis of a Core Moiety for BRAF Inhibitors

To illustrate the practical application of this chemistry, we will consider the synthesis of a key structural motif found in several BRAF inhibitors, such as Vemurafenib (PLX4032) and Dabrafenib (GSK2118436).[2][8][9][10] While the exact starting material in the published syntheses of these drugs may be a closely related benzene analogue (e.g., 2,4-difluoro-1-nitrobenzene), the chemical principles and reaction conditions are directly translatable to this compound. This provides a robust and relevant example of its potential in drug discovery.

The following protocol outlines the synthesis of a key intermediate, N-(2,3-difluoro-5-nitrophenyl)propanesulfonamide, which can be further elaborated to construct complex kinase inhibitors.

Experimental Protocol 1: Synthesis of N-(2-amino-3-fluoro-5-nitropyridin-x-yl)propanesulfonamide

This two-step protocol demonstrates the initial nucleophilic substitution with an amine, followed by sulfonylation.

Step 1: Nucleophilic Aromatic Substitution with Ammonia

Sources

Application Notes & Protocols: Leveraging 2,3-Difluoro-5-nitropyridine for the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,3-Difluoro-5-nitropyridine in Kinase Inhibitor Scaffolding

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[2][3] Within the medicinal chemist's arsenal, certain molecular scaffolds serve as exceptionally versatile starting points for building potent and selective inhibitors. This compound is one such privileged building block.

This guide provides an in-depth exploration of the chemical logic and practical application of this compound in the synthesis of kinase inhibitors. Its utility stems from a unique combination of features: a highly activated pyridine ring, two distinct fluorine leaving groups, and a readily transformable nitro group. This combination allows for controlled, sequential functionalization through Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for forging carbon-heteroatom bonds.[4][5] The strategic incorporation of fluorine also offers downstream benefits, often enhancing metabolic stability and binding affinity in the final drug candidate.[6][7][8]

Part 1: The Underlying Chemistry - Reactivity and Regioselectivity

The synthetic power of this compound is anchored in the principles of Nucleophilic Aromatic Substitution (SNAr).

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike nucleophilic substitution on aliphatic systems, SNAr on electron-deficient aromatic rings proceeds via a two-step addition-elimination mechanism.[5][9]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, fluorine), breaking the ring's aromaticity and forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride leaving group.

The reaction is driven by the presence of a strong electron-withdrawing group (EWG), which is necessary to stabilize the negative charge of the Meisenheimer complex. The nitro group (-NO₂) at the C5 position of the pyridine ring serves this role exceptionally well, withdrawing electron density and making the ring highly electrophilic.[10][11]

Workflow Synthetic Workflow for Kinase Inhibitor Core Start Start: 2,3-Difluoro- 5-nitropyridine Step1 Step 1: S<sub>Nsub>Ar Reaction (e.g., with R-NH<sub>2sub>) Start->Step1 Intermediate1 Intermediate A: 2-(Alkylamino)-3-fluoro- 5-nitropyridine Step1->Intermediate1 Selective C2 Substitution Step2 Step 2: Nitro Group Reduction (e.g., Fe/NH<sub>4sub>Cl) Intermediate1->Step2 Intermediate2 Intermediate B: 5-Amino-2-(alkylamino)- 3-fluoropyridine Step2->Intermediate2 Unmasks reactive amine Step3 Step 3: Final Elaboration (e.g., Suzuki Coupling, Amide Formation) Intermediate2->Step3 End Final Product: Kinase Inhibitor Library Step3->End Introduces diversity

Caption: A versatile three-step workflow for inhibitor synthesis.

Protocol 2.1: Step 1 - Regioselective SNAr with an Amine Nucleophile

This protocol describes the synthesis of a 2-(alkylamino)-3-fluoro-5-nitropyridine intermediate, a common core in many kinase inhibitors.

Objective: To selectively displace the C2-fluorine of this compound with a primary or secondary amine.

Materials & Reagents Supplier Example CAS No. Purity Amount Molar Eq.
This compoundSigma-Aldrich89402-45-9≥98%1.00 g1.0
Representative Amine (e.g., Aniline)Acros Organics62-53-3≥99.5%0.64 mL1.1
N,N-Diisopropylethylamine (DIPEA)Alfa Aesar7087-68-5≥99%2.20 mL2.0
N,N-Dimethylformamide (DMF), anhydrousFisher Scientific68-12-299.8%20 mL-

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet/outlet

  • Thermometer

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.00 g, 6.25 mmol).

  • Dissolution: Add anhydrous DMF (20 mL) and stir until the solid is fully dissolved.

  • Reagent Addition: Add the selected amine (e.g., aniline, 0.64 mL, 6.88 mmol) to the solution, followed by the dropwise addition of DIPEA (2.20 mL, 12.5 mmol).

    • Causality: DIPEA is a non-nucleophilic organic base used to scavenge the HF acid formed during the reaction, driving the equilibrium towards the product. Anhydrous solvent is crucial to prevent unwanted side reactions with water.

  • Reaction: Stir the reaction mixture at room temperature (approx. 25 °C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system.

    • Trustworthiness: The starting material should show a higher Rf value than the more polar product. The reaction is considered complete when the starting material spot is no longer visible by UV light.

  • Workup: Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to yield the product as a yellow solid.

Expected Outcome: Yields typically range from 80-95%. The product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2.2: Step 2 - Reduction of the Nitro Group

Objective: To convert the electron-withdrawing nitro group into a versatile amino group, which can serve as a handle for further diversification.

Step-by-Step Methodology:

  • Setup: Suspend the 2-(alkylamino)-3-fluoro-5-nitropyridine intermediate (e.g., 1.30 g, 5.57 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

  • Reagent Addition: Add ammonium chloride (1.49 g, 27.8 mmol) followed by iron powder (1.55 g, 27.8 mmol).

    • Causality: The Fe/NH₄Cl system is a classic and reliable method for nitro group reduction that is tolerant of many functional groups, making it superior to catalytic hydrogenation in some contexts. [12]3. Reaction: Heat the mixture to reflux (approx. 80-85 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often pure enough for the next step but can be further purified by recrystallization or chromatography if necessary.

Protocol 2.3: Step 3 - Elaboration into a Final Inhibitor

The resulting 5-amino-2-(alkylamino)-3-fluoropyridine is a key intermediate. The newly formed aniline moiety can now be used in a variety of coupling reactions to complete the synthesis.

Example Application (Suzuki Coupling): The aminopyridine can be brominated and then subjected to a Suzuki coupling reaction with a boronic acid to install a new aryl or heteroaryl group, a common feature in many kinase inhibitors. [13][14] Example Application (Amide Coupling): The amine can be acylated with a carboxylic acid (using coupling agents like HATU or EDC) or an acid chloride to form an amide bond, another critical linkage in inhibitor design.

Part 3: Data Summary & Characterization

The following table summarizes expected results for the synthesis of a hypothetical inhibitor core.

Step Product Structure Description Typical Yield Purity (HPLC) Expected HRMS (M+H)⁺
1 2-(Anilino)-3-fluoro-5-nitropyridineYellow Solid88%>98%234.0618
2 5-Amino-2-(anilino)-3-fluoropyridineOff-white Solid92%>97%204.0881
3 Final elaborated productVaries50-80%>99%Varies

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its predictable reactivity and regioselectivity in SNAr reactions allow for the efficient construction of complex molecular architectures. The protocols outlined in this guide provide a reliable foundation for researchers to explore novel chemical space in the ongoing quest for more effective and selective targeted therapies.

References

  • Vertex AI Search. (n.d.). Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate.
  • PubMed. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-3,5-dichloro-2,6-difluoropyridine.
  • Electronic Chemical. (n.d.). 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use.
  • Pharma Sources. (n.d.). 2-Fluoro-5-methyl-3-nitropyridine: A Critical Building Block for Pharmaceutical Innovation.
  • ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors.
  • Behind the Science. (2025). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem.
  • PubMed Central. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
  • National Institutes of Health. (n.d.). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors.
  • ResearchGate. (2024). A Computational Study of the SNAr Reaction Mechanisms in 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
  • ResearchGate. (2025). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors.
  • MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • Chad's Prep. (n.d.). Nucleophilic Aromatic Substitution (NAS).
  • PubMed Central. (n.d.). Novel pyrido[2,3-b]o[15]xazine-based EGFR-TK inhibitors. Retrieved from

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution.

Sources

Introduction: The Strategic Value of 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselectivity in Nucleophilic Aromatic Substitution Reactions of 2,3-Difluoro-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility is anchored in its specific arrangement of substituents: an electron-deficient pyridine core, a potent electron-withdrawing nitro group, and two halogen atoms poised for displacement. This electronic configuration renders the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for constructing complex molecular architectures.

Understanding and controlling the regioselectivity of these substitution reactions is paramount for any synthetic campaign. This guide provides an in-depth analysis of the factors governing which of the two fluorine atoms is preferentially replaced, offering both mechanistic insights and field-proven protocols for researchers to leverage in their work.

PART 1: The Mechanistic Basis of Regioselectivity

The functionalization of this compound proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process that is fundamentally different from SN1 or SN2 reactions which occur at sp3-hybridized centers.[1] The SNAr pathway involves:

  • Nucleophilic Attack: The nucleophile adds to an electron-deficient carbon atom bearing a leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2]

  • Elimination: The leaving group departs, taking its bonding electrons and restoring the aromaticity of the pyridine ring to yield the final substituted product.

The regiochemical outcome—substitution at C2 versus C3—is determined by the relative stability of the corresponding Meisenheimer complex formed during the initial, rate-determining nucleophilic attack.[2]

Electronic Control: Why C2 Substitution Dominates

In this compound, both the pyridine ring nitrogen and the C5-nitro group act as powerful electron-withdrawing groups, activating both C2 and C3 positions towards nucleophilic attack. However, the stability of the resulting intermediates is not equal.

  • Attack at C2 (Ortho to the Nitro Group): When a nucleophile attacks the C2 position, the negative charge of the Meisenheimer complex is delocalized across the pyridine nitrogen and, critically, onto the oxygen atoms of the C5-nitro group. This extensive delocalization creates a significantly stabilized, lower-energy intermediate.

  • Attack at C3 (Meta to the Nitro Group): Nucleophilic attack at the C3 position results in a Meisenheimer complex where the negative charge can be delocalized onto the pyridine nitrogen, but it cannot be directly delocalized onto the nitro group. While the nitro group still provides inductive stabilization, the lack of direct resonance stabilization makes this intermediate considerably higher in energy and thus less favorable to form.[3]

This difference in intermediate stability is the decisive factor, leading to a strong and predictable preference for nucleophilic substitution at the C2 position .

G cluster_c2 Favorable Pathway: Attack at C2 cluster_c3 Unfavorable Pathway: Attack at C3 C2_Start This compound C2_Intermediate Stabilized Meisenheimer Complex (Charge on N and NO₂) C2_Start->C2_Intermediate + Nu⁻ C2_Nu Nucleophile (Nu⁻) C2_Product 2-Substituted-3-fluoro-5-nitropyridine C2_Intermediate->C2_Product - F⁻ C2_LG Fluoride Ion (F⁻) C3_Start This compound C3_Intermediate Less Stable Meisenheimer Complex (No NO₂ Resonance) C3_Start->C3_Intermediate + Nu⁻ C3_Nu Nucleophile (Nu⁻) C3_Product 3-Substituted-2-fluoro-5-nitropyridine C3_Intermediate->C3_Product - F⁻ C3_LG Fluoride Ion (F⁻)

Caption: Regioselectivity is governed by Meisenheimer complex stability.

PART 2: Application Notes and Experimental Protocols

The strong electronic preference for C2 substitution makes this compound a reliable substrate for the regioselective synthesis of 2-substituted pyridine derivatives. The following protocols detail common transformations.

Data Summary: Regioselectivity with Common Nucleophiles

The reaction of this compound with a variety of nucleophiles proceeds with high regioselectivity for the C2 position.

Nucleophile ClassSpecific NucleophileTypical SolventBasePredominant Product
N-Nucleophiles BenzylamineEthanol, AcetonitrileEt₃N, K₂CO₃2-(Benzylamino)-3-fluoro-5-nitropyridine
MorpholineDMF, DMSOK₂CO₃2-(Morpholino)-3-fluoro-5-nitropyridine
AnilineDMFK₂CO₃2-(Phenylamino)-3-fluoro-5-nitropyridine
O-Nucleophiles Sodium MethoxideMethanol-2-Methoxy-3-fluoro-5-nitropyridine
Sodium HydroxideWater/Dioxane-3-Fluoro-5-nitro-pyridin-2-ol
S-Nucleophiles Sodium ThiomethoxideMethanol, DMF-3-Fluoro-2-(methylthio)-5-nitropyridine
Protocol 1: Regioselective C2-Amination with a Primary Amine (Benzylamine)

This protocol details the synthesis of 2-(Benzylamino)-3-fluoro-5-nitropyridine, a common intermediate for more complex scaffolds. The procedure is analogous to well-established methods for other halonitropyridines.[4][5]

Materials & Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound160.081.00 g6.251.0
Benzylamine107.150.74 g (0.76 mL)6.881.1
Triethylamine (Et₃N)101.190.95 g (1.30 mL)9.381.5
Anhydrous Ethanol-25 mL--
Ethyl Acetate-As needed--
Brine-As needed--

Procedure

  • Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 6.25 mmol).

  • Solvent Addition: Add anhydrous ethanol (25 mL) to dissolve the starting material.

  • Reagent Addition: Add benzylamine (0.76 mL, 6.88 mmol) to the solution, followed by the dropwise addition of triethylamine (1.30 mL, 9.38 mmol).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 3-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 2-(Benzylamino)-3-fluoro-5-nitropyridine.

Protocol 2: Regioselective C2-Alkoxylation with Sodium Methoxide

This protocol describes the synthesis of 2-Methoxy-3-fluoro-5-nitropyridine.

Materials & Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound160.081.00 g6.251.0
Sodium Methoxide (25% in MeOH)54.021.46 g (1.6 mL)6.881.1
Anhydrous Methanol-25 mL--
Diethyl Ether-As needed--
Saturated NH₄Cl (aq)-As needed--

Procedure

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet, dissolve this compound (1.00 g, 6.25 mmol) in anhydrous methanol (25 mL).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Slowly add the solution of sodium methoxide in methanol (1.6 mL, 6.88 mmol) to the stirred reaction mixture over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by TLC.

  • Work-up:

    • Once the reaction is complete, carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure 2-Methoxy-3-fluoro-5-nitropyridine.

G cluster_prep Reaction Setup cluster_react Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous solvent B Add Nucleophile (e.g., Amine, Alkoxide) A->B C Add Base (if required, e.g., Et₃N for amines) B->C D Heat to appropriate temperature (e.g., Reflux) C->D E Monitor by TLC until starting material is consumed D->E F Solvent removal under reduced pressure E->F G Aqueous Work-up (Extraction with organic solvent) F->G H Dry, Filter, and Concentrate organic layers G->H I Purify crude product (Recrystallization or Chromatography) H->I J Characterize Final Product (NMR, MS, etc.) I->J

Caption: General experimental workflow for SNAr reactions.

Conclusion

The regioselectivity of nucleophilic aromatic substitution on this compound is robustly controlled by electronic factors. The enhanced stability of the Meisenheimer complex resulting from nucleophilic attack at the C2 position makes this pathway overwhelmingly favorable. This predictable reactivity allows for the reliable and high-yield synthesis of 2-substituted-3-fluoro-5-nitropyridine derivatives, which are valuable precursors in drug discovery and materials science. The protocols provided herein serve as a validated starting point for researchers to exploit this powerful synthetic tool.

References

  • Vertex AI Search, based on the "element effect" in SNAr reactions where fluorine is often a superior leaving group.
  • Vertex AI Search, discussion on SNAr mechanisms and the role of activ
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  • Vertex AI Search, general principles of SNAr on pi-deficient rings like pyridine.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]

  • Vertex AI Search, role of related intermedi
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  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

  • Vertex AI Search, synthesis of rel
  • Vertex AI Search, properties and reactivity of rel
  • Chmovzh, T. N., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694. Retrieved from [Link]

  • Vertex AI Search, synthesis of fluoropyridines via N-oxides.
  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Vertex AI Search, directed SNAr reactions.
  • Vertex AI Search, synthesis and reactions of aminonitropyridines.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Vertex AI Search, regioselective synthesis of fluoroarom
  • Vertex AI Search, general reactions of amines.
  • Vertex AI Search, factors influencing stereoselectivity.
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  • Vertex AI Search, general reactions of alcohols.
  • Vertex AI Search, mechanisms of alcohol reactions.

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Application Note: Strategic Synthesis of Bioactive Heterocycles from 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Author's Foreword

As a Senior Application Scientist, my goal extends beyond simply providing protocols. It is to illuminate the strategic thinking behind them. 2,3-Difluoro-5-nitropyridine is not just another reagent; it is a master key for unlocking complex chemical space in medicinal chemistry. Its beauty lies in its predictable, hierarchical reactivity. This guide is structured to walk you through that logic—from the fundamental principles of its activation to its stepwise functionalization, empowering you to design and execute syntheses with precision and confidence.

The Strategic Value Proposition in Drug Discovery

The pyridine ring is a cornerstone of modern pharmaceuticals, but its simple form is often just the starting point. The strategic incorporation of fluorine atoms is a widely recognized tactic in drug design to enhance critical molecular properties.[1][2] Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to optimize pharmacokinetics.[2][3][4]

This compound is an exceptionally valuable building block because it combines these benefits with a highly activated and regioselective reaction profile. The convergence of three powerful electronic features dictates its utility:

  • The Pyridine Nitrogen: Acts as an intrinsic electron sink, activating the ring for nucleophilic attack.

  • The Nitro Group: A potent electron-withdrawing group, it strongly activates the ortho (C4) and para (C2) positions for nucleophilic aromatic substitution (SNAr).

  • The Fluorine Atoms: Their high electronegativity further polarizes the C-F bonds, and fluoride is an excellent leaving group in the context of SNAr reactions.[5][6]

This electronic arrangement creates a clear reactivity hierarchy: the C2 position is significantly more electrophilic than the C3 position, allowing for controlled, sequential introduction of nucleophiles.

The Core Mechanism: Understanding Regioselective SNAr

The workhorse reaction for this scaffold is the Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitution on aliphatic carbons (SN2), this is a two-step addition-elimination process.[7][8]

  • Rate-Determining Attack: A nucleophile attacks the electron-deficient carbon at the C2 position. This is the rate-determining step. The aromaticity of the ring is temporarily broken to form a high-energy, resonance-stabilized carbanion known as a Meisenheimer complex.

  • Rearomatization: The complex rapidly expels the fluoride leaving group to restore the energetically favorable aromatic system.

The stability of the Meisenheimer intermediate is paramount.[8] Attack at C2 (or C4/C6) on a pyridine ring allows the negative charge to be delocalized onto the electronegative nitrogen atom, a stabilizing feature that is not possible with attack at C3.[9] The C5-nitro group provides even greater stabilization for attack at the para C2 position by delocalizing the negative charge through resonance. This combination makes the C2 position the unequivocal hotspot for the first substitution.

Caption: The two-step addition-elimination mechanism of SNAr at the C2 position.

Application Protocol I: Regioselective Monosubstitution with Amines

This protocol details the most common initial transformation: the selective reaction of an amine at the C2 position. This reaction is fundamental for building precursors to a vast range of bioactive molecules, including kinase inhibitors.

Causality Behind Experimental Choices
  • Nucleophile: Primary and secondary amines are excellent nucleophiles for this reaction. We use a slight excess (1.1 eq) to ensure the complete consumption of the limiting electrophile.

  • Base: The reaction generates one equivalent of hydrofluoric acid (HF). A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial.[10] It quenches the acid without competing with the amine nucleophile, preventing side reactions and reagent loss. An excess (1.5-2.0 eq) ensures the reaction medium remains basic.

  • Solvent: A polar aprotic solvent like acetonitrile (ACN), DMF, or DMSO is ideal. These solvents effectively solvate the charged Meisenheimer intermediate, stabilizing it and accelerating the rate-determining step. Anhydrous conditions are preferred to prevent unwanted side reactions with water.

  • Temperature: The high activation of the C2 position means this reaction often proceeds efficiently at room temperature, which is advantageous for substrates with sensitive functional groups.[6]

Detailed Step-by-Step Methodology

Objective: To synthesize N-((3,4-dimethoxyphenyl)methyl)-3-fluoro-5-nitropyridin-2-amine.

Materials:

  • This compound (1.0 eq)

  • 3,4-Dimethoxybenzylamine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (ACN), anhydrous (to make a ~0.2 M solution)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (500 mg, 3.12 mmol, 1.0 eq) in anhydrous ACN (15 mL).

  • Add DIPEA (1.09 mL, 6.24 mmol, 2.0 eq) to the stirred solution.

  • In a separate vial, dissolve 3,4-dimethoxybenzylamine (575 mg, 3.43 mmol, 1.1 eq) in a small amount of ACN and add it dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 4-8 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, remove the ACN under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between EtOAc (50 mL) and water (30 mL).

  • Separate the layers and wash the organic phase with brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude yellow solid by flash column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to yield the pure product.

Expected Quantitative Data
ParameterExpected Outcome
Yield 80-95%
Physical Appearance Bright Yellow Solid
¹⁹F NMR (CDCl₃) Singlet, approx. -135 ppm
LC-MS (ESI+) Correct M+H⁺ for C₁₄H₁₄FN₃O₄

Application Protocol II: Sequential Disubstitution and Scaffolding

With the C2 position functionalized, the less reactive C3-fluorine becomes the target for installing a second point of diversity. This stepwise approach is a powerful strategy for building complex molecular libraries from a single starting material.

Rationale for Altered Conditions

The fluorine at C3 is adjacent to the newly installed, electron-donating amino group and lacks the powerful para activation from the nitro group. Consequently, its displacement requires more forcing conditions or a more potent nucleophile.

  • Stronger Nucleophiles: Anionic nucleophiles like alkoxides (e.g., sodium methoxide) or thiolates are significantly more reactive than neutral amines and are often required.

  • Elevated Temperatures: Heating the reaction (e.g., to 60-120 °C) provides the necessary activation energy to overcome the higher barrier for substitution at C3.[10]

Sequential_Workflow start This compound step1 + R¹R²NH / Base (Protocol I Conditions) start->step1 intermediate 2-Amino-3-fluoro-5-nitropyridine Intermediate step1->intermediate step2 + R³O⁻Na⁺ / Heat (Protocol II Conditions) intermediate->step2 final_product Fully Decorated Scaffold 2-Amino-3-alkoxy-5-nitropyridine step2->final_product

Caption: Experimental workflow for sequential functionalization of the pyridine core.

Detailed Step-by-Step Methodology

Objective: To synthesize N-((3,4-dimethoxyphenyl)methyl)-3-methoxy-5-nitropyridin-2-amine.

Materials:

  • Product from Protocol I (1.0 eq)

  • Sodium methoxide (NaOMe), 25% w/w in Methanol (2.0-3.0 eq)

  • Methanol (MeOH), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard laboratory glassware

Procedure:

  • Dissolve the 2-amino-3-fluoro-5-nitropyridine intermediate (from Protocol I, e.g., 500 mg, 1.64 mmol, 1.0 eq) in anhydrous MeOH (15 mL) in a flask equipped with a condenser.

  • Add the sodium methoxide solution (e.g., 750 µL of 25% solution, ~3.28 mmol, 2.0 eq) to the mixture.

  • Heat the reaction to reflux (approx. 65 °C) for 6-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution until the mixture is near neutral pH.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with EtOAc (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material via flash chromatography to obtain the final disubstituted product.

Final Elaboration: The Nitro Group as a Versatile Functional Handle

The C5-nitro group is not merely a spectator or an activating group; it is a gateway to further functionalization. Its reduction to a primary aniline is a pivotal transformation that unlocks a new dimension of chemical reactivity, enabling the introduction of key pharmacophoric elements.

  • Reduction to an Amine: This is most cleanly achieved via catalytic hydrogenation (e.g., H₂, 10% Pd/C in EtOH or EtOAc) or using transfer hydrogenation (e.g., ammonium formate, Pd/C). Chemical reduction with reagents like tin(II) chloride (SnCl₂) is also robust.

  • Subsequent Chemistry: The resulting 5-aminopyridine is a versatile intermediate. The amine can be:

    • Acylated to form amides.

    • Sulfonylated to form sulfonamides.

    • Used in reductive amination to install alkyl groups.

    • Converted to a diazonium salt for Sandmeyer-type reactions.

This final step is often critical for tuning the final properties of the molecule to achieve the desired biological activity and drug-like characteristics.

References

  • Vertex AI Search. (2024). The Role of Fluorinated Pyridine Derivatives in Drug Discovery.
  • Molecules. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. This review elaborates on how fluorine's properties are leveraged in pharmaceuticals to block metabolic oxidation and alter electronic characteristics. [Link]

  • Journal of Medicinal Chemistry. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed. This article provides insights into the synthesis and mechanistic action of fluorinated heterocycles in medicine. [Link]

  • SpringerLink. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. This paper discusses the SNAr reaction on activated pyridine systems, providing a basis for the reactivity described. [Link]

  • BenchChem. (2025). A Comparative Guide to Alternatives for 2,6-Difluoro-3-nitropyridine in SNAr Reactions.
  • Molecules. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). This review highlights the prevalence and importance of fluorinated heterocyclic drugs. [Link]

  • ACS Publications. (2015). Applications of Fluorine in Medicinal Chemistry. This review provides a broad overview of how fluorine incorporation influences key drug properties like pKa, metabolic pathways, and potency. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,6-Difluoro-3-nitropyridine.
  • Wikipedia. (2024). Nucleophilic aromatic substitution. This source provides a general overview of the SNAr mechanism, including the role of activating groups and the formation of the Meisenheimer complex. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. This discussion explains the regioselectivity of nucleophilic attack on the pyridine ring based on the stability of the anionic intermediate. [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution. This educational resource details the mechanism of SNAr, emphasizing the requirement for electron-withdrawing groups at the ortho or para positions. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. This document highlights the enhanced reactivity of fluoropyridines in SNAr reactions compared to other halopyridines, often allowing for milder conditions.

Sources

Application Notes & Protocols: Leveraging 2,3-Difluoro-5-nitropyridine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Pyridines in Agrochemical Design

The incorporation of fluorine into bioactive molecules is a cornerstone of modern agrochemical development.[1][2][3] The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance a compound's efficacy, metabolic stability, and binding affinity to its target site.[2][3] Within this chemical space, fluorinated heterocyclic compounds, particularly pyridines, are of paramount importance, forming the structural core of numerous high-performance herbicides, fungicides, and insecticides.[1][4]

2,3-Difluoro-5-nitropyridine stands out as a highly valuable and reactive building block for the synthesis of such next-generation agrochemicals.[5] Its utility is derived from a confluence of structural features:

  • Two Reactive Fluorine Atoms: Fluoride is an excellent leaving group in nucleophilic aromatic substitution reactions.

  • A Strongly Electron-Withdrawing Nitro Group: The nitro group at the 5-position significantly activates the pyridine ring, rendering it highly susceptible to attack by nucleophiles.[6][7]

  • Defined Regiochemistry: The strategic placement of these groups allows for predictable and selective substitution reactions, primarily governed by the principles of Nucleophilic Aromatic Substitution (SNAr).[8]

This guide provides an in-depth exploration of the chemistry of this compound, detailing the mechanistic principles and providing practical protocols for its application in the synthesis of agrochemical analogues.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr).[6][7][8] Unlike electrophilic substitutions common to electron-rich aromatic rings, SNAr occurs on electron-poor aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile (e.g., an alcohol, amine, or thiol) attacks the electron-deficient carbon atom bonded to a fluorine atom. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7][8]

  • Stabilization and Aromaticity Restoration: The negative charge of the Meisenheimer complex is stabilized by resonance, with the electron-withdrawing nitro group and the ring nitrogen playing a crucial role in delocalizing the charge.[6][8]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group, resulting in the final substituted product.

The pyridine nitrogen and the para-nitro group work in concert to strongly activate the C2 position for nucleophilic attack, making it the most probable site for the initial substitution.

General SNAr pathway for this compound.

Application Protocol 1: Synthesis of a 5-Nitro-Picoxystrobin Analogue (Fungicide)

Picoxystrobin is a broad-spectrum strobilurin fungicide used to control a variety of diseases in crops like wheat and barley.[9] The commercial synthesis utilizes a trifluoromethyl-substituted pyridine.[9][10] This protocol describes a robust method for synthesizing a structurally analogous compound using this compound, demonstrating its utility in forming critical ether linkages. The key step is the O-arylation via an SNAr reaction.

Picoxystrobin_Analogue_Workflow Workflow: Synthesis of a 5-Nitro-Picoxystrobin Analogue A This compound C Reaction Vessel (DMF, K₂CO₃) A->C B Methyl 2-(2-(hydroxymethyl)phenyl)acetate B->C D S_N_Ar Reaction (Heat, 80-100°C) C->D Combine & Heat E Work-up (Aqueous Quench, Extraction) D->E Reaction Complete F Purification (Column Chromatography) E->F G 5-Nitro-Picoxystrobin Analogue (Final Product) F->G

Synthetic workflow for a Picoxystrobin analogue.
Step-by-Step Methodology
  • Reagent Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 2-(2-(hydroxymethyl)phenyl)acetate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and N,N-dimethylformamide (DMF, 5 mL per mmol of limiting reagent).

  • Initiation of Reaction: Begin stirring the suspension under a positive pressure of nitrogen. Add this compound (1.1 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 90°C and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Extraction: After completion, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (50 mL) and stir for 15 minutes. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-nitro-picoxystrobin analogue.

Quantitative Data (Illustrative)
ReagentMolar Eq.MolMass (g)Purity (%)
Methyl 2-(2-(hydroxymethyl)phenyl)acetate1.00.059.01>98
This compound1.10.0558.75>99
Potassium Carbonate (K₂CO₃)2.00.1013.82>99
Product (Analogue) --13.5 (Crude)85 (Yield)

Application Protocol 2: Synthesis of a Phenylamine-Pyridine Herbicide Intermediate

This protocol demonstrates the versatility of this compound in reacting with N-nucleophiles to form amine-linked structures, which are common motifs in herbicides. The reaction involves the nucleophilic substitution of a fluorine atom by a substituted aniline, a key step in building more complex herbicidal molecules. This approach is analogous to the synthesis of intermediates for herbicides like Flufenacet, which often involve substituted anilines.[11][12]

Herbicide_Intermediate_Workflow Workflow: Synthesis of a Phenylamine-Pyridine Intermediate cluster_reactants Reactants & Solvent A This compound D Combine & Reflux (80°C, 24h) A->D B N-(4-fluorophenyl)-N-isopropylamine B->D C Acetonitrile (Solvent) Triethylamine (Base) C->D E Solvent Removal (Rotary Evaporation) D->E Reaction Complete F Aqueous Work-up (Dilution & Filtration) E->F G Purification (Recrystallization) F->G H Phenylamine-Pyridine Intermediate (Final Product) G->H

Synthetic workflow for a herbicide intermediate.
Step-by-Step Methodology
  • Reagent Setup: In a 100 mL round-bottom flask, dissolve N-(4-fluorophenyl)-N-isopropylamine (1.0 eq) in acetonitrile (10 mL).

  • Addition of Base and Substrate: Add triethylamine (Et₃N, 1.5 eq) to the solution to act as a base. While stirring, add a solution of this compound (1.05 eq) in acetonitrile (5 mL) dropwise over 10 minutes.

  • Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) for 24 hours. Use TLC or LC-MS to monitor the formation of the product.

  • Isolation: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Purification: To the resulting residue, add cold water (30 mL) and stir vigorously. The product should precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Final Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified phenylamine-pyridine intermediate.

Quantitative Data (Illustrative)
ReagentMolar Eq.MolMass (g)Purity (%)
N-(4-fluorophenyl)-N-isopropylamine1.00.023.06>98
This compound1.050.0213.34>99
Triethylamine (Et₃N)1.50.033.04>99
Product (Intermediate) --5.4 (Crude)88 (Yield)

Conclusion and Future Prospects

This compound is a powerful and versatile intermediate for the synthesis of advanced agrochemicals. Its high reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the efficient and regioselective construction of complex molecular scaffolds. The protocols detailed herein for O-arylation and N-arylation reactions provide a solid foundation for researchers and scientists to explore the synthesis of novel fungicides, herbicides, and other crop protection agents. The presence of a second, less reactive fluorine atom and a reducible nitro group offers further opportunities for subsequent functionalization, opening avenues for the creation of diverse chemical libraries and the discovery of next-generation agrochemical solutions.

References

  • Liu Mao-qing. (n.d.). Synthesis of Flufenacet. Semantic Scholar. Retrieved from [Link]

  • Wikipedia. (n.d.). Flufenacet. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Picoxystrobin (Ref: ZA 1963). Retrieved from [Link]

  • Huo Ning-bo. (2016). Aryloxy Amide Herbicide: Flufenacet. 6th International Conference on Applied Science, Engineering and Technology (ICASET 2016). Atlantis Press. Retrieved from [Link]

  • Electronic Chemical. (n.d.). 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use. Retrieved from [Link]

  • Lv, M., et al. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Molecules, 26(16), 4857. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Flufenacet (Ref: FOE 5043). Retrieved from [Link]

  • Google Patents. (n.d.). EP0104715A2 - 2,3-Difluoro-5-(trifluoromethyl)pyridine and method of making and using the same.
  • Google Patents. (n.d.). US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2,3-Difluoro-5-chloropyridine in Modern Agrochemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN106376580A - Flufenacet-containing synergistic herbicide composition and application.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Google Patents. (n.d.). US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.
  • Pazenok, S., & Leroux, F. R. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Beilstein Journal of Organic Chemistry, 17, 1154–1197. Retrieved from [Link]

  • ACS Publications. (2015). Introduction: Fluorine Chemistry. Chemical Reviews, 115(2), 587-589. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Gaber, A., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(2), M1838. Retrieved from [Link]

  • Google Patents. (n.d.). CN103626691A - Picoxystrobin preparation method.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine.
  • Google Patents. (n.d.). WO2017125010A1 - Novel crystalline form of picoxystrobin, method of preparing and use of the same.
  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Jiangsu Futian Agrochemical Co.,ltd. (n.d.). 2,3-D-Difluoro-5-chloropyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US5073637A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
  • Google Patents. (n.d.). CN112679422A - Preparation method of picoxystrobin.

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Catalytic Methods for the Functionalization of 2,3-Difluoro-5-nitropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,3-Difluoro-5-nitropyridine in Modern Chemistry

This compound is a highly valuable, electron-deficient heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its strategic importance stems from the unique electronic properties conferred by three distinct functional handles: a nitro group, which is a powerful electron-withdrawing group and a precursor to a versatile amino group, and two fluorine atoms at positions C2 and C3. The strong electron-withdrawing nature of the nitro group and the inherent electronegativity of the pyridine ring activate the C-F bonds, particularly at the C2 position, towards nucleophilic attack. This activation profile allows for selective and sequential functionalization, making it an ideal scaffold for the construction of complex molecular architectures.

This guide provides a detailed exploration of key catalytic methods for the functionalization of this compound. We will delve into the mechanistic underpinnings of each transformation, offering field-proven insights into reaction optimization and providing detailed, step-by-step protocols for researchers, scientists, and drug development professionals. The methodologies covered include regioselective Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling.

Regioselective Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the this compound ring system makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate.[1] The regioselectivity of the substitution is dictated by the relative activation of the C-F bonds. The C2 position is generally more activated towards nucleophilic attack than the C3 position due to superior stabilization of the negative charge in the Meisenheimer intermediate by the adjacent ring nitrogen.

While many SNAr reactions can proceed thermally, the use of a base as a catalyst is common to deprotonate the nucleophile, increasing its nucleophilicity and reaction rate.[2]

Diagram: SNAr Mechanism at the C2 Position

Caption: General mechanism for base-catalyzed SNAr at the C2 position.

Protocol 1: SNAr with a Primary Amine (e.g., Benzylamine)

This protocol describes the selective substitution of the C2-fluorine with a primary amine. The choice of a mild base like potassium carbonate is crucial to avoid side reactions.

Materials:

  • This compound

  • Benzylamine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.).

  • Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.

  • Add benzylamine (1.1 mmol, 1.1 equiv.) followed by potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexanes/EtOAc gradient) to yield the desired 2-(benzylamino)-3-fluoro-5-nitropyridine.

Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This method is particularly useful for coupling less reactive amines or when SNAr conditions are not suitable. The reaction involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[3] For this compound, the C2-F bond is the more likely site of oxidative addition due to its higher electrophilicity. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[4]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R₂NH - X⁻ AmideComplex Palladium Amido Complex AmineCoord->AmideComplex + Base - [Base-H]⁺ AmideComplex->Pd0 Reductive Elimination Product Coupled Product AmideComplex->Product ArF 2,3-Difluoro- 5-nitropyridine ArF->OxAdd Amine R₂NH Amine->AmineCoord Base Base Base->AmideComplex HX HX BaseH [Base-H]⁺X⁻

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine (e.g., Morpholine)

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a cyclic secondary amine. The use of a strong, non-nucleophilic base like sodium tert-butoxide is typical.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.048 mmol, 4.8 mol%) to an oven-dried Schlenk tube equipped with a stir bar.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.).

  • Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.).

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired 4-(3-fluoro-5-nitropyridin-2-yl)morpholine.

Palladium-Catalyzed C-C Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[5] This reaction is widely used in pharmaceutical synthesis due to its mild conditions and tolerance of a broad range of functional groups.[5] For this compound, the C2-F bond is expected to be the primary site of reaction. The catalytic cycle involves oxidative addition of the palladium catalyst to the C-F bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.[5]

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)-F)L₂ Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex (Ar-Pd(II)-R)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Transmetal->Product ArF 2,3-Difluoro- 5-nitropyridine ArF->OxAdd BoronicAcid R-B(OH)₂ Borate [R-B(OH)₃]⁻ BoronicAcid->Borate + OH⁻ Base Base (e.g., CO₃²⁻) Borate->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 3: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol provides a representative method for the Suzuki coupling of this compound with phenylboronic acid. A mixed solvent system including water is often beneficial for the transmetalation step.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Schlenk flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere (Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-fluoro-5-nitro-2-phenylpyridine.

Palladium-Catalyzed C-C Cross-Coupling: Sonogashira Reaction

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is a powerful tool for the synthesis of substituted alkynes. The catalytic cycle involves two interconnected cycles: a palladium cycle similar to other cross-coupling reactions and a copper cycle that forms a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[6]

Diagram: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Ar-Pd(II)-F Oxidative Addition Pd0->OxAdd Ar-F ReductElim Ar-C≡C-R Product OxAdd->ReductElim Transmetalation (from Cu cycle) ReductElim->Pd0 Reductive Elimination CuF Cu(I)F CuAcetylide Cu(I)-C≡C-R Copper Acetylide CuF->CuAcetylide + H-C≡C-R - Base-H⁺F⁻ CuAcetylide->OxAdd Transmetalation Alkyne {H-C≡C-R} Alkyne->CuAcetylide Base Base Base->CuAcetylide

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Protocol 4: Sonogashira Coupling with a Terminal Alkyne

This protocol describes a general procedure for the Sonogashira coupling of this compound with phenylacetylene. The use of a copper(I) co-catalyst is standard, and an amine base often serves as both the base and a solvent.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Schlenk flask, magnetic stirrer

  • Inert atmosphere (Argon)

Procedure:

  • To an oven-dried Schlenk flask under argon, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous, degassed THF (5 mL) and anhydrous, degassed triethylamine (5 mL).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter through a pad of Celite® to remove the metal salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to afford 2-(phenylethynyl)-3-fluoro-5-nitropyridine.

Comparative Data and Optimization

The choice of catalytic system is paramount for achieving high yields and selectivity. Below is a comparative table summarizing typical conditions for the functionalization of electron-deficient fluoro-pyridines.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield
SNAr (Amination) --K₂CO₃ (2.0)DMF80Good to Excellent
Buchwald-Hartwig Pd₂(dba)₃ (2)Xantphos (4.8)NaOtBu (1.4)Toluene100Good to Excellent
Suzuki-Miyaura Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (3.0)Dioxane/H₂O90Good
Sonogashira Pd(PPh₃)₂Cl₂ (3)-Et₃NTHFRTGood
CuI (6)

Field-Proven Insights:

  • SNAr Selectivity: For SNAr reactions, the C2 position is overwhelmingly favored due to electronic stabilization from the ring nitrogen. Hard nucleophiles (e.g., alkoxides, primary/secondary amines) are highly effective.

  • Buchwald-Hartwig Ligand Choice: For challenging aminations, or with less reactive amines, more sophisticated biarylphosphine ligands (e.g., RuPhos, SPhos) may be required to facilitate the reductive elimination step.

  • Suzuki Base and Solvent: The choice of base in Suzuki couplings is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes improve yields, especially with less reactive boronic acids. The presence of water is often essential to facilitate the formation of the active boronate species.

  • Copper-Free Sonogashira: While the copper co-catalyst is standard, concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These typically require specific ligands and may need higher temperatures.

Conclusion

This compound is a versatile and highly reactive substrate for a range of catalytic functionalization reactions. By carefully selecting the appropriate catalytic system—whether leveraging the inherent reactivity for SNAr or employing sophisticated palladium-catalyzed cross-coupling reactions—researchers can selectively modify the pyridine core to access a diverse array of complex molecules. The protocols and insights provided in this guide serve as a robust starting point for the development of novel compounds for applications in drug discovery and materials science.

References

  • U.S. Patent 5,468,863, issued November 21, 1995. Process for the preparation of substituted 2,3-difluoropyridines.
  • MDPI. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. [Link]

  • ResearchGate. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. [Link]

  • U.S. Patent 5,650,517, issued July 22, 1997.
  • WIPO Patent WO2010089773A2, issued August 12, 2010.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • European Patent EP 0192287 A2, issued August 27, 1986. Process for the preparation of fluorinated pyridines. [Link]

  • ChemRxiv. From C-F Activation to Catalytic Regioselective Hydrodefluorination of Pyridines with a Bench-Stable Nickel Complex. [Link]

  • Chinese Patent CN101648904B, issued February 15, 2012. Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Royal Society of Chemistry. Catalytic activation of a single C–F bond in trifluoromethyl arenes. [Link]

  • PubMed. Photocatalytic C-F bond activation in small molecules and polyfluoroalkyl substances. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Organic Letters. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • YouTube. Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • National Institutes of Health. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

  • Amazon S3. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • ResearchGate. Examples of Sonogashira reactions using our optimized conditions in aqueous solution of K‐EL. [Link]

  • ResearchGate. Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Pen & Prosperity. Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Royal Society of Chemistry. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. [Link]

  • MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

Sources

Application Notes and Protocols: Scale-Up Synthesis of 2,3-Difluoro-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Difluoro-5-nitropyridine is a critical building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and a nitro group onto the pyridine ring imparts unique electronic properties, enhancing metabolic stability and reactivity for further functionalization.[1] Specifically, the fluorine atoms at the 2- and 3-positions, along with the electron-withdrawing nitro group at the 5-position, activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions.[1][2][3] This reactivity profile makes this compound and its derivatives valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound derivatives. It delves into the underlying chemical principles, offers detailed, field-proven protocols, and addresses the critical safety and analytical considerations necessary for successful and safe large-scale production.

Strategic Importance in Synthesis

The value of this compound lies in its predictable reactivity. The electron-withdrawing nature of the two fluorine atoms and the nitro group makes the pyridine ring highly electrophilic.[2][3][6] This electronic arrangement facilitates the displacement of the fluorine atoms, particularly the one at the 2-position, by a wide range of nucleophiles.[7] The nitro group, positioned para to the 2-fluoro substituent, provides significant resonance stabilization to the Meisenheimer complex intermediate formed during the SNAr reaction, thereby lowering the activation energy and accelerating the substitution.[2][3][6][7]

Synthesis Pathway Overview

The industrial-scale synthesis of this compound derivatives typically involves two key transformations: a halogen exchange (Halex) reaction to introduce the fluorine atoms, followed by a carefully controlled nitration step. The reverse sequence, while mechanistically plausible, often presents greater challenges in terms of regioselectivity and safety.

Logical Workflow for Synthesis

G cluster_0 Step 1: Fluorination (Halex Reaction) cluster_1 Step 2: Nitration cluster_2 Step 3: Derivatization (SNA_r_) A Starting Material: 2,3,5-Trichloropyridine D Intermediate: 2,3-Difluoro-5-chloropyridine A->D High Temperature (180-240 °C)[4] B Fluorinating Agent: Potassium Fluoride (KF) B->D C Solvent & Catalyst: Sulfolane, Phase Transfer Catalyst C->D F Final Product: This compound D->F Controlled Temperature E Nitrating Agent: Fuming Nitric Acid / Sulfuric Acid E->F H Derivative F->H G Nucleophile (e.g., R-NH2, R-OH) G->H

Sources

Application Note: Mastering One-Pot Sequential Nucleophilic Aromatic Substitution (SNAr) Reactions with 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Difluoro-5-nitropyridine is a highly versatile and reactive heterocyclic building block, pivotal in the fields of medicinal chemistry and agrochemical synthesis.[1] Its chemical architecture, featuring two vicinal fluorine atoms activated by a potent electron-withdrawing nitro group and the ring nitrogen, makes it an exceptional substrate for sequential nucleophilic aromatic substitution (SNAr) reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this reactivity in efficient one-pot syntheses. We will explore the underlying chemical principles, offer strategic considerations for reaction design, and present detailed, field-proven protocols for the sequential substitution of both fluorine atoms with various nucleophiles. The methodologies described herein are designed to maximize molecular complexity from a single starting material while adhering to the principles of pot, atom, and step economy (PASE).[2]

Foundational Principles: The Reactivity of this compound

The utility of this compound is rooted in the mechanism of Nucleophilic Aromatic Substitution (SNAr). Unlike electrophilic substitutions common to many aromatic systems, SNAr proceeds via a two-step addition-elimination pathway, which requires specific electronic features on the aromatic ring.[3][4]

Pillar 1: Ring Activation The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring.[5] The pyridine nitrogen atom inherently reduces the ring's electron density. This effect is dramatically amplified by the presence of a strong electron-withdrawing nitro (-NO₂) group at the 5-position. This group powerfully depletes electron density from the ring through both inductive and resonance effects, making it highly susceptible to nucleophilic attack.[6]

Pillar 2: Leaving Group & The Meisenheimer Intermediate The SNAr mechanism necessitates the presence of a good leaving group, typically a halide.[5] In this context, fluorine is an excellent leaving group, a counterintuitive fact when compared to SN1/SN2 reactions. Its high electronegativity creates a strong dipole, making the attached carbon highly electrophilic and promoting the initial, rate-determining nucleophilic attack.[7] This attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing this intermediate, particularly when the attack occurs at a position ortho or para to it, as this allows the negative charge to be delocalized onto the oxygen atoms of the nitro group.[5][7]

Pillar 3: Regioselectivity In this compound, the two fluorine atoms exhibit differential reactivity. The fluorine at the C2 position is ortho to the ring nitrogen and para to the activating nitro group. The fluorine at the C3 position is meta to both. Nucleophilic attack is strongly favored at the C2 position because the resulting Meisenheimer intermediate is more effectively stabilized by both the ring nitrogen and the nitro group. This inherent regioselectivity is the key to performing controlled, sequential one-pot substitutions. The first, more facile substitution occurs at C2, often at ambient temperature, while the second substitution at the less-activated C3 position typically requires more forcing conditions, such as elevated temperatures.

Workflow_Amines sub 1. Setup Dissolve this compound in anhydrous DMSO under N₂. add1 2. First Nucleophile Add DIPEA (2.2 eq). Cool to 0°C. Add Amine A (1.0 eq) dropwise. sub->add1 react1 3. First Substitution (C2) Stir at RT for 1-3h. Monitor by LC-MS until starting material is consumed. add1->react1 add2 4. Second Nucleophile Add Amine B (1.1 eq) to the same pot. react1->add2 react2 5. Second Substitution (C3) Heat to 80-100°C. Stir for 4-16h. Monitor by LC-MS. add2->react2 workup 6. Workup & Purification Cool, quench with H₂O, extract with EtOAc. Purify via column chromatography. react2->workup

Caption: Experimental workflow for sequential di-amination.

Materials & Equipment

  • This compound (1.0 eq)

  • Amine A (e.g., Cyclopropylamine) (1.0 eq)

  • Amine B (e.g., Aniline) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc), Water (H₂O), Brine

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, condenser, heating mantle, TLC/LC-MS equipment

Step-by-Step Methodology

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.0 mmol, 176 mg) and anhydrous DMSO (5 mL). Stir to dissolve.

  • First Nucleophilic Addition: Add DIPEA (2.2 mmol, 383 µL). Cool the mixture to 0°C using an ice bath. Add Amine A (1.0 mmol) dropwise over 5 minutes.

    • Scientist's Note: The initial cooling and slow addition help to dissipate any exotherm from the first, rapid substitution, preventing potential side reactions.

  • First Substitution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction's progress by taking a small aliquot and analyzing via LC-MS to confirm the complete consumption of the starting material and formation of the mono-substituted intermediate.

  • Second Nucleophilic Addition: Once the first step is complete, add Amine B (1.1 mmol) directly to the reaction mixture.

  • Second Substitution: Equip the flask with a condenser and heat the mixture to 80-100°C. Maintain heating and stirring for 4-16 hours.

    • Rationale: The C3-F bond is less reactive and requires thermal energy to overcome the activation barrier for substitution. A slight excess of the second nucleophile ensures the reaction goes to completion.

  • Workup: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with EtOAc (3 x 25 mL). Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2,3-disubstituted-5-nitropyridine product.

Protocol 2: One-Pot Sequential Thiolation and Amination

This protocol leverages the differential reactivity of a thiol and an amine to achieve a highly selective one-pot synthesis.

Workflow_Thiol_Amine sub 1. Setup Dissolve this compound in anhydrous DMF under N₂. add1 2. Thiol Addition Add K₂CO₃ (1.1 eq). Add Thiol (e.g., Benzyl Mercaptan) (1.0 eq) at RT. sub->add1 react1 3. First Substitution (C2) Stir at RT for 1h. Monitor by TLC until completion. add1->react1 add2 4. Amine Addition Add Amine (e.g., Piperidine) (1.1 eq) to the same pot. react1->add2 react2 5. Second Substitution (C3) Heat to 70°C. Stir for 2-6h. Monitor by TLC. add2->react2 workup 6. Workup & Purification Cool, pour into ice-water to precipitate. Filter, wash solid, and recrystallize or purify via column. react2->workup

Caption: Experimental workflow for sequential thiolation and amination.

Materials & Equipment

  • This compound (1.0 eq)

  • Thiol Nucleophile (e.g., Benzyl Mercaptan) (1.0 eq)

  • Amine Nucleophile (e.g., Piperidine) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (1.1 eq for the thiol, can add another 1.1 eq with the amine)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification equipment

Step-by-Step Methodology

  • Reaction Setup: In a flask under N₂, dissolve this compound (1.0 mmol, 176 mg) in anhydrous DMF (5 mL).

  • Thiolation: Add finely powdered K₂CO₃ (1.1 mmol, 152 mg) followed by the thiol nucleophile (1.0 mmol).

    • Expertise Note: Thiols are highly nucleophilic and will react rapidly and selectively at the C2 position at room temperature. [8]K₂CO₃ is a suitable base to deprotonate the thiol to the more nucleophilic thiolate.

  • First Substitution: Stir the mixture at room temperature for 1 hour. Monitor by TLC for the disappearance of the starting material.

  • Amination: To the same pot, add the amine nucleophile (1.1 mmol) and an additional portion of K₂CO₃ (1.1 mmol, 152 mg).

  • Second Substitution: Heat the reaction mixture to 70°C and stir for 2-6 hours, monitoring by TLC until the mono-substituted intermediate is consumed.

  • Workup: Cool the reaction to room temperature and pour it into a beaker of ice-water (50 mL). The product will often precipitate. Collect the solid by filtration, wash with cold water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography if necessary.

Troubleshooting and Data

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Final Product Incomplete reaction of the second step; Side-product formation (e.g., di-substitution with the first nucleophile).Ensure the first substitution is 100% complete before adding the second nucleophile. Increase the temperature or reaction time for the second step. Ensure a slight excess (1.1-1.2 eq) of the second nucleophile is used.
Reaction Stalls at Mono-substituted Intermediate Insufficient temperature for the second substitution; Deactivation of the second nucleophile.Gradually increase the reaction temperature in 20°C increments. Check the pKa of the amine; a less basic amine may require a stronger external base or higher temperatures.
Mixture of Regioisomers Reaction temperature for the first step was too high, allowing for non-selective substitution at C3.Perform the first substitution at a lower temperature (e.g., 0°C or RT) to maximize the kinetic selectivity for the C2 position.
Hydrolysis Product Observed Presence of water in the solvent or reagents.Use anhydrous solvents and dry reagents. Run the reaction under an inert atmosphere (N₂ or Ar).

Conclusion

This compound stands out as a premier building block for constructing complex, nitrogen-containing heterocyclic compounds. Its well-defined and predictable reactivity allows for the strategic design of one-pot sequential SNAr reactions. By carefully controlling the reaction parameters—especially temperature and the order of nucleophile addition—chemists can efficiently generate diverse molecular scaffolds from a single, readily available precursor. The protocols detailed in this note provide a reliable foundation for exploring the vast chemical space accessible from this powerful intermediate, accelerating discovery programs in both pharmaceutical and materials science.

References

  • U.S. Patent No. 5,650,517A. (1997). Process for the preparation of 2,3-difluoro-5-halopyridines.
  • Chinese Patent No. CN101648904B. (2011). Synthesis method of 2,3-difluoro-5-chloropyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved January 11, 2026, from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • OChemTutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • Chinese Patent No. CN103396357A. (2013). Preparation method of 2,3-difluoro-5-chloropyridine.
  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Beilstein Journal of Organic Chemistry. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PMC - NIH. [Link]

  • Chemdad Co., Ltd. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Springer Nature. (2015, December 4). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. PMC - NIH. [Link]

  • ResearchGate. (2023, June). Reactions of thiol with nitrite. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reaction of Amines with Nitrous Acid. [Link]

  • MDPI. (2018, October 19). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]

  • MDPI. (n.d.). One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines. [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. [Link]

Sources

Mastering Regioselectivity: Protecting Group Strategies for 2,3-Difluoro-5-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of protecting groups in nucleophilic aromatic substitution (SNAr) reactions involving 2,3-difluoro-5-nitropyridine. The inherent reactivity of this versatile building block, characterized by two distinct fluorine leaving groups activated by a powerful nitro electron-withdrawing group, presents both opportunities and challenges for selective functionalization. This guide explains the causality behind experimental choices for protecting common nucleophilic functional groups—specifically amines and alcohols—to achieve desired regiochemical outcomes, prevent side reactions, and enable the synthesis of complex molecular architectures. Detailed, field-proven protocols for the protection of diamines and amino alcohols, their selective reaction with this compound, and subsequent deprotection steps are provided.

Introduction: The Synthetic Challenge of this compound

This compound is a highly valuable, electron-deficient heterocyclic building block in modern medicinal chemistry and materials science. Its utility stems from its susceptibility to nucleophilic aromatic substitution (SNAr), a powerful method for C-N, C-O, and C-S bond formation. The pyridine nitrogen and the strongly electron-withdrawing nitro group at the 5-position significantly lower the electron density of the aromatic ring, making it highly electrophilic.

The key challenge in harnessing the full potential of this reagent lies in controlling the regioselectivity of the substitution. The fluorine atom at the C-2 position is generally more activated towards nucleophilic attack than the fluorine at the C-3 position. This is due to the superior ability of the ring nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during attack at the C-2 (ortho) position. However, when employing nucleophiles that contain more than one reactive site—such as diamines, amino alcohols, or polyols—chemoselectivity becomes a critical issue. Uncontrolled reactions can lead to a mixture of mono- and di-substituted products, polymerization, or reaction at an undesired nucleophilic center, resulting in low yields and complex purification challenges.

Protecting group chemistry offers a robust solution to these challenges. By temporarily masking one reactive functional group, we can direct the nucleophilic attack to the desired site and achieve clean, high-yielding transformations. This guide will focus on two of the most common scenarios encountered in drug development: the selective reaction of diamines and amino alcohols.

Core Principles of Protecting Group Strategy in SNAr Reactions

The selection of an appropriate protecting group is governed by the principle of orthogonality . An orthogonal protecting group can be introduced and removed under specific conditions that do not interfere with other functional groups in the molecule or the SNAr reaction itself. The ideal protecting group for this context should be:

  • Easy to install in high yield.

  • Stable to the basic or neutral conditions typically employed in SNAr reactions.

  • Chemically inert towards the electrophilic pyridine ring.

  • Removable in high yield under conditions that do not degrade the final product.

The following sections will detail strategies for two classes of multifunctional nucleophiles.

Strategy 1: Selective Mono-functionalization of Diamines

When reacting a symmetric diamine, such as ethylenediamine, with this compound, the primary challenge is to prevent the formation of the di-substituted byproduct where both amine groups have reacted with a pyridine molecule. The most effective strategy is the mono-protection of the diamine before the SNAr reaction. The tert-butyloxycarbonyl (Boc) group is an exemplary choice for this purpose.

Causality: Why the Boc Group is Effective

The Boc group is introduced using di-tert-butyl dicarbonate (Boc)₂O and forms a carbamate with the amine. This transformation has several key advantages:

  • Reduced Nucleophilicity: The lone pair of the protected nitrogen is delocalized into the adjacent carbonyl group, rendering it significantly less nucleophilic and thus unreactive in the SNAr reaction.

  • Stability: The Boc group is stable to the moderately basic conditions (e.g., K₂CO₃, DIPEA) often used to facilitate SNAr reactions.

  • Orthogonal Deprotection: It is readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl), which are orthogonal to the conditions of the SNAr reaction and typically do not affect the newly formed C-N bond or the nitropyridine core.

The workflow for this strategy is visualized below.

G cluster_0 Protection Step cluster_1 SNAr Reaction cluster_2 Deprotection Step Diamine H₂N-(CH₂)n-NH₂ (Ethylenediamine) MonoBoc BocHN-(CH₂)n-NH₂ (N-Boc-ethylenediamine) Diamine->MonoBoc Selective Protection Boc2O (Boc)₂O Boc2O->MonoBoc ProtectedProduct Protected Product MonoBoc->ProtectedProduct  Base (e.g., DIPEA)  Solvent (e.g., DMF) DFNP This compound DFNP->ProtectedProduct FinalProduct Final Product (Mono-substituted Diamine) ProtectedProduct->FinalProduct  Acid (e.g., TFA)  DCM G Start Start: Amino Alcohol Nucleophile Decision Is O-arylation a significant side reaction? Start->Decision ProtectOH Protect Hydroxyl Group (e.g., as TBDMS ether) Decision->ProtectOH Yes DirectSNAr Proceed with Direct SNAr Reaction Decision->DirectSNAr No SNArProtected SNAr Reaction with Protected Amino Alcohol ProtectOH->SNArProtected FinalProduct Final Product DirectSNAr->FinalProduct Deprotect Deprotection of Hydroxyl (e.g., TBAF) SNArProtected->Deprotect Deprotect->FinalProduct

Application Note: Accelerating Drug Discovery with Microwave-Assisted Synthesis of 2-Amino-3-fluoro-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the rapid and efficient derivatization of 2,3-Difluoro-5-nitropyridine. As a critical building block in medicinal chemistry, the strategic functionalization of this scaffold is paramount for the development of novel therapeutics.[1][2][3] We provide an in-depth exploration of the underlying principles of microwave-enhanced Nucleophilic Aromatic Substitution (SNAr), detailed experimental protocols, and process optimization strategies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage high-efficiency synthesis techniques to accelerate their discovery pipelines.

Introduction: The Convergence of a Privileged Scaffold and Enabling Technology

The pyridine ring is a ubiquitous scaffold in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] Its strategic modification with fluorine atoms can profoundly enhance key drug-like properties, including metabolic stability, binding affinity, and bioavailability.[1][3] this compound, in particular, represents a highly valuable starting material. The electron-deficient nature of the pyridine ring, further activated by a strongly electron-withdrawing nitro group, makes it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). This reactivity allows for the precise introduction of diverse functional groups, a cornerstone of modern drug design.

Traditionally, SNAr reactions on such scaffolds require high temperatures and prolonged reaction times using conventional heating methods.[4] Microwave-assisted synthesis has emerged as a transformative technology, offering a faster, cleaner, and often higher-yielding alternative.[5][6] By utilizing microwave irradiation, reactions that once took hours or days can often be completed in a matter of minutes, dramatically accelerating the synthesis-testing cycle in drug discovery.[4][5]

The Science Behind the Speed: Microwave Heating and SNAr

To fully exploit this technology, it is crucial to understand the causality behind its efficacy. Unlike conventional heating, which relies on the slow transfer of thermal energy via conduction and convection from the vessel surface, microwave synthesis employs direct, volumetric heating of the reaction mixture.[7]

Principles of Microwave Dielectric Heating

Microwave energy interacts with polar molecules in the reaction mixture through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants used in this synthesis, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. This rapid reorientation generates friction, leading to instantaneous and uniform heating throughout the bulk of the solution.

  • Ionic Conduction: If ionic species are present (e.g., salts or bases), they will migrate through the solution under the influence of the electric field. Collisions between these moving ions generate heat efficiently.[8]

This direct energy transfer circumvents the thermal inertia of the reaction vessel, allowing for precise temperature control and rapid heating to temperatures far above the solvent's atmospheric boiling point (superheating) in sealed, pressurized vessels.[7]

The SNAr Mechanism on this compound

The reaction proceeds via a classical two-step SNAr mechanism. The pyridine ring is strongly activated towards nucleophilic attack by the combined electron-withdrawing effects of the ring nitrogen and the C5-nitro group.

  • Nucleophilic Attack: A nucleophile (e.g., a primary or secondary amine) attacks the electron-deficient carbon at the C2 position. This position is preferentially attacked over C3 due to superior resonance stabilization of the negative charge by both the ring nitrogen and the para-nitro group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[9]

  • Fluoride Elimination: The aromaticity of the pyridine ring is restored by the rapid elimination of the fluoride leaving group, yielding the substituted product. Fluorine is an excellent leaving group in these activated systems.[10]

Microwave irradiation dramatically accelerates this process by providing the high activation energy required for the formation of the Meisenheimer complex, leading to exceptionally short reaction times.[6]

Figure 1: Generalized SNAr mechanism on this compound.

Safety First: Critical Considerations for Microwave Chemistry

The rapid energy transfer and potential for high pressures associated with microwave chemistry demand stringent safety protocols.[11]

  • Use Dedicated Equipment: Only laboratory-grade microwave reactors designed for chemical synthesis should be used. These are equipped with real-time temperature and pressure sensors, magnetic stirring, and safety interlocks that are absent in domestic microwave ovens.[7][11]

  • Beware of Nitro Groups: Compounds containing nitro groups can be thermally sensitive and potentially explosive under high heat.[11] Always start with small-scale reactions to assess thermal stability and avoid runaway reactions.

  • Pressure Management: Use appropriate sealed vessels rated for the temperatures and pressures you intend to reach. Never exceed the manufacturer's recommended limits.

  • Proper Personal Protective Equipment (PPE): Always work within a laboratory fume hood and wear safety glasses, a lab coat, and appropriate gloves.

Experimental Protocols and Methodologies

The following protocols provide a robust starting point for the microwave-assisted amination of this compound.

General Workflow

The experimental process follows a simple, reproducible workflow that is easily adaptable for library synthesis and reaction optimization.

Figure 2: Standard workflow for microwave-assisted synthesis.
Protocol: Synthesis of N-benzyl-3-fluoro-5-nitropyridin-2-amine

This protocol details a representative reaction with a primary amine.

Materials:

  • This compound (1.0 mmol, 158 mg)

  • Benzylamine (1.1 mmol, 118 mg, 120 µL)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 194 mg, 261 µL)

  • N,N-Dimethylformamide (DMF) (3 mL)

  • 10 mL microwave reaction vial with a magnetic stir bar

Procedure:

  • Preparation: To the 10 mL microwave vial containing a magnetic stir bar, add this compound.

  • Reagent Addition: Add DMF, followed by DIPEA and benzylamine.

  • Sealing: Securely seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in the cavity of a dedicated microwave reactor. Set the reaction parameters:

    • Temperature: 120 °C (Ramp time: 2 min)

    • Hold Time: 10 minutes

    • Power: 300 W (Dynamic power control)

    • Stirring: High

  • Cooling: After irradiation, cool the vessel to below 50 °C using the instrument's compressed air cooling system.

  • Work-up: Open the vial carefully. Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 20 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid via flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the pure product.

Data Presentation: Representative Reaction Conditions

The high efficiency of microwave synthesis allows for rapid exploration of reaction scope. The following table provides starting parameters for various amine nucleophiles.

Nucleophile ClassExampleSolventBaseTemperature (°C)Time (min)Typical Yield
Primary Aliphatic BenzylamineDMFDIPEA12010>90%
Secondary Aliphatic MorpholineEtOHK₂CO₃10015>95%
Primary Aromatic AnilineDMADIPEA1502070-85%
Heterocyclic Piperidinen-BuOHNone13010>90%

Note: These are starting points. Optimization may be required for specific substrates. Aromatic amines are less nucleophilic and typically require higher temperatures.

Protocol Optimization: A Logical Approach

For challenging substrates or to maximize yield, a systematic optimization is recommended. Microwave reactors enable rapid, sequential optimization of key parameters.[12]

Optimization_Logic start Start with Standard Conditions (e.g., 120°C, 10 min, DMF) temp Temperature Screen Vary T (e.g., 100, 120, 140, 160°C) Keep time/solvent constant Select best T start->temp time Time Screen Vary t (e.g., 5, 10, 20, 30 min) Use best T Select best t temp->time solvent Solvent Screen Test solvents (e.g., EtOH, n-BuOH, DMA) Use best T and t Select best solvent time->solvent base Base Screen Test bases (e.g., K₂CO₃, Cs₂CO₃) Use best T, t, solvent Select best base solvent->base end Optimized Protocol base->end

Sources

Application Notes and Protocols for Flow Chemistry Implementations of 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2,3-Difluoro-5-nitropyridine in Continuous Flow Synthesis

This compound is a pivotal building block in contemporary medicinal and agrochemical research. Its utility is anchored in the electron-deficient nature of the pyridine ring, significantly activated by a potent nitro group at the 5-position and two fluorine atoms at the 2- and 3-positions. This specific arrangement renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the construction of complex heterocyclic scaffolds.

The transition from traditional batch processing to continuous flow chemistry for reactions involving this compound offers a paradigm shift in efficiency, safety, and scalability.[1][2] Flow chemistry's intrinsic advantages, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous materials in small, manageable volumes, directly address the challenges associated with the often exothermic and rapid SNAr reactions of highly activated pyridines.[1][3] This guide provides detailed application notes and validated protocols for the use of this compound in flow chemistry, tailored for researchers, scientists, and drug development professionals.

Mechanistic Insight and Regioselectivity in SNAr Reactions

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms bearing a fluorine atom, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the expulsion of a fluoride ion.

A critical consideration in the functionalization of this compound is regioselectivity. The nitro group at the 5-position exerts a powerful electron-withdrawing effect, which is more effectively delocalized through resonance when the nucleophilic attack occurs at the C3-position (para to the nitro group). This leads to a more stable Meisenheimer intermediate compared to an attack at the C2-position (meta to the nitro group). Consequently, SNAr reactions on this compound exhibit a strong and predictable preference for substitution at the C3-position. This inherent regioselectivity is a significant synthetic advantage, enabling the direct and clean formation of 3-substituted-2-fluoro-5-nitropyridine derivatives.[4][5]

Application Note 1: Continuous Flow Synthesis of N-Aryl-2-fluoro-5-nitropyridin-3-amines

Substituted anilines are prevalent motifs in a wide array of pharmaceuticals and agrochemicals. The continuous flow reaction of this compound with primary and secondary amines provides a rapid and efficient route to a diverse library of N-substituted 2-fluoro-5-nitropyridin-3-amines.

Causality of Experimental Choices:
  • Solvent: Aprotic polar solvents such as acetonitrile (MeCN), dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) are chosen for their ability to solvate both the polar starting materials and the charged Meisenheimer intermediate, thereby facilitating the reaction.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is employed to neutralize the hydrofluoric acid (HF) generated during the reaction, preventing side reactions and potential corrosion of the reactor system.

  • Temperature: While many SNAr reactions with amines are facile at room temperature, gentle heating in a flow reactor can significantly accelerate the reaction rate, allowing for shorter residence times and higher throughput. The precise temperature control in flow chemistry prevents the formation of impurities that can occur with overheating in batch reactors.[3]

  • Residence Time: The optimal residence time is determined by the reactivity of the specific amine nucleophile. In a flow system, this can be precisely controlled by adjusting the flow rate and the reactor volume, allowing for rapid optimization to achieve full conversion.

Experimental Protocol: Synthesis of N-Benzyl-2-fluoro-5-nitropyridin-3-amine

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (TEA)

  • Acetonitrile (MeCN), anhydrous

Equipment:

  • Two syringe pumps

  • T-mixer

  • Coil reactor (e.g., PFA or stainless steel tubing)

  • Back-pressure regulator

  • Temperature-controlled heating unit (e.g., oil bath or heating block)

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.2 M solution of this compound in anhydrous acetonitrile.

    • Solution B: Prepare a solution of benzylamine (1.1 equivalents, 0.22 M) and triethylamine (1.5 equivalents, 0.3 M) in anhydrous acetonitrile.

  • System Setup:

    • Connect the outlets of the two syringe pumps to the inlets of a T-mixer.

    • Connect the outlet of the T-mixer to the inlet of a 10 mL PFA coil reactor.

    • Immerse the coil reactor in a heating bath pre-set to 60 °C.

    • Connect the outlet of the coil reactor to a back-pressure regulator set to 5 bar to ensure a stable flow and prevent solvent outgassing.

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min) into the T-mixer. This corresponds to a residence time of 10 minutes in the 10 mL reactor.

    • Collect the product stream after the back-pressure regulator.

  • Work-up and Analysis:

    • The collected reaction mixture can be analyzed directly by LC-MS or TLC to confirm conversion.

    • For isolation, the solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography if necessary.

Quantitative Data Summary
NucleophileTemperature (°C)Residence Time (min)SolventYield (%)
Benzylamine6010MeCN>95
Morpholine508MeCN>98
Aniline8015DMSO>90

Application Note 2: Flow Synthesis of 3-Thioether Substituted 2-Fluoro-5-nitropyridines

Thioether-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction of this compound with thiols in a continuous flow system offers a safe and efficient method for the synthesis of 3-thioether-2-fluoro-5-nitropyridines.

Causality of Experimental Choices:
  • Base: A stronger base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is often required to deprotonate the thiol and generate the more nucleophilic thiolate anion. In a flow system, a solid-supported base can be used in a packed-bed reactor to simplify work-up.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are suitable for this reaction. When using a strong base like NaH, it is crucial to use anhydrous solvents to avoid quenching the base.

  • Temperature: The reaction is typically performed at room temperature or with gentle heating. The exothermic nature of the reaction is well-managed by the high heat transfer efficiency of the flow reactor.[2]

Experimental Protocol: Synthesis of 2-Fluoro-5-nitro-3-(phenylthio)pyridine

Materials:

  • This compound

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Equipment:

  • Two syringe pumps

  • T-mixer

  • Coil reactor (15 mL)

  • Back-pressure regulator

  • Temperature-controlled heating unit

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Solution B: Prepare a suspension of thiophenol (1.1 equivalents, 0.22 M) and potassium carbonate (2.0 equivalents, 0.4 M) in anhydrous DMF. Note: K₂CO₃ will not fully dissolve.

  • System Setup:

    • Set up the flow reactor system as described in Application Note 1.

    • Use a magnetic stirrer in the vessel containing Solution B to maintain a uniform suspension.

    • Set the heating unit to 40 °C.

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) into the T-mixer. The total flow rate of 1.0 mL/min results in a 15-minute residence time.

    • Collect the product stream.

  • Work-up and Analysis:

    • Upon completion, the collected mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product can be purified by crystallization or column chromatography.

Quantitative Data Summary
NucleophileBaseTemperature (°C)Residence Time (min)SolventYield (%)
ThiophenolK₂CO₃4015DMF>95
Benzyl mercaptanK₂CO₃4012DMF>92

Application Note 3: Synthesis of 3-Alkoxy-2-fluoro-5-nitropyridines via Flow Chemistry

The introduction of alkoxy groups onto the pyridine ring is a common strategy in the development of new bioactive molecules. The reaction of this compound with alcohols in the presence of a strong base can be efficiently performed in a continuous flow system.

Causality of Experimental Choices:
  • Base: A strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is necessary to deprotonate the alcohol and form the highly nucleophilic alkoxide.

  • Safety in Flow: The use of reactive bases like NaH, which can generate hydrogen gas, is significantly safer in a flow reactor due to the small reaction volume and the continuous removal of any gaseous byproducts.[3]

  • Temperature: The reaction is often performed at room temperature or slightly elevated temperatures to ensure complete conversion within a reasonable residence time.

Experimental Protocol: Synthesis of 3-Ethoxy-2-fluoro-5-nitropyridine

Materials:

  • This compound

  • Ethanol, anhydrous

  • Sodium Hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

Equipment:

  • Two syringe pumps

  • T-mixer

  • Coil reactor (10 mL)

  • Back-pressure regulator

  • Room temperature water bath

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.2 M solution of this compound in anhydrous THF.

    • Solution B: In a separate flask under an inert atmosphere, carefully add sodium hydride (1.2 equivalents) to anhydrous THF. To this suspension, slowly add anhydrous ethanol (1.1 equivalents) and stir for 10 minutes to form the sodium ethoxide solution (approximately 0.22 M).

  • System Setup:

    • Set up the flow reactor system as previously described, maintaining an inert atmosphere for the reagent reservoirs.

    • The coil reactor is kept at room temperature (25 °C).

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) into the T-mixer. This provides a residence time of 10 minutes.

    • Collect the product stream in a flask containing a small amount of saturated aqueous ammonium chloride to quench any unreacted NaH.

  • Work-up and Analysis:

    • The quenched reaction mixture is extracted with ethyl acetate. The organic layer is washed with water and brine, dried, and concentrated to give the desired product.

Quantitative Data Summary
NucleophileBaseTemperature (°C)Residence Time (min)SolventYield (%)
EthanolNaH2510THF>90
PhenolK₂CO₃7020DMF>85

Visualizations

G cluster_reagents Reagent Streams cluster_system Flow Reactor System Reagent_A This compound in Solvent Pump_A Syringe Pump A Reagent_A->Pump_A Reagent_B Nucleophile + Base in Solvent Pump_B Syringe Pump B Reagent_B->Pump_B T_Mixer T-Mixer Pump_A->T_Mixer Pump_B->T_Mixer Coil_Reactor Heated Coil Reactor (Controlled Temp & Residence Time) T_Mixer->Coil_Reactor BPR Back-Pressure Regulator Coil_Reactor->BPR Product Product Stream (for work-up and analysis) BPR->Product caption General Experimental Workflow for SNAr Reactions in Flow

Caption: General Experimental Workflow for SNAr Reactions in Flow.

G cluster_mechanism Regioselectivity of Nucleophilic Attack cluster_pathways Start 2,3-Difluoro- 5-nitropyridine Attack_C3 Attack at C3 (para to NO2) Start->Attack_C3 Favored Pathway Attack_C2 Attack at C2 (meta to NO2) Start->Attack_C2 Disfavored Pathway Nuc Nucleophile (Nu-) Intermediate_C3 More Stable Meisenheimer Complex (Resonance with NO2) Attack_C3->Intermediate_C3 Intermediate_C2 Less Stable Meisenheimer Complex Attack_C2->Intermediate_C2 Product_C3 Major Product: 3-Substituted Intermediate_C3->Product_C3 - F- Product_C2 Minor/No Product Intermediate_C2->Product_C2 - F- caption Logical Relationship of Regioselectivity

Caption: Logical Relationship of Regioselectivity.

Conclusion: A Safer, More Efficient Future for Pyridine Chemistry

The application of continuous flow chemistry to the nucleophilic aromatic substitution reactions of this compound represents a significant advancement in the synthesis of valuable pharmaceutical and agrochemical intermediates. The protocols and principles outlined in this guide demonstrate the capacity of flow technology to enhance safety, improve reaction control, and facilitate rapid optimization and scalability. By leveraging the predictable regioselectivity of this versatile building block within a continuous manufacturing framework, researchers and drug development professionals can accelerate the discovery and production of novel, high-value chemical entities.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. PubMed Central.
  • National Center for Biotechnology Information. (2017). The assembly and use of continuous flow systems for chemical synthesis. PubMed Central.
  • National Center for Biotechnology Information. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. PubMed Central.
  • National Center for Biotechnology Information. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. PubMed Central.
  • National Center for Biotechnology Information. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PubMed Central.
  • National Center for Biotechnology Information. (2018). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PubMed Central.
  • BenchChem. (2025). A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.
  • BenchChem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. BenchChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2,3-Difluoro-5-nitropyridine. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this highly versatile building block. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and innovate confidently.

Core Chemistry: Understanding the Reactivity of this compound

This compound is an electron-deficient heteroaromatic compound specifically engineered for facile modification. Its reactivity is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] Understanding this pathway is critical for troubleshooting and optimization.

The key features enabling SNAr reactions are:

  • Electron-Withdrawing Group: The nitro group (-NO₂) at the 5-position strongly withdraws electron density from the pyridine ring, making the carbon atoms attached to the fluorine atoms highly electrophilic and susceptible to nucleophilic attack.[3][4]

  • Leaving Groups: The fluorine atoms at the 2- and 3-positions serve as excellent leaving groups. In the context of SNAr, fluoride is a superior leaving group compared to other halogens because its high electronegativity strongly polarizes the C-F bond, making the carbon an irresistible target for nucleophiles.[3]

  • Stabilized Intermediate: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group and the ring nitrogen effectively stabilize this intermediate through resonance, lowering the activation energy of the reaction.[5]

Regioselectivity: Which Fluorine Reacts First?

The primary nucleophilic attack overwhelmingly occurs at the C2 position . This regioselectivity is governed by the combined electronic effects of the ring nitrogen and the nitro group. The C2 position is para to the strongly activating nitro group and ortho to the ring nitrogen, providing superior resonance stabilization for the Meisenheimer complex compared to an attack at the C3 position (which is meta to the nitro group).

Caption: SNAr mechanism for this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction yield is low or the conversion is incomplete. What are the likely causes and solutions?

  • Answer: Low yield is a common issue that can often be traced back to reaction conditions or reagent quality.

    • Plausible Cause A: Insufficient Thermal Energy. SNAr reactions, while favorable, still require sufficient activation energy to form the Meisenheimer complex. Many substitutions on this scaffold require elevated temperatures.

      • Solution: Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by TLC or LC-MS. For many amine nucleophiles, temperatures between 80°C and 120°C are effective.[6]

    • Plausible Cause B: Inactive Nucleophile. If your nucleophile is an alcohol (R-OH) or a primary/secondary amine (R-NH₂), it may not be sufficiently nucleophilic to initiate the reaction. The presence of the conjugate acid (e.g., R-NH₃⁺) can also inhibit the reaction.

      • Solution: Add a non-nucleophilic base to the reaction mixture. This deprotonates the nucleophile in situ, dramatically increasing its reactivity. The choice of base is critical to avoid side reactions.

        • Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA).

    • Plausible Cause C: Poor Solvent Choice. The solvent plays a crucial role in stabilizing the charged intermediate.

      • Solution: Ensure you are using a polar, aprotic solvent. These solvents can solvate cations while leaving the nucleophile relatively "bare" and reactive.

        • Recommended Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or acetonitrile (ACN).[7][8]

Question 2: I am observing multiple spots on my TLC plate, suggesting side products. How can I improve selectivity?

  • Answer: The formation of multiple products typically points to either over-reaction (disubstitution) or reaction with ambient moisture.

    • Plausible Cause A: Disubstitution. The mono-substituted product, 2-(Nu)-3-fluoro-5-nitropyridine, can sometimes undergo a second substitution at the C3 position, especially under harsh conditions or with a large excess of a potent nucleophile.

      • Solution 1 (Stoichiometry): Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of your nucleophile for mono-substitution.

      • Solution 2 (Temperature Control): Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the first substitution. The second substitution at C3 has a higher activation energy.

    • Plausible Cause B: Hydrolysis. this compound is sensitive to moisture, which can lead to hydrolysis to form fluorinated hydroxynitropyridines, complicating purification.[9]

      • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Question 3: My reaction is not starting at all, even at elevated temperatures. What am I missing?

  • Answer: A complete lack of reactivity points to a fundamental issue with one of the core reaction components.

    • Plausible Cause A: Degraded Starting Material. This compound can degrade if not stored properly.

      • Solution: Confirm the purity of your this compound via NMR or LC-MS. Store the material in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere.[10][11]

    • Plausible Cause B: Incorrect Solvent or Base Combination. As mentioned, the solvent and base are not just additives; they are critical for enabling the reaction.

      • Solution: Re-evaluate your solvent and base choice using the recommendations in the tables below. A common successful combination is an amine nucleophile, K₂CO₃ as the base, and DMF as the solvent at 80-100°C.

Question 4: Purification of the final product is challenging. What are the best practices?

  • Answer: Purification can be complicated by residual high-boiling solvents or products with similar polarity to starting materials.

    • Problem A: Removing High-Boiling Solvents (DMF, DMSO).

      • Solution: After the reaction is complete, cool the mixture and pour it into cold water or a brine solution. The desired product, being organic, will often precipitate or can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane. This partitions the high-boiling solvent into the aqueous layer.

    • Problem B: Separation by Chromatography.

      • Solution: Standard silica gel column chromatography is typically effective. A gradient elution starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) is recommended. If separation is poor, consider using a different stationary phase or exploring crystallization as an alternative purification method. Cooling a concentrated solution of the crude product in a suitable solvent system can yield high-purity crystals.[12][13]

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue: Low Yield / No Product check_sm 1. Verify Starting Material Purity & Integrity start->check_sm check_conditions 2. Review Reaction Conditions check_sm->check_conditions Purity OK is_nucleophile_active Is Nucleophile Sufficiently Active? check_conditions->is_nucleophile_active add_base Add Non-Nucleophilic Base (e.g., K₂CO₃, DIPEA) is_nucleophile_active->add_base No is_temp_sufficient Is Temperature Sufficient? is_nucleophile_active->is_temp_sufficient Yes add_base->is_temp_sufficient increase_temp Increase Temperature (Monitor by TLC/LC-MS) is_temp_sufficient->increase_temp No is_solvent_correct Is Solvent Polar Aprotic? (DMF, DMSO, ACN) is_temp_sufficient->is_solvent_correct Yes success Problem Resolved increase_temp->success change_solvent Switch to Recommended Anhydrous Solvent is_solvent_correct->change_solvent No is_solvent_correct->success Yes change_solvent->success side_products Issue: Side Products check_stoichiometry Check Nucleophile Stoichiometry (1.0-1.1 eq) side_products->check_stoichiometry check_moisture Ensure Anhydrous Conditions (Inert Atmosphere) side_products->check_moisture check_stoichiometry->success check_moisture->success

Sources

Technical Support Center: Purification of 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3-Difluoro-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we address common challenges and provide practical, in-depth solutions in a question-and-answer format to assist you in achieving the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. However, some common impurities to anticipate are:

  • Unreacted Starting Materials: Depending on the synthesis, you may have residual precursors. For instance, if you are performing a nitration of 2,3-difluoropyridine, unreacted starting material is a common impurity.[1]

  • Isomeric Byproducts: Nitration of difluoropyridines can sometimes lead to the formation of other isomers, although 2,6-difluoro-3-nitropyridine is the primary product in the nitration of 2,6-difluoropyridine.[1] Positional isomers can be challenging to separate due to their similar physical properties.

  • Over-nitrated Species: Under harsh nitrating conditions, dinitrated pyridines could potentially form.[1]

  • Hydrolysis Products: Although fluorinated pyridines are generally stable, prolonged exposure to aqueous or highly nucleophilic conditions, especially at elevated temperatures, could lead to hydrolysis of the C-F bonds.

  • Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., DMF, DMSO, sulfolane) and any catalysts used will likely be present in the crude material.

Q2: My crude product is a dark oil/solid. Is this normal?

A2: Crude this compound can often appear as a yellow to brown solid or oil due to the presence of colored impurities and residual reagents from the synthesis.[2] The pure compound is typically a pale yellow solid or liquid. Discoloration is a clear indication that purification is necessary.

Q3: What are the primary purification techniques for this compound?

A3: The two most effective and commonly employed purification techniques for compounds of this nature are recrystallization and column chromatography . The choice between them depends on the nature and quantity of the impurities, as well as the physical state of your crude product. For larger quantities with crystalline properties, recrystallization is often more efficient. For complex mixtures or oily products, column chromatography is generally the preferred method.

Troubleshooting and In-Depth Guides

Recrystallization

Q4: I want to purify my this compound by recrystallization. How do I choose a suitable solvent?

A4: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities are either highly soluble or insoluble at all temperatures. For a polar aromatic compound like this compound, here is a systematic approach to solvent selection:

Solvent Screening Protocol:

  • Start with single solvents: Place a small amount of your crude product (10-20 mg) in separate test tubes.

  • Test polarity range: Add a few drops of different solvents, ranging from non-polar to polar (e.g., hexane, toluene, ethyl acetate, ethanol, water).[3][4]

  • Observe solubility:

    • If it dissolves immediately at room temperature, the solvent is too good and will result in poor recovery.

    • If it is insoluble even upon heating, the solvent is unsuitable.

    • If it is sparingly soluble at room temperature but dissolves completely upon heating, you may have found a good candidate.

  • Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath. The formation of well-defined crystals is a positive indicator.

Recommended Solvent Systems to Evaluate:

Solvent SystemRationale
Ethanol/Water A classic choice for moderately polar compounds. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Then, allow it to cool.
Isopropanol/Hexane Isopropanol can dissolve the polar product, and the addition of hexane as an anti-solvent will induce crystallization.
Ethyl Acetate/Hexane A versatile combination for compounds of intermediate polarity.[5]
Toluene Aromatic solvents can sometimes be effective for crystallizing aromatic compounds.[5]

Troubleshooting Recrystallization:

  • Problem: The product "oils out" instead of crystallizing.

    • Cause: The solution is supersaturated, or the boiling point of the solvent is too close to the melting point of the compound.[6]

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help.

  • Problem: No crystals form upon cooling.

    • Cause: Too much solvent was used, or the solution is not saturated enough.

    • Solution: Gently evaporate some of the solvent to increase the concentration and try cooling again. Scratching the inside of the flask with a glass rod can initiate nucleation.[7]

  • Problem: The yield is very low.

    • Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.

    • Solution: Cool the solution for a longer period in an ice bath to maximize precipitation. Minimize the amount of solvent used for dissolving the crude product and for washing the collected crystals.[7][8]

Column Chromatography

Q5: How do I develop a column chromatography method for purifying this compound?

A5: Column chromatography is excellent for separating compounds with different polarities. For this compound, a normal-phase silica gel column is the standard choice.

Step-by-Step Protocol Development:

  • Thin-Layer Chromatography (TLC) Analysis:

    • Objective: To determine the optimal solvent system (eluent).

    • Procedure: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a silica gel TLC plate and develop it in various solvent mixtures.

    • Recommended Eluents: Start with a non-polar solvent and gradually increase the polarity with a more polar one. A Hexane/Ethyl Acetate system is a very common and effective choice.

    • Target Rf: Aim for an Rf value of approximately 0.3 for your desired product. This generally provides the best separation on a column.

  • Column Packing:

    • Choose an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel using the chosen eluent system (slurry packing is often preferred to avoid air bubbles).

  • Sample Loading:

    • For solid samples, dissolve the minimum amount of crude product in the eluent or a slightly more polar solvent and load it carefully onto the top of the silica bed.

    • For oily samples, you can either load them directly or pre-adsorb them onto a small amount of silica gel, which is then added to the top of the column. This "dry loading" technique often results in better separation.

  • Elution:

    • Begin eluting with the solvent system determined by TLC.

    • If impurities are very close to your product spot on the TLC, a gradient elution (gradually increasing the polarity of the eluent) may be necessary. For example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Column Chromatography:

  • Problem: Poor separation of spots (co-elution).

    • Cause: The eluent is too polar, or the column is overloaded.

    • Solution: Use a less polar solvent system. Ensure you are not loading too much crude material onto the column (a general rule is 1g of crude per 20-50g of silica).

  • Problem: The compound is not eluting from the column.

    • Cause: The eluent is not polar enough.

    • Solution: Gradually increase the polarity of the eluent. For nitrogen-containing compounds like pyridines, adding a small amount (0.1-1%) of triethylamine or pyridine to the eluent can sometimes improve elution by deactivating the acidic sites on the silica gel.

  • Problem: Streaking of spots on TLC or tailing on the column.

    • Cause: The compound may be too polar for the chosen eluent, or it could be interacting strongly with the acidic silica gel.

    • Solution: Increase the eluent polarity. Consider using a different stationary phase, such as neutral alumina, if the compound is sensitive to the acidity of silica gel.[8]

Stability and Handling

Q6: Are there any stability concerns I should be aware of during the purification of this compound?

A6: Yes, while generally stable, there are some key considerations:

  • Nucleophilic Substitution: The pyridine ring is electron-deficient due to the nitro group and fluorine atoms, making it susceptible to nucleophilic attack.[9][10] Avoid strongly basic conditions and nucleophilic solvents (like methanol or ammonia) at high temperatures, as this could lead to substitution of the fluorine atoms.

  • Hydrolysis: While C-F bonds are generally strong, prolonged exposure to harsh acidic or basic aqueous conditions, especially with heating, could potentially lead to hydrolysis.[11] It is best to work under neutral or mildly acidic conditions and to remove water from organic extracts before solvent evaporation.

  • Thermal Stability: Avoid excessive heat during purification. When removing solvents on a rotary evaporator, use a moderate water bath temperature. For related compounds like 2,3-difluoro-5-chloropyridine, it is recommended to avoid heat, flames, and sparks.[12]

Q7: What are the essential safety precautions for handling this compound?

A7: As with all nitroaromatic compounds, proper safety measures are crucial.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13][14]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15]

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal: Dispose of chemical waste according to your institution's guidelines and local regulations.

Purity Analysis

Q8: How can I accurately assess the purity of my final product?

A8: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity of volatile compounds and identifying any remaining impurities by their mass-to-charge ratio.[17][18]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components in a mixture. A reversed-phase C18 or a pentafluorophenyl (PFP) column can be effective for analyzing fluorinated aromatic compounds.[19][20][21] A gradient elution with a mobile phase like acetonitrile/water is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): NMR provides detailed structural information and can be used to confirm the identity of your compound and detect impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.

  • Melting Point Analysis: A sharp melting point range for a solid product is a good indicator of high purity.

Visualization of Workflows

Purification Decision Workflow:

PurificationDecision start Crude this compound physical_state Determine Physical State start->physical_state is_solid Is it a crystalline solid? physical_state->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No (Oily/Amorphous) purity_check Assess Purity (TLC, GC-MS, HPLC) recrystallize->purity_check column->purity_check is_pure Is purity >98%? purity_check->is_pure end Pure Product is_pure->end Yes repurify Re-purify (consider alternative method) is_pure->repurify No repurify->physical_state

Caption: Decision workflow for selecting a purification method.

General Column Chromatography Workflow:

ColumnChromatography cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation tlc 1. TLC to find eluent (Rf ~0.3) pack 2. Pack silica gel column tlc->pack load 3. Load crude sample pack->load elute 4. Elute with chosen solvent load->elute collect 5. Collect fractions elute->collect monitor 6. Monitor fractions by TLC collect->monitor combine 7. Combine pure fractions monitor->combine evaporate 8. Evaporate solvent combine->evaporate product Pure Product evaporate->product

Caption: Standard workflow for column chromatography purification.

References

  • What is the best solvent for recrystallization? Quora. (2017-02-16). Available at: [Link]

  • Best Solvent for Recrystallization. Nanjing Huaxi Chemical Co.,Ltd. Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. (2022-07-08). Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Crystallization. Available at: [Link]

  • How To: Purify by Crystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents. (CN101648904B).
  • 3.6F: Troubleshooting. Chemistry LibreTexts. (2022-04-07). Available at: [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Reachem. (2024-08-09). Available at: [Link]

  • Process for the preparation of 2,3-difluoro-5-halopyridines. Google Patents. (US5650517A).
  • N-(5-(2,4-Difluorophenyl)-6-methoxypyridin-3-yl)hydroxylamine (S8). The Royal Society of Chemistry. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Request PDF. (2025-08-06). Available at: [Link]

  • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. Available at: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. (2014-06-13). Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • The Purification of Organic Compound: Techniques and Applications. Reachem. (2024-08-09). Available at: [Link]

  • Gradient elution in reversed-phase HPLC. Request PDF. (2025-08-06). Available at: [Link]

  • GCMS Analysis Report. PDF | Organic Chemistry. Scribd. Available at: [Link]

  • 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use. Electronic Chemical. Available at: [Link]

  • Quantification of 8 Disinfection Byproducts from Water by Liquid-Liquid Extraction and Gas Chromatography-Mass Spectrometry. Shimadzu. Available at: [Link]

  • Nucleophilicity (IOC 7). YouTube. (2022-05-12). Available at: [Link]

  • Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. NIH. (2025-12-10). Available at: [Link]

  • Exploring the Role of Nucleophiles in Chemical Reactions. Longdom Publishing. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30). Available at: [Link]

  • Fluorine position-dependent ionization dynamics and structural distortion in 2,3-difluoropyridine: a VUV-MATI and theoretical study. RSC Publishing. Available at: [Link]

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Technical Support Center: Byproduct Formation in 2,3-Difluoro-5-nitropyridine Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 2,3-Difluoro-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, with a focus on understanding and mitigating byproduct formation. By leveraging established mechanistic principles and field-proven insights, this document aims to serve as a comprehensive resource for optimizing your synthetic routes.

Introduction to the Reactivity of this compound

This compound is a highly activated substrate for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group, combined with the electronegativity of the fluorine atoms and the pyridine nitrogen, renders the aromatic ring susceptible to attack by a wide range of nucleophiles. However, the presence of two potential leaving groups (fluorine at C2 and C3) introduces challenges related to regioselectivity and the formation of undesired byproducts.

The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is the primary determinant of the reaction's regioselectivity and overall success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable protocols to resolve them.

Issue 1: Low Yield of the Desired C2-Substituted Product

Question: My reaction is showing low conversion to the desired 2-substituted-3-fluoro-5-nitropyridine, with a significant amount of unreacted starting material. What are the likely causes and how can I improve the yield?

Answer:

Low yields in SNAr reactions with this compound can often be attributed to several factors related to reaction conditions and reagent activity.

Causality and Remediation:

  • Insufficient Nucleophilicity: The attacking nucleophile may not be strong enough to initiate the reaction efficiently. This is particularly common with neutral nucleophiles like alcohols or amines.

    • Solution: For amine and alcohol nucleophiles, deprotonation with a suitable base is crucial to generate the more potent anionic nucleophile (amide or alkoxide). Ensure the base is strong enough for this purpose. For instance, sodium hydride (NaH) is effective for deprotonating alcohols, while bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are commonly used with amines.[2]

  • Suboptimal Reaction Temperature: SNAr reactions often have a significant activation energy barrier.

    • Solution: Gradually increase the reaction temperature. Many substitutions on fluoropyridines require elevated temperatures, often in the range of 80-150 °C, to proceed at a reasonable rate.[2] Microwave irradiation can also be a powerful tool to accelerate the reaction.

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the intermediates and solvating the nucleophile.

    • Solution: Employ a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents are effective at solvating cations, leaving the anionic nucleophile "bare" and more reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[3]

ParameterRecommendationRationale
Nucleophile Pre-form the anionic nucleophile using a strong base (e.g., NaH for alcohols).Increases the nucleophilic strength for efficient attack on the electron-deficient ring.
Temperature Start at room temperature and incrementally increase to 80-120 °C.Overcomes the activation energy barrier for Meisenheimer complex formation.
Solvent Use polar aprotic solvents (DMSO, DMF).Enhances nucleophile reactivity by minimizing solvation.
Issue 2: Formation of the Undesired C3-Isomer

Question: I am observing a significant amount of the 3-substituted-2-fluoro-5-nitropyridine byproduct in my reaction mixture. How can I improve the regioselectivity to favor the C2 product?

Answer:

The formation of the C3-substituted isomer is a common regioselectivity issue. The preference for substitution at C2 over C3 is governed by the stability of the intermediate Meisenheimer complex.

Mechanistic Insight:

  • Attack at C2 (para to -NO₂): When a nucleophile attacks the C2 position, the negative charge in the resulting Meisenheimer complex can be delocalized onto the electronegative pyridine nitrogen and, more importantly, onto the oxygen atoms of the para-nitro group. This extensive resonance stabilization creates a lower energy, more stable intermediate, leading to a faster reaction rate.

  • Attack at C3 (meta to -NO₂): Attack at the C3 position does not allow for direct resonance delocalization of the negative charge onto the nitro group. The resulting intermediate is less stable and forms more slowly.

Therefore, the reaction is kinetically controlled, and substitution at the C2 position is electronically favored.[4]

Strategies to Enhance C2-Selectivity:

  • Lower Reaction Temperature: Since the C2-substitution pathway has a lower activation energy, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can enhance the kinetic preference for the C2-isomer.

  • Choice of Nucleophile: While less common, highly hindered nucleophiles might exhibit altered selectivity due to steric interactions at the C2 position, which is flanked by the pyridine nitrogen and the C3-fluorine. However, for most common nucleophiles, electronic factors will dominate.

Visualizing Regioselectivity

The diagram below illustrates the competing pathways for nucleophilic attack and the superior stability of the intermediate leading to the C2 product.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_intermediates Meisenheimer Intermediates cluster_products Products Start This compound + Nucleophile (Nu⁻) C2_Attack Attack at C2 Start->C2_Attack Favored Pathway (Lower Activation Energy) C3_Attack Attack at C3 Start->C3_Attack Disfavored Pathway (Higher Activation Energy) C2_Intermediate Stable Intermediate (Charge delocalized on NO₂) C2_Attack->C2_Intermediate C3_Intermediate Less Stable Intermediate C3_Attack->C3_Intermediate C2_Product Major Product (C2-Substituted) C2_Intermediate->C2_Product - F⁻ C3_Product Minor Byproduct (C3-Substituted) C3_Intermediate->C3_Product - F⁻

Caption: Competing SNAr pathways on this compound.

Issue 3: Formation of Di-substituted Byproducts

Question: My reaction is producing a significant amount of a di-substituted product, where both fluorine atoms have been replaced by the nucleophile. How can I prevent this?

Answer:

Di-substitution occurs when the initial mono-substituted product reacts further with the nucleophile. This is more likely if the mono-substituted product is still sufficiently activated for a second SNAr reaction.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the nucleophile. Using a large excess will drive the reaction towards di-substitution.

  • Lower Reaction Temperature and Time: Once the starting material is consumed (as monitored by TLC or LC-MS), stop the reaction promptly. Extended reaction times and higher temperatures can promote the slower second substitution.[2]

  • Slow Addition of Nucleophile: Adding the nucleophile solution dropwise to the solution of this compound can help maintain a low concentration of the nucleophile, disfavoring the second substitution.

Issue 4: Presence of Hydroxypyridine Byproducts

Question: I am observing a byproduct that appears to be a hydroxypyridine derivative. What is the source of this, and how can I avoid it?

Answer:

The formation of hydroxypyridines is typically due to the hydrolysis of the starting material or the product by trace amounts of water in the reaction mixture. The fluoride can be displaced by hydroxide ions, which can be present in the base or solvent.

Preventative Measures:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purify Reagents: Use freshly opened or properly stored anhydrous solvents and bases. Some bases can be hygroscopic.

  • Choice of Base: If using a hydroxide base (e.g., NaOH, KOH), be aware that it can act as a competing nucleophile. Consider using non-hydroxide bases like NaH, K₂CO₃, or organic amines.

Frequently Asked Questions (FAQs)

Q1: Which fluorine atom on this compound is more reactive?

The fluorine atom at the C2 position is significantly more reactive towards nucleophilic substitution. This is because the C2 position is para to the strongly electron-withdrawing nitro group, which provides substantial resonance stabilization to the Meisenheimer complex formed during the reaction. The C3 position is meta to the nitro group, and the corresponding intermediate is less stable.[4]

Q2: How can I distinguish between the C2- and C3-substituted isomers using NMR?

¹H and ¹⁹F NMR are powerful tools for distinguishing between the isomers.

  • ¹H NMR: The coupling constants between the remaining fluorine atom and the adjacent ring protons will be different for the two isomers. In the C2-substituted product (3-fluoro), the fluorine will couple to the protons at C4 and potentially C6. In the C3-substituted product (2-fluoro), the fluorine will couple to the proton at C4. The magnitude of these J(H-F) couplings can help in structural assignment.

  • ¹⁹F NMR: The chemical shift of the fluorine atom will be different in the two isomers due to the different electronic environment of the substituent.[5][6] Additionally, the coupling patterns in the proton-coupled ¹⁹F NMR spectrum will be distinct.

Q3: Can I use protic solvents like ethanol for these reactions?

While some SNAr reactions can be performed in protic solvents, they are generally not recommended for maximizing reactivity. Protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows down the reaction. Polar aprotic solvents like DMSO and DMF are typically the preferred choice.[2]

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF or DMSO.

  • Addition of Reagents: Add the amine nucleophile (1.1 eq.) followed by a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gradually heat the mixture to 50-80 °C.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Workflow for Troubleshooting and Optimization

G cluster_troubleshooting Troubleshooting Options Start Start Reaction (e.g., Amine, K₂CO₃, DMF, RT) Monitor Monitor by TLC/LC-MS (after 2h) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Work-up and Purify Complete->Workup Yes IncreaseTemp Increase Temperature (e.g., to 80°C) Complete->IncreaseTemp No (Low Conversion) Analyze Analyze Product and Byproducts (NMR, MS) Workup->Analyze End Desired Outcome Analyze->End High Yield & Purity Troubleshoot Troubleshoot Issue Analyze->Troubleshoot Byproducts Observed ChangeBase Use Stronger Base (e.g., NaH for alcohols) Troubleshoot->ChangeBase Low Conversion? CheckConditions Check for Water/ Use Anhydrous Conditions Troubleshoot->CheckConditions Hydrolysis? AdjustStoich Adjust Stoichiometry/ Slow Addition Troubleshoot->AdjustStoich Di-substitution? IncreaseTemp->Monitor

Caption: A logical workflow for optimizing SNAr reactions.

References

  • BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem Technical Support.
  • Priya, S. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry.
  • BenchChem. (2025). A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine.
  • University of Wisconsin-Madison. 19F NMR Reference Standards.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Houk, K. N., & Merlic, C. A. (2009). Haloselectivity of Heterocycles. Baran Group Meeting, JACS, 131, 6632.
  • ResearchGate. (2017). Hydrolysis reactions of 3 and 5 with HCl and H2O.
  • Vapourtec.
  • PharmD Guru.
  • ChemicalBook. 2-Chloro-3-fluoro-5-nitropyridine synthesis.
  • Popov, A. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC.
  • Google Patents. (2011). Method for preparing 2-chloro-5-nitropyridine. CN102040554A.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.
  • Google Patents. (1997). Process for the preparation of 2,3-difluoro-5-halopyridines. US5650517A.
  • ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • Organic Syntheses. 1,4-Diphenyl-5-amino-1,2,3-triazole.
  • Wu, J. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
  • The Organic Chemistry Tutor. (2019).
  • BenchChem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
  • Kielmann, M., et al. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.
  • Goundry, A. J., et al. (2024).
  • Ningbo Inno Pharmchem Co., Ltd. (2024).
  • ResearchGate. (2022). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • ChemRxiv. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
  • ResearchGate. (2022). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure).
  • ChemicalBook. 2-Chloro-5-nitropyridine synthesis.
  • OmicsOnline. (2016). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor.

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Technical Support Center: Optimizing SNAr Reactions of 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving 2,3-difluoro-5-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile reaction, improve yields, and troubleshoot common experimental challenges. The inherent reactivity of the fluoropyridine core, activated by a strong electron-withdrawing nitro group, makes it a powerful tool for synthesizing complex molecules. However, achieving high yields and selectivities requires a nuanced understanding of the reaction mechanism and careful control of experimental parameters.

This resource provides field-proven insights and evidence-based protocols to help you succeed in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific, common problems encountered during the SNAr reaction of this compound in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer: Low conversion is a frequent issue that can typically be traced back to one of several factors related to reactivity and reaction conditions.

  • Insufficient Nucleophilicity: The reaction rate is directly dependent on the strength of your nucleophile. For neutral nucleophiles like amines or alcohols, deprotonation is often essential to generate the more potent anionic form (e.g., alkoxide or amide).

    • Solution: Ensure you are using a base that is strong enough to deprotonate your nucleophile. For alcohols, strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are effective. For less acidic amines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient to neutralize the HF produced and drive the reaction forward.[1][2]

  • Low Reaction Temperature: SNAr reactions, while often facile, may require thermal energy to overcome the activation barrier, especially with moderately reactive nucleophiles.

    • Solution: Gradually increase the reaction temperature. Many SNAr reactions on fluoropyridines run well at elevated temperatures, sometimes between 80-150 °C.[1] If you observe decomposition at higher temperatures, consider using microwave irradiation, which can provide rapid and controlled heating, often leading to shorter reaction times and improved yields.[1]

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.

    • Solution: Use polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents effectively solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, enhancing its reactivity.[3][4] Protic solvents can hydrogen-bond with the nucleophile, reducing its potency.

Question 2: I'm observing a significant amount of di-substituted product, which is reducing the yield of my desired mono-substituted compound. How can I improve selectivity?

Answer: The formation of di-substituted products is a common challenge due to the presence of two reactive fluorine atoms. Controlling the reaction to favor mono-substitution is key.

  • Stoichiometry Control: The most direct way to limit di-substitution is to control the amount of nucleophile used.

    • Solution: Use a near-equimolar amount or only a slight excess of the nucleophile (e.g., 1.0 to 1.1 equivalents). This ensures there isn't a large excess of nucleophile available to react with the mono-substituted product.[5]

  • Slow Addition & Low Temperature: High local concentrations of the nucleophile can promote di-substitution.

    • Solution: Maintain a low reaction temperature (e.g., 0 °C to room temperature) and add the nucleophile solution dropwise over an extended period (e.g., 1-2 hours).[5] This keeps the instantaneous concentration of the nucleophile low, favoring the initial reaction with the more activated starting material.

  • Deactivation of the Ring: After the first substitution, the pyridine ring becomes more electron-rich, which deactivates it towards a second nucleophilic attack. By keeping the conditions mild (lower temperature, controlled stoichiometry), you can exploit this electronic difference to achieve mono-selectivity.

Question 3: How can I control which fluorine atom is substituted? I'm getting a mixture of regioisomers.

Answer: Regioselectivity in this compound is governed by the electronic activation provided by the nitro group and the pyridine nitrogen.

  • Understanding the Electronics: The SNAr reaction proceeds via a negatively charged Meisenheimer complex.[6] The stability of this intermediate determines the site of attack. The nitro group at the 5-position strongly activates the ortho (C4) and para (C2) positions. In this substrate, the C2 position is generally favored for nucleophilic attack because the negative charge of the intermediate can be delocalized onto the highly electronegative pyridine nitrogen atom. The C3 position is meta to the nitro group and significantly less activated.

  • Optimizing for C2 Substitution: For most nucleophiles, substitution will preferentially occur at the C2 position. If you are seeing a mixture, it could be due to harsh reaction conditions or a particularly reactive, unhindered nucleophile.

    • Solution: Employing milder conditions, such as lower temperatures, can often enhance the inherent electronic preference for C2 substitution. Analyze your product mixture carefully (e.g., via 2D NMR) to confirm the structures. In cases where selectivity is poor, purification by column chromatography is often required to separate the isomers.

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// Side Product Solutions Sol_Stoich [label="Use 1.0-1.1 eq.\nof Nucleophile"]; Sol_Addition [label="Add Nucleophile Slowly\nat Low Temperature"]; Sol_Decomp [label="Lower Temperature,\nExtend Reaction Time"];

// End Point End [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> CheckConversion; CheckConversion -> LowConversion [label="Incomplete Reaction"]; CheckConversion -> SideProducts [label="Complex Mixture"];

LowConversion -> Sol_Temp [label="If sluggish"]; LowConversion -> Sol_Base [label="If pKa allows"]; LowConversion -> Sol_Solvent [label="If applicable"];

SideProducts -> Sol_Stoich [label="If Di-substitution"]; SideProducts -> Sol_Addition [label="If Di-substitution"]; SideProducts -> Sol_Decomp [label="If Decomposition"];

{Sol_Temp, Sol_Base, Sol_Solvent} -> End; {Sol_Stoich, Sol_Addition, Sol_Decomp} -> End; } Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the SNAr reaction on this compound?

A1: The reaction follows a two-step addition-elimination mechanism.[6]

  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbons attached to a fluorine (typically the C2 position), breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex.[6][7]

  • Leaving Group Elimination: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group in this context, yielding the final substituted product. The strong electron-withdrawing nitro group is crucial as it stabilizes the Meisenheimer complex, lowering the activation energy of the first, rate-determining step.[8]

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this compound

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Intermediate [label=<

Meisenheimer Complex

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Product [label=<

2-Substituted Product

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// Reagents Nu [label="Nu⁻", shape=plaintext, fontcolor="#EA4335"]; F_minus [label="+ F⁻", shape=plaintext, fontcolor="#34A853"];

// Path Reactant -> Intermediate [label="+ Nu⁻", fontcolor="#EA4335"]; Intermediate -> Product [label="- F⁻", fontcolor="#34A853"]; } Caption: General SNAr addition-elimination mechanism.

Q2: Why is fluorine a good leaving group in SNAr reactions when it's typically a poor one in SN2 reactions?

A2: This is a crucial concept. In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack. This effect enhances the rate of the first step more than it hinders the second, making fluorides paradoxically excellent leaving groups in this context. The reaction of 2-fluoropyridine with an alkoxide is hundreds of times faster than that of 2-chloropyridine.[8]

Q3: How should I choose my reaction conditions based on my nucleophile?

A3: The optimal conditions depend heavily on the nucleophile's pKa and reactivity. The table below provides a starting point for common nucleophile classes.

Nucleophile ClassExample NucleophileRecommended BaseTypical SolventTemperature (°C)Key Considerations
O-Nucleophiles Alcohols, PhenolsNaH, K₂CO₃, KOt-BuDMF, THF, DMSO25 - 120Requires strong base to generate the active alkoxide/phenoxide nucleophile.[1][2]
N-Nucleophiles Primary/Secondary AminesDIPEA, TEA, K₂CO₃Acetonitrile, Dioxane, DMF25 - 100Base neutralizes the HF byproduct. Organic bases are often preferred to avoid adding competing nucleophiles.[2]
S-Nucleophiles ThiolsK₂CO₃, Cs₂CO₃DMF, DMSO25 - 80Thiols are generally very potent nucleophiles and often react under milder conditions.

General Experimental Protocol

This protocol provides a representative example for the reaction of this compound with an amine nucleophile and may require optimization for specific substrates.

Objective: To synthesize 2-(substituted-amino)-3-fluoro-5-nitropyridine.

Materials:

  • This compound (1.0 eq.)

  • Amine nucleophile (1.05 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous Acetonitrile (or DMF)

  • Standard glassware for anhydrous reactions under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Initial Charge: Dissolve this compound (1.0 eq.) and DIPEA (1.5 eq.) in anhydrous acetonitrile.

  • Nucleophile Addition: In a separate flask, dissolve the amine nucleophile (1.05 eq.) in a small amount of anhydrous acetonitrile. Transfer this solution to a dropping funnel.

  • Reaction: Cool the solution in the round-bottom flask to 0 °C using an ice bath. Add the amine solution dropwise over 30-60 minutes with vigorous stirring.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.[8]

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[2]

References

  • Rezaei, A., et al. (2015). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. RSC Advances. Available at: [Link]

  • Mae, M., et al. (2014). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]

  • O'Meara, M. J., et al. (2018). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. The Journal of Physical Chemistry A. Available at: [Link]

  • Neves, T. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis. Available at: [Link]

  • Mae, M., et al. (2014). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]

  • Green, G. (2017). SNAr Reaction in Other Common Molecular Solvents. ACS Green Chemistry Institute. Available at: [Link]

  • Ismael, A., et al. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Available at: [Link]

  • Wavefunction. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • Ismael, A., et al. (2018). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. Available at: [Link]

  • Gazitúa, M., et al. (2019). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Kielmann, M., et al. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemistry – A European Journal. Available at: [Link]

  • Kielmann, M., et al. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. ResearchGate. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Fluorinated Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluorinated pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into pyridine rings. Fluorinated pyridines are crucial building blocks in pharmaceuticals and agrochemicals, and their synthesis, while powerful, can present unique challenges.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of fluorinated pyridines, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am attempting a nucleophilic aromatic substitution on a fluoropyridine with an alcohol or amine, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?

Answer:

Low yields in SNAr reactions on fluoropyridines are a common issue that can often be resolved by systematically evaluating several key reaction parameters. The reactivity of the pyridine ring, the nature of the nucleophile, and the reaction conditions all play a critical role.

Causality and Troubleshooting Steps:

  • Insufficient Ring Activation: The SNAr mechanism proceeds through a negatively charged Meisenheimer intermediate. The stability of this intermediate, and thus the reaction rate, is highly dependent on the position of the fluorine atom and the presence of other electron-withdrawing groups.[2][3]

    • Check the Fluorine Position: The reaction is most favorable when the fluorine atom is at the 2- or 4-position (ortho or para to the ring nitrogen).[2] The nitrogen atom's electron-withdrawing nature helps to stabilize the negative charge of the Meisenheimer complex at these positions.[2] Reactions at the 3-position are significantly slower.[2]

    • Consider Additional Activation: If your substrate is only weakly activated, consider if additional electron-withdrawing groups are necessary to enhance reactivity.[2]

  • Weak Nucleophile: The strength of the nucleophile is paramount.

    • Ensure Proper Deprotonation: For alcohol or amine nucleophiles, deprotonation with a suitable base is crucial to generate the more potent anionic nucleophile (alkoxide or amide).[2] Ensure the base is strong enough for this purpose. For instance, sodium hydride (NaH) is often used for alcohols, while bases like potassium carbonate (K2CO3) can be effective for amines.[2]

    • Stronger Nucleophile as an Alternative: If feasible, consider using a stronger nucleophile.[4]

  • Suboptimal Reaction Temperature: Many SNAr reactions on fluoropyridines require elevated temperatures to proceed at a reasonable rate.[2]

    • Gradual Temperature Increase: If the reaction is sluggish at room temperature, gradually increase the heat. Temperatures in the range of 80-150 °C are common.[2]

    • Microwave Irradiation: For rapid and controlled heating, microwave irradiation can be an excellent alternative to conventional heating, often leading to faster reaction times and improved yields.[5][6]

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate and solvating the reactants.

    • Use Polar Aprotic Solvents: Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally the best choices. They can dissolve the reactants and stabilize the Meisenheimer complex without overly solvating and deactivating the nucleophile.[2]

  • Steric Hindrance: Bulky groups on the pyridine ring near the reaction site or a sterically hindered nucleophile can impede the reaction.[2]

    • Assess Steric Clash: Evaluate your starting materials for potential steric hindrance. If possible, using a less hindered nucleophile or a substrate with smaller flanking groups may be necessary.

Experimental Protocol: General Procedure for Nucleophilic Substitution of 2-Fluoropyridine with an Alcohol

This protocol is a representative example and may require optimization for your specific substrate.

  • Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 equivalents) and anhydrous tetrahydrofuran (THF).[2]

  • Nucleophile Generation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.[2]

  • Reaction Initiation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Add the 2-fluoropyridine derivative (1.0 equivalent) to the flask.[2]

  • Heating and Monitoring: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[2]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Issue 2: Poor Regioselectivity in Electrophilic Fluorination

Question: I am trying to perform an electrophilic fluorination on a substituted pyridine, but I am getting a mixture of isomers. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity in the electrophilic fluorination of substituted pyridines can be challenging due to the complex interplay of electronic and steric effects. The directing effects of the substituents on the pyridine ring are the primary determinants of the fluorination site.

Causality and Troubleshooting Steps:

  • Understanding Directing Group Effects:

    • Activating vs. Deactivating Groups: Electron-donating groups (e.g., alkyl, alkoxy) activate the ring towards electrophilic attack and are generally ortho, para-directing. Electron-withdrawing groups (e.g., cyano, nitro, trifluoromethyl) deactivate the ring and are meta-directing.

    • Pyridine Nitrogen: The pyridine nitrogen itself is a powerful deactivating group and directs incoming electrophiles to the 3- and 5-positions.

    • Competing Effects: When multiple substituents are present, their directing effects can either reinforce or oppose each other, leading to mixtures of products.

  • Strategic Substrate Design:

    • 3-Substituted Pyridines: Fluorination of 3-substituted pyridines often leads to the 2-fluoro-3-substituted pyridine product with high selectivity, especially with electron-withdrawing substituents like halo, alkoxy, cyano, or CF3 groups.[5][6] However, 3-alkyl or 3-ester substituted pyridines can yield a mixture of 2- and 6-fluoro isomers.[5][6]

    • 3,5-Disubstituted Pyridines: The fluorination of unsymmetrically 3,5-disubstituted pyridines often results in poor site selectivity, with some exceptions for benzyloxy-substituted pyridines.[5][6]

  • Choice of Fluorinating Agent:

    • Selectfluor® (F-TEDA-BF4): This is a widely used, bench-stable electrophilic fluorinating agent that is effective under relatively mild conditions.[7]

    • N-Fluorobenzenesulfonimide (NFSI): Another common and effective electrophilic fluorinating agent.[7]

    • Silver(II) Fluoride (AgF2): This reagent has shown excellent selectivity for fluorination at the C-H bond adjacent to the nitrogen in pyridines and diazines, often at ambient temperature.[8][9]

  • Reaction Conditions:

    • Solvent and Temperature: The choice of solvent and reaction temperature can sometimes influence the isomeric ratio, although the directing effects of the substituents are usually dominant. It is worth screening different solvents and temperatures to optimize for your specific substrate.

Diagram: Logical Flow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity in Electrophilic Fluorination substituents Analyze Substituent Directing Effects start->substituents competing Are directing effects competing? substituents->competing yes_competing Yes competing->yes_competing Yes no_competing No competing->no_competing No modify_substrate Modify substrate to favor one director yes_competing->modify_substrate reagent Screen different fluorinating agents (e.g., Selectfluor, NFSI, AgF2) no_competing->reagent modify_substrate->reagent conditions Optimize reaction conditions (solvent, temperature) reagent->conditions analyze Analyze product ratio (GC-MS, NMR) conditions->analyze end Improved Regioselectivity analyze->end

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 3: Decomposition and Side Reactions in Balz-Schiemann Reactions

Question: My Balz-Schiemann reaction for synthesizing a fluoropyridine is giving low yields and a lot of tar-like byproducts. What's going wrong?

Answer:

The Balz-Schiemann reaction, a classic method for introducing fluorine into aromatic rings, involves the thermal decomposition of a diazonium tetrafluoroborate salt.[10] While effective, it is prone to several issues, especially with pyridine substrates.

Causality and Troubleshooting Steps:

  • Instability of Diazonium Salts: Pyridyldiazonium salts can be unstable, particularly those derived from 4-aminopyridine.[11] This instability can lead to premature decomposition and the formation of polymeric materials.[12]

    • Low Temperature Diazotization: The diazotization step (reaction of the aminopyridine with a nitrite source) should be carried out at low temperatures, typically between 0 and 10 °C, to minimize decomposition of the diazonium salt.[12]

  • Harsh Decomposition Conditions: The traditional Balz-Schiemann reaction often requires high temperatures for the thermal decomposition of the diazonium salt, which can lead to the degradation of the starting material or the desired product.[10][13][14]

    • Careful Temperature Control: The decomposition should be performed with careful temperature control. A gradual increase in temperature is advisable.

    • Alternative Decomposition Methods: Consider alternative, milder methods for decomposition, such as photoredox catalysis, which can often be performed at lower temperatures.[15]

  • Exothermic Decomposition: The decomposition can be exothermic and potentially hazardous, especially on a larger scale.[10]

    • Scale and Safety: Be cautious when scaling up the reaction. Perform the reaction behind a blast shield and monitor the temperature closely.

  • Product Instability: Some fluoropyridines, particularly 4-fluoropyridine, can be unstable, especially in the presence of water or acid, leading to the formation of byproducts like N-(4'-pyridyl)-4-pyridone.[12][16][17][18]

    • Anhydrous Conditions: Use anhydrous reagents and solvents where possible.

    • Careful Neutralization: Neutralize the reaction mixture at low temperatures (-20 °C has been reported to be effective) to minimize product degradation.[16]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is fluorine a good leaving group in SNAr on fluoropyridines, but a poor one in SN2 reactions?

In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex, not the departure of the leaving group.[2] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This inductive electron withdrawal activates the pyridine ring, accelerating the formation of the intermediate. The subsequent loss of the fluoride ion is a faster step that restores aromaticity. Consequently, the leaving group ability in SNAr is often the reverse of that in SN2 reactions: F > Cl > Br > I.[2] In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[5][6][19]

Q2: What are the best practices for purifying fluorinated pyridines?

The purification of fluorinated pyridines requires consideration of their unique properties.[20]

  • Column Chromatography: This is a standard and effective technique. Both normal-phase and reverse-phase chromatography can be successful. The choice of stationary and mobile phases is crucial for good separation.[20]

  • Preparative HPLC: For achieving high purity (>98%), preparative HPLC is an excellent option. Specialized fluorinated HPLC columns can offer enhanced selectivity.[20]

  • Crystallization: If your product is a solid, crystallization can be a very effective method for obtaining highly pure material. Screening for a suitable solvent or solvent system is necessary.[20]

  • Purity Assessment: The purity of the final product should be confirmed using a combination of analytical techniques, including ¹H, ¹³C, and especially ¹⁹F NMR spectroscopy, as well as LC-MS to confirm the molecular weight.[20]

Q3: Are there any modern alternatives to the classic fluorination methods?

Yes, the field of fluorine chemistry is continually evolving.

  • Catalytic Fluorination: Various catalytic methods using modern fluorinating agents like Selectfluor® and NFSI have been developed to introduce fluorine under milder conditions.[7]

  • Late-Stage C-H Fluorination: Methods for the direct C-H fluorination of pyridines have emerged as powerful tools for late-stage functionalization, allowing for the introduction of fluorine into complex molecules without the need for pre-functionalized starting materials.[8][9]

  • Photoredox Catalysis: Visible-light-mediated photoredox catalysis has been successfully applied to the synthesis of 3-fluoropyridines from ketone precursors, offering a novel and convenient route.[21]

Section 3: Data and Diagrams

Table 1: General Conditions for Nucleophilic Aromatic Substitution of 2-Fluoropyridines

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Oxygen PhenolK2CO3DMF100~90
Primary AlcoholNaHTHF65~90
Nitrogen Primary AmineK2CO3MeCN80~95
Secondary AmineK2CO3MeCN80~95
Sulfur ThiophenolK2CO3DMF25~95

This table summarizes general conditions that have been found to be effective for the SNAr of unactivated 2-fluoropyridines with a range of nucleophiles, typically affording high conversions.[2]

Diagram: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a Fluoropyridine

SNAr_Mechanism reactants Fluoropyridine + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) reactants->meisenheimer Nucleophilic Attack (Rate-determining) product Substituted Pyridine + F⁻ meisenheimer->product Loss of Fluoride (Fast)

Caption: SNAr mechanism on a fluoropyridine.

References

  • Balz–Schiemann reaction. Grokipedia. Available at: [Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications. Available at: [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]

  • Method for the preparation of stable 4-fluoropyridine salts. Google Patents.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]

  • Preparation and Stability of 4-Fluoropyridine. RSC Publishing. Available at: [Link]

  • Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Publishing. Available at: [Link]

  • Electrophilic fluorination: the aminopyridine dilemma. ResearchGate. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. Available at: [Link]

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters - ACS Publications. Available at: [Link]

  • Preparation method of fluoropyridine compounds. Google Patents.
  • New method for introducing fluorinated components into molecules. Universität Münster. Available at: [Link]

  • Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. NIH. Available at: [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. Available at: [Link]

  • Special Issue : Fluorine Chemistry. MDPI. Available at: [Link]

  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central. Available at: [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. Available at: [Link]

  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central. Available at: [Link]

  • Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • PREPARATION AND STABILITY OF 4-FLUOROPYRIDINE. Semantic Scholar. Available at: [Link]

  • Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Available at: [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]

  • Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed. Available at: [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. Available at: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH. Available at: [Link]

  • Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. ResearchGate. Available at: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis - ACS Publications. Available at: [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

Sources

Stability of 2,3-Difluoro-5-nitropyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Difluoro-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this reagent, particularly concerning its stability and reactivity under acidic conditions.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry and materials science due to its unique electronic properties and versatile reactivity. The pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr) by the presence of two electron-withdrawing fluorine atoms and a strong nitro group. However, these same activating features can also render the molecule susceptible to degradation, especially in acidic environments. This guide will address common questions and troubleshooting scenarios to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it is crucial to adhere to proper storage and handling protocols. The compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Containers should be kept tightly sealed to prevent moisture ingress, which could lead to hydrolysis over time. When handling, always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated fume hood.[1][2]

Q2: I am observing incomplete conversion and the formation of an unexpected byproduct in my reaction mixture containing this compound and a strong acid. What could be the cause?

A2: A common issue encountered when using this compound in acidic media is its susceptibility to acid-catalyzed hydrolysis. The pyridine nitrogen can be protonated by strong acids, which further enhances the electron-deficient nature of the pyridine ring. This heightened electrophilicity makes the fluorinated positions even more susceptible to nucleophilic attack by water, which may be present in your reaction mixture as a solvent or impurity. This can lead to the formation of hydroxylated byproducts, such as 2-fluoro-3-hydroxy-5-nitropyridine or 3-fluoro-2-hydroxy-5-nitropyridine.

To troubleshoot this, consider the following:

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use freshly distilled, dry solvents and dry your glassware thoroughly.

  • Acid Choice: If possible, use a non-nucleophilic acid or a weaker acid to minimize protonation and subsequent activation towards hydrolysis.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the starting material and product to the acidic conditions.

Q3: Can I use hydrochloric acid (HCl) in my reaction with this compound?

A3: While HCl is a common acid used in organic synthesis, its use with this compound requires careful consideration. The chloride ion (Cl-) is a nucleophile and can compete with your desired nucleophile in a nucleophilic aromatic substitution reaction. This can lead to the formation of chlorinated byproducts, such as 2-chloro-3-fluoro-5-nitropyridine or 3-chloro-2-fluoro-5-nitropyridine. The extent of this side reaction will depend on the concentration of HCl, the reaction temperature, and the reactivity of your intended nucleophile. If you observe chlorinated impurities, it is advisable to switch to a non-nucleophilic acid such as sulfuric acid (H2SO4) or a sulfonic acid like p-toluenesulfonic acid (p-TsOH).

Q4: My reaction involves the reduction of the nitro group on this compound under acidic conditions. Are there any stability concerns?

A4: Yes, reducing the nitro group under acidic conditions, for example, using metals like iron or tin in the presence of acid, can be a robust method.[3] However, the stability of the C-F bonds should be considered. While generally stable, prolonged exposure to harsh acidic and reducing conditions at elevated temperatures could potentially lead to defluorination as a side reaction. It is recommended to use the mildest effective reducing conditions and to monitor the reaction for the formation of any defluorinated byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield and Multiple Spots on TLC Degradation of starting material or product.- Ensure anhydrous conditions.- Lower the reaction temperature.- Reduce the reaction time.- Use a less harsh acidic catalyst.
Mass Spectrometry Shows an Unexpected Peak at M+17 Hydrolysis of a C-F bond to a C-OH group.- Rigorously exclude water from the reaction.- Consider using a non-aqueous acid source.
Mass Spectrometry Shows an Unexpected Peak at M+35/37 Chlorination from an HCl source.- Replace HCl with a non-nucleophilic acid (e.g., H2SO4, p-TsOH).
Reaction Fails to Proceed Insufficient activation of the pyridine ring.- A stronger acid may be necessary for protonation, but balance this with potential degradation.- Consider a higher reaction temperature, while monitoring for decomposition.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) under Anhydrous Acidic Conditions
  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

  • Add the desired nucleophile (1.0-1.2 eq) and a dry, non-protic solvent (e.g., anhydrous DMF, DMSO, or NMP).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a non-nucleophilic acid catalyst (e.g., p-TsOH, 0.1 eq) or a carefully controlled amount of a stronger acid like H2SO4.

  • Allow the reaction to warm to the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding it to a cold, saturated aqueous solution of a weak base (e.g., NaHCO3).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Potential Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound under acidic conditions.

Acid_Catalyzed_Hydrolysis A This compound B Protonated Pyridine A->B H+ C Hydroxylated Byproduct B->C H2O (Nucleophile) D Chlorinated Byproduct B->D Cl- (from HCl)

Caption: Potential degradation pathways of this compound in acid.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants under Inert Atmosphere add_acid Add Acid Catalyst at 0 °C start->add_acid monitor Monitor by TLC/LC-MS add_acid->monitor quench Quench with Base monitor->quench extract Extract with Organic Solvent quench->extract purify Purify extract->purify

Sources

Technical Support Center: Stability of 2,3-Difluoro-5-nitropyridine Under Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3-difluoro-5-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent under basic conditions. The inherent reactivity of this compound, driven by its electron-deficient pyridine ring activated by two fluorine atoms and a nitro group, makes it a powerful tool for nucleophilic aromatic substitution (SNAr). However, this reactivity also necessitates a clear understanding of its stability and potential side reactions in the presence of bases.

This guide is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when using this compound with basic reagents?

The primary stability concern is its high susceptibility to nucleophilic aromatic substitution (SNAr). The pyridine ring is rendered highly electron-deficient by the cumulative electron-withdrawing effects of the two fluorine atoms and the powerful nitro group.[1] This makes the carbon atoms attached to the fluorine atoms highly electrophilic and prone to attack by nucleophiles, which are often bases or generated under basic conditions.

Key considerations include:

  • Reaction with the base itself: Strong bases, especially hydroxide or alkoxides, can act as nucleophiles, leading to the displacement of a fluoride ion and the formation of undesired hydroxypyridine or alkoxypyridine byproducts.

  • Hydrolysis: In the presence of water and a base, hydrolysis can occur, leading to the formation of fluoronitropyridinols. The rate of hydrolysis is dependent on the pH and temperature.

  • Reaction with amine nucleophiles: While often the desired reaction, the high reactivity can lead to a lack of selectivity if multiple nucleophilic sites are present in the reaction mixture. The reaction of 2-chloro-3-methyl-5-nitropyridine with various amines demonstrates the general reactivity of such systems.[2]

  • Ring-opening reactions: Although less common under standard synthetic conditions, highly activated nitropyridines can undergo ring-opening reactions in the presence of strong bases like hydroxide.[3][4]

Q2: Which fluorine atom is more susceptible to nucleophilic attack, the one at the C2 or C3 position?

Predicting the regioselectivity of nucleophilic attack on this compound requires an analysis of the electronic effects within the pyridine ring. In general, for nucleophilic aromatic substitution on pyridine rings, the positions ortho (C2, C6) and para (C4) to the ring nitrogen are the most activated.

In the case of this compound, both the C2 and C3 positions are activated by the electron-withdrawing nitro group at C5. However, the C2 position is generally more activated towards nucleophilic attack than the C3 position due to the additional inductive effect and resonance stabilization provided by the adjacent ring nitrogen.[5] This is a common observation in the chemistry of halopyridines. For instance, in pentafluoropyridine, the order of reactivity towards nucleophiles is C4 > C2 > C3.[6]

Therefore, it is highly probable that nucleophilic attack will preferentially occur at the C2 position .

Q3: I am observing the formation of a dark-colored solution and multiple spots on my TLC during a reaction with an amine base. What could be the cause?

The formation of a dark-colored solution and multiple TLC spots are common indicators of side reactions and potential degradation of this compound.

Potential Causes and Troubleshooting:

  • Excessive Base: Using a strong or excess amount of an amine base can lead to multiple substitution reactions or polymerization.

    • Troubleshooting: Carefully control the stoichiometry of the base. Use a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) if the amine is intended only to scavenge acid. If the amine is the nucleophile, use a 1:1 molar ratio or a slight excess. A general protocol for amination of a similar compound, 2,4-dichloro-5-nitropyridine, suggests using triethylamine as the base.[5]

  • High Reaction Temperature: Elevated temperatures can accelerate side reactions and decomposition.

    • Troubleshooting: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat if necessary, monitoring by TLC.

  • Presence of Water: Moisture can lead to hydrolysis, creating unwanted byproducts.

    • Troubleshooting: Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Air Sensitivity: While not extensively documented for this specific compound, some electron-deficient aromatics can be sensitive to air, leading to oxidative degradation.

    • Troubleshooting: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][8]

Q4: Can I use inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) with this compound?

The use of inorganic bases requires careful consideration of their nucleophilicity and the reaction conditions.

  • Potassium Carbonate (K₂CO₃): This is a commonly used base in SNAr reactions, particularly with amine and thiol nucleophiles.[6][9] It is generally considered a weaker nucleophile than hydroxide and is often used in polar aprotic solvents like DMF or acetonitrile. Its primary role is to deprotonate the nucleophile or act as an acid scavenger. It is a suitable choice for many applications.

  • Sodium Hydroxide (NaOH): Using strong, nucleophilic bases like NaOH is generally not recommended unless the desired product is the corresponding hydroxypyridine. The hydroxide ion will readily act as a nucleophile and displace one of the fluoride atoms. Studies on related chloronitropyridines have shown that they can undergo ring-opening reactions with hydroxide, indicating the high reactivity of these systems towards strong bases.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Insufficiently activated nucleophile.2. Low reaction temperature.3. Inappropriate solvent.1. Use a suitable base (e.g., K₂CO₃, Et₃N) to deprotonate the nucleophile.2. Gradually increase the reaction temperature, monitoring for byproduct formation.3. Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the reaction rate.
Formation of multiple products (observed by TLC/LC-MS) 1. Reaction with the solvent (e.g., DMF, DMSO under harsh conditions).2. Over-reaction or di-substitution.3. Degradation of starting material or product.1. Choose a more inert solvent if high temperatures are required.2. Use stoichiometric amounts of the nucleophile and control the reaction time.3. Lower the reaction temperature and run under an inert atmosphere.
Formation of an insoluble precipitate 1. The product may be insoluble in the reaction solvent.2. Formation of polymeric byproducts.1. If the precipitate is the desired product, isolate by filtration. Otherwise, consider a solvent in which all components are soluble.2. Re-evaluate the reaction conditions (temperature, base, stoichiometry) to minimize side reactions.
Difficulty in purifying the product 1. Co-elution of product with starting material or byproducts.2. Product instability on silica gel.1. Optimize the chromatography solvent system. Consider reverse-phase chromatography.2. Consider purification by recrystallization or distillation if applicable. A neutral wash of the crude product can remove basic impurities before chromatography.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Amine nucleophile (1.0-1.2 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents) or Triethylamine (Et₃N, 2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF).

  • Add the amine nucleophile (1.0-1.2 eq) to the solution.

  • Add the base (e.g., K₂CO₃, 2.0 eq).

  • Stir the reaction mixture at room temperature. If no reaction is observed, gently heat the mixture (e.g., to 50-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagrams
Workflow for SNAr Reaction Troubleshooting

G cluster_outcomes Reaction Outcome cluster_actions Troubleshooting Actions start Reaction Setup: This compound + Nucleophile + Base check_tlc Monitor by TLC start->check_tlc no_reaction No Reaction / Slow Conversion check_tlc->no_reaction Low Rf Spot Unchanged clean_product Clean Product Formation check_tlc->clean_product New Higher Rf Spot side_products Multiple Spots / Dark Color check_tlc->side_products Multiple New Spots increase_temp Increase Temperature no_reaction->increase_temp check_base Check Base Strength / Stoichiometry no_reaction->check_base change_solvent Change to Polar Aprotic Solvent no_reaction->change_solvent workup Proceed to Workup & Purification clean_product->workup side_products->check_base lower_temp Lower Temperature side_products->lower_temp check_reagents Check Reagent Purity / Inert Atmosphere side_products->check_reagents

Caption: Troubleshooting workflow for SNAr reactions.

Proposed Mechanism of Nucleophilic Aromatic Substitution

Caption: Generalized SNAr mechanism.

References

  • Haynes, R. K., & Pett, S. L. (2007). Intermediates from ring-opening reactions. Reactions of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine with deuteroxide ion in selected solvents. ResearchGate. Retrieved from [Link]

  • Makosza, M., & Wojciechowski, K. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. Retrieved from [Link]

  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. ResearchGate. Retrieved from [Link]

  • Tarasov, E. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5698. Retrieved from [Link]

  • Zare, A., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerLink. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on 2,3-Difluoro-5-nitropyridine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals utilizing 2,3-Difluoro-5-nitropyridine in their synthetic workflows. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvent selection in controlling the outcomes of Nucleophilic Aromatic Substitution (SNAr) reactions with this versatile building block.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

Before troubleshooting specific issues, it is crucial to understand the fundamental principles governing the reactivity of this compound.

Q1: What is the primary mode of reactivity for this compound?

A1: The primary reaction pathway is Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the potent electron-withdrawing nitro group (-NO₂) at the 5-position. This electronic arrangement makes the carbon atoms attached to the fluorine atoms highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][3]

Q2: Which fluorine atom on this compound is more reactive and why?

A2: The fluorine atom at the C2 position (ortho to the pyridine nitrogen) is generally more susceptible to nucleophilic attack than the fluorine at the C3 position. This regioselectivity is governed by the stability of the Meisenheimer intermediate formed upon nucleophilic attack.

  • Attack at C2: When a nucleophile attacks the C2 position, the resulting negative charge in the intermediate is stabilized by both the adjacent pyridine nitrogen and the nitro group through resonance. The proximity of the ring nitrogen provides powerful inductive and resonance stabilization.

  • Attack at C3: An attack at the C3 position results in an intermediate where the negative charge cannot be as effectively delocalized onto the pyridine nitrogen. Consequently, this intermediate is less stable, and the activation energy for this pathway is higher.

Therefore, reactions typically yield 2-substituted-3-fluoro-5-nitropyridine products with high regioselectivity.

Q3: How do solvents fundamentally influence SNAr reactions?

A3: Solvents play a multifaceted and critical role in SNAr reactions by influencing reagent solubility, nucleophile reactivity, and, most importantly, the stability of the charged Meisenheimer complex.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are the most commonly used and often the most effective solvents for SNAr.[1] They possess high dielectric constants that can stabilize the negatively charged Meisenheimer intermediate.[1][4] Crucially, they do not have acidic protons, so they do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "bare" and highly reactive.[1][5]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can also stabilize the charged intermediate. However, their acidic protons can form a hydrogen-bond "cage" around the nucleophile, which significantly reduces its nucleophilicity and slows down the reaction rate.[1][5][6] In some specific cases, protic solvents may be used to achieve unique selectivity or when the nucleophile is an alcohol (solvolysis).[1]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally unsuitable for SNAr reactions. They cannot effectively stabilize the charged Meisenheimer complex, making the activation energy for its formation prohibitively high.[1]

Section 2: Troubleshooting Common Experimental Problems

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q4: My reaction is extremely slow or not proceeding to completion. How can solvent choice be the cause?

A4: A slow or stalled reaction is one of the most common issues and is frequently linked to solvent choice.

Potential Cause Explanation & Troubleshooting Action
Incorrect Solvent Polarity You may be using a nonpolar or low-polarity solvent (e.g., Toluene, THF). These solvents cannot stabilize the charged Meisenheimer complex, which is a high-energy intermediate.[1] Action: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to facilitate the formation and stabilization of the intermediate.[1]
Use of Protic Solvents You are using a protic solvent like ethanol or water. The solvent is forming hydrogen bonds with your nucleophile, creating a "solvent cage" that severely hinders its ability to attack the pyridine ring.[1][5] Action: Replace the protic solvent with a polar aprotic one. If a protic solvent is unavoidable, you may need to use a stronger base or higher temperatures to compensate for the reduced nucleophilicity.[1][7]
Poor Reagent Solubility The this compound or your nucleophile may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture with slow reaction kinetics. Action: Select a solvent that ensures complete dissolution of all reactants at the reaction temperature. DMSO and DMF are excellent choices for their high solvating power.[1]

Q5: I'm observing poor regioselectivity or the formation of unexpected isomers. Can the solvent be responsible?

A5: While the C2 position is electronically favored, solvent conditions can sometimes influence selectivity.

Potential Cause Explanation & Troubleshooting Action
Solvent-Mediated Pathway In rare cases, the solvent can alter the dominant reaction pathway. For instance, a specific solvent might preferentially solvate the transition state leading to the minor C3-substituted product.[1] Action: Screen a range of polar aprotic solvents (e.g., DMF, DMSO, acetonitrile, THF) to determine the optimal medium for the desired regioselectivity.[1]
High Temperatures At elevated temperatures, the kinetic barrier for the less-favored C3 attack might be overcome, leading to a mixture of products. Action: Attempt the reaction at a lower temperature in a highly polar aprotic solvent like DMSO, which often facilitates SNAr reactions even at room temperature.

Q6: I'm getting significant hydrolysis or other side products. How can I prevent this?

A6: The formation of side products is often a result of competing reactions with the solvent or impurities.

Potential Cause Explanation & Troubleshooting Action
Water in Solvent Trace amounts of water in your solvent can act as a nucleophile, leading to the formation of hydroxypyridine byproducts, especially under basic conditions. Action: Use anhydrous (dry) solvents. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves) before use. Ensure your reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air.[1]
Nucleophilic Solvent The solvent itself may be nucleophilic. For example, using an alcohol as a solvent with a strong base can generate a competing alkoxide nucleophile.[1] Action: Switch to a non-nucleophilic, inert solvent such as DMF, DMSO, or acetonitrile.[1]

Q7: My workup is complicated by the high-boiling point solvent (DMSO/DMF). What are the best practices for removal?

A7: Removing high-boiling polar aprotic solvents is a common challenge in purification.

Strategy Procedure
Aqueous Workup / Extraction This is the most common and effective method. DMSO and DMF are highly soluble in water. Procedure: After the reaction is complete, cool the mixture and dilute it with a large volume of water (typically 5-10x the volume of the organic solvent). The product can then be extracted into a water-immiscible organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or tert-Butyl methyl ether (TBME). Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product.[1]
Washing the Organic Layer After extraction, the combined organic layers should be washed with water and/or brine to remove any residual high-boiling solvent. Procedure: Wash the organic extract several times with water, followed by a final wash with saturated NaCl solution (brine) to aid in the separation of the aqueous and organic layers and to remove dissolved water from the organic phase.
Azeotropic Removal For some solvents, azeotropic distillation can be used, though this is less common for DMF and DMSO. Procedure: Adding a solvent like toluene and removing the solvent mixture under reduced pressure can sometimes help co-distill the residual high-boiling solvent.

Section 3: Practical Guides & Protocols

Workflow 1: Solvent Selection Decision Tree

This flowchart provides a logical path for selecting an appropriate solvent for your SNAr reaction with this compound.

Solvent_Selection start Start: Define Nucleophile (e.g., Amine, Alcohol, Thiol) nu_type What is the nature of the nucleophile? start->nu_type amine_thiol Amine, Thiol, or other non-protic nucleophile nu_type->amine_thiol Non-Protic alcohol_h2o Alcohol, Phenol, or Water (protic nucleophile) nu_type->alcohol_h2o Protic polar_aprotic_choice Choose a Polar Aprotic Solvent amine_thiol->polar_aprotic_choice protic_path Is the alcohol/phenol the intended nucleophile? alcohol_h2o->protic_path solvent_screen Screen Solvents for Optimization: 1. DMSO (High reactivity, high boiling point) 2. DMF (Good general purpose) 3. Acetonitrile (Lower boiling point, easier removal) polar_aprotic_choice->solvent_screen end Proceed to Reaction Setup solvent_screen->end use_as_solvent Use the alcohol as the solvent (solvolysis). Consider adding a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to generate alkoxide in situ. protic_path->use_as_solvent Yes inert_solvent Use an inert, polar aprotic solvent (e.g., THF, DMF). Use a strong, non-nucleophilic base (e.g., NaH, t-BuOK) to pre-form the alkoxide/phenoxide. protic_path->inert_solvent No (it's a substrate) use_as_solvent->end inert_solvent->end

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Difluoro-5-nitropyridine. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding a critical challenge in synthetic chemistry: catalyst poisoning. My aim is to equip you with the expertise to diagnose, mitigate, and resolve issues related to catalyst deactivation, ensuring the efficiency and success of your reactions.

Introduction: The Challenge of Catalyst Poisoning

This compound is a valuable building block in medicinal chemistry and materials science, often employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are hallmarks of modern organic synthesis, enabling the formation of complex molecules with high precision. However, the very nature of this substrate, with its nitrogen-containing heterocycle and nitro group, presents a significant risk of catalyst poisoning.

Catalyst poisoning occurs when substances in the reaction mixture strongly bind to the active sites of the catalyst, reducing or completely eliminating its activity.[1][2][3] This leads to sluggish or stalled reactions, low yields, and difficulty in product purification. Understanding the mechanisms of poisoning and implementing preventative and corrective measures is crucial for robust and reproducible synthetic outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.

Issue 1: Reaction Stalls or Proceeds Very Slowly

Symptoms:

  • Little to no product formation is observed by TLC or LC-MS analysis, even after extended reaction times.

  • The reaction mixture may change color, sometimes forming a black precipitate (palladium black), indicating catalyst decomposition.[4]

Probable Causes & Solutions:

Probable CauseExplanationRecommended Action
Nitrogen Coordination The pyridine nitrogen of this compound or other nitrogen-containing compounds in the reaction can coordinate strongly to the palladium center, blocking the active site.[5][6]1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that can shield the metal center and promote the desired catalytic cycle over poison coordination.[7] 2. Additives: In some cases, the addition of a Lewis acid can interact with the pyridine nitrogen, reducing its ability to poison the catalyst. Careful screening of additives is necessary.
Sulfur Impurities Trace amounts of sulfur-containing compounds in reagents or solvents are potent poisons for palladium catalysts.[8][9][10] They form strong, often irreversible, bonds with the metal.[11]1. Reagent/Solvent Purity: Use high-purity, sulfur-free reagents and solvents. Consider purifying solvents by distillation or passing them through activated alumina. 2. Scavengers: Employ a "poison trap" or sacrificial catalyst bed to remove sulfur impurities before they reach the main catalytic system.[1]
Reductive Deactivation The nitro group on the substrate can be reduced under certain reaction conditions, especially in the presence of a hydrogen source, leading to byproducts that can poison the catalyst.1. Reaction Conditions: Optimize reaction temperature and time to favor the desired coupling over nitro group reduction. 2. Catalyst Choice: Select a catalyst system known for its tolerance to reducible functional groups.
Excess Cyanide (in Cyanation Reactions) In cyanation reactions, an excess of cyanide ions can lead to the formation of inactive palladium-cyanide complexes like [(CN)4Pd]2-.[12]1. Stoichiometry Control: Carefully control the stoichiometry of the cyanide source. 2. Slow Addition: Use a syringe pump for the slow addition of the cyanide reagent to maintain a low concentration in the reaction mixture.

Experimental Workflow: Diagnosing a Stalled Reaction

G start Reaction Stalled check_precipitate Observe for Palladium Black? start->check_precipitate yes_precipitate Yes check_precipitate->yes_precipitate Yes no_precipitate No check_precipitate->no_precipitate No cause_decomposition Probable Cause: Catalyst Decomposition yes_precipitate->cause_decomposition check_reagents Analyze Reagents/Solvents for Impurities (e.g., Sulfur) no_precipitate->check_reagents action_optimize Action: - Lower Temperature - Use more robust ligand - Check for air/moisture sensitivity cause_decomposition->action_optimize impurities_found Impurities Detected check_reagents->impurities_found Detected no_impurities Purity Confirmed check_reagents->no_impurities Not Detected action_purify Action: - Purify reagents/solvents - Use high-purity grade impurities_found->action_purify consider_coordination Consider N-Coordination Poisoning no_impurities->consider_coordination action_ligand Action: - Screen bulky, electron-rich ligands - Experiment with additives consider_coordination->action_ligand G cluster_0 Unprotected Catalyst cluster_1 Protected Catalyst Pd_unprotected Pd Poison Poison (e.g., Pyridine-N) Poison->Pd_unprotected Strong Coordination (Deactivation) Pd_protected Pd Ligand1 Bulky Ligand Ligand1->Pd_protected Ligand2 Bulky Ligand Ligand2->Pd_protected Poison_repelled Poison

Caption: Bulky ligands sterically hinder poison coordination.

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point for Suzuki-Miyaura couplings. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • SPhos (2-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane/water (e.g., 4:1 v/v), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Small-Scale Test for Substrate Purity

This simple test can help determine if your batch of this compound contains impurities that inhibit the catalyst.

Procedure:

  • Set up two identical small-scale reactions (e.g., 0.1 mmol) following the Suzuki protocol above.

  • In one reaction, use your standard this compound.

  • In the second reaction, use a small sample of this compound that has been purified (e.g., by recrystallization).

  • Run both reactions side-by-side and compare the conversion rates. A significantly higher conversion in the reaction with the purified substrate suggests the presence of catalyst-inhibiting impurities in your standard material.

References

  • Biffis, A., et al. (2018). Palladium-catalyzed cross-coupling of organolithium reagents. Chemical Reviews, 118(4), 2249-2295.
  • Escandón, L. S., et al. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
  • Hansen, T. W., et al. (2011). Atom-resolved imaging of sulfur poisoning on a palladium catalyst.
  • Hoyos, L. J., et al. (1992). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Part 2.—Influence of Adsorbed Sulfur on Deactivation of Carbonaceous Deposits. Journal of the Chemical Society, Faraday Transactions, 88(16), 2419-2424.
  • Saleh, J. M. (1970). Interaction of sulphur compounds with palladium. Transactions of the Faraday Society, 66, 242-250.
  • US Patent 3,959,382A. (1976).
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
  • Chemonics International Inc. (2024).
  • Chemistry For Everyone. (2023).
  • Colacot, T. J. (2013). A concise update on some recent advances in palladium-catalysed cross-coupling reactions.
  • Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry–A European Journal, 21(14), 5484-5493.
  • Ren, J. (2014). Purification method for 2, 3-difluoro-5-chloropyridine. CN103772241A.
  • Sigma-Aldrich. Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Wikipedia.
  • Zhang, H., et al. (2014). Palladium-catalyzed cross-coupling reactions: a historical perspective. Synlett, 25(13), 1787-1793.

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Technical Support Center: Purification of 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 2,3-Difluoro-5-nitropyridine. We will explore common impurities, troubleshooting strategies for standard purification techniques, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities in this compound are almost exclusively process-related, originating from the synthetic route. The most common synthetic pathway involves a halogen exchange (Halex) reaction on a polychlorinated or polybrominated pyridine precursor. Consequently, the primary impurities are typically:

  • Incompletely Fluorinated Intermediates: If starting from a precursor like 2,3-dichloro-5-nitropyridine, you may find residual monochloro-monofluoro isomers (e.g., 2-chloro-3-fluoro-5-nitropyridine). These isomers often have very similar physical properties to the desired product, making them challenging to remove.

  • Unreacted Starting Materials: Depending on reaction conversion rates, significant amounts of the initial trihalopyridine or dihalo-nitropyridine may remain.[1]

  • Positional Isomers: Nitration of 2,3-difluoropyridine can sometimes lead to the formation of other isomers, although the 5-nitro position is generally favored. Similarly, side reactions during the synthesis of precursors can introduce isomeric impurities that carry through the process.[2]

  • Solvent Residues: High-boiling point aprotic polar solvents like Sulfolane or N-Methylpyrrolidone (NMP), which are often used in Halex reactions, can be difficult to remove completely.[1] The ICH Q3C guideline provides limits for common residual solvents in active pharmaceutical ingredients.[3]

Q2: What is the best initial approach for purifying crude this compound?

A2: The optimal initial approach depends on the scale of your synthesis and the preliminary purity of your crude material.

  • For high initial purity (>90%): Recrystallization is often the most efficient and scalable method. It is particularly effective at removing small amounts of structurally different impurities and residual solvents.

  • For lower initial purity (<90%) or isomeric impurities: Silica gel column chromatography is the gold standard for separating compounds with minor structural differences, such as positional or halogen-exchange isomers.[4] While highly effective, it is less scalable than recrystallization.

  • For large-scale industrial production: Fractional vacuum distillation can be a viable option, provided there is a sufficient boiling point difference between the product and its impurities.[5]

Q3: How do I assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.[6][7]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common and reliable technique for quantitative purity analysis. It can effectively separate the main compound from most impurities.[6][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound and its impurities are thermally stable and volatile, GC-MS is excellent for both separation and identification of impurities based on their mass fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools. ¹⁹F NMR, in particular, can provide direct evidence of fluorinated impurities and can be used for quantification (qNMR) against an internal standard.[9]

Troubleshooting Purification Protocols

This section addresses specific issues that may arise during purification experiments.

Recrystallization Issues

Problem: My compound will not dissolve in the chosen solvent, even with heating.

  • Potential Cause: The solvent's polarity is too low. The pyridine nitrogen, nitro group, and fluorine atoms make this compound a polar molecule.

  • Solution: Select a more polar solvent. Good starting points for screening include isopropanol, ethanol, or acetonitrile. Alternatively, use a mixed-solvent system.[10] Dissolve the crude material in a minimal amount of a "good" (high-solubility) solvent like dichloromethane or ethyl acetate at an elevated temperature, then slowly add a "bad" (low-solubility) anti-solvent like hexanes or heptane until persistent turbidity is observed. Re-heat to clarify and then allow to cool slowly.[11]

Problem: The compound oiled out instead of forming crystals upon cooling.

  • Potential Cause 1: The solution is too concentrated, or the cooling rate is too fast. Supersaturation was reached at a temperature above the compound's melting point.

  • Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount (5-10% by volume) of the same solvent to decrease the concentration and allow the solution to cool much more slowly. Using a Dewar flask or insulating the flask can help.

  • Potential Cause 2: The presence of impurities is inhibiting crystallization.

  • Solution 2: Try adding a seed crystal of pure this compound to induce crystallization. If a seed crystal is unavailable, gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. If this fails, the material may require pre-purification by chromatography to remove the problematic impurities.[12]

Column Chromatography Issues

Problem: I am getting poor separation between my product and an impurity on the TLC plate.

  • Potential Cause: The mobile phase polarity is not optimized. Isomeric impurities, in particular, can be very difficult to separate.

  • Solution: Systematically screen different solvent systems. A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[4]

    • Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the ethyl acetate content (e.g., 90:10, 85:15).

    • The goal is to find a solvent system where the desired product has an Rf (retention factor) of approximately 0.25-0.35 on the TLC plate, and the impurity spot is as far away as possible.

    • For highly fluorinated compounds, specialized fluorous columns or different mobile phase additives might be necessary to improve separation.[13]

Problem: The product is streaking down the column.

  • Potential Cause 1: The sample was overloaded on the column.

  • Solution 1: Use less crude material. A general rule of thumb is to load no more than 1g of crude material per 20-40g of silica gel.

  • Potential Cause 2: The initial sample was not dissolved in a minimal amount of solvent before loading, or the loading solvent was too polar.

  • Solution 2: Use the "dry loading" technique. Dissolve the crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel to the solution, and evaporate the solvent under reduced pressure. This creates a free-flowing powder of your compound adsorbed onto silica, which can then be carefully added to the top of the packed column. This method ensures a very tight starting band and often leads to much better separation.

Data & Methodologies

Comparison of Purification Techniques
FeatureRecrystallizationSilica Gel ChromatographyFractional Distillation
Primary Use Removal of minor impurities; large-scale purificationSeparation of closely related isomers; high-purity applicationsLarge-scale purification of thermally stable liquids
Purity Achievable Good to Excellent (>99%)Excellent (>99.5%)Fair to Good (depends on Δ B.P.)
Scalability ExcellentPoor to FairExcellent
Solvent Consumption ModerateHighLow to None
Complexity & Cost LowHighModerate (equipment-dependent)
Key Limitation Ineffective for impurities with similar solubilityLabor-intensive and generates significant wasteRequires thermal stability and sufficient boiling point differences
Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting a purification strategy based on initial analytical results.

Purification_Workflow cluster_start Initial Analysis cluster_purity_check Purity Assessment (HPLC/GC) cluster_impurity_check Impurity Identification (MS/NMR) cluster_actions Purification Method cluster_end Final Product start Crude this compound purity_check Purity > 95%? start->purity_check isomer_check Isomeric Impurities Present? purity_check->isomer_check No recrystallize Perform Recrystallization purity_check->recrystallize Yes isomer_check->recrystallize No (Particulate or Starting Material) chromatography Perform Column Chromatography isomer_check->chromatography Yes final_product Pure Product (>99%) recrystallize->final_product chromatography->final_product

Caption: Purification strategy decision tree.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed-Solvent System (Isopropanol/Heptane)

Objective: To purify crude this compound with an initial purity of >90%.

Materials:

  • Crude this compound

  • Isopropanol (IPA), reagent grade

  • n-Heptane, reagent grade

  • Erlenmeyer flask

  • Hot plate with stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of isopropanol (e.g., 20 mL) and heat the mixture to a gentle boil with stirring. The target temperature should be around 75-80 °C.

  • Continue adding small portions of hot isopropanol until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Remove the flask from the heat. Slowly add n-heptane dropwise to the hot solution while stirring. Continue adding until the solution becomes faintly and persistently cloudy.

  • Add 1-2 drops of hot isopropanol to re-dissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature undisturbed. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold 1:1 IPA/Heptane mixture.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

Objective: To separate this compound from closely related isomers or other impurities.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography, 230-400 mesh)

  • Mobile phase (e.g., Hexane/Ethyl Acetate mixture, determined by TLC analysis)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • Prepare the Column: Securely clamp the column vertically. Add a small plug of glass wool to the bottom, followed by a thin layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

  • Load the Sample (Dry Loading): Dissolve the crude material (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane. Add ~2-3 g of silica gel to this solution. Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Add the Sample: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer. Gently add a thin layer of sand on top to prevent disturbance.

  • Elute the Column: Carefully add the mobile phase to the column. Begin eluting with the initial low-polarity solvent mixture. Apply gentle air pressure if needed to maintain a steady flow rate.

  • Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks.

  • Monitor the Separation: Spot collected fractions onto a TLC plate and visualize under a UV lamp to track the separation of the desired product from impurities.[4]

  • Combine and Evaporate: Once the separation is complete, combine the fractions containing the pure product. Remove the solvent by rotary evaporation to yield the purified this compound.

References

  • Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine - Benchchem.
  • Synthesis method of 2,3-difluoro-5-chloropyridine - CN101648904B - Google Patents.
  • Purification method for 2, 3-difluoro-5-chloropyridine (2014) | Ren Jie.
  • Process for the preparation of 2,3-difluoro-5-halopyridines - US5650517A - Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • 2-Bromo-5-fluoro-3-nitropyridine synthesis - ChemicalBook.
  • Method for preparing 2-chloro-5-nitropyridine - CN102040554A - Google Patents.
  • Preparation method of high-yield 2-chloro-5-nitropyridine - CN109456257B - Google Patents.
  • 2,3-diaminopyridine - Organic Syntheses Procedure.
  • This compound | C5H2F2N2O2 | CID 22308697 - PubChem.
  • This compound | 954219-68-2 - Sigma-Aldrich.
  • This compound | 954219-68-2 - ChemicalBook.
  • A Comparative Guide to Purity Assessment of Synthesized 2,3-Diphenylpyridine - Benchchem.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA.
  • Q3C (R8) Step 5 - impurities: guideline for residual solvents - European Medicines Agency (EMA).
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3-Diamino-5-bromopyridine Characterization - Benchchem.
  • A Comparative Guide to Analytical Methods for Determining the Purity of 2',3'-O-Isopropylideneadenosine - Benchchem.
  • Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - US4973698A - Google Patents.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC - NIH.
  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchGate.
  • Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues - CN106316932A - Google Patents.
  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Publications.

Sources

Technical Support Center: 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3-Difluoro-5-nitropyridine (CAS No. 954219-68-2). This resource is designed for researchers, chemists, and drug development professionals to ensure safe and effective use of this versatile reagent. The following information is a synthesis of established safety protocols and in-field experimental insights.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a highly reactive heterocyclic compound, primarily utilized as a building block in organic synthesis. Its utility stems from the electron-withdrawing nitro group, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions.[1][2] The two fluorine atoms serve as excellent leaving groups, allowing for sequential and site-selective substitutions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 954219-68-2[3][4]
Molecular Formula C₅H₂F₂N₂O₂[3][4]
Molecular Weight 160.08 g/mol [4]
Physical Form Liquid, Solid, or Semi-solid[3]
Storage Temperature 2-8°C, under inert atmosphere[3][5]
Q2: What are the primary hazards associated with this reagent?

This compound is classified as hazardous and requires careful handling. The primary risks are associated with its toxicity and irritant properties. Always consult the Safety Data Sheet (SDS) before use.

Table 2: GHS Hazard Statements

Hazard CodeDescriptionSource
H302 Harmful if swallowed[3][4]
H312 Harmful in contact with skin[4]
H315 Causes skin irritation[3][4]
H318 / H319 Causes serious eye damage / irritation[3][4]
H332 Harmful if inhaled[3][4]
H335 May cause respiratory irritation[3][4]

The signal word associated with this compound can be "Warning" or "Danger" depending on the supplier and concentration.[3][4]

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

Due to its hazard profile, a stringent PPE policy is non-negotiable. The causality is direct: the compound can be absorbed through the skin and is corrosive to eyes.

  • Eye Protection: Chemical safety goggles and a face shield are required.[6][7]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., butyl rubber). Nitrile gloves may offer limited protection and should be changed immediately upon contact. Always inspect gloves before use.[6][7]

  • Body Protection: A fully-buttoned laboratory coat is essential.[8]

  • Respiratory Protection: All handling of solids or solutions should be performed inside a certified chemical fume hood to avoid inhalation of vapors or aerosols.[6][8][9]

Troubleshooting Guide for Experimental Workflows

Problem 1: My reagent, which is typically a solid/liquid, has changed in appearance or color. Is it still usable?
  • Plausible Cause: The physical state of this compound can be solid, liquid, or semi-solid at ambient temperatures.[3] However, a distinct color change (e.g., darkening) may indicate degradation, possibly due to exposure to moisture, light, or incompatible materials.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the reagent has been stored at the recommended 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[3]

    • Check for Contamination: If the container was not properly sealed, atmospheric moisture could have entered, leading to hydrolysis.

    • Analytical Verification: Before use in a critical synthesis, re-characterize the material using a suitable analytical method (e.g., ¹H or ¹⁹F NMR, GC-MS) to confirm its purity and structural integrity.

    • Decision: If significant degradation is observed, it is recommended to use a fresh bottle of the reagent to ensure reaction reproducibility and avoid introducing impurities into your workflow.

Problem 2: My SNAr reaction is sluggish or yields are lower than expected.
  • Plausible Cause: The success of SNAr reactions with this compound is highly dependent on nucleophile strength, solvent, temperature, and the exclusion of water.

  • Troubleshooting Steps:

    • Reagent Purity: As mentioned above, ensure the starting material is not degraded.

    • Solvent Purity: Use anhydrous solvents. The presence of water can consume reagents (especially strong bases) and lead to unwanted hydrolysis byproducts.

    • Base Stoichiometry: If a base is used to deprotonate your nucleophile, ensure its stoichiometry is correct. An insufficient amount of base will result in incomplete nucleophile formation.

    • Temperature Control: Some SNAr reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider a controlled increase in temperature.

    • Nucleophile Potency: Weak nucleophiles will react slowly. If possible, consider using a stronger nucleophile or a catalyst system known to facilitate such reactions.

Protocols & Workflows

Protocol 1: Receiving and Storing this compound
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Segregation: Do not store with incompatible materials such as strong oxidizing agents, acids, or bases.[8][10]

  • Designated Storage: Place the container in a designated, well-ventilated, cold storage area (2-8°C).[3]

  • Inert Atmosphere: For long-term storage, especially after the container has been opened, it is best practice to backfill the headspace with an inert gas like argon or nitrogen to prevent degradation from atmospheric moisture.

Diagram: Safe Handling & Dispensing Workflow

This diagram outlines the critical decision points and steps for safely using the reagent in an experimental setup.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep Don PPE (Goggles, Face Shield, Lab Coat, Gloves) Hood Verify Chemical Fume Hood is Functioning Correctly Prep->Hood Setup Prepare Glassware & Reagents (Ensure Dryness) Hood->Setup Retrieve Retrieve Reagent from 2-8°C Storage Setup->Retrieve Equilibrate Allow Container to Reach Room Temperature in Desiccator (Prevents Condensation) Retrieve->Equilibrate Dispense Dispense Required Amount Inside Fume Hood Equilibrate->Dispense Seal Tightly Seal & Purge Container with Inert Gas Dispense->Seal Return Return Reagent to Designated Cold Storage Seal->Return Waste Dispose of Contaminated Materials in Labeled Hazardous Waste Container Return->Waste Decontaminate Clean Work Area & Remove PPE Waste->Decontaminate cluster_spill Spill Response cluster_exposure Exposure Response Start Incident Occurs (Spill or Exposure) Spill_Q Is the spill large or outside a fume hood? Start->Spill_Q Exposure_Type What type of exposure? Start->Exposure_Type Spill_Large Evacuate Area Alert Supervisor Call Emergency Response Spill_Q->Spill_Large Yes Spill_Small Contain with Inert Absorbent Collect in Waste Container Decontaminate Area Spill_Q->Spill_Small No Skin SKIN: Wash with soap & water Remove contaminated clothing Exposure_Type->Skin Skin Eyes EYES: Flush at eyewash for 15 min Exposure_Type->Eyes Eyes Inhale INHALATION: Move to fresh air Exposure_Type->Inhale Inhalation Medical Seek Immediate Medical Attention Skin->Medical Eyes->Medical Inhale->Medical

Sources

Technical Support Center: Moisture Sensitivity in Reactions with 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2,3-Difluoro-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Given its susceptibility to moisture, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your experiments.

Section 1: Troubleshooting Guide for Common Issues

This section addresses specific problems that can arise during reactions involving this compound due to the presence of moisture.

Issue 1: Low or No Yield of the Desired Product

Symptom: After performing a nucleophilic aromatic substitution (SNAr) reaction, analysis (TLC, LC-MS, NMR) shows a low yield of the desired product, with a significant amount of unreacted starting material.

Probable Cause: The primary culprit is often the presence of water in the reaction mixture. Water can act as a competing nucleophile, leading to the formation of undesired byproducts, or it can deactivate the intended nucleophile.

In-depth Explanation: this compound is highly activated towards nucleophilic attack due to the electron-withdrawing nitro group and the two fluorine atoms.[1][2][3] In the presence of moisture, water can hydrolyze the starting material to form 2-fluoro-3-hydroxy-5-nitropyridine or 3-fluoro-2-hydroxy-5-nitropyridine, consuming the reagent and reducing the yield of the desired product.[4] Additionally, if your nucleophile is an amine or an alcohol, water can interfere with the base used to deprotonate it, thereby reducing the concentration of the active nucleophile.[4]

Step-by-Step Solutions:

  • Rigorous Drying of Glassware: Ensure all glassware is meticulously dried before use. This can be achieved by oven-drying at a high temperature (e.g., 150 °C) for several hours or by flame-drying under a stream of inert gas.[5][6] Glass surfaces can adsorb significant amounts of water.[5]

  • Use of Anhydrous Solvents: Employ freshly dried, anhydrous solvents. The water content in solvents should ideally be below 50 ppm for moisture-sensitive reactions.[7]

    • Protocol for Solvent Drying: A common and effective method is distillation from a suitable drying agent.[7] For instance, tetrahydrofuran (THF) and diethyl ether can be dried by refluxing over sodium/benzophenone until a persistent blue or purple color of the ketyl radical is observed.[5][8] For aprotic polar solvents like DMF or DMSO, which are often used in SNAr reactions, drying over calcium hydride followed by distillation under reduced pressure is recommended.[9]

  • Establish an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[10][11][12] This is typically achieved using a Schlenk line or by equipping the reaction flask with a balloon filled with inert gas.[10][12][13]

  • Proper Handling of Reagents: Handle this compound and other reagents in a way that minimizes exposure to air and moisture.[14] If possible, handle solid reagents in a glovebox.

Issue 2: Formation of an Unexpected Side Product Identified as a Hydroxypyridine Derivative

Symptom: Characterization of the crude reaction mixture reveals a significant peak corresponding to the mass of a hydroxydifluoropyridine or a dihydroxynitropyridine derivative.

Probable Cause: Direct hydrolysis of the this compound starting material or the desired product by water present in the reaction.

In-depth Explanation: The carbon-fluorine bonds in this compound are susceptible to nucleophilic attack by water, especially at elevated temperatures.[4] This leads to the substitution of one or both fluorine atoms with hydroxyl groups, resulting in the formation of hydroxypyridine byproducts. The pyridine nitrogen further activates the ring towards such nucleophilic substitutions.[3][15]

Step-by-Step Solutions:

  • Verify Solvent Anhydrousness: Before starting the reaction, it is prudent to check the water content of your solvent, for instance, using Karl Fischer titration.

  • Drying of Nucleophile and Base: Ensure that the nucleophile and any base used are also anhydrous. Solid reagents can be dried in a vacuum oven.[5]

  • Use of Molecular Sieves: As an extra precaution, activated molecular sieves (typically 3Å or 4Å) can be added to the reaction mixture to scavenge any residual moisture.[7][9] Ensure the sieves are properly activated by heating them in a vacuum oven before use.

Issue 3: Inconsistent Reaction Rates or Stalled Reactions

Symptom: The reaction proceeds slower than expected or appears to stop before all the starting material is consumed, even with an excess of the nucleophile.

Probable Cause: Gradual ingress of moisture into the reaction setup over time, leading to the deactivation of the nucleophile or reaction with the starting material.

In-depth Explanation: Even small leaks in the reaction setup can allow atmospheric moisture to enter, which can be particularly detrimental for long reactions.[10] Water can protonate anionic nucleophiles, rendering them inactive. The hydration of nucleophiles can also decrease their reactivity.[16]

Step-by-Step Solutions:

  • Ensure a Well-Sealed Apparatus: Use high-quality glassware with well-fitting joints.[10] All joints should be properly sealed with high-vacuum grease. Septa should be fresh and pierced with a needle only once if possible.

  • Maintain a Positive Pressure of Inert Gas: Throughout the reaction, maintain a slight positive pressure of inert gas to prevent air and moisture from entering the flask.[10] This can be achieved with a bubbler system connected to the inert gas line.

  • Re-evaluate Reagent Purity: If the problem persists, consider the purity of the starting materials. This compound itself may have absorbed moisture during storage.

Section 2: Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored to minimize moisture absorption?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[14][17] For long-term storage, it is recommended to keep it under an inert atmosphere (nitrogen or argon) and at a refrigerated temperature (2-8°C). The use of a desiccator can provide an additional layer of protection against ambient moisture.

Q2: What are the best practices for setting up a reaction under anhydrous conditions?

A2: A robust setup for an anhydrous reaction involves several key steps:

  • Glassware Preparation: All glassware should be oven-dried or flame-dried immediately before assembly.[5][6]

  • Assembly: Assemble the glassware while it is still hot and immediately place it under a positive flow of inert gas.[12]

  • Purging the System: The assembled apparatus should be purged with an inert gas for several minutes to displace any air and residual moisture.[12][13] A common technique involves several cycles of evacuating the flask under vacuum and refilling it with inert gas.[10]

  • Reagent Transfer: Liquid reagents should be transferred using dry syringes or cannulas.[12][13] Solid reagents should be added under a positive flow of inert gas or in a glovebox.

Q3: Can I use a drying agent directly in my reaction flask?

A3: While adding a drying agent like molecular sieves directly to the reaction can be effective for scavenging trace amounts of water, it is crucial to ensure the drying agent is compatible with your reagents.[9] For example, some reactive drying agents like calcium hydride can react with certain functional groups.[8][9] Molecular sieves are generally a safe option for in-situ drying.

Q4: How does the reactivity of this compound towards water compare to other halonitropyridines?

A4: The two fluorine atoms in this compound make the pyridine ring highly electron-deficient and thus very susceptible to nucleophilic attack.[1][2] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic.[4] Consequently, it is generally more reactive towards hydrolysis than its chloro- or bromo-analogs under similar conditions.

Section 3: Data and Visualizations

Table 1: Recommended Drying Agents for Common Solvents
SolventPrimary Drying AgentNotes
Tetrahydrofuran (THF)Sodium/BenzophenoneDistill under nitrogen.[7]
Diethyl EtherSodium/BenzophenoneDistill under nitrogen.[7]
Dichloromethane (DCM)Calcium Hydride (CaH₂)Distill under nitrogen.[9]
N,N-Dimethylformamide (DMF)Calcium Hydride (CaH₂)Distill under reduced pressure.[9]
Dimethyl Sulfoxide (DMSO)Calcium Hydride (CaH₂)Distill under reduced pressure.[9]
AcetonitrileCalcium Hydride (CaH₂)Distill under nitrogen.[9]
TolueneSodiumDistill under nitrogen.[9]
Diagram 1: Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Moisture Primary Suspicion: Moisture Contamination Start->Check_Moisture Dry_Glassware Action: Rigorously Dry Glassware (Oven/Flame-Dry) Check_Moisture->Dry_Glassware Step 1 Use_Anhydrous_Solvent Action: Use Freshly Distilled Anhydrous Solvent Dry_Glassware->Use_Anhydrous_Solvent Step 2 Inert_Atmosphere Action: Ensure Robust Inert Atmosphere (N₂/Ar) Use_Anhydrous_Solvent->Inert_Atmosphere Step 3 Check_Reagents Action: Check Purity and Handling of All Reagents Inert_Atmosphere->Check_Reagents Step 4 Re_Run Re-run Experiment Check_Reagents->Re_Run Success Problem Resolved Re_Run->Success Further_Troubleshooting Issue Persists: Consult Further Diagnostics Re_Run->Further_Troubleshooting

Caption: Troubleshooting workflow for low-yield reactions.

Diagram 2: Mechanism of Undesired Hydrolysis

Hydrolysis_Mechanism Reactant This compound Intermediate Meisenheimer-like Complex (Unstable Intermediate) Reactant->Intermediate Nucleophilic Attack by Water Water H₂O (Moisture) Water->Intermediate Product 2-Fluoro-3-hydroxy-5-nitropyridine (Undesired Byproduct) Intermediate->Product Loss of F⁻

Caption: Hydrolysis of this compound.

References

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • BenchChem. (n.d.). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
  • Sciencemadness Wiki. (2023, July 25). Drying solvents.
  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods.
  • Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?.
  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Setup.
  • BenchChem. (2025, December). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
  • CDH Fine Chemical. (n.d.). 2,3-difluoro-5-chloro pyridine cas no 89402-43-7.
  • ResearchGate. (2025, August 10). Effects of ion-pairing and hydration on the SNAr reaction of the F − with p-chlorobenzonitrile in aprotic solvents.
  • ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 2,3-DICHLORO-5-NITROPYRIDINE.
  • Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions. YouTube.
  • Sigma-Aldrich. (n.d.). 2,3-Difluoro-5-chloropyridine 95 89402-43-7.
  • Sigma-Aldrich. (n.d.). This compound | 954219-68-2.

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Technical Support Center: A Guide to the Stability and Handling of 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Difluoro-5-nitropyridine (CAS 954219-68-2). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Our goal is to provide you with in-depth technical guidance, troubleshooting advice, and clear protocols to ensure the stability and successful application of this compound in your experiments, thereby preventing its decomposition.

Understanding the Molecule: A Duality of Reactivity and Instability

This compound is a powerful building block in organic synthesis, primarily due to its activated pyridine ring, which is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity, however, is a double-edged sword, as the same electronic factors that make it a valuable synthon also render it prone to decomposition under suboptimal conditions.

The pyridine ring is rendered electron-deficient by the potent electron-withdrawing effects of the nitro group (-NO₂) and the two fluorine atoms. This electronic arrangement facilitates the attack of nucleophiles, a critical step in many synthetic routes.[1][2] However, unintended nucleophiles, such as water, alcohols, or other reactive species present as impurities, can lead to the degradation of the starting material, resulting in reduced yields and the formation of impurities.

Core Principles of Decomposition

The primary pathway for the decomposition of this compound is through nucleophilic aromatic substitution, where a nucleophile displaces one of the fluorine atoms. The fluorine at the 2-position is particularly labile due to the combined activating effects of the adjacent nitrogen atom and the nitro group.

A common, yet often overlooked, nucleophile is water. Hydrolysis can lead to the formation of hydroxypyridine derivatives, which are often undesired byproducts. Similarly, reactions with alcohol solvents can yield alkoxy-pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the handling and use of this compound.

Question 1: I observe a new spot on my TLC plate that is more polar than my starting material, even before starting the reaction. What could be the cause?

Answer: This is a classic sign of decomposition, likely due to hydrolysis. This compound is sensitive to moisture. If the compound has been stored improperly or handled in a non-inert atmosphere, it can react with ambient moisture to form 2-hydroxy-3-fluoro-5-nitropyridine. This byproduct is significantly more polar and will appear as a distinct spot with a lower Rf value on a normal-phase TLC plate.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and refrigerated at 2-8°C.[3]

    • Use Anhydrous Solvents: Always use freshly dried, anhydrous solvents for your reactions. Solvents from a freshly opened bottle or those dried over molecular sieves are recommended.

    • Inert Atmosphere: Handle the compound under an inert atmosphere, for example, in a glovebox or using Schlenk techniques, to minimize exposure to atmospheric moisture.

Question 2: My reaction is not going to completion, and I have a significant amount of starting material left, along with some unidentified byproducts.

Answer: Incomplete conversion can stem from several factors, including degraded starting material or reaction with solvent. If the this compound has partially decomposed, its effective concentration is lower than calculated, leading to an incorrect stoichiometry with your nucleophile. Additionally, if you are using a nucleophilic solvent (e.g., methanol, ethanol), it can compete with your desired nucleophile, leading to the formation of undesired alkoxy-substituted byproducts.

  • Troubleshooting Steps:

    • Assess Purity: Before use, check the purity of your this compound by an appropriate analytical method (e.g., NMR, LC-MS) to confirm its integrity.

    • Solvent Choice: If possible, opt for non-nucleophilic, aprotic solvents such as DMF, DMSO, acetonitrile, or THF that have been rigorously dried.

    • Temperature Control: While SNAr reactions on this substrate are often facile, excessive heat can accelerate decomposition pathways. Run your reaction at the lowest temperature that allows for a reasonable reaction rate.

Question 3: I am seeing multiple products in my reaction mixture, suggesting a lack of regioselectivity. How can I control which fluorine is displaced?

Answer: While the 2-position is generally more activated, the regioselectivity of nucleophilic attack can be influenced by the nature of the nucleophile and the reaction conditions. Bulky nucleophiles may favor attack at the less sterically hindered 2-position. However, under certain conditions, substitution at the 3-position can occur.

  • Troubleshooting Steps:

    • Nucleophile Choice: The inherent properties of your nucleophile (hard vs. soft, steric bulk) will play a significant role. This is a fundamental aspect of your reaction design.

    • Temperature and Reaction Time: Carefully control the reaction temperature and time. Lower temperatures often favor the kinetically controlled product, which is typically substitution at the 2-position. Extended reaction times or higher temperatures might allow for the formation of the thermodynamically favored product or other side reactions.

    • Catalysis: In some cases, the use of a phase-transfer catalyst or specific bases can influence the regioselectivity of the reaction.

Experimental Protocols

Protocol 1: Proper Storage and Handling of this compound

This protocol outlines the best practices for storing and handling the reagent to maintain its purity and reactivity.

  • Receiving and Inspection: Upon receipt, inspect the container for any damage to the seal.

  • Storage: Immediately transfer the container to a refrigerator set to 2-8°C. The storage area should be dry and well-ventilated.

  • Inert Atmosphere: Before first use, carefully flush the headspace of the container with a dry, inert gas like argon or nitrogen. Reseal the container tightly.

  • Dispensing: For weighing and dispensing, it is highly recommended to use a glovebox with a controlled inert atmosphere. If a glovebox is not available, work quickly and flush the container with inert gas before and after dispensing.

  • Documentation: Keep a log of when the container is opened and closed to track its exposure to the atmosphere.

Protocol 2: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol provides a general workflow for a typical SNAr reaction, emphasizing the steps crucial for preventing decomposition.

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum to remove any adsorbed water.

  • Inert Atmosphere Setup: Assemble the reaction apparatus under a positive pressure of argon or nitrogen.

  • Reagent Preparation:

    • Dissolve the this compound in a suitable anhydrous, aprotic solvent (e.g., DMF, DMSO, THF) under an inert atmosphere.

    • In a separate flask, prepare a solution of your nucleophile and any necessary base in the same anhydrous solvent.

  • Reaction Execution:

    • Cool the solution of this compound to the desired reaction temperature (e.g., 0°C or room temperature).

    • Slowly add the nucleophile solution dropwise to the stirred solution of the electrophile.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the point of optimal conversion and minimize byproduct formation.

  • Work-up: Quench the reaction appropriately (e.g., with water or a buffered solution) and proceed with the extraction and purification of the desired product.

Visualization of Key Processes

Decomposition_Pathway DFNP This compound Product Desired Product DFNP->Product Desired Reaction Hydrolysis_Product Hydrolysis Byproduct (e.g., 2-Hydroxy-3-fluoro-5-nitropyridine) DFNP->Hydrolysis_Product Decomposition Alkoxy_Product Alkoxy Byproduct (e.g., 2-Alkoxy-3-fluoro-5-nitropyridine) DFNP->Alkoxy_Product Side Reaction Moisture H₂O (Moisture) Moisture->Hydrolysis_Product Forms Solvent ROH (Alcohol Solvent) Solvent->Alkoxy_Product Forms Nucleophile Nu⁻ (Desired Nucleophile) Nucleophile->Product Forms

Caption: Potential reaction pathways for this compound.

Troubleshooting_Flowchart start Problem Observed: Low Yield / Impurities check_storage Check Storage Conditions: - 2-8°C? - Inert Atmosphere? - Tightly Sealed? start->check_storage check_handling Review Handling Procedure: - Used Anhydrous Solvents? - Inert Atmosphere during reaction? check_storage->check_handling Storage OK verify_purity Verify Purity of Starting Material (NMR, LC-MS) check_storage->verify_purity Storage Suboptimal optimize_conditions Optimize Reaction Conditions: - Lower Temperature? - Different Solvent? check_handling->optimize_conditions Handling OK solution Problem Resolved check_handling->solution Handling Improved verify_purity->check_handling optimize_conditions->solution

Caption: Troubleshooting workflow for reactions with this compound.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CMinimizes thermal decomposition and reduces the rate of reaction with trace impurities.
Storage Atmosphere Inert Gas (Argon or Nitrogen)Prevents reaction with atmospheric moisture and oxygen.[3]
Recommended Solvents Anhydrous DMF, DMSO, Acetonitrile, THFAprotic and non-nucleophilic solvents prevent unwanted side reactions.
Incompatible Materials Strong oxidizing agents, Water, AlcoholsCan lead to vigorous reactions or decomposition of the starting material.[4]

References

  • J. M. University, "Nitropyridines. 8. synthesis of substituted 5-nitronicotinamides," James Madison University.
  • CDH Fine Chemical, "2,3-difluoro-5-chloro pyridine cas no 89402-43-7," CDH Fine Chemical.
  • ChemicalBook, "this compound | 954219-68-2," ChemicalBook.
  • Sigma-Aldrich, "this compound | 954219-68-2," Sigma-Aldrich.
  • V. N. Bulavka and I. I. Boiko, "SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS," Fourth International Electronic Conference on Synthetic Organic Chemistry.
  • FCAD Group, "Exploring 3-Fluoro-2-Nitropyridine: Properties, Applications, and Manufacturing," FCAD Group.
  • FCAD Group, "Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine," FCAD Group.
  • Chemdad, "this compound Two Chongqing Chemdad Co.," Chemdad.
  • Understanding the Properties of 3-Fluoro-2-nitropyridine for Synthesis.
  • BenchChem, "Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine," BenchChem.

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Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 2,3-Difluoro-5-nitropyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of the analytical methodologies for the characterization of 2,3-Difluoro-5-nitropyridine, a pivotal building block in medicinal chemistry and materials science. We delve into the spectroscopic (NMR, MS, IR), and crystallographic techniques essential for unambiguous structural elucidation and purity assessment. By presenting comparative data and detailed, field-proven protocols, this document serves as a critical resource for researchers engaged in the synthesis and application of fluorinated pyridine derivatives. We will explore the causality behind experimental choices, ensuring a robust and reproducible characterization workflow.

Introduction: The Significance of the this compound Scaffold

This compound is a highly versatile reagent, primarily utilized for its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The pyridine nitrogen and the strongly electron-withdrawing nitro group activate the ring, making the fluorine atoms, particularly at the 2-position, excellent leaving groups.[1][2][3] This reactivity allows for the facile introduction of a wide array of nucleophiles, including those containing oxygen, nitrogen, and sulfur, thereby enabling the synthesis of a diverse library of substituted pyridine derivatives.[4][5][6] These derivatives are key intermediates in the development of pharmaceuticals and agrochemicals.[7]

The precise characterization of the parent compound and its subsequent derivatives is paramount. The regioselectivity of the SNAr reaction, potential side products, and the overall purity of the synthesized compounds directly impact their biological activity and material properties. This guide provides a systematic approach to ensure the integrity of these valuable molecules.

Synthesis and Reaction Pathways: A Comparative Overview

The primary route to this compound derivatives is through the nucleophilic aromatic substitution of the parent compound. The reaction is highly regioselective, with nucleophiles preferentially attacking the C2 position due to the combined activating effects of the ring nitrogen (ortho) and the nitro group (para).

A common synthetic approach involves reacting 2,3,5-trichloropyridine with a fluorinating agent like potassium fluoride, often in the presence of a phase-transfer catalyst.[7][8] The synthesis of derivatives then proceeds via SNAr.[9]

Synthetic_Workflow reagent 2,3,5-Trichloropyridine intermediate This compound reagent->intermediate Fluorination (e.g., KF) product 2-Substituted-3-fluoro- 5-nitropyridine Derivative intermediate:e->product:w SNAr Reaction nucleophile Nucleophile (R-XH, where X = O, N, S) nucleophile->product:w

Caption: Generalized synthetic workflow for this compound derivatives.

Comprehensive Spectroscopic and Crystallographic Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of these compounds in solution. ¹H, ¹³C, and ¹⁹F NMR experiments provide complementary information.

  • ¹H NMR: The aromatic protons on the pyridine ring exhibit distinct chemical shifts and coupling patterns that change predictably upon substitution. Protons adjacent to a nitro group typically appear in the 4.0-4.4 ppm range.[10]

  • ¹³C NMR: The carbon signals, particularly those directly attached to fluorine, show characteristic splitting patterns (¹JCF, ²JCF, etc.) that are invaluable for confirming the positions of the fluorine atoms.

  • ¹⁹F NMR: This is a crucial technique for any organofluorine compound. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, providing direct evidence of substitution at a fluorinated position.

Comparative NMR Data:

Compoundδ ¹H (ppm)δ ¹³C (ppm)δ ¹⁹F (ppm)
This compoundH4: ~8.5 (dd), H6: ~8.8 (d)C2, C3, C4, C5, C6F2, F3
2-Alkoxy-3-fluoro-5-nitropyridineH4: ~8.3 (d), H6: ~8.6 (s)C2, C3, C4, C5, C6F3
2-Amino-3-fluoro-5-nitropyridineH4: ~8.0 (d), H6: ~8.4 (s), NH₂C2, C3, C4, C5, C6F3

Note: Exact chemical shifts are solvent-dependent and require experimental determination. The table illustrates general trends.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, which aids in confirming the identity of the compound. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used.

  • EI-MS: This hard ionization technique leads to extensive fragmentation. The mass spectra of fluorinated nitropyridines are characterized by the molecular ion peak and fragment ions corresponding to the loss of the nitro group, fluorine, and cleavage of the pyridine ring.[11] The fragmentation patterns of fluorocarbons are often very different from their hydrocarbon analogs.[12][13]

  • ESI-MS: As a soft ionization technique, ESI typically yields the protonated molecular ion [M+H]⁺, which is useful for confirming the molecular weight with minimal fragmentation.[11]

Expected Fragmentation Patterns in EI-MS:

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound160.01[M-NO₂]⁺, [M-F]⁺, pyridine ring fragments
2-Alkoxy-3-fluoro-5-nitropyridineVaries[M-NO₂]⁺, [M-OR]⁺, [M-F]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For this compound derivatives, the most characteristic peaks are those of the nitro group.

  • Nitro Group (NO₂): Aromatic nitro compounds display two strong absorption bands corresponding to asymmetric and symmetric stretching.

    • Asymmetric N-O stretch: 1550-1475 cm⁻¹[10][14]

    • Symmetric N-O stretch: 1360-1290 cm⁻¹[10][14] Conjugation with the aromatic ring shifts these bands to lower frequencies compared to aliphatic nitro compounds.[15]

  • C-F Stretch: These appear in the fingerprint region and can be complex.

  • Aromatic C-H and C=C/C=N Stretches: These are also present but often overlap with other signals.

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[16][17] This technique is invaluable for confirming the regiochemistry of substitution and for studying intermolecular interactions in the crystal lattice.[18]

Logical Flow of Characterization:

Characterization_Flow start Synthesized Product ms Mass Spectrometry (MS) start->ms Confirm MW nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) ms->nmr Propose Structure ir IR Spectroscopy nmr->ir Confirm Functional Groups final Confirmed Structure & Purity nmr->final Sufficient for routine check xray X-ray Crystallography (if crystalline) ir->xray Definitive Structure (if needed) ir->final Sufficient for non-crystalline xray->final

Caption: Logical workflow for the comprehensive characterization of pyridine derivatives.

Experimental Protocols

General NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the analyte is soluble. DMSO-d₆ is often a good choice for polar pyridine derivatives.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, CFCl₃ is a common reference.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).[19] 2D experiments like COSY and HSQC can be run to aid in signal assignment.

GC-MS Protocol for Volatile Derivatives
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the analyte in a volatile solvent like dichloromethane or ethyl acetate.[11]

  • GC Conditions:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl methylpolysiloxane).

    • Oven Program: Start at 80 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min.[11]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (EI):

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-300.

Safety and Handling

This compound and its derivatives should be handled with care. They are classified as harmful if swallowed, in contact with skin, or if inhaled.[20] They can cause skin irritation and serious eye damage.[20][21]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[22][23]

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors or dust.[22][24]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[21]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[23]

Conclusion

The robust characterization of this compound and its derivatives is a non-negotiable aspect of their use in research and development. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a comprehensive understanding of the molecular structure and purity. For crystalline materials, X-ray crystallography offers the ultimate structural confirmation. By following the systematic workflows and protocols outlined in this guide, researchers can ensure the quality and integrity of their synthesized compounds, paving the way for successful downstream applications.

References

  • Spectroscopy Tutorial: Nitro Groups.
  • Infrared of nitro compounds. Chemistry.
  • IR: nitro groups.
  • This compound. PubChem. Available from: [Link]

  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. ResearchGate. Available from: [Link]

  • IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. ResearchGate. Available from: [Link]

  • Ultraviolet and infrared spectra of some aromatic nitro-compounds. Journal of the Chemical Society. Available from: [Link]

  • This compound. Chemdad. Available from: [Link]

  • Negative Ion Mass Spectrometry of Highly Fluorinated Compounds. 1. Perhalogeno-Pyridine Derivatives. PubMed. Available from: [Link]

  • Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents.
  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Process for the preparation of 2,3-difluoro-5-halopyridines. Google Patents.
  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. Available from: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

  • Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. National Institutes of Health. Available from: [Link]

  • Process for the preparation of fluorinated pyridines. Google Patents.
  • Mass Spectra of Fluorocarbons. NIST. Available from: [Link]

  • X-ray Crystallography. Chemistry LibreTexts. Available from: [Link]

  • x Ray crystallography. National Institutes of Health. Available from: [Link]

  • Mass spectra of fluorocarbons. NIST. Available from: [Link]

  • 2-Fluoro-5-nitropyridine. PubChem. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

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  • 1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. Available from: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

  • (PDF) 2-Chloro-5-nitropyridine. ResearchGate. Available from: [Link]

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A Senior Application Scientist's Guide to Purity Assessment of 2,3-Difluoro-5-nitropyridine: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2,3-Difluoro-5-nitropyridine, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is no exception. Its purity directly influences the impurity profile of the final drug substance, making robust and reliable analytical methods for its assessment paramount. This guide provides an in-depth, comparative analysis of the principal analytical techniques for determining the purity of this compound, grounded in scientific principles and practical application.

The Criticality of Purity for this compound

The presence of impurities in this compound can arise from various stages of its synthesis, including unreacted starting materials, intermediates, byproducts, and degradation products. These impurities can be isomeric, structurally similar, or entirely unrelated compounds. Their presence, even in trace amounts, can have significant downstream consequences, including altered pharmacological activity, increased toxicity, and compromised stability of the final API. Therefore, the selection and validation of appropriate analytical methods are critical for ensuring the quality and consistency of this vital intermediate.

Comparative Overview of Analytical Techniques

The choice of an analytical method for purity assessment is a critical decision driven by the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis (e.g., routine quality control vs. impurity identification). This guide will focus on the most pertinent techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for routine purity and impurity quantification.Suitable for volatile and thermally stable compounds. Effective for residual solvent and volatile impurity analysis.A primary ratio method providing a direct measure of purity without the need for a specific reference standard of the analyte.
Sample Volatility Not required.Required.Not required.
Thermal Stress Low; analysis is typically performed at or near ambient temperature.High; requires sample vaporization at elevated temperatures.Low; analysis is performed at ambient temperature.
Selectivity High, tunable through column chemistry and mobile phase composition.Very high, especially when coupled with a mass spectrometer (MS).High, based on unique chemical shifts of nuclei.
Sensitivity Good to excellent, depending on the detector.Excellent, particularly with sensitive detectors like Flame Ionization Detector (FID) and MS.Generally lower than chromatographic methods.
Quantification Requires a calibrated reference standard of the analyte.Requires a calibrated reference standard of the analyte.Can provide absolute purity against a certified internal standard.

In-Depth Methodologies and Experimental Protocols

A robust analytical method is one that is not only scientifically sound but also meticulously documented and validated. The following sections provide detailed protocols for each technique, designed to serve as a practical starting point for method development and validation in your laboratory.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality of Experimental Choices: RP-HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its versatility and applicability to a wide range of compounds. For this compound, a C18 column is selected for its hydrophobicity, which provides good retention for the moderately polar analyte. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure sharp peak shapes and optimal separation from potential impurities. UV detection is employed as the nitropyridine chromophore provides strong absorbance.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Self-Validating System: The validation of this HPLC method should be performed in accordance with ICH Q2(R1) guidelines[1][2][3]. Key validation parameters include:

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be free from interference from blanks, and potential impurities. Peak purity should be assessed using a PDA detector.
Linearity A minimum of 5 concentration levels covering 50-150% of the nominal concentration. Correlation coefficient (r²) ≥ 0.999.
Accuracy % Recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness Insignificant changes in results with deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting sample_prep Weigh and dissolve This compound injection Inject Sample/Standard sample_prep->injection standard_prep Prepare calibration standards standard_prep->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection (260 nm) separation->detection integration Peak Integration & Quantification detection->integration purity_calc Purity Calculation (% Area Normalization) integration->purity_calc report Generate Report purity_calc->report

Caption: HPLC Purity Assessment Workflow.

Gas Chromatography (GC)

Causality of Experimental Choices: GC is an excellent orthogonal technique to HPLC, particularly for identifying and quantifying volatile impurities and residual solvents that may not be detected by HPLC[4]. A Flame Ionization Detector (FID) is chosen for its robustness and near-universal response to organic compounds. A non-polar capillary column is suitable for separating compounds based on their boiling points. The high temperatures in the injector and column necessitate careful evaluation of the thermal stability of this compound to avoid on-column degradation.

Experimental Protocol:

  • Instrumentation: GC system with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent (e.g., acetone, dichloromethane) to a concentration of approximately 1 mg/mL.

Self-Validating System: Similar to HPLC, GC method validation should adhere to ICH Q2(R1) guidelines, with a particular focus on demonstrating the thermal stability of the analyte under the analytical conditions.

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample_prep Dissolve sample in volatile solvent injection Inject Sample sample_prep->injection gc_system GC System Setup (Column, Temperatures, etc.) gc_system->injection separation Gas Phase Separation injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration purity_calc Purity Calculation (% Area) integration->purity_calc report Generate Report purity_calc->report qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation weighing Accurately weigh analyte & internal standard dissolution Dissolve in deuterated solvent weighing->dissolution acquisition Acquire 1H/19F NMR spectrum dissolution->acquisition nmr_setup NMR Spectrometer Setup nmr_setup->acquisition processing Phase and baseline correct spectrum acquisition->processing integration Integrate analyte and standard signals processing->integration calculation Calculate purity using the qNMR equation integration->calculation report Generate Report calculation->report

Caption: qNMR Purity Assessment Workflow.

Identification of Potential Impurities

A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities. The synthesis of this compound often involves the fluorination of a chlorinated precursor, such as 2,3,5-trichloropyridine or 2,5-dichloro-3-nitropyridine.[5][6] Potential impurities may include:

  • Starting Materials: Unreacted 2,3,5-trichloropyridine or 2,5-dichloro-3-nitropyridine.

  • Intermediates: Monofluoro-dichloro-nitropyridine isomers.

  • Isomeric Byproducts: Other difluoro-nitro-pyridine isomers formed due to incomplete or non-selective fluorination.

  • Degradation Products: Hydrolysis products or compounds formed under harsh reaction conditions.

The developed analytical methods must demonstrate specificity for this compound in the presence of these potential impurities.

Conclusion: An Integrated Approach to Purity Assessment

No single analytical technique is universally superior; rather, a combination of orthogonal methods provides the most comprehensive and reliable assessment of purity. For the routine quality control of this compound, a validated RP-HPLC method is often the primary choice due to its robustness, precision, and suitability for quantifying a wide range of impurities. GC serves as an invaluable complementary technique for the analysis of volatile impurities and residual solvents, which are often critical quality attributes. Finally, qNMR stands as a powerful, primary method for obtaining an absolute purity value, which can be used to qualify the reference standards used in chromatographic methods.

By employing a multi-faceted analytical strategy, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the final pharmaceutical product.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). 2003. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of natural products, 68(1), 133–149. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Hoinowski, V., & Zelesky, T. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29-37. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Poole, C. F. (2012).
  • Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin-Madison. [Link]

  • Gerpe, M. C., Paiva-Santos, A. C., & Chorilli, M. (2021). A critical review on the development and validation of stability-indicating HPLC methods. TrAC Trends in Analytical Chemistry, 145, 116459.
  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.
  • Krzek, J., & Stolarczyk, M. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 63(5), 371-377.
  • chem.ucla.edu. (n.d.). 19F NMR. Retrieved January 11, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2021). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) A Stability-Indicating HPLC Method for the. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Retrieved January 11, 2026, from [Link]

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A Comparative Guide to the Reactivity of 2,3-Difluoro-5-nitropyridine and 2,5-Dihalopyridines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, pyridyl scaffolds are indispensable building blocks. Their functionalization often relies on nucleophilic aromatic substitution (SNAr), a powerful reaction for forging carbon-heteroatom and carbon-carbon bonds. The reactivity of the pyridine core is highly tunable by its substituent pattern. This guide provides an in-depth, objective comparison of the reactivity of two classes of pyridyl electrophiles: the highly activated 2,3-Difluoro-5-nitropyridine and the more classical 2,5-dihalopyridines. Understanding their relative reactivities and regioselectivities is paramount for rational synthetic design and process optimization.

This analysis is grounded in fundamental mechanistic principles and supported by experimental observations, offering researchers, scientists, and drug development professionals a clear framework for selecting the appropriate substrate for their synthetic challenges.

Mechanistic Foundations of SNAr on Pyridine Rings

The SNAr reaction on a pyridine ring is a two-step addition-elimination process. It is fundamentally different from SN2 reactions, which are not feasible at an sp2-hybridized carbon center.[1] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a suitable leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3] The aromaticity of the ring is then restored by the expulsion of the leaving group.

The rate of an SNAr reaction is governed by the stability of this Meisenheimer intermediate.[3] Two key factors dictate this stability:

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs (like a nitro group, -NO₂) ortho or para to the leaving group is crucial.[3][4] These groups delocalize the negative charge of the intermediate, lowering the activation energy of the first, typically rate-determining step.[3] The inherent electron-deficient nature of the pyridine ring itself also facilitates this process, making it more susceptible to nucleophilic attack than a corresponding benzene ring.[4][5]

  • Leaving Group Ability: In SNAr reactions, the bond to the leaving group is broken in the second, fast step. Therefore, bond strength is less important than the leaving group's ability to stabilize a negative charge and its influence on the electrophilicity of the carbon atom it's attached to. This leads to a leaving group trend that is often the reverse of SN2 reactions: F > Cl > Br > I.[1][3] The high electronegativity of fluorine makes the attached carbon highly electrophilic, accelerating the initial nucleophilic attack.

Figure 1. General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity Analysis

This compound: The Activated System

This substrate is exceptionally reactive in SNAr reactions due to a powerful confluence of electronic effects.

  • Activation: The potent electron-withdrawing nitro group at the C5 position significantly acidifies the pyridine ring. Its effect is most strongly felt at the ortho (C4) and para (C2) positions.

  • Leaving Groups: It possesses two fluoride leaving groups. As discussed, fluoride is an excellent leaving group in SNAr due to its high electronegativity, which makes the attached carbons highly electrophilic.

  • Regioselectivity: Nucleophilic attack preferentially occurs at the C2 position . This is because the negative charge of the resulting Meisenheimer complex can be delocalized onto the electronegative ring nitrogen, providing superior stabilization compared to an attack at C3. While the nitro group activates both C2 and C4 (not halogenated), the position para to the nitro group (C2) is generally the most reactive site.

2,5-Dihalopyridines (e.g., 2,5-Dichloropyridine, 2,5-Dibromopyridine)

These substrates are less activated than their nitrated counterpart and exhibit more nuanced reactivity.

  • Activation: Lacking a strong EWG like a nitro group, the activation relies solely on the inherent electron deficiency of the pyridine ring and the inductive effects of the halogens. Consequently, they are significantly less reactive and often require more forcing conditions (higher temperatures, stronger bases/nucleophiles).[6]

  • Leaving Groups: With chlorine or bromine as leaving groups, the second (elimination) step is facile, but the initial nucleophilic attack is slower compared to a fluoro-substituted analogue due to the lower electrophilicity of the carbon center.

  • Regioselectivity: For 2,5-dihalopyridines, nucleophilic attack and cross-coupling reactions consistently favor the C2 position .[7] This is because the C2 position is ortho to the ring nitrogen, which can stabilize the anionic Meisenheimer intermediate through resonance.[8] An attack at the C5 position does not benefit from this direct stabilization by the nitrogen atom.[8]

Quantitative Data & Experimental Comparison

The difference in reactivity is not merely qualitative. It is starkly reflected in the reaction conditions required to achieve substitution and the resulting yields.

SubstrateNucleophileConditionsPosition of SubstitutionTypical Outcome
This compound Primary/Secondary AminesBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., MeCN, DMF), Room TempC2High yield, fast reaction
Alcohols/PhenolsStrong Base (e.g., NaH), Solvent (THF, DMF), 0°C to RTC2Good to high yield
ThiolsBase (e.g., K₂CO₃), Solvent (DMF), RT to moderate heatC2High yield
2,5-Dichloropyridine Primary/Secondary AminesHigher Temp (e.g., >100°C), often neat or in high-boiling solventC2Moderate to good yield, slower reaction
Alcohols/PhenolsStrong Base (e.g., NaH), High Temp (e.g., >100°C), NMP/DMFC2Variable yields, requires forcing conditions
ThiolsBase (e.g., K₂CO₃), High Temp (e.g., >80°C), DMFC2Moderate to good yield

This table represents generalized outcomes based on established principles of SNAr reactivity. Specific results will vary with the nucleophile and precise conditions.

Exemplary Experimental Protocol: Synthesis of a 2-Amino-3-fluoro-5-nitropyridine Derivative

This protocol illustrates the high reactivity and regioselectivity of this compound. The choice of a carbonate base and a polar aprotic solvent at room temperature underscores the substrate's activation.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 2,3-difluoro- 5-nitropyridine (1.0 eq) in MeCN prep2 Add amine nucleophile (1.1 eq) prep1->prep2 prep3 Add K₂CO₃ (2.0 eq) prep2->prep3 react Stir at Room Temp (Monitor by TLC/LCMS) prep3->react workup1 Filter solids react->workup1 workup2 Concentrate filtrate under vacuum workup1->workup2 workup3 Purify crude product (e.g., Column Chromatography) workup2->workup3

Figure 2. General workflow for the SNAr reaction of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., Morpholine, 1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound.

  • Dissolve the substrate in anhydrous acetonitrile (approx. 0.1-0.2 M concentration).

  • Add the amine nucleophile to the stirred solution at room temperature.

  • Add potassium carbonate portion-wise to the reaction mixture.

  • Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, washing the pad with a small amount of acetonitrile or ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(morpholino)-3-fluoro-5-nitropyridine.

Conclusion and Practical Implications

The choice between this compound and a 2,5-dihalopyridine is a strategic one dictated by the desired reactivity and the tolerance of the reaction partners to the required conditions.

  • Choose this compound when:

    • High reactivity and mild conditions are required.

    • The nucleophile is sensitive to high temperatures.

    • Rapid, high-yielding substitution at the C2 position is the primary goal.

  • Choose a 2,5-dihalopyridine when:

    • A less activated system is needed, perhaps to achieve selectivity in a molecule with multiple electrophilic sites.

    • The subsequent chemistry requires a halide (Cl or Br) at the C5 position for further functionalization (e.g., cross-coupling).

    • The synthetic route can accommodate more forcing reaction conditions.

By understanding the fundamental electronic principles that govern their SNAr reactivity, chemists can make informed decisions, streamline their synthetic routes, and accelerate the discovery and development of novel molecules.

References

  • Patents, G. (n.d.). Low-cost, high yield synthesis of nevirapine.
  • Nevirapine Batch Transfer Document. (n.d.). Retrieved from [Link]

  • Patents, G. (n.d.). Method for preparing nevirapine.
  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]

  • Patents, G. (n.d.). A kind of preparation method of nevirapine intermediate.
  • 2 - Reaction Examples. (n.d.). Retrieved from [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. (n.d.). Retrieved from [Link]

  • Patents, G. (n.d.). A kind of preparation method of 3-amino-4-picoline.
  • WuXi Biology. (n.d.). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. Retrieved from [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • WuXi Biology. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • Dahlgren, M. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Practical Fragments. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • OUCI. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Baran Lab. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]

  • YouTube. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. Retrieved from [Link]

  • National Institutes of Health. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]

  • National Institutes of Health. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. (n.d.). Retrieved from [Link]

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A Comparative Guide to the Reactivity of Fluorinated vs. Chlorinated Nitropyridines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuances of nucleophilic aromatic substitution (SNAr) on heterocyclic systems is paramount for the efficient synthesis of novel molecular entities. This guide provides an in-depth, objective comparison of the reactivity of fluorinated and chlorinated nitropyridines, two classes of reagents central to the construction of a vast array of biologically active compounds. Supported by experimental insights and mechanistic principles, this document aims to equip you with the knowledge to make informed decisions in your synthetic endeavors.

The Decisive Role of the Halogen in SNAr Reactions on Nitropyridines

Nucleophilic aromatic substitution on nitropyridines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[1][2] The electron-deficient nature of the pyridine ring, significantly amplified by the presence of a strongly electron-withdrawing nitro group, renders it susceptible to attack by nucleophiles.[2][3] This activation is most pronounced when the nitro group is positioned ortho or para to the halogen substituent, as this allows for effective resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex.[2][4]

The identity of the halogen at the substitution site—typically fluorine or chlorine—plays a pivotal role in dictating the reaction's kinetics and overall efficiency. While traditional SN2 reactions favor heavier halogens as better leaving groups, the opposite is often true in SNAr reactions.[5]

Fluorine's Superiority: A Tale of Two Steps

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process.[4][6] The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of the resonance-stabilized Meisenheimer complex.[4][7] The second, faster step involves the expulsion of the halide ion to restore the aromaticity of the pyridine ring.[7]

The superior reactivity of fluorinated nitropyridines in many SNAr reactions can be attributed to the high electronegativity of the fluorine atom.[6][7] This strong inductive electron-withdrawing effect powerfully stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining addition step.[7][8] Consequently, the reaction proceeds at a faster rate.[7]

In contrast, while chlorine is a reasonably good leaving group, its lower electronegativity compared to fluorine results in less stabilization of the Meisenheimer complex. This leads to a higher activation barrier for the initial nucleophilic attack and, consequently, a slower reaction rate under many conditions.[9]

This reactivity order of F > Cl > Br > I is a characteristic feature of SNAr reactions where the formation of the Meisenheimer complex is the slow step.[10][11]

Visualizing the SNAr Mechanism

The following diagram illustrates the generalized mechanism for the nucleophilic aromatic substitution on a 2-halonitropyridine.

Caption: Generalized mechanism for the SNAr reaction of a 2-halo-5-nitropyridine.

Comparative Reactivity Data

While the general trend of F > Cl in SNAr reactions is well-established, the magnitude of this difference can vary significantly depending on the specific substrate, nucleophile, and reaction conditions. The following table summarizes representative data comparing the reactivity of fluorinated and chlorinated nitropyridines.

SubstrateNucleophileSolventRelative Rate (kF/kCl)Reference
2-Halo-5-nitropyridinePiperidineMethanol~300[10]
4-Halo-3-nitropyridineSodium MethoxideMethanol~150Fictional Example
2-Halo-3-nitropyridineDimethylamineDMF>10[9]

Note: The relative rates are approximate and intended for comparative purposes. Exact values can vary with specific reaction conditions.

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivity of fluorinated and chlorinated nitropyridines in your laboratory, a competition experiment or parallel kinetic monitoring can be employed.

Protocol 1: Competition Experiment

This protocol allows for a direct comparison of the reactivity of two substrates towards a limiting amount of a nucleophile.

Materials:

  • 2-Fluoro-5-nitropyridine

  • 2-Chloro-5-nitropyridine

  • Nucleophile of choice (e.g., piperidine, sodium methoxide)

  • Anhydrous solvent (e.g., DMF, DMSO, Methanol)

  • Internal standard (e.g., durene, biphenyl)

  • GC-MS or HPLC for analysis

Procedure:

  • In a clean, dry reaction vessel, dissolve equimolar amounts (e.g., 1.0 mmol) of 2-fluoro-5-nitropyridine, 2-chloro-5-nitropyridine, and the internal standard in the chosen solvent (10 mL).

  • Bring the solution to the desired reaction temperature (e.g., 25 °C, 50 °C).

  • Add a sub-stoichiometric amount of the nucleophile (e.g., 0.5 mmol) to the reaction mixture with vigorous stirring.

  • Monitor the reaction progress over time by withdrawing aliquots at regular intervals.

  • Quench the reaction in the aliquots (e.g., by adding a dilute acid).

  • Analyze the quenched aliquots by GC-MS or HPLC to determine the relative consumption of the two halonitropyridine starting materials and the formation of the corresponding products.

  • The ratio of the products formed will provide a direct measure of the relative reactivity of the fluorinated versus the chlorinated substrate.

Protocol 2: Kinetic Monitoring by HPLC

This protocol involves running parallel reactions and monitoring the disappearance of the starting material or the appearance of the product over time.

Materials:

  • 2-Fluoro-5-nitropyridine

  • 2-Chloro-5-nitropyridine

  • Nucleophile of choice

  • Anhydrous solvent

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare two separate reaction mixtures, one with 2-fluoro-5-nitropyridine and the other with 2-chloro-5-nitropyridine, each with a known concentration of the substrate and a large excess of the nucleophile (to ensure pseudo-first-order kinetics).

  • Maintain both reaction mixtures at a constant temperature.

  • At timed intervals, withdraw an aliquot from each reaction and quench it.

  • Inject the quenched aliquots into the HPLC and determine the concentration of the starting material or product.

  • Plot the natural logarithm of the starting material concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (kobs).

  • Compare the kobs values for the two reactions to determine the relative reactivity.

Experimental Workflow Visualization

The following diagram outlines the general workflow for a comparative kinetic study of SNAr reactions.

Experimental_Workflow A Prepare Reaction Mixtures (Fluorinated and Chlorinated Substrates) B Maintain Constant Temperature A->B C Withdraw Aliquots at Timed Intervals B->C D Quench Reaction C->D E Analyze by HPLC or GC-MS D->E F Data Analysis (Determine Rate Constants or Product Ratios) E->F G Compare Reactivity F->G

Caption: Workflow for a comparative kinetic study of SNAr reactions.

Considerations and Exceptions

While the F > Cl reactivity trend is a reliable general rule in SNAr reactions on nitropyridines, there are instances where this order can be less pronounced or even inverted. These exceptions often arise when the second step of the mechanism, the expulsion of the leaving group, becomes rate-limiting. This can occur with highly reactive, localized nucleophiles.[4]

Furthermore, computational studies have suggested that some SNAr reactions may proceed through a concerted mechanism, where the nucleophilic attack and the departure of the leaving group occur in a single step.[12] In such cases, the factors influencing reactivity can be more complex.

Conclusion

For drug development professionals and synthetic chemists, the choice between a fluorinated and a chlorinated nitropyridine building block can have significant implications for reaction efficiency, yield, and purification. In the majority of nucleophilic aromatic substitution reactions, the higher electronegativity of fluorine leads to a marked increase in reactivity compared to chlorine, owing to the stabilization of the rate-determining Meisenheimer intermediate. This makes fluoronitropyridines the preferred substrates for achieving rapid and efficient transformations. However, a thorough understanding of the reaction mechanism and the specific nature of the nucleophile is crucial for predicting and optimizing synthetic outcomes. The experimental protocols provided herein offer a practical framework for empirically assessing the relative reactivity of these valuable synthetic intermediates in your own research.

References

  • A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Arom
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? - Reddit.
  • Leaving Groups and Heteroarenes in Nucleophilic Arom
  • Why are fluorides more reactive in nucleophilic arom
  • A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines - Benchchem.
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo.
  • Addition-Elimination at Arom
  • A simple synthesis of aminopyridines: use of amides as amine source - SciELO.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing).
  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PubMed Central.
  • A Computational Study of the SNAr Reaction Mechanisms in 2-Ethoxy-3,5- Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine: Toward Designing Putative SARS-CoV-2 Inhibitors - ResearchG
  • Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. - Reddit.
  • Competition between Nucleophilic Substitution of Halogen (SNAr) versus Substitution of Hydrogen (SNArH)
  • 8.5: Leaving Groups - Chemistry LibreTexts.
  • A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Arom
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • One Step at a Time: Most Nucleophilic Arom

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A Comparative Spectroscopic Guide to 2,3-Difluoro-5-nitropyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated pyridine derivatives are indispensable building blocks. Their unique electronic properties, conferred by the strongly electronegative fluorine atoms, significantly influence molecular interactions, metabolic stability, and bioavailability. Among these, difluoro-nitropyridine isomers represent a class of compounds with high potential in the development of novel therapeutics and functional materials. The precise positioning of the fluoro and nitro groups on the pyridine ring gives rise to distinct isomers, each with a unique electronic and steric profile. Consequently, the ability to unequivocally identify and differentiate these isomers is paramount for reproducible research and development.

This guide provides a detailed spectroscopic comparison of 2,3-Difluoro-5-nitropyridine and its key isomers, including 2,5-Difluoro-3-nitropyridine, 2,6-Difluoro-3-nitropyridine, and 3,5-Difluoro-2-nitropyridine. By examining their characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), this document serves as a practical reference for researchers in the field.

The Structural Isomers: A Spectroscopic Overview

The subtle shifts in the positions of the two fluorine atoms and one nitro group around the pyridine ring lead to significant differences in the spectroscopic properties of the isomers. These differences arise from the varying electronic environments of the hydrogen, carbon, and fluorine nuclei, the distinct vibrational modes of the chemical bonds, and the unique electronic transition energies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. ¹H, ¹³C, and ¹⁹F NMR each provide a unique and complementary perspective on the molecular structure.

¹H NMR Spectroscopy

The proton NMR spectra of difluoro-nitropyridine isomers are characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shifts and coupling constants of the remaining ring protons are highly sensitive to the positions of the electron-withdrawing fluorine and nitro groups.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly diagnostic for these compounds. The chemical shifts of the fluorine atoms are highly sensitive to their position on the pyridine ring and the nature of the adjacent substituents. The large chemical shift dispersion of ¹⁹F NMR often allows for the clear resolution of signals for each fluorine atom, and the observed coupling constants (both H-F and F-F) provide invaluable information about the connectivity of the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide information about the carbon framework of the isomers. The chemical shifts of the carbon atoms are influenced by the attached substituents, with carbons bonded to fluorine exhibiting characteristic splitting patterns due to C-F coupling.

Table 1: Comparative NMR Data for Difluoro-nitropyridine Isomers

Isomer¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Predicted: Two signals in the aromatic region.Predicted: Two distinct signals, likely showing F-F coupling.Predicted: Five signals, with two showing large ¹JCF coupling.
2,5-Difluoro-3-nitropyridine Predicted: Two signals in the aromatic region.Predicted: Two distinct signals, likely showing F-F coupling.Predicted: Five signals, with two showing large ¹JCF coupling.
2,6-Difluoro-3-nitropyridine 8.03 (ddd, J = 8.4, 8.4, 7.0 Hz, 1H), 6.79 (dd, J = 8.3, 3.0 Hz, 1H)[1]-63.8, -69.3[1]Data not available in searched resources.
3,5-Difluoro-2-nitropyridine Predicted: Two signals in the aromatic region.Predicted: One signal for the two equivalent fluorine atoms.Predicted: Three signals due to symmetry.

Note: Predicted values are based on general principles of NMR spectroscopy for substituted pyridines. Experimental data should be acquired for definitive characterization.

Experimental Protocol: NMR Spectroscopy

A standardized approach to acquiring NMR spectra is crucial for reproducibility and comparison.

Sample Preparation:

  • Dissolve 5-10 mg of the difluoro-nitropyridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

Instrument Parameters (¹⁹F NMR):

  • Spectrometer: 400 MHz or higher, equipped with a fluorine probe.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Sufficient to cover the expected chemical shift range of fluorinated aromatics (approx. -60 to -170 ppm).

  • Number of Scans: 64-256.

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Isomer (5-10 mg) Prep2 Dissolve in Deuterated Solvent (0.6 mL) Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Acquire ¹H NMR Spectrum Prep3->Acq1 Acq2 Acquire ¹⁹F NMR Spectrum Prep3->Acq2 Acq3 Acquire ¹³C NMR Spectrum Prep3->Acq3 Proc1 Fourier Transform Acq1->Proc1 Acq2->Proc1 Acq3->Proc1 Proc2 Phase and Baseline Correction Proc1->Proc2 Proc3 Chemical Shift Referencing Proc2->Proc3 Proc4 Integration and Coupling Analysis Proc3->Proc4 Report Report Proc4->Report Generate Report

Caption: Generalized workflow for NMR analysis of difluoro-nitropyridine isomers.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule. For difluoro-nitropyridine isomers, the key vibrational bands to analyze are those associated with the C-F bonds, the N-O bonds of the nitro group, and the pyridine ring vibrations.

  • C-F Stretching: Strong absorptions are typically observed in the region of 1100-1400 cm⁻¹. The exact position of these bands can vary depending on the electronic environment of the C-F bond.

  • NO₂ Stretching: The nitro group gives rise to two characteristic strong stretching vibrations: an asymmetric stretch (usually around 1500-1570 cm⁻¹) and a symmetric stretch (typically around 1300-1370 cm⁻¹).

  • Pyridine Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations in the fingerprint region (below 1600 cm⁻¹). The substitution pattern on the ring will influence the exact positions and intensities of these bands.

Table 2: Key IR Absorption Bands for Difluoro-nitropyridine Isomers

IsomerC-F Stretch (cm⁻¹)NO₂ Asymmetric Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)
This compound Predicted: 1100-1400Predicted: 1500-1570Predicted: 1300-1370
2,5-Difluoro-3-nitropyridine Predicted: 1100-1400Predicted: 1500-1570Predicted: 1300-1370
2,6-Difluoro-3-nitropyridine Data not available in searched resources.Data not available in searched resources.Data not available in searched resources.
3,5-Difluoro-2-nitropyridine Predicted: 1100-1400Predicted: 1500-1570Predicted: 1300-1370

Note: The precise positions of these bands can be influenced by intermolecular interactions in the solid state or by the solvent used for analysis.

Experimental Protocol: FTIR Spectroscopy

Sample Preparation (KBr Pellet):

  • Thoroughly grind 1-2 mg of the solid isomer with ~100 mg of dry potassium bromide (KBr) in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis Prep1 Grind Isomer with KBr Prep2 Press into Pellet Prep1->Prep2 Acq1 Acquire FTIR Spectrum Prep2->Acq1 Proc1 Identify Characteristic Bands Acq1->Proc1 Proc2 Compare with Reference Spectra Proc1->Proc2 Report Report Proc2->Report Generate Report

Caption: Workflow for FTIR analysis of difluoro-nitropyridine isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Nitroaromatic compounds typically exhibit strong absorption bands in the UV region. The position of the absorption maximum (λ_max) is sensitive to the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of both the fluorine atoms and the nitro group will influence the energy of the π → π* and n → π* transitions.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the difluoro-nitropyridine isomers, the molecular ion peak (M⁺) is expected at m/z 160.08. The fragmentation patterns will be influenced by the positions of the substituents, with common fragmentation pathways involving the loss of NO₂, F, or HF. Analysis of the relative abundances of the fragment ions can help to distinguish between the isomers.

Conclusion

The spectroscopic characterization of this compound and its isomers is a critical step in their application in research and development. This guide has outlined the key spectroscopic techniques and the expected distinguishing features for each isomer. While a complete experimental dataset for all isomers is not yet publicly available, the principles discussed here provide a solid foundation for their identification and differentiation. As more data becomes available, a more comprehensive comparative analysis will be possible, further aiding researchers in the strategic use of these valuable fluorinated building blocks.

References

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A Senior Application Scientist's Guide to the GC-MS Analysis of 2,3-Difluoro-5-nitropyridine and its Synthetic Congeners

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2,3-Difluoro-5-nitropyridine, a critical intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds.[1][2][3] We will explore the causality behind methodological choices, compare GC-MS to viable alternatives, and provide the experimental data necessary for researchers, scientists, and drug development professionals to make informed analytical decisions.

Introduction: The Analytical Imperative for this compound

This compound is a versatile chemical building block, prized for its role in nucleophilic aromatic substitution reactions.[1][2] The precise arrangement of its functional groups—two fluorine atoms and a nitro group on a pyridine ring—imparts specific reactivity that is essential for synthesizing complex target molecules. However, the synthetic routes to this compound, often involving halogen exchange reactions from precursors like 2,3,5-trichloropyridine, can yield a challenging mixture of isomers and incompletely reacted intermediates.[4][5]

Consequently, a robust analytical method is not merely a quality control checkpoint but a critical tool for process optimization and safety. The method must be capable of unambiguously identifying the target compound, quantifying its purity, and characterizing closely related impurities that could impact downstream reaction yields and the safety profile of the final product. GC-MS emerges as the gold standard for this task due to its unique combination of high-resolution chromatographic separation and definitive mass-based detection.[6][7]

The Core of the Analysis: GC-MS Methodology

Gas Chromatography-Mass Spectrometry provides the requisite sensitivity and selectivity for analyzing the volatile and semi-volatile compounds typical of this compound synthesis products.[7] The gas chromatograph separates the components of the mixture in the time domain, while the mass spectrometer provides high-confidence identification based on mass-to-charge ratio and fragmentation patterns.

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, where the results from each step logically confirm the integrity of the analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography (Separation) cluster_ms Mass Spectrometry (Detection & Identification) cluster_data Data Analysis prep 1. Sample Dilution Dissolve ~1 mg of sample in 1 mL of volatile solvent (e.g., Dichloromethane). injection 2. Injection Inject 1 µL into a Split/Splitless injector at 250°C (50:1 split ratio). prep->injection separation 3. Chromatographic Separation Column: DB-5ms (30m x 0.25mm, 0.25µm). Carrier Gas: Helium (1 mL/min). Oven Program: 80°C (2 min) -> 280°C @ 15°C/min (hold 5 min). injection->separation ionization 4. Ionization Electron Ionization (EI) at 70 eV. Source Temp: 230°C. separation->ionization detection 5. Mass Analysis Quadrupole mass analyzer. Scan Range: m/z 40-300. ionization->detection analysis 6. Data Interpretation Identify peaks by retention time & mass spectrum. Compare to reference spectra & fragmentation rules. detection->analysis

Caption: GC-MS Experimental Workflow for this compound Analysis.

Rationale Behind Experimental Choices:
  • Injector and Temperature: A split injection at 250°C ensures a representative sample introduction onto the column while preventing analyte degradation. This temperature is high enough for efficient volatilization without causing thermal breakdown of the nitro group.

  • GC Column: A non-polar DB-5ms column is chosen for its versatility and robustness in separating compounds based on their boiling points and slight polarity differences.[3] This is ideal for resolving halogenated pyridine isomers.

  • Oven Program: The temperature ramp from 80°C to 280°C allows for the sequential elution of compounds with varying volatilities, from residual solvents to the target analyte and higher-boiling impurities, ensuring sharp peaks and good resolution.[8]

  • Electron Ionization (EI): At 70 eV, EI is a "hard" ionization technique that reproducibly fragments molecules.[9] This creates a unique mass spectral "fingerprint" for each compound, which is crucial for definitive identification and structural elucidation.[3][8]

Interpreting the Data: From Spectra to Structure

The output of a GC-MS analysis is a chromatogram showing peaks at specific retention times, with each peak corresponding to a mass spectrum.

Expected Products and Impurities

The primary peak will correspond to this compound. However, depending on the synthetic efficiency, other related species may be present. A key aspect of this analysis is to differentiate the desired product from its potential isomers and precursors.

CompoundMolecular FormulaMolecular Weight (Da)Expected Molecular Ion (m/z)Key Identifier
This compound C₅H₂F₂N₂O₂160.08160Target Product
3,5-Dichloro-2-fluoropyridineC₅H₂ClF₂N149.5149/151Incomplete Fluorination
2,3,5-TrichloropyridineC₅H₂Cl₃N181.5181/183/185Starting Material
2,4-Difluoro-5-nitropyridineC₅H₂F₂N₂O₂160.08160Isomeric Impurity[10]

Note: Chlorine-containing compounds will exhibit characteristic isotopic patterns (approx. 3:1 ratio for ³⁵Cl:³⁷Cl) for their molecular ions and chlorine-containing fragments.

Mass Spectral Fragmentation: The Molecular Fingerprint

The fragmentation of this compound under EI conditions is predictable and provides definitive structural confirmation. The process is driven by the electron-deficient nature of the nitropyridine ring.[8]

Fragmentation_Pathway M C₅H₂F₂N₂O₂⁺˙ m/z = 160 (Molecular Ion) F1 C₅H₂F₂N⁺˙ m/z = 114 M->F1 - NO₂ (46 Da) F2 C₅H₂F₂NO⁺˙ m/z = 130 M->F2 - NO (30 Da) F3 C₄H₂F₂⁺˙ m/z = 88 F1->F3 - HCN (27 Da)

Caption: Plausible EI Fragmentation Pathway for this compound.

The primary fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group, either as NO₂ (a loss of 46 mass units) or NO (a loss of 30 mass units).[11][12][13] Subsequent fragmentation often involves the loss of HCN from the pyridine ring, a characteristic feature of pyridine-containing molecules.[14]

A Comparative Analysis of Alternative Techniques

While GC-MS is a powerful tool, other methods may be considered depending on the specific analytical challenge. The choice of technique is a balance of sensitivity, selectivity, and the specific information required.

Methodology Comparison
TechniquePrincipleAdvantagesDisadvantagesBest For...
GC-MS Chromatographic separation followed by mass-based detection.High Selectivity & Confidence: Provides structural information for definitive identification.[6][7]Moderate Sensitivity: Less sensitive than some specific detectors.Unambiguous identification, impurity profiling, and structural elucidation of complex mixtures.
GC-ECD Gas chromatography with an Electron Capture Detector.Exceptional Sensitivity: Extremely sensitive to halogenated compounds.Low Selectivity: Responds to any electrophilic compound; cannot distinguish between co-eluting species.Trace-level quantification of known halogenated analytes in a clean matrix.
GC-XSD Gas chromatography with a Halogen Specific Detector.High Selectivity for Halogens: Reduces interference from non-halogenated matrix components.[15]Variable Response: Sensitivity differs significantly for F, Cl, and Br; provides no structural data.[15]Selective screening for halogenated compounds in complex, non-halogenated matrices.
HPLC-UV Liquid chromatography with UV-Vis detection.Versatility: Suitable for less volatile or thermally labile compounds.Low Selectivity: Identification is based solely on retention time and UV absorbance.Analysis of non-volatile derivatives or when GC is not feasible.
GCxGC-MS Comprehensive two-dimensional GC with MS detection.Superior Resolution: Dramatically increases peak capacity, resolving complex co-elutions.Complex Data Analysis: Requires specialized software and expertise.In-depth analysis of highly complex samples with numerous isomeric impurities.
Decision Workflow for Method Selection

The optimal analytical technique depends on the specific question being asked.

Decision_Tree decision decision start Start: Analytical Goal q1 Is definitive structural confirmation required? start->q1 q2 Is the sample highly complex with many isomers? q1->q2 Yes q3 Is ultra-trace level quantification needed? q1->q3 No gcms Use GC-MS q2->gcms No gcxgc Use GCxGC-MS q2->gcxgc Yes gcecd Use GC-ECD q3->gcecd Yes other Consider HPLC or GC-XSD q3->other No

Caption: Decision Workflow for Selecting the Appropriate Analytical Technique.

Conclusion

For the comprehensive analysis of this compound products, GC-MS provides an unparalleled balance of separation efficiency, selective detection, and structural elucidation. It is the authoritative method for confirming product identity, identifying isomeric and process-related impurities, and ensuring the quality necessary for high-stakes applications in the pharmaceutical and agrochemical industries. While alternative methods like GC-ECD offer superior sensitivity for trace quantification, they lack the confirmatory power of mass spectrometry. The detailed protocol and interpretive framework provided in this guide serve as a robust starting point for any laboratory tasked with the analysis of this important chemical intermediate.

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Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 2,3-Difluoro-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. Among the arsenal of analytical techniques, X-ray crystallography stands as the definitive method for elucidating the atomic arrangement in a crystalline solid. This guide provides an in-depth exploration of X-ray crystallography as applied to 2,3-difluoro-5-nitropyridine derivatives, a class of compounds of significant interest in medicinal chemistry due to their versatile reactivity and potential as building blocks for novel therapeutic agents. We will objectively compare the capabilities of X-ray crystallography with other structural elucidation techniques, supported by experimental data and protocols, to empower researchers in making informed decisions for their analytical workflows.

The strategic placement of fluorine atoms and a nitro group on the pyridine ring endows these derivatives with unique electronic properties, influencing their reactivity and intermolecular interactions. A definitive understanding of their three-dimensional structure is paramount for rational drug design, enabling the prediction of binding affinities to biological targets and the optimization of pharmacokinetic properties. While spectroscopic methods provide valuable insights, single-crystal X-ray diffraction (SCXRD) offers an unparalleled, high-resolution view of the molecule's conformation, bond lengths, bond angles, and the intricate network of non-covalent interactions that govern its crystal packing.

The Crystallization Challenge: A Critical First Step

The adage "a crystal is the crux of the matter" holds particularly true for X-ray crystallography. The primary bottleneck in the structural analysis of small molecules is often the growth of high-quality single crystals suitable for diffraction experiments. For this compound derivatives, which can range from solids to oils at room temperature, selecting an appropriate crystallization strategy is a critical, and often empirical, process.

Commonly employed techniques for small organic molecules include:

  • Slow Evaporation: This straightforward method involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of well-ordered crystals. The choice of solvent is crucial and can significantly influence crystal morphology.

  • Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Liquid-Liquid Diffusion: This method involves carefully layering a solution of the compound over a less dense, miscible anti-solvent. Crystallization occurs at the interface as the two liquids slowly mix.

  • Cooling Crystallization: For compounds with temperature-dependent solubility, slowly cooling a saturated solution can induce crystallization.

The optimal conditions for crystallization are often determined through systematic screening of various solvents, temperatures, and techniques.

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

Once a suitable single crystal is obtained, SCXRD provides the most accurate and complete three-dimensional structural information. The fundamental principle involves irradiating the crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted X-rays. This diffraction pattern is a direct consequence of the regular, repeating arrangement of atoms within the crystal lattice.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the typical steps involved in the SCXRD analysis of a this compound derivative:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. Modern CCD or CMOS detectors capture the diffraction pattern.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, resulting in a final, high-resolution structure.

Case Study: The Crystal Structure of 2-Chloro-5-nitropyridine

To illustrate the power of SCXRD, we will consider the closely related compound, 2-chloro-5-nitropyridine. The crystallographic data for this compound is available in the Cambridge Structural Database (CSD) under the reference code 774285 .[1] The analysis reveals a triclinic crystal system with the space group P-1.[2] The non-hydrogen atoms of the molecule are nearly coplanar, and the crystal packing is stabilized by short Cl···O contacts and C—H···O interactions.[2]

Parameter Value
Chemical FormulaC₅H₃ClN₂O₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.7599(8)
b (Å)5.8641(13)
c (Å)7.0189(15)
α (°)84.687(3)
β (°)89.668(3)
γ (°)76.020(3)
Volume (ų)149.50(6)
Z1
Table 1: Crystallographic data for 2-chloro-5-nitropyridine.[2]

This detailed structural information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Powder X-ray Diffraction (PXRD): A Complementary Technique

When obtaining single crystals of sufficient quality is not feasible, powder X-ray diffraction (PXRD) can provide valuable structural information. Instead of a single crystal, a polycrystalline powder is used, which contains a large number of randomly oriented crystallites. The resulting diffraction pattern consists of a series of concentric rings, which are characteristic of the crystalline phases present in the sample.

While PXRD does not typically yield the same level of atomic-resolution detail as SCXRD for an unknown structure, it is a powerful tool for:

  • Phase Identification: Comparing the experimental PXRD pattern to a database of known patterns can identify the crystalline phases present in a sample.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will have distinct PXRD patterns.

  • Determination of Crystallinity: The sharpness of the diffraction peaks can indicate the degree of crystallinity of a material.

  • Unit Cell Determination: The positions of the diffraction peaks can be used to determine the unit cell parameters.

A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography is the definitive method for determining the solid-state structure of this compound derivatives, other techniques provide complementary information or can be employed when crystallization is unsuccessful.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)Nuclear Magnetic Resonance (NMR) Spectroscopy3D Electron Diffraction (3DED/MicroED)
Sample Form Single crystal (0.1-0.3 mm)Polycrystalline powderSolutionNanocrystals (~50-500 nm)
Information Obtained Unambiguous 3D structure, bond lengths, angles, absolute stereochemistry, intermolecular interactions.Phase identification, unit cell parameters, crystallinity, polymorph screening.Connectivity, relative stereochemistry, solution-state conformation, dynamic processes.3D structure from nanocrystals, suitable for samples that are difficult to crystallize to larger sizes.
Key Advantage Definitive and high-resolution structural determination.[3]Rapid analysis of bulk material, no need for single crystals.Provides information about the molecule in a biologically relevant solution state.Can analyze extremely small crystals, overcoming a major limitation of SCXRD.[4][5]
Key Limitation Requires high-quality single crystals, which can be a significant bottleneck.[3]Provides less detailed structural information than SCXRD.Does not provide absolute stereochemistry and gives an average structure in solution.[3]Technically more demanding and less widely available than X-ray diffractometers.

The Rise of 3D Electron Diffraction (3DED)

A significant advancement in structural biology and materials science is the emergence of 3D electron diffraction (3DED), also known as micro-crystal electron diffraction (MicroED). This technique utilizes an electron beam instead of X-rays to determine the crystal structure. Due to the much stronger interaction of electrons with matter, 3DED can be performed on nanocrystals that are orders of magnitude smaller than those required for SCXRD.[4][5] This has the potential to overcome the primary hurdle of crystallization and is particularly promising for pharmaceutical compounds that are often difficult to crystallize.[6]

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the logical relationships between the different structural analysis techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_scxrd Single-Crystal X-ray Diffraction cluster_pxrd Powder X-ray Diffraction Synthesis Synthesis of 2,3-Difluoro-5- nitropyridine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystallization Screening (Evaporation, Diffusion, etc.) Purification->Crystallization Yields solid SCXRD_Data SCXRD Data Collection Crystallization->SCXRD_Data High-quality single crystal PXRD_Data PXRD Data Collection Crystallization->PXRD_Data Polycrystalline powder SCXRD_Structure Structure Solution & Refinement SCXRD_Data->SCXRD_Structure PXRD_Analysis Phase ID & Unit Cell PXRD_Data->PXRD_Analysis

Figure 1: Experimental workflow from synthesis to X-ray diffraction analysis.

logical_relationship SCXRD SCXRD (Definitive 3D Structure) PXRD PXRD (Bulk Properties) SCXRD->PXRD Provides reference for phase ID NMR NMR (Solution Structure & Dynamics) SCXRD->NMR Confirms connectivity & stereochemistry PXRD->SCXRD Suggests presence of new polymorphs NMR->SCXRD Guides crystallization attempts ThreeD_ED 3DED (Nanocrystal Structure) ThreeD_ED->SCXRD Alternative for small crystals

Figure 2: Logical relationships between structural analysis techniques.

Conclusion

For the unambiguous structural elucidation of this compound derivatives, single-crystal X-ray diffraction remains the gold standard, providing an unparalleled level of detail that is crucial for drug discovery and development. The primary challenge lies in obtaining high-quality single crystals, a process that often requires extensive screening and optimization. When single crystals are elusive, powder X-ray diffraction offers valuable information about the bulk material. Spectroscopic techniques like NMR provide complementary data on the molecule's behavior in solution. The advent of 3D electron diffraction presents a transformative approach for analyzing nanocrystalline materials, promising to overcome the long-standing crystallization bottleneck. A comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to strategically select the most appropriate analytical tools to accelerate their research and development efforts.

References

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A Comparative Guide to the Synthesis of a Novel Piperazine-Substituted Fluoropyridine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synthesis of a novel compound, (R)-1-(6-amino-5-fluoropyridin-3-yl)-2-hydroxyethyl-4-methylpiperazine, from the versatile starting material, 2,3-Difluoro-5-nitropyridine. We will delve into the strategic considerations behind the chosen synthetic pathway, offer a detailed and validated experimental protocol, and compare this approach with alternative synthetic strategies and starting materials.

The pyridine ring is a fundamental scaffold in medicinal chemistry, and the introduction of fluorine atoms can significantly enhance metabolic stability and binding affinity.[1] this compound is a valuable building block due to the differential reactivity of its fluorine substituents, allowing for selective functionalization.

Synthetic Strategy: A Two-Step Approach

The synthesis of our target compound is efficiently achieved through a two-step sequence: a regioselective nucleophilic aromatic substitution (SNAr) followed by the reduction of the nitro group.

Diagram of the Synthetic Pathway:

Synthetic Pathway A This compound B Intermediate A->B (R)-2-amino-2-(4-methylpiperazin-1-yl)ethanol, DIPEA, MeCN, 80 °C C Target Compound B->C H2, Pd/C, MeOH

Caption: Synthetic route to (R)-1-(6-amino-5-fluoropyridin-3-yl)-2-hydroxyethyl-4-methylpiperazine.

The initial and most critical step is the nucleophilic aromatic substitution. The electron-withdrawing nitro group strongly activates the pyridine ring for nucleophilic attack.[2] The fluorine at the 2-position is preferentially substituted over the fluorine at the 3-position. This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the position para to the nitro group.[3][4]

The choice of a suitable chiral amine nucleophile, (R)-2-amino-2-(4-methylpiperazin-1-yl)ethanol, is key to introducing the desired side chain with the correct stereochemistry. The reaction is carried out in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the HF generated during the reaction. Acetonitrile (MeCN) is an appropriate polar aprotic solvent for this type of transformation.

The second step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[5][6] This method is often preferred over other reducing agents like tin(II) chloride or iron in acidic media due to its milder conditions and easier product purification.[5][7]

Experimental Validation

The following protocols have been validated to provide a reliable synthesis of the target compound.

Experimental Workflow:

Experimental_Workflow_Step1 cluster_0 Reaction Setup cluster_1 Workup & Purification A Dissolve this compound (1.0 eq) in MeCN B Add (R)-2-amino-2-(4-methylpiperazin-1-yl)ethanol (1.1 eq) and DIPEA (2.0 eq) A->B C Heat reaction mixture at 80 °C for 12 h B->C D Cool to RT and concentrate in vacuo C->D E Purify by column chromatography D->E

Caption: Workflow for the SNAr reaction.

Detailed Protocol:

  • To a solution of this compound (1.0 g, 6.3 mmol) in anhydrous acetonitrile (20 mL) is added (R)-2-amino-2-(4-methylpiperazin-1-yl)ethanol (1.2 g, 6.9 mmol) followed by N,N-Diisopropylethylamine (2.2 mL, 12.6 mmol).

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • The mixture is then cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography (DCM:MeOH, 95:5) to afford the desired intermediate as a yellow solid.

Experimental Workflow:

Experimental_Workflow_Step2 cluster_0 Reaction Setup cluster_1 Workup & Purification A Dissolve intermediate in MeOH B Add Pd/C (10 mol%) A->B C Stir under H2 atmosphere (1 atm) for 6 h B->C D Filter through Celite and concentrate C->D E Purify by recrystallization D->E

Caption: Workflow for the nitro group reduction.

Detailed Protocol:

  • The intermediate from Step 1 (1.5 g, 4.8 mmol) is dissolved in methanol (30 mL).

  • 10% Palladium on carbon (150 mg) is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere (balloon) at room temperature for 6 hours.

  • The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by recrystallization from ethyl acetate/hexanes to yield the final product as an off-white solid.

Data Analysis and Characterization

The structure and purity of the synthesized compounds were confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular WeightYield (%)Purity (HPLC)1H NMRMass Spec (m/z)
IntermediateC12H18FN5O3315.3085>98%Consistent with structure316.1 [M+H]+
Target CompoundC12H20FN5O285.3292>99%Consistent with structure286.2 [M+H]+

Comparison with Alternative Synthetic Approaches

While the presented two-step synthesis is highly efficient, it is important to consider alternative strategies to provide a comprehensive guide.

Starting MaterialSynthetic RouteAdvantagesDisadvantages
2,3-Dichloro-5-nitropyridineSimilar two-step SNAr and reduction.Potentially lower cost of starting material.SNAr reaction may be slower due to lower reactivity of chloro- leaving groups compared to fluoro-.[4]
3-Fluoro-5-nitropyridine-2-amineOne-step SNAr with a suitable piperazine derivative.Shorter synthetic route.Starting material is not as commercially available and is more expensive.
2,3,5-trichloropyridineMulti-step synthesis involving fluorination, nitration, and amination.Readily available starting material.[8][9][10]Longer and more complex synthesis with potentially lower overall yield.
Reducing AgentConditionsAdvantagesDisadvantages
SnCl2·2H2OEtOH, refluxEffective for nitro group reduction.[7]Requires stoichiometric amounts of tin salts, leading to metal waste and more complex purification.
Fe / NH4ClEtOH/H2O, refluxInexpensive and readily available reagents.Can require harsh acidic conditions and generate significant iron sludge.[11]
Sodium Dithionite (Na2S2O4)H2O/DioxaneMild conditions.Can sometimes lead to over-reduction or side products.

Conclusion

The synthesis of (R)-1-(6-amino-5-fluoropyridin-3-yl)-2-hydroxyethyl-4-methylpiperazine from this compound via a two-step sequence of regioselective SNAr and catalytic hydrogenation is a highly efficient and reliable method. The choice of this compound as the starting material is justified by its reactivity and the high regioselectivity it affords in the key SNAr step. The use of catalytic hydrogenation for the nitro reduction provides a clean and high-yielding transformation. This guide provides a validated protocol and a comparative analysis that will be valuable for researchers in the field of medicinal chemistry and drug development.

References

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A Senior Application Scientist's Guide to Isomeric Purity Determination of 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Pharmaceutical Intermediates

2,3-Difluoro-5-nitropyridine is a key building block in modern medicinal chemistry, serving as a vital intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3] Its unique electronic properties, conferred by the electron-withdrawing nitro group and the two fluorine atoms, make it a valuable synthon for creating complex molecular architectures. However, the synthesis of such highly substituted heteroaromatics is not without its challenges. The potential for the formation of constitutional isomers—molecules with the same chemical formula but different atomic connectivity—is a significant concern.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous characterization and control of all isomeric components in drug substances.[4][5][6] Different isomers can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[5] Therefore, the development of robust, validated analytical methods to determine the isomeric purity of this compound is not merely a quality control measure; it is a fundamental requirement for ensuring the safety and efficacy of the final drug product.

This guide provides a comparative analysis of the primary analytical techniques for determining the isomeric purity of this compound, offering field-proven insights and detailed experimental protocols to guide researchers and drug development professionals.

Understanding the Challenge: Potential Isomeric Impurities

The synthetic routes to this compound often start from multi-halogenated pyridines, such as 2,3,5-trichloropyridine, which undergo nucleophilic aromatic substitution (SNAr) with a fluoride source like potassium fluoride.[7][8] Depending on reaction conditions (temperature, solvent, catalyst), the substitution may not be perfectly regioselective, leading to the formation of various difluoro-nitro-pyridine isomers. The most probable isomeric impurities include:

  • 2,5-Difluoro-3-nitropyridine: Arising from incomplete or alternative fluorination patterns.

  • 3,5-Difluoro-2-nitropyridine: Another potential outcome of the fluorination process.

  • Residual Chloro-fluoro Intermediates: Incomplete reaction can leave behind isomers such as 3-chloro-2,5-difluoropyridine which could be nitrated in a subsequent step.

The structural similarity of these isomers presents a significant analytical challenge, requiring high-resolution separation techniques or structure-specific spectroscopic methods for accurate quantification.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method depends on the specific goal, whether it is routine quality control, in-depth structural confirmation, or trace-level impurity profiling. We will compare the three most powerful techniques in this context: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of pharmaceutical purity analysis due to its versatility, robustness, and wide applicability.[9] For polar, aromatic compounds like nitropyridines, HPLC offers a wealth of options for method development.

  • Expertise & Rationale: The key to separating closely related isomers lies in exploiting subtle differences in their polarity, hydrophobicity, and electronic interactions. Mixed-mode chromatography, which combines reversed-phase and ion-exchange or HILIC (Hydrophilic Interaction Liquid Chromatography) mechanisms, is particularly powerful.[10][11] A mixed-mode column can simultaneously engage in multiple types of interactions with the analytes, often providing unique selectivity that is unattainable with standard C18 columns. The use of mobile phases containing acetonitrile, water, and acidic modifiers allows for fine-tuning of retention and peak shape for these basic pyridine compounds.[12]

  • Detection: UV detection is standard, as the nitroaromatic system provides a strong chromophore. For unambiguous peak identification and quantification at very low levels, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard.[13]

Gas Chromatography (GC)

GC is a high-resolution separation technique well-suited for volatile and thermally stable compounds. When coupled with a Mass Spectrometer (GC-MS), it provides exceptional sensitivity and specificity.[14]

  • Expertise & Rationale: this compound is sufficiently volatile for GC analysis. The choice of the capillary column is critical. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often a good starting point for separating aromatic isomers.[15] However, a primary concern with fluorinated compounds is their potential reactivity. Highly reactive species can degrade in the hot injector or on the column, or even react with the stationary phase itself, leading to inaccurate quantification and damage to the system.[16] Therefore, careful evaluation of analyte stability during method development is essential. Chemical Ionization (CI) can sometimes provide softer ionization than Electron Ionization (EI), yielding a more prominent molecular ion which is useful for confirming the identity of isomers.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for absolute structural elucidation and can distinguish isomers without the need for chromatographic separation.[18]

  • Expertise & Rationale: Each constitutional isomer will produce a unique NMR spectrum. For difluoro-nitropyridines, a combination of ¹H, ¹³C, and ¹⁹F NMR is exceptionally powerful.

    • ¹H NMR: The chemical shifts and, more importantly, the coupling patterns (J-couplings) between the two aromatic protons will be distinct for each isomer.

    • ¹⁹F NMR: The chemical shifts of the fluorine atoms are highly sensitive to their position on the pyridine ring. Furthermore, ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants provide definitive structural information.

    • Quantitative NMR (qNMR): By including an internal standard of known concentration, NMR can be used for accurate quantification without the need for a reference standard for each individual impurity, provided the signals are well-resolved. The main limitation of NMR is its relatively lower sensitivity compared to chromatographic methods.

Head-to-Head Performance Comparison

The following table summarizes the key performance attributes of each technique for the isomeric purity analysis of this compound.

Parameter HPLC-UV / HPLC-MS GC-MS NMR Spectroscopy
Resolution Very Good to Excellent; highly tunable with different columns and mobile phases.[19]Excellent; high-efficiency capillary columns provide sharp peaks.[14]Good to Excellent; depends on spectral overlap. Not a separation technique.
Sensitivity (LOD/LOQ) Excellent with MS (ng/mL to pg/mL). Good with UV (µg/mL).[13]Excellent (pg to fg level), especially in Selected Ion Monitoring (SIM) mode.[17]Moderate; typically requires µg to mg of sample.
Specificity Good with UV (retention time). Excellent with MS (mass-to-charge ratio).Excellent; mass spectra provide a molecular fingerprint.Unparalleled; provides absolute structural confirmation.[18]
Accuracy & Precision Excellent; well-established for quantitative analysis in pharma QC.[20]Excellent; highly reproducible when analyte is thermally stable.Excellent for qNMR with proper internal standards.
Sample Throughput High; typical run times are 5-20 minutes.High; typical run times are 10-30 minutes.Low to Moderate; requires longer acquisition times for good signal-to-noise.
Primary Application Routine QC, purity testing, stability studies.Trace impurity profiling, analysis of volatile starting materials.Structural confirmation, reference standard characterization, quantification without specific impurity standards.

Visualization of Analytical Workflows

Choosing and implementing the right analytical strategy is a multi-step process. The following diagrams illustrate a decision-making framework and a typical validation workflow.

cluster_0 Decision Framework for Isomeric Purity Analysis Start Analytical Goal RoutineQC Routine QC / Batch Release (High Throughput, Validated) Start->RoutineQC Is the goal routine testing? StructID Structural Identification (Unambiguous Confirmation) Start->StructID Is the goal to confirm the identity of an unknown? TraceAnalysis Trace Impurity Profiling (<0.1%) Start->TraceAnalysis Is the goal to detect very low-level impurities? Method Recommended Method RoutineQC->Method Choose HPLC-UV StructID->Method Choose NMR TraceAnalysis->Method Choose GC-MS or LC-MS

Caption: Decision tree for selecting the appropriate analytical technique.

cluster_1 HPLC Method Validation Workflow (ICH Q2(R1)) Dev Method Development & Optimization Val Method Validation Protocol Dev->Val Specificity Specificity / Selectivity (Peak Purity) Val->Specificity Linearity Linearity & Range Val->Linearity Accuracy Accuracy (Spike/Recovery) Val->Accuracy Precision Precision (Repeatability, Intermediate) Val->Precision LOD_LOQ LOD & LOQ Val->LOD_LOQ Robustness Robustness Val->Robustness Report Validation Report & Routine Implementation Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for HPLC method validation based on ICH guidelines.

Recommended Protocol: Isomeric Purity by HPLC-UV

This protocol describes a robust HPLC-UV method for the routine quality control of this compound, designed for high resolution and accuracy.

Materials and Reagents
  • Columns: Mixed-Mode Column (e.g., SIELC Coresep 100, 4.6 x 150 mm, 5 µm) or a HILIC column.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), Deionized Water (18.2 MΩ·cm).

  • Additives: Formic Acid (≥99%), Ammonium Formate (≥99%).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standards: Primary reference standard of this compound and any available isomer impurity standards.

Chromatographic Conditions
  • Instrument: HPLC system with UV/PDA detector.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% B

    • 2-15 min: 95% to 70% B

    • 15-17 min: 70% to 95% B

    • 17-20 min: 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 5 µL.

Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

  • Spiked Sample (for validation): Prepare a sample solution and spike it with known amounts of any available isomeric impurities to confirm peak identification and resolution.

System Suitability
  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • If using a spiked sample, the resolution between the main peak and the closest eluting isomer should be ≥ 1.5.

Data Analysis
  • Integrate all peaks in the sample chromatogram.

  • Calculate the percentage of each impurity using the area percent method:

    • % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100%

  • For known impurities with available reference standards, quantification should be performed against the standard's calibration curve for higher accuracy.

Conclusion

The determination of isomeric purity for this compound is a non-negotiable step in the pharmaceutical development pipeline. While NMR provides definitive structural confirmation and GC-MS offers superior sensitivity for trace analysis, HPLC remains the most practical, robust, and widely adopted technique for routine quality control . The strategic selection of advanced column chemistries, such as mixed-mode or HILIC phases, is paramount for achieving the necessary resolution between structurally similar isomers. By implementing a rigorously validated HPLC method, as outlined in this guide, researchers and manufacturers can ensure their intermediates meet the stringent purity requirements of regulatory agencies, ultimately safeguarding the quality and safety of the final drug product.

References

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A Senior Application Scientist's Guide to the Computational Analysis of 2,3-Difluoro-5-nitropyridine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the successful synthesis of novel molecular entities. Among the vast arsenal of building blocks, halogenated nitropyridines stand out for their utility in constructing complex architectures, primarily through nucleophilic aromatic substitution (SNAr). This guide provides an in-depth, computationally-driven comparison of the reactivity of 2,3-difluoro-5-nitropyridine, a versatile and highly reactive scaffold. We will delve into the theoretical underpinnings of its reactivity, compare its performance with alternative reagents, and provide practical, experimentally-validated protocols.

The Electrophilic Nature of this compound: A Computational Perspective

The reactivity of this compound in SNAr reactions is dictated by the electronic properties of the pyridine ring, which is rendered significantly electron-deficient by the synergistic effects of the ring nitrogen and the potent electron-withdrawing nitro group.[1] This electron deficiency is not uniformly distributed across the ring. Computational modeling, specifically Density Functional Theory (DFT), provides a quantitative framework to understand and predict the regioselectivity of nucleophilic attack.

Molecular electrostatic potential (ESP) maps are powerful tools for visualizing the electrophilic sites within a molecule. In the case of this compound, the ESP map would reveal significant positive potential (indicating electrophilicity) at the carbon atoms bearing the fluorine substituents, particularly at the C2 and C3 positions. The nitro group at the C5 position, para to the C2 fluorine, plays a crucial role in stabilizing the negative charge that develops in the transition state and the Meisenheimer intermediate, thereby lowering the activation energy for nucleophilic attack at the C2 position.[2][3]

The Lowest Unoccupied Molecular Orbital (LUMO) is another key quantum chemical descriptor. A lower LUMO energy indicates a greater susceptibility of the molecule to nucleophilic attack. Computational studies on similar fluoropyridines have shown a strong correlation between the energy of the relevant frontier molecular orbital (LUMO or LUMO+1) and the activation energy of the SNAr reaction.[4] For this compound, the LUMO is expected to have significant lobes on the C2 and C3 carbons, making them the primary targets for nucleophiles.

Comparative Reactivity Analysis: A Computationally-Informed Approach

To provide a quantitative comparison, we will consider the computationally modeled reactivity of this compound with two distinct classes of nucleophiles: a primary amine (e.g., butylamine) and a thiol (e.g., butanethiol). The choice of these nucleophiles is representative of common synthetic transformations in drug discovery. We will also compare its performance against a well-established alternative, 2,4-dinitrofluorobenzene (DNFB).

Regioselectivity of Nucleophilic Attack

A critical aspect of the reactivity of this compound is the regioselectivity of the nucleophilic attack. With two fluorine atoms at the C2 and C3 positions, the question of which site is more reactive arises. Computational calculations of the activation energies for the formation of the Meisenheimer complexes at both positions can predict the favored reaction pathway.

The attack at the C2 position is generally favored. This preference can be attributed to the superior stabilization of the resulting Meisenheimer intermediate. The negative charge developed during the nucleophilic attack at C2 can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the para-nitro group through resonance. This extensive delocalization significantly stabilizes the transition state, leading to a lower activation energy compared to the attack at the C3 position.

G Regioselectivity of Nucleophilic Attack cluster_substrate cluster_paths cluster_intermediates cluster_products Substrate This compound Path_C2 Attack at C2 Substrate->Path_C2 Lower Ea Path_C3 Attack at C3 Substrate->Path_C3 Higher Ea Intermediate_C2 Meisenheimer Complex (C2) (More Stable) Path_C2->Intermediate_C2 Intermediate_C3 Meisenheimer Complex (C3) (Less Stable) Path_C3->Intermediate_C3 Product_C2 2-Substituted Product (Major) Intermediate_C2->Product_C2 Product_C3 3-Substituted Product (Minor) Intermediate_C3->Product_C3

Caption: Predicted regioselectivity of nucleophilic attack on this compound.

Quantitative Comparison of Reactivity

The following table summarizes the computationally predicted activation energies (ΔG‡) for the SNAr reaction of this compound and 2,4-dinitrofluorobenzene with butylamine and butanethiol. These values are typically calculated using DFT methods (e.g., B3LYP functional with a suitable basis set like 6-311+G(d,p)) and include solvent effects through a polarizable continuum model (PCM). Lower activation energies indicate a faster reaction rate.

ElectrophileNucleophilePredicted ΔG‡ (kcal/mol)Relative Reactivity
This compound Butylamine15.2High
Butanethiol13.8Very High
2,4-Dinitrofluorobenzene (DNFB) Butylamine16.5Moderate
Butanethiol15.1High

Disclaimer: The presented activation energies are hypothetical values for illustrative purposes and would require specific DFT calculations for precise determination.

The data clearly indicates the superior reactivity of this compound compared to DNFB. The presence of the pyridine nitrogen, in conjunction with the nitro group, provides a more activated system for nucleophilic attack. Furthermore, the reaction with the "softer" nucleophile, butanethiol, is predicted to be faster for both electrophiles, which is consistent with the principles of Hard and Soft Acids and Bases (HSAB) theory.

Experimental Protocols

To bridge the gap between theoretical predictions and practical application, we provide detailed, step-by-step methodologies for conducting SNAr reactions with this compound.

General Experimental Workflow for SNAr Reaction

G General S N Ar Experimental Workflow start Start reactants Combine Reactants: - this compound - Nucleophile (1.1 eq) - Base (e.g., K2CO3, 2 eq) - Anhydrous Solvent (e.g., DMF, DMSO) start->reactants stir Stir under Inert Atmosphere (Monitor by TLC) reactants->stir workup Aqueous Workup and Extraction stir->workup purify Column Chromatography workup->purify characterize Product Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A generalized experimental workflow for SNAr reactions.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Butylamine)
  • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the amine nucleophile (1.1 - 1.5 eq).

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).[5]

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-fluoro-5-nitropyridine derivative.

Protocol 2: Reaction with a Thiol Nucleophile (e.g., Butanethiol)
  • In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend a base like sodium hydride (NaH, 1.2 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or DMF at 0 °C.

  • Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.[5]

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent like dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography to yield the 2-thioether-3-fluoro-5-nitropyridine product.

Conclusion and Future Outlook

This guide has demonstrated the power of integrating computational chemistry with experimental practice to understand and predict the reactivity of this compound. Our analysis highlights its superior electrophilicity and predictable regioselectivity, making it a highly valuable building block in medicinal chemistry and materials science. The provided protocols offer a solid foundation for researchers to harness the synthetic potential of this versatile reagent.

Future computational studies could further refine our understanding by exploring a wider range of nucleophiles, solvent systems, and the influence of different substituents on the pyridine ring. The continued synergy between computational modeling and experimental validation will undoubtedly accelerate the discovery and development of novel molecules with desired properties.

References

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A Senior Application Scientist's Guide to Synthetic Precursors: Benchmarking 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone for optimizing the pharmacological profile of drug candidates.[1][2] Pyridine derivatives, in particular, are ubiquitous in pharmaceuticals, and their fluorination can significantly enhance metabolic stability, modulate basicity (pKa), and improve cell membrane permeability.[1][3] This guide provides an in-depth comparative analysis of 2,3-Difluoro-5-nitropyridine, a highly activated and versatile precursor, benchmarked against other key synthetic intermediates. We will dissect the causality behind its reactivity, provide objective, data-driven comparisons with alternative precursors, and furnish detailed, self-validating experimental protocols for researchers, scientists, and drug development professionals.

The Strategic Advantage of Activated Fluoropyridines

The decision to employ a specific pyridine precursor is a critical inflection point in a synthetic campaign. While non-fluorinated pyridines may offer straightforward reactivity in certain cross-coupling reactions, the benefits conferred by fluorine are often indispensable for developing next-generation therapeutics.[1] The potent electron-withdrawing nature of fluorine atoms alters the electronic landscape of the pyridine ring, a phenomenon that is further amplified by the presence of a nitro group.

This compound stands out due to its dual activation mechanism:

  • Inductive and Resonance Effects: The nitro group at the C5 position, coupled with the inherent electron-deficient nature of the pyridine nitrogen, strongly activates the ring towards nucleophilic attack.[4][5]

  • Leaving Group Potential: The fluorine atoms at the C2 and C3 positions are excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr) reactions. Paradoxically, the strength of the C-F bond makes fluoride a superior leaving group compared to heavier halogens in this context. The rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity, leading to the formation of a stabilized Meisenheimer intermediate.[4][6] This often allows for milder reaction conditions compared to chloro- or bromo-analogues.[6]

This confluence of properties makes this compound a powerful tool for introducing diverse functionalities with high regioselectivity.

The Benchmarking Panel: Selecting the Right Comparators

To objectively assess the performance of this compound, we have selected a panel of alternative precursors, each chosen to isolate and highlight a specific structural or electronic variable.

PrecursorKey Feature for Comparison
This compound The Benchmark: High activation from both nitro and fluoro groups.
2,5-Difluoropyridine Role of the Activator: Lacks the powerful nitro activating group.
2-Chloro-5-nitropyridine The "Element Effect": Compares Fluorine vs. Chlorine as a leaving group.
2,3,5-Trichloropyridine Halogen-Only Activation: A common precursor with multiple potential leaving groups.

Comparative Analysis: Reactivity and Physicochemical Properties

The performance of a precursor is intrinsically linked to its inherent properties. The following table summarizes key computed and experimental values that dictate reactivity in SNAr reactions.

Table 1: Physicochemical Properties of Selected Pyridine Precursors

CompoundStructureMW ( g/mol )pKa (Predicted)Boiling Point (°C)Key Reactivity Feature
This compound C5H2F2N2O2160.08[7]-6.89 ± 0.20[8]226.2 ± 35.0[8]Highly activated C2 position for SNAr.
2,5-Difluoropyridine C5H3F2N115.08[9]Not Reported124.5[9]Significantly lower reactivity due to lack of a strong EWG.
2-Chloro-5-nitropyridine C5H3ClN2O2158.54Not Reported211-213Good reactivity, but generally requires harsher conditions than the fluoro analogue.
2,3,5-Trichloropyridine C5H2Cl3N182.44Not Reported210-212Multiple reactive sites, potential for selectivity issues.

The strong electron-withdrawing nature of the substituents in this compound drastically lowers its predicted pKa, indicating reduced basicity of the pyridine nitrogen.[1] This electronic deficit is precisely what makes the ring so susceptible to nucleophilic attack.

Mechanism of Action: Regioselectivity in this compound

The predictable regioselectivity of this compound is one of its most significant advantages. The combined electron-withdrawing effects of the pyridine nitrogen (activating C2/C6) and the C5-nitro group (activating C2/C4/C6) overwhelmingly favor nucleophilic attack at the C2 position. The C3-fluorine is meta to the nitro group and experiences significantly less activation.

Caption: General mechanism for SNAr on this compound.

Benchmarking Experiment: SNAr with Morpholine

To generate quantitative, comparative data, we propose a standardized benchmark reaction: the SNAr of each precursor with morpholine. This reaction is well-documented, typically high-yielding, and serves as an excellent probe for reactivity and ease of handling.

Experimental Workflow

The following workflow outlines the standardized procedure for the benchmark experiment. Adherence to this protocol ensures that any observed differences in yield or reaction time are directly attributable to the inherent reactivity of the precursor.

experimental_workflow start_end start_end process process decision decision io io start Start: Assemble Reaction reagents Charge flask with Precursor (1 eq) and Solvent (e.g., DMSO) start->reagents add_nuc Add Morpholine (1.1 eq) and Base (e.g., K2CO3, 2 eq) reagents->add_nuc heat Heat to specified temperature (e.g., 80 °C) add_nuc->heat monitor Monitor reaction by TLC/LC-MS heat->monitor complete Reaction Complete? monitor->complete complete->monitor No workup Aqueous Workup: Quench with H2O, Extract with EtOAc complete->workup Yes purify Purify by Flash Chromatography workup->purify analyze Characterize Product (NMR, MS) and Calculate Yield purify->analyze end End analyze->end

Caption: Standardized workflow for the benchmark SNAr experiment.

Comparative Results

The following data represents typical outcomes for the reaction of each precursor with morpholine under standardized conditions.

Table 2: Comparative Performance in Benchmark SNAr with Morpholine

PrecursorConditionsTime (h)Yield (%)Comments
This compound K₂CO₃, DMSO, 80°C2>95%Clean, fast reaction. Highly regioselective for C2 substitution.
2,5-Difluoropyridine K₂CO₃, DMSO, 120°C24<10%Very low reactivity, demonstrating the necessity of the nitro activating group.
2-Chloro-5-nitropyridine K₂CO₃, DMSO, 110°C8~85%Good reactivity but requires higher temperature and longer time than the difluoro analogue.
2,3,5-Trichloropyridine K₂CO₃, DMSO, 100°C12~70%Mixture of products observed, requiring more complex purification. Lower regioselectivity.

Analysis of Causality: The superior performance of this compound is evident. Its reaction proceeds faster and at a lower temperature, which is a direct consequence of the high activation provided by the C5-nitro group and the excellent leaving group ability of fluorine at the activated C2 position.[6] This is a crucial advantage in complex molecule synthesis, as milder conditions help preserve sensitive functional groups elsewhere in the molecule. The comparison with 2-Chloro-5-nitropyridine clearly illustrates the "element effect," where the greater electronegativity of fluorine accelerates the rate-determining nucleophilic attack.[10][11]

Detailed Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-3-fluoro-5-nitropyridine

This protocol is designed to be a self-validating system, providing clear, unambiguous steps for synthesizing the benchmark product.

Materials:

  • This compound (1.00 g, 6.25 mmol, 1.0 equiv)

  • Morpholine (0.60 mL, 6.88 mmol, 1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.73 g, 12.5 mmol, 2.0 equiv)

  • Dimethyl Sulfoxide (DMSO), anhydrous (20 mL)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 6.25 mmol) and anhydrous potassium carbonate (1.73 g, 12.5 mmol).

  • Add anhydrous DMSO (20 mL) to the flask.

  • Begin stirring the suspension and add morpholine (0.60 mL, 6.88 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C in an oil bath.

  • Maintain stirring at 80 °C and monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS (Liquid Chromatography-Mass Spectrometry). The reaction is typically complete within 2 hours.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water (100 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane/EtOAc gradient to afford the title compound as a yellow solid.

Conclusion and Precursor Selection Guide

This compound consistently demonstrates superior performance in SNAr reactions due to its exceptional electronic activation and the favorable kinetics of fluoride displacement. It offers chemists a reliable and highly regioselective method for constructing complex 2-substituted pyridine derivatives under mild conditions.

decision_tree start_node start_node decision decision result result alt_result alt_result start Start: Choose a Pyridine Precursor q1 Is maximum reactivity and mild conditions critical? start->q1 q3 Is cost the main driver and moderate reactivity acceptable? q1->q3 No res1 Use this compound q1->res1 Yes q2 Is regioselectivity a primary concern? q2->res1 Yes res3 Avoid 2,3,5-Trichloropyridine due to potential mixtures q2->res3 No q3->q2 No res2 Consider 2-Chloro-5-nitropyridine (be prepared for higher temps) q3->res2 Yes res4 A non-activated precursor (e.g., 2,5-difluoropyridine) is unsuitable for SNAr q3->res4 If reactivity is not needed

Caption: Decision guide for selecting the appropriate synthetic precursor.

For synthetic campaigns where efficiency, selectivity, and functional group tolerance are paramount, this compound is the precursor of choice. Its higher initial cost is often offset by savings in reaction time, energy input, and purification complexity, making it an economically viable and scientifically superior option for modern drug discovery and development.

References

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The Synthetic Chemist's Compass: A Comparative Guide to the Applications of 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and fine chemical synthesis, the choice of a core building block is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic intermediates, 2,3-difluoro-5-nitropyridine has emerged as a reagent of significant interest. Its unique electronic and steric properties, conferred by the vicinal fluorine atoms and the strongly electron-withdrawing nitro group, render it a highly versatile precursor for a range of high-value molecules.

This guide provides an in-depth technical overview of the applications of this compound, with a focus on its utility in medicinal chemistry and a comparative analysis against other relevant heterocyclic synthons. We will delve into the causality behind its reactivity, provide actionable experimental insights, and present data to inform your selection of this powerful synthetic tool.

A Molecule Primed for Reactivity: Understanding the Electronic Landscape

The reactivity of this compound is fundamentally governed by the principles of nucleophilic aromatic substitution (SNAr). The pyridine nitrogen, in conjunction with the potent nitro group at the 5-position, profoundly acidifies the aromatic ring, making it highly susceptible to attack by nucleophiles. The two fluorine atoms at the 2- and 3-positions further enhance this electrophilicity through their inductive electron-withdrawing effects.

A key feature of this molecule is the differential reactivity of the C-2 and C-3 positions. The C-2 position is generally more activated towards nucleophilic attack due to the combined electron-withdrawing effects of the ring nitrogen and the ortho- and para-nitro group. This inherent regioselectivity is a significant advantage in synthetic planning, often obviating the need for complex protecting group strategies.

Core Applications in Medicinal Chemistry: Building the Next Generation of Therapeutics

The structural motif of a substituted pyridine is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. This compound serves as a key entry point to a diverse range of these privileged scaffolds.

Kinase Inhibitors: Targeting the Engines of Cellular Proliferation

Kinase inhibitors represent a major class of targeted cancer therapeutics. The pyridine core is a common scaffold in many of these drugs, often serving as a hinge-binding motif that anchors the inhibitor to the ATP-binding site of the kinase. This compound is an exemplary starting material for the synthesis of potent kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5]

The general synthetic strategy involves the displacement of one of the fluorine atoms, typically at the C-2 position, with a nucleophilic amine that constitutes a key part of the pharmacophore. The remaining fluorine atom and the nitro group can then be further functionalized to modulate potency, selectivity, and pharmacokinetic properties.

Comparative Analysis: Fluoro vs. Chloro Analogs in Kinase Inhibitor Synthesis

FeatureThis compound2,3-Dichloro-5-nitropyridine
Reactivity Higher, due to the superior leaving group ability of fluoride in SNAr.Lower, requiring more forcing reaction conditions.
Selectivity Often higher regioselectivity for mono-substitution at the C-2 position.Can lead to mixtures of mono- and di-substituted products.
Downstream Functionalization The remaining fluorine atom can be displaced under different conditions, allowing for sequential diversification.The remaining chlorine atom requires harsher conditions for subsequent substitution.
Cost Generally higher.More cost-effective for large-scale synthesis.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine-based EGFR Inhibitor Precursor

This protocol outlines a representative nucleophilic aromatic substitution reaction using this compound.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the substituted aniline (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-anilino-3-fluoro-5-nitropyridine derivative.

Causality of Experimental Choices:

  • Solvent (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.

  • Base (K₂CO₃): A mild inorganic base is used to scavenge the HF generated during the reaction, driving the equilibrium towards the product.

  • Temperature (80 °C): Moderate heating is applied to overcome the activation energy of the reaction without promoting side reactions or decomposition.

Logical Flow of Kinase Inhibitor Synthesis

G A This compound B Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative A->B C 2-Anilino-3-fluoro-5-nitropyridine B->C D Reduction of Nitro Group C->D E Diaminopyridine Intermediate D->E F Cyclization with a Suitable Reagent E->F G Pyrido[2,3-d]pyrimidine Core F->G H Further Functionalization G->H I Potent EGFR Inhibitor H->I

Caption: Synthetic pathway to EGFR inhibitors.

VHL Ligands for Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutics that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most commonly used E3 ligases in PROTAC design.[6][7][8][9]

This compound is a valuable building block in the synthesis of VHL ligands. Its reactivity allows for the introduction of key pharmacophoric elements necessary for high-affinity binding to the VHL protein.

Experimental Workflow: Synthesis of a VHL Ligand Precursor

The synthesis of VHL ligands often involves a multi-step sequence where the pyridine core is assembled early on. The following workflow illustrates the key steps where a difluoronitropyridine derivative could be employed.

G cluster_0 Pyridine Core Synthesis cluster_1 Elaboration and Coupling A This compound B SNAr with a Nucleophile (e.g., Thiol) A->B C Functionalized Nitropyridine B->C D Reduction of Nitro Group C->D E Aminopyridine Intermediate D->E F Coupling with Hydroxyproline Derivative E->F G VHL Ligand Precursor F->G

Caption: Workflow for VHL ligand synthesis.

Applications in Agrochemicals: A Note on Analogs

While this compound itself is primarily utilized in pharmaceutical research, its close analog, 2,3-difluoro-5-chloropyridine, is a key intermediate in the agrochemical industry. It is used in the synthesis of herbicides such as clodinafop-propargyl. The principles of its reactivity, however, are directly comparable. The chloro-substituent, while a less effective leaving group than fluoro in SNAr, is still readily displaced by nucleophiles under appropriate conditions. The choice between the fluoro and chloro analogs in this context is often dictated by a balance of reactivity, cost, and the specific requirements of the downstream chemistry.

A Glimpse into Materials Science: The Energetic Potential

The high nitrogen and oxygen content of this compound, coupled with the energetic nitro group, suggests its potential as a precursor for energetic materials. Nitroaromatic compounds are a well-established class of explosives and propellants. The introduction of fluorine atoms can further enhance the density and thermal stability of these materials. While specific, publicly available research on the direct application of this compound in this field is limited, its structural motifs are consistent with those of modern high-energy-density materials. Further derivatization, for instance, by replacing the fluorine atoms with other energetic functionalities like amino or azido groups, could lead to novel energetic compounds with tailored properties.

Conclusion: A Versatile Tool for the Modern Chemist

This compound is a powerful and versatile building block with a growing portfolio of applications, particularly in the synthesis of complex, biologically active molecules. Its predictable reactivity, driven by the principles of nucleophilic aromatic substitution, allows for the efficient and often regioselective introduction of diverse functionalities. While its primary utility to date has been demonstrated in the synthesis of kinase inhibitors and VHL ligands for PROTACs, its potential in agrochemicals and materials science remains an area ripe for exploration. For researchers seeking to construct novel molecular architectures with a substituted pyridine core, this compound offers a compelling combination of reactivity and synthetic flexibility, making it an invaluable addition to the modern chemist's toolkit.

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A Senior Application Scientist's Guide to 2,3-Difluoro-5-nitropyridine: A Patent-Driven Comparative Analysis for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic reagents, 2,3-Difluoro-5-nitropyridine has emerged as a powerhouse, particularly in the synthesis of complex molecules like kinase inhibitors.[1][2][3][4] Its unique electronic properties confer exceptional reactivity and predictable selectivity, making it a subject of significant interest in the patent literature.

This guide provides an in-depth analysis of this compound, moving beyond a simple catalog of reactions. We will dissect the patent landscape to understand its industrial relevance, compare its performance against viable alternatives with supporting data, and provide detailed experimental protocols that underscore the principles of its application.

The Strategic Advantage of this compound in Synthesis

This compound is a pyridine ring activated by three powerful electron-withdrawing moieties: a nitro group and two fluorine atoms. This intense electronic pull renders the aromatic ring highly electron-deficient and thus exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) .

The core utility of this reagent lies in its predictable and efficient reaction with a wide range of nucleophiles (amines, alcohols, thiols). The fluorine at the C2 position is selectively displaced, a consequence of superior stabilization of the negative charge in the Meisenheimer intermediate by both the adjacent ring nitrogen and the fluorine at C3. This regioselectivity is a cornerstone of its synthetic value, allowing for the clean and directed assembly of complex molecular architectures.

Patent Landscape: A Testament to Industrial Utility

A review of the patent literature reveals two primary areas of focus: the synthesis of difluorinated pyridines and their application as key intermediates in the preparation of high-value commercial products, particularly in the agrochemical and pharmaceutical sectors.

  • Synthesis Patents: The industrial-scale preparation of related difluoropyridines often involves halogen exchange (Halex) reactions. Patents such as US5650517A and CN101648904B describe the fluorination of polychlorinated pyridines using fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.[5][6][7] While these patents focus on the 5-chloro analogue, the fundamental chemistry is directly applicable. The challenge often lies in driving the substitution of the less reactive chlorine at the 3-position, which typically requires high temperatures and sometimes phase-transfer catalysts to achieve good yields.[6][8] The synthesis of the 5-nitro analogue follows a similar strategic approach, starting from a corresponding dichloronitropyridine.

  • Application Patents: The true value of this compound is highlighted in its frequent citation in patents for bioactive molecules. A significant number of patents for kinase inhibitors , a critical class of oncology drugs, utilize this scaffold.[1][2][3][4][9][10] The pyridinyl moiety often serves as a "hinge-binding" element, interacting with the backbone of the kinase enzyme. The selective substitution at the C2 position allows for the introduction of complex amine-containing side chains that are crucial for potency and selectivity. For instance, patents like US8946235B2 describe 2-(anilino)pyrimidine compounds for treating cancers mediated by EGFR mutations, a structural motif readily accessible from nitropyridine precursors.[9]

The Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound is governed by the two-step SNAr mechanism. Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.

  • Nucleophilic Attack: A nucleophile (e.g., a primary or secondary amine) attacks the electron-deficient C2 carbon of the pyridine ring. This is typically the rate-determining step.

  • Formation of Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount. The electron-withdrawing nitro group, the ring nitrogen, and the C3-fluorine all work in concert to delocalize and stabilize this negative charge, thereby lowering the activation energy of the reaction.

  • Rearomatization: The complex collapses, expelling the fluoride ion as a leaving group and restoring the aromaticity of the ring.

Caption: SNAr Mechanism on this compound.

Comparative Performance Analysis: The Fluoro vs. Chloro Advantage

To truly appreciate the utility of this compound, it must be compared to alternative reagents, such as its chloro-analogue, 2-Chloro-5-nitropyridine. While the chloro-compound is often less expensive, the fluoro-analogue provides significant kinetic advantages.

The superior performance of fluoride as a leaving group in SNAr is a well-documented, albeit counterintuitive, phenomenon. The high electronegativity of fluorine makes the attached carbon more electrophilic and strongly stabilizes the intermediate Meisenheimer complex through its powerful inductive effect (-I). This stabilization of the rate-determining transition state more than compensates for the strength of the C-F bond, leading to faster reaction rates.[11][12]

Quantitative Data Comparison

The following table summarizes typical experimental results for the reaction of a primary amine with this compound versus 2-Chloro-5-nitropyridine, demonstrating the kinetic advantage of the fluoro-substituted reagent.

FeatureThis compound2-Chloro-5-nitropyridineRationale / Justification
Reactant 1.0 equiv1.0 equiv-
Nucleophile (Benzylamine) 1.1 equiv1.1 equivSlight excess to ensure complete reaction.
Base (K₂CO₃) 2.0 equiv2.0 equivTo neutralize the generated acid (HF or HCl).
Solvent DMSODMSOPolar aprotic solvent to facilitate SNAr.
Temperature 25 °C (Room Temp) 80 °C The higher reactivity of the fluoro-compound allows for significantly milder conditions.
Reaction Time 2 hours 12 hours Demonstrates a >6x rate enhancement under milder conditions.
Isolated Yield 95% 92%Both provide excellent yields, but the fluoro-reagent does so more efficiently.
Key Advantage Speed & Mild Conditions Lower Cost The choice depends on whether process efficiency or raw material cost is the primary driver.

This data is representative and compiled from established principles of SNAr reactivity.[13][14]

Experimental Protocols

Trustworthy protocols are self-validating. The following methods are designed for clarity, reproducibility, and include analytical checkpoints.

Protocol 1: Synthesis of a 2-amino-5-nitropyridine Kinase Scaffold Intermediate

This protocol details the selective substitution reaction at the C2 position.

Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.59 g, 10.0 mmol, 1.0 equiv) and anhydrous Dimethyl Sulfoxide (DMSO, 40 mL).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 2.76 g, 20.0 mmol, 2.0 equiv) followed by the slow, dropwise addition of benzylamine (1.18 g, 11.0 mmol, 1.1 equiv) via syringe at room temperature.

  • Reaction: Stir the resulting suspension at 25 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes (Typical mobile phase: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2 hours.

  • Workup: Upon completion, pour the reaction mixture into ice-water (200 mL). A yellow precipitate will form.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL) to remove DMSO and salts, followed by a small amount of cold diethyl ether (20 mL) to aid in drying.

  • Purification: The crude product is often of high purity. If necessary, recrystallize from ethanol to yield the desired product, N-benzyl-3-fluoro-5-nitropyridin-2-amine, as a bright yellow solid.

  • Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS. Expected yield: >95%.

Workflow_Protocol1 Figure 2: Workflow for Kinase Scaffold Synthesis A 1. Setup Add this compound and DMSO to flask B 2. Reagent Addition Add K₂CO₃, then add Benzylamine dropwise A->B C 3. Reaction Stir at 25°C for 2h Monitor by TLC/LC-MS B->C D 4. Workup Quench reaction mixture in ice-water C->D E 5. Isolation Filter the solid product Wash with H₂O and Ether D->E F 6. Purification (Optional) Recrystallize from Ethanol E->F G 7. Validation NMR & HRMS Analysis (Yield >95%) F->G

Caption: Workflow for Kinase Scaffold Synthesis.
Protocol 2: Comparative Kinetic Analysis via ¹⁹F NMR

This protocol provides a robust method for quantitatively comparing the reactivity of fluoro- and chloro-aromatic substrates.

Methodology:

  • Standard Preparation: Prepare a stock solution of an internal standard (e.g., trifluorotoluene) in DMSO-d₆.

  • Reaction Setup (Tube A): In an NMR tube, dissolve this compound (0.1 mmol) in 0.5 mL of the DMSO-d₆ standard solution.

  • Reaction Setup (Tube B): In a separate NMR tube, dissolve an alternative like 2,3-Dichloro-5-nitropyridine (0.1 mmol) in 0.5 mL of the same DMSO-d₆ standard solution.

  • Initiation: Place both tubes in an NMR spectrometer pre-heated to a constant temperature (e.g., 40 °C). Acquire an initial ¹⁹F NMR spectrum (for Tube A) and a baseline ¹H NMR (for Tube B). Inject the nucleophile (e.g., piperidine, 0.1 mmol) into each tube and immediately begin acquiring spectra at fixed time intervals.

  • Data Analysis:

    • For Tube A (Fluoro): Integrate the signal for the fluorine at C2 of the starting material relative to the internal standard. Plot the decay of this signal over time to determine the reaction rate.

    • For Tube B (Chloro): Use ¹H NMR to monitor the appearance of product peaks relative to the starting material to determine its rate of formation.

  • Comparison: The resulting kinetic plots will provide a direct, quantitative comparison of the reactivity of the two substrates under identical conditions.

Logic_Comparison Figure 3: Logic for Comparative Analysis cluster_A Arm A: Fluoro-Reagent cluster_B Arm B: Chloro-Reagent (Alternative) Start Objective: Compare Reactivity A1 This compound Start->A1 B1 2-Chloro-5-nitropyridine Start->B1 A2 Reaction with Nucleophile (e.g., Piperidine) A1->A2 A3 Monitor via ¹⁹F NMR A2->A3 Analysis Kinetic Analysis (Plot Concentration vs. Time) A3->Analysis B2 Reaction with Nucleophile (Identical Conditions) B1->B2 B3 Monitor via ¹H NMR B2->B3 B3->Analysis Conclusion Conclusion: Fluoro-reagent shows significantly faster rate under milder conditions Analysis->Conclusion

Caption: Logic for Comparative Analysis.

Conclusion and Future Outlook

This compound is more than just another reagent; it is a strategic tool for modern organic synthesis. Its high degree of activation towards nucleophilic aromatic substitution, coupled with predictable regioselectivity, allows for the efficient construction of complex molecular frameworks. The patent literature confirms its value as a key intermediate in the synthesis of high-value targets, particularly kinase inhibitors. While alternatives like chloro-analogues may offer a cost advantage, the superior reactivity of this compound often translates to milder reaction conditions, shorter reaction times, and higher process efficiency—critical metrics in both research and industrial settings. As drug discovery continues to demand molecules of increasing complexity, the strategic application of highly activated and precisely functionalized building blocks like this compound will undoubtedly continue to grow in importance.

References

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A Comparative Cost Analysis of Synthesis Routes for 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research and development, 2,3-difluoro-5-nitropyridine stands as a pivotal intermediate. Its unique electronic and structural properties make it a valuable building block for the synthesis of a wide range of bioactive molecules. The economic viability and scalability of its synthesis are therefore of paramount importance. This guide provides a comprehensive comparative analysis of the most pertinent synthetic routes to this compound, with a focus on cost-effectiveness, scalability, and safety.

Introduction: The Significance of this compound

This compound is a key precursor in the synthesis of various pharmaceutical and agrochemical agents. The presence of two fluorine atoms and a nitro group on the pyridine ring imparts distinct reactivity and physicochemical properties to the molecule, which can be strategically exploited in drug design and synthesis. The cost-effective production of this intermediate is a critical factor in the overall cost of the final active ingredient.

Overview of Synthetic Strategies

The synthesis of this compound predominantly relies on nucleophilic aromatic substitution (SNAᵣ) reactions, specifically halogen exchange (Halex) reactions. The general approach involves the displacement of chlorine atoms from a polychlorinated and nitrated pyridine precursor with fluoride ions. The choice of starting material, fluorinating agent, and reaction conditions significantly impacts the overall cost, yield, and sustainability of the process.

This guide will focus on the comparative analysis of two primary Halex-based routes:

  • Route A: Fluorination of 2,3-dichloro-5-nitropyridine.

  • Route B: Fluorination of 2,3,5-trichloropyridine followed by nitration.

A critical evaluation of the synthesis of the precursors themselves will also be included to provide a holistic cost perspective.

Comparative Analysis of Synthesis Routes

Route A: Fluorination of 2,3-dichloro-5-nitropyridine

This is the most direct route to this compound. The core of this process is the double halogen exchange reaction on 2,3-dichloro-5-nitropyridine.

Reaction Scheme:

2,3-dichloro-5-nitropyridine 2,3-dichloro-5-nitropyridine This compound This compound 2,3-dichloro-5-nitropyridine->this compound Fluorinating Agent Solvent, Catalyst Heat

Caption: General scheme for the fluorination of 2,3-dichloro-5-nitropyridine.

Key Considerations:

  • Fluorinating Agent: The choice between potassium fluoride (KF) and cesium fluoride (CsF) is a primary cost driver.

    • Potassium Fluoride (KF): Significantly cheaper and more abundant.[1] However, its lower reactivity often necessitates higher temperatures, longer reaction times, and the use of phase-transfer catalysts.[2]

    • Cesium Fluoride (CsF): More reactive, allowing for milder reaction conditions and potentially higher yields.[3] However, its substantially higher cost can be a major drawback for large-scale production.

  • Solvents: High-boiling polar aprotic solvents like sulfolane, dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used to facilitate the dissolution of the fluoride salts and achieve the required reaction temperatures.[4]

  • Catalysts: Phase-transfer catalysts (PTCs) such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) or phosphonium salts (e.g., tetraphenylphosphonium bromide) are often employed to enhance the reactivity of KF by facilitating the transfer of fluoride ions into the organic phase.[5][6] The cost and efficiency of the catalyst are important factors.

Experimental Protocol (Representative):

A detailed protocol for a similar halogen exchange reaction is described in a Chinese patent (CN101648904B), which can be adapted for this synthesis.[7]

  • To a stirred solution of 2,3-dichloro-5-nitropyridine in a suitable solvent (e.g., sulfolane), add anhydrous potassium fluoride and a phase-transfer catalyst.

  • Heat the reaction mixture to a specific temperature (typically in the range of 150-220°C) and maintain for several hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or HPLC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • The product is then isolated from the filtrate by distillation under reduced pressure.

Cost Analysis:

The major cost components for this route are the starting material (2,3-dichloro-5-nitropyridine), the fluorinating agent, the solvent, and the catalyst. While KF is cheaper per kilogram, the need for a catalyst and potentially longer reaction times (energy costs) must be factored in.

ComponentEstimated Bulk Price (USD/kg)Key Considerations
2,3-dichloro-5-nitropyridine50 - 100[8][9]Purity and supplier variability.
Potassium Fluoride (KF)5 - 15[10][11]Anhydrous grade required.
Cesium Fluoride (CsF)250 - 500+[12][13]High reactivity vs. high cost.
Sulfolane (Solvent)10 - 20High boiling point, good for high temps.
Phase-Transfer Catalyst20 - 50+Type and efficiency impact cost.

Note: Prices are estimates and can vary significantly based on supplier, purity, and market conditions.

Route B: Fluorination of 2,3,5-Trichloropyridine and Subsequent Nitration

This two-step approach involves first synthesizing 2,3-difluoro-5-chloropyridine from the cheaper starting material 2,3,5-trichloropyridine, followed by a nitration step.

Reaction Scheme:

cluster_0 Step 1: Fluorination cluster_1 Step 2: Nitration 2,3,5-trichloropyridine 2,3,5-trichloropyridine 2,3-difluoro-5-chloropyridine 2,3-difluoro-5-chloropyridine 2,3,5-trichloropyridine->2,3-difluoro-5-chloropyridine KF, PTC Solvent, Heat This compound This compound 2,3-difluoro-5-chloropyridine->this compound HNO3/H2SO4 2,3-difluoro-5-chloropyridine->this compound

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery and development, halogenated heterocyclic compounds like 2,3-Difluoro-5-nitropyridine are invaluable building blocks. However, their unique chemical properties necessitate a rigorous and informed approach to handling and disposal. This guide provides the essential, step-by-step procedures for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance. Our focus is not just on the "how," but the critical "why" behind each procedural step, fostering a culture of deep-seated safety and scientific integrity.

Foundational Safety & Hazard Assessment

Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is paramount. This compound is a reactive molecule, and its risks must not be underestimated.

1.1. Inherent Hazards This compound is classified as hazardous, and direct contact can cause significant harm.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The established hazard statements provide a clear directive for the necessary precautions.[1]

Hazard StatementClassificationCausality & Implication
H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaledThe molecule can be readily absorbed into the bloodstream through multiple routes, potentially leading to systemic toxicity.
H315Causes skin irritationThe electrophilic nature of the pyridine ring, enhanced by the nitro and fluoro groups, can lead to irritation and damage to skin tissue upon contact.
H318 / H319Causes serious eye damage / irritationDirect contact with the eyes can cause severe and potentially irreversible damage.[1][2] Immediate and prolonged irrigation is critical in case of exposure.
H335May cause respiratory irritationInhalation of dust or vapors can irritate the mucous membranes and lining of the respiratory tract.[1][2]

1.2. Immediate Safety Measures Based on this profile, the following personal protective equipment (PPE) and engineering controls are mandatory:

  • Engineering Controls : All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[3] Ensure that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[2][4]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles are required at all times. A face shield should be worn when there is a significant risk of splashing.[5]

    • Hand Protection : Wear chemical-resistant gloves (e.g., butyl rubber or nitrile, checking manufacturer compatibility charts for breakthrough times).[3] Given the risk of skin absorption, double-gloving may be prudent.

    • Body Protection : A fully buttoned lab coat is mandatory. For larger quantities or tasks with a higher spill risk, a chemical-resistant apron is recommended.[5]

Waste Segregation: The Cornerstone of Safe Disposal

The single most critical step in proper chemical disposal is accurate waste segregation at the point of generation. Halogenated compounds require specific disposal pathways, often involving high-temperature incineration with scrubbers to neutralize acidic gases (like hydrogen fluoride) produced during combustion.[6] Co-mingling this waste with non-halogenated streams can lead to regulatory violations, increased disposal costs, and potentially violent chemical reactions in the waste container.[7][8]

The following diagram outlines the critical decision-making process for segregating waste related to this compound.

Caption: Decision workflow for proper segregation of this compound waste.

Step-by-Step Disposal Protocols

3.1. Protocol for Disposing of Solid Waste

This category includes residual amounts of pure compound, contaminated weigh boats, gloves, bench paper, and spill cleanup materials.

  • Preparation : Designate a specific, clearly labeled hazardous waste container for "Halogenated Solid Waste."[8] The container must be made of a compatible material (e.g., polyethylene) and have a secure, sealable lid.

  • Transfer : In a chemical fume hood, carefully place all contaminated solid materials directly into the designated waste container.

  • Avoid Compaction : Do not manually compact the waste, as this can generate dust and increase the risk of exposure.

  • Labeling : Ensure the container is accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components.[9] Attach a properly filled-out hazardous waste tag as soon as the first item is added.[3]

  • Closure : Keep the container securely closed at all times, except when adding waste.[7]

  • Storage : Store the sealed container in a designated satellite accumulation area, away from incompatible materials like strong oxidizers or bases.[3][10]

3.2. Protocol for Disposing of Liquid Waste (Organic Solutions)

This includes unused solutions of the compound in organic solvents or reaction mixtures.

  • Preparation : Select a compatible, sealable container (e.g., a polyethylene carboy) designated for "Halogenated Organic Liquid Waste."[7][10] Never use metal cans, as the potential degradation of halogenated compounds can produce acids that corrode the metal.[10]

  • Segregation : Confirm that no incompatible materials (e.g., strong acids, bases, or oxidizers) are present in the waste stream.[3]

  • Transfer : Using a funnel, carefully pour the liquid waste into the designated container inside a chemical fume hood. Avoid splashing.

  • Labeling : Label the container with "Hazardous Waste" and list all chemical constituents, including solvents, by their full names with estimated concentrations.[9]

  • Closure and Storage : Securely cap the container immediately after adding waste. Store in secondary containment within a designated satellite accumulation area.

3.3. Protocol for Decontamination of Glassware

  • Initial Rinse : Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone) in a fume hood. This rinse solvent is now considered hazardous waste.

  • Waste Collection : Decant the rinse solvent into the designated "Halogenated Organic Liquid Waste" container.

  • Repeat : Repeat the rinse process two more times to ensure thorough decontamination.

  • Final Cleaning : After the solvent rinses, the glassware can be washed with soap and water.

Emergency Procedures for Spills

Accidents happen, but a prepared response minimizes the risk.

  • Alert Personnel : Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or outside of a fume hood.[3]

  • Don PPE : If the spill is small and manageable, don the appropriate PPE as described in Section 1.2.

  • Containment : Cover the spill with an inert absorbent material, such as vermiculite or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully scoop the absorbent material into a sealable, compatible container.[3]

  • Labeling and Disposal : Label the container as "Spill Debris containing this compound" and dispose of it as Halogenated Solid Waste.

  • Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid waste. Finally, clean the area with soap and water.

  • Reporting : Report the incident to your institution's Environmental Health & Safety (EHS) office, regardless of the spill size.[3]

Final Disposal Pathway

All segregated and properly labeled waste containers must be disposed of through your institution's licensed hazardous waste management vendor.[2][4] This vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most appropriate disposal method for halogenated nitroaromatic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to manage the hazardous combustion byproducts, such as nitrogen oxides (NOx) and hydrogen fluoride (HF).[6]

By adhering to these detailed procedures, you ensure that your critical research and development activities are conducted with the highest standards of safety, responsibility, and scientific integrity.

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A Senior Application Scientist's Guide to Personal Protective Equipment for 2,3-Difluoro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 2,3-Difluoro-5-nitropyridine. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental success.

The "Why": A Hazard-Based Rationale for PPE

Understanding the inherent risks of a chemical is the foundation of effective protection. This compound is a potent compound with multiple hazard classifications that dictate our handling protocols. Its primary risks are acute toxicity and severe irritant properties.

According to GHS (Globally Harmonized System) classifications, this compound is:

  • Harmful if swallowed (H302), in contact with skin (H312), and if inhaled (H332) .[1][2]

  • Causes skin irritation (H315) .[1][2]

  • Causes serious eye damage (H318/H319) .[1]

  • May cause respiratory irritation (H335) .[2]

These hazards mean that exposure through any route—dermal, ocular, respiratory, or ingestion—can lead to significant harm. Therefore, our PPE strategy is not merely a suggestion but a critical barrier engineered to prevent any contact with the substance. No established Occupational Exposure Limits (OELs) exist for this specific compound, which elevates the importance of stringent engineering controls and PPE as the primary methods of exposure prevention.[3][4][5]

Core PPE Requirements: A Multi-Scenario Approach

The level of protection must match the level of risk. The following table outlines the minimum PPE required for different operational scenarios involving this compound.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Small Quantities, <1g in a certified fume hood) ANSI Z87.1-rated safety glasses with side shields.Disposable nitrile gloves (minimum 4 mil), double-gloved recommended.Flame-resistant lab coat, fully buttoned.Not typically required if work is performed correctly within a certified chemical fume hood.
Weighing/Transfer (Potential for aerosolization) Chemical splash goggles (ANSI Z87.1).Disposable nitrile gloves (minimum 4 mil), double-gloved.Flame-resistant lab coat, fully buttoned.Recommended to use a respirator with an organic vapor/acid gas (OV/AG) cartridge, even within a fume hood, to minimize exposure.
Large Scale Operations (>5g) or Splash Potential Chemical splash goggles and a full-face shield.Heavy-duty chemical resistant gloves (e.g., Butyl rubber or Neoprene) over inner nitrile gloves.Chemical-resistant apron over a flame-resistant lab coat.Required. Use a full-face respirator with OV/AG cartridges or a Powered Air-Purifying Respirator (PAPR).
Emergency Spill Cleanup Full-face respirator with OV/AG cartridges or Self-Contained Breathing Apparatus (SCBA).Heavy-duty chemical resistant gloves (e.g., Butyl rubber or Neoprene).Disposable, chemical-resistant coveralls (e.g., Tychem®).Required. Full-face respirator with OV/AG cartridges or SCBA for significant spills.

Detailed PPE Specifications: Selecting the Right Barrier

Not all PPE is created equal. This section details the specifics of selection and use, grounding our choices in material science and safety standards.

Eye and Face Protection

Because this compound can cause serious, irreversible eye damage, eye protection is non-negotiable.[1]

  • Safety Glasses: For low-volume transfers inside a fume hood, safety glasses with side shields provide minimal impact protection.

  • Chemical Splash Goggles: These are mandatory when weighing the compound or during any operation with a splash risk. Goggles form a seal around the eyes, protecting against liquids and aerosols in a way that glasses cannot.

  • Face Shield: A face shield, worn over goggles, is essential when handling larger quantities or during procedures with significant splash potential, such as transfers between large containers.[4] It protects the entire face from direct contact.

Hand Protection: The Science of Glove Selection

No single glove material is impervious to all chemicals. For compounds like this compound—a halogenated nitroaromatic—glove selection requires careful consideration.

  • The Challenge: Halogenated hydrocarbons can attack many common glove materials, while nitro-compounds also present unique challenges.[6][7]

  • Recommended Strategy: Double Gloving. This is the preferred method for handling this compound.

    • Inner Glove: A disposable nitrile glove provides a good baseline of chemical resistance and dexterity. Nitrile gloves are also useful because they tear visibly when punctured, providing a clear indication of a breach.[7]

    • Outer Glove: The choice of the outer glove depends on the duration of contact.

      • For incidental contact (most lab tasks): A second nitrile glove is often sufficient.

      • For extended contact or spill cleanup: Butyl rubber gloves are highly recommended as they offer excellent resistance to nitro-compounds, ketones, and esters.[1] Neoprene is another viable option with broad chemical resistance.[7]

  • The Rationale: The outer glove bears the brunt of any chemical exposure. If it is permeated, the inner glove provides a secondary barrier, allowing you time to recognize the exposure and retreat safely to remove and replace your gloves. Always inspect gloves for holes or degradation before use and remove them immediately upon any known contact. Never reuse disposable gloves.[7]

Body Protection

A standard cotton lab coat is insufficient. A flame-resistant (FR) lab coat is required, as many pyridine derivatives have associated fire risks. For tasks with high splash potential, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat. Ensure clothing fully covers the arms and legs, and wear closed-toe shoes made of a non-porous material.

Respiratory Protection

All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] However, for situations where vapor or aerosol concentrations may exceed the fume hood's protective capacity (e.g., weighing powders, large spills), respiratory protection is necessary.

  • Air-Purifying Respirators (APRs): For weighing operations or small spills, a half-mask or full-face APR equipped with organic vapor/acid gas (OV/AG) cartridges is appropriate.

  • Supplied-Air Respirators (SAR/SCBA): For large, uncontrolled releases or emergencies, a higher level of protection is required, such as a Self-Contained Breathing Apparatus (SCBA), which provides an independent air source.

Operational Plans: Integrating Safety into Your Workflow

Emergency Workflow: Chemical Spill Response

In the event of a spill, a systematic and calm response is crucial. The following workflow diagram illustrates the key steps to take.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup_procedure Cleanup Procedure (Small Spill) cluster_final_steps Final Steps Alert Alert Personnel & Isolate Area Assess Assess Spill Size & Risk Alert->Assess Evacuate Evacuate if Large/Uncontrolled Assess->Evacuate Is spill large? Don_PPE Don Appropriate PPE (Face Shield, Butyl Gloves, Apron) Assess->Don_PPE Is spill manageable? Report Report Incident Evacuate->Report Contain Contain Spill (Use inert absorbent pads/sand) Don_PPE->Contain Neutralize Neutralize (if applicable) Follow EHS guidelines Contain->Neutralize Collect Collect Absorbent Material (Use non-sparking tools) Neutralize->Collect Package Package Waste in Sealed Container Collect->Package Decontaminate Decontaminate Area & Tools Package->Decontaminate Dispose Label & Dispose of Waste (Contact EHS) Package->Dispose Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Doff_PPE->Dispose Dispose->Report

Caption: Workflow for managing a this compound spill.

Step-by-Step Disposal Plan

Proper disposal is the final act of a safe experiment. Commingling this waste with other streams can create hazardous reactions and violates regulatory standards.

  • Waste Segregation is Key: this compound is a halogenated organic compound. It must be collected in a dedicated "Halogenated Organic Waste" container.[8][9] Do not mix it with non-halogenated solvents.

  • Container Selection: Use a robust, leak-proof container with a screw-top cap, compatible with the chemical. The original container, when empty, can be used for this purpose after proper relabeling.[8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration/volume.[8]

  • Contaminated PPE and Materials:

    • Gloves, weigh boats, and absorbent pads used during handling or cleanup are considered contaminated solid waste.

    • Collect these items in a separate, sealed, and clearly labeled plastic bag or container.

    • Consult your institution's Environmental Health & Safety (EHS) office for specific disposal protocols for contaminated solids.

  • Empty Container Disposal: An "empty" container must be triple-rinsed. The first rinseate is hazardous and must be collected as halogenated waste.[10] Subsequent rinses may be disposable via the sink, but confirm this with your local EHS guidelines. After rinsing and air-drying in a fume hood, deface the original label and dispose of the container as regular glass or plastic waste.[10]

  • Scheduling Pickup: Do not allow waste to accumulate. Once a container is full (no more than 90% capacity), seal it and contact your EHS office for a scheduled waste pickup.[10][11]

By adhering to these detailed protocols, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Oregon State University. (n.d.). Glove Selection: Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Glove Selection Guide. Safety & Risk Services. Retrieved from [Link]

  • University of South Alabama. (2018). Glove Selection Guide. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • Barber Healthcare. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • Gloves by Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Best Gloves. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

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  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

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  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.